molecular formula C41H83N2O6P B15578473 N-Stearoylsphingomyelin CAS No. 383907-91-3

N-Stearoylsphingomyelin

Numéro de catalogue: B15578473
Numéro CAS: 383907-91-3
Poids moléculaire: 731.1 g/mol
Clé InChI: LKQLRGMMMAHREN-YJFXYUILSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-stearoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl (octadecanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 36:1 and a sphingomyelin d18:1. It is functionally related to an octadecanoic acid.
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine has been reported in Homo sapiens with data available.
RN & structure given in first source;  RN not in Chemline 12/87

Propriétés

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLRGMMMAHREN-YJFXYUILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H83N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313528
Record name N-Stearoylsphingomyelin
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Molecular Weight

731.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58909-84-5
Record name N-Stearoylsphingomyelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58909-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-(N-Steroylsphingosyl)-1-phosphocholine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoylsphingomyelin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-STEAROYLSPHINGOMYELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UG6280NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SM(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin is a subtype of sphingomyelin, a class of sphingolipids ubiquitously found in animal cell membranes. It plays a crucial role in the structural integrity of the membrane and is particularly abundant in the myelin sheath of nerve cells. Beyond its structural importance, this compound and its metabolites, such as ceramide, are key players in cellular signaling pathways, influencing processes like apoptosis, cell proliferation, and inflammation. This guide provides a comprehensive overview of the molecular structure of this compound, methods for its structural determination, and its involvement in cellular signaling.

Molecular Structure of this compound

This compound is an amphipathic molecule, possessing both hydrophilic and hydrophobic regions. Its structure is composed of three primary components: a polar phosphocholine (B91661) head group, a sphingosine (B13886) backbone, and a long-chain fatty acid, which in this specific case is stearic acid. The sphingosine and stearic acid are linked via an amide bond to form a ceramide unit.

The systematic IUPAC name for this compound is [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403).

Chemical Components
  • Sphingosine: An 18-carbon amino alcohol with a trans double bond between carbons 4 and 5. It forms the backbone of the molecule.

  • Stearic Acid: A saturated fatty acid with an 18-carbon chain (18:0). It is attached to the amino group of the sphingosine backbone.

  • Phosphocholine: A polar head group consisting of a phosphate group and a choline (B1196258) molecule. It is attached to the C1 hydroxyl group of the sphingosine backbone.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of this compound, detailing the arrangement and connectivity of its constituent atoms.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM This compound Ceramide Ceramide SM->Ceramide generates Downstream Downstream Signaling (e.g., Apoptosis, Cell Cycle Arrest) Ceramide->Downstream activates Stimulus Cellular Stimulus (e.g., TNF-α, Stress) SMase Sphingomyelinase Stimulus->SMase activates SMase->SM hydrolyzes

N-Stearoylsphingomyelin: A Core Component of Cellular Membranes and Signaling Hubs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Stearoylsphingomyelin (SSM), a ubiquitous sphingolipid in mammalian cell membranes, is a critical player in maintaining membrane structure and integrity, and an active participant in a multitude of cellular signaling pathways. Composed of a phosphocholine (B91661) head group, a sphingosine (B13886) backbone, and an N-linked stearic acid, its fully saturated 18-carbon acyl chain imparts unique biophysical properties that dictate its interactions with other lipids and proteins. This guide provides a comprehensive overview of the biological functions of this compound, with a focus on its role in membrane biophysics, cellular signaling, and its implications in health and disease. Detailed experimental protocols for its study and quantitative data on its properties are also presented to facilitate further research and therapeutic development.

Biophysical Properties and Role in Membrane Organization

The defining characteristic of this compound is its long, saturated stearoyl chain, which, in conjunction with the sphingosine backbone, allows for tight packing within the lipid bilayer. This tight packing contributes to the formation of ordered membrane domains known as lipid rafts.

Thermotropic Behavior

Hydrated this compound bilayers exhibit a distinct chain-melting phase transition from a gel (Lβ') phase to a liquid-crystalline (Lα) phase. This transition is characterized by a specific temperature (Tm) and enthalpy (ΔH) of transition, which are sensitive to the presence of other molecules like cholesterol.

PropertyValueConditionsReference
Transition Temperature (Tm) 45 °CFully hydrated bilayers[1]
Transition Enthalpy (ΔH) 6.7 kcal/molFully hydrated bilayers[1]
Interaction with Cholesterol

This compound exhibits a strong preferential interaction with cholesterol, a key factor in the formation and stability of lipid rafts. The presence of cholesterol significantly modulates the thermotropic properties of SSM bilayers. The addition of cholesterol leads to a progressive decrease in the enthalpy of the main phase transition and the appearance of a broader transition, indicating a change in the cooperative melting of the acyl chains.[1]

Cholesterol Concentration (mol%)Effect on SSM BilayerReference
>40 mol%The main chain-melting transition is no longer detectable.[1]
50 mol%Bilayer periodicity (d) is ~63-64 Å and thickness (dp-p) is ~46-47 Å at both 22 °C and 58 °C.[1]
Role in Lipid Rafts

The favorable interaction between this compound and cholesterol is a cornerstone of the lipid raft hypothesis. These specialized membrane microdomains are enriched in sphingolipids and cholesterol and serve as platforms for the organization of signaling proteins, thereby regulating a variety of cellular processes. The tight packing of SSM and cholesterol creates a more ordered and less fluid environment compared to the surrounding glycerophospholipid-rich regions of the membrane.

Biological Functions and Signaling Pathways

Beyond its structural role, this compound is a key player in cellular signaling, primarily through its hydrolysis by sphingomyelinases to produce the second messenger ceramide. This "sphingomyelin pathway" is implicated in a wide range of cellular responses, including apoptosis, inflammation, and cell proliferation.

The Sphingomyelin-Ceramide Pathway and Apoptosis

A central signaling function of this compound is its role as a precursor for ceramide, a potent pro-apoptotic lipid. In response to various cellular stresses, such as inflammatory cytokines (e.g., TNF-α) or chemotherapy, sphingomyelinases are activated to hydrolyze sphingomyelin (B164518), leading to an increase in intracellular ceramide levels. Ceramide then acts as a second messenger to initiate a cascade of events culminating in programmed cell death.

Sphingomyelin_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Stimuli cluster_cytosol Cytosolic Signaling SSM This compound Raft Lipid Raft Ceramide Ceramide SSM->Ceramide Conversion Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (Acid/Neutral) Stress->SMase Activation SMase->SSM Hydrolysis Caspase_Cascade Caspase Cascade Ceramide->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: The Sphingomyelin-Ceramide Apoptosis Pathway.

Regulation of Protein Kinase C (PKC)

The metabolism of this compound is also linked to the regulation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in diverse cellular processes. While ceramide has been shown to have complex effects on PKC isoforms, the diacylglycerol (DAG) produced alongside sphingomyelin from phosphatidylcholine by sphingomyelin synthase can act as a direct activator of conventional and novel PKC isoforms. Furthermore, sphingomyelin itself can influence the membrane environment, potentially affecting the localization and activity of PKC.

PKC_Regulation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PC Phosphatidylcholine DAG Diacylglycerol PC->DAG SMS Sphingomyelin Synthase Ceramide_pre Ceramide SSM This compound Ceramide_pre->SSM PKC_mem PKC (membrane-bound) DAG->PKC_mem Activation Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) PKC_mem->Cellular_Response Phosphorylation of substrates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Translocation

Caption: Regulation of Protein Kinase C by Sphingomyelin Metabolism.

Quantitative Data

This section summarizes key quantitative data regarding the biophysical properties of this compound and its interactions.

Table 1: Thermotropic Properties of this compound Bilayers
ParameterValueMethodReference
Main Transition Temperature (Tm) 45 °CDSC[1]
Transition Enthalpy (ΔH) 6.7 kcal/molDSC[1]
Table 2: Structural Parameters of this compound Bilayers
ParameterValueConditionsMethodReference
Bilayer Periodicity (d) 63-64 Å+ 50 mol% CholesterolX-ray Diffraction[1]
Bilayer Thickness (dp-p) 46-47 Å+ 50 mol% CholesterolX-ray Diffraction[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biophysical properties and biological functions of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual sphingolipid species, including this compound, in biological samples.

Principle: This method involves the extraction of lipids from a biological sample, separation of the different lipid species by liquid chromatography, and their subsequent detection and quantification by tandem mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate quantification.

Detailed Methodology:

  • Sample Preparation and Lipid Extraction:

    • Homogenize cells or tissues in a suitable buffer.

    • Perform a Bligh-Dyer or a modified Folch extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase from the aqueous phase.

    • Add a known amount of a stable isotope-labeled this compound internal standard to the sample prior to extraction to correct for sample loss and ionization suppression.

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography:

    • Employ a reversed-phase C18 column for the separation of sphingomyelin species.

    • Use a gradient elution with a mobile phase consisting of, for example, a mixture of water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization efficiency.

  • Tandem Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in the positive ion mode.

    • Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard. The characteristic transition for sphingomyelins is the fragmentation of the phosphocholine headgroup, resulting in a product ion at m/z 184.1.

LCMS_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Add Internal Standard LC Liquid Chromatography (C18 column) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General Workflow for LC-MS/MS Analysis of this compound.

Analysis of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers and to investigate the effects of other molecules, such as cholesterol, on their stability and organization.

Principle: DSC measures the heat difference between a sample and a reference as a function of temperature. Phase transitions in lipid bilayers are accompanied by a change in heat capacity, which is detected as a peak in the DSC thermogram.

Detailed Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a thin film of this compound (and any other lipids of interest) with a buffer.

    • The lipid film is created by dissolving the lipids in an organic solvent (e.g., chloroform/methanol), evaporating the solvent under nitrogen, and then placing the sample under vacuum to remove any residual solvent.

    • Hydration is achieved by adding the buffer and vortexing the sample above the phase transition temperature of the lipid.

  • DSC Measurement:

    • Load the lipid dispersion into the sample cell of the calorimeter and the corresponding buffer into the reference cell.

    • Perform several heating and cooling scans at a controlled rate (e.g., 1°C/min) over the temperature range of interest.

    • The first scan is often discarded to ensure thermal history equilibration.

  • Data Analysis:

    • Analyze the thermogram to determine the temperature of the phase transition (Tm), which is the peak of the transition curve, and the enthalpy of the transition (ΔH), which is the area under the peak.

Determination of Bilayer Structure by X-ray Diffraction

X-ray diffraction is a fundamental technique for determining the structure of lipid bilayers, including parameters such as bilayer thickness and the lateral packing of the lipid acyl chains.

Principle: When a beam of X-rays is passed through an ordered sample of lipid bilayers, the X-rays are diffracted in a pattern that is characteristic of the repeating structure of the bilayers.

Detailed Methodology:

  • Sample Preparation:

    • Prepare oriented multibilayers by depositing a solution of this compound in an organic solvent onto a solid substrate (e.g., a glass slide) and allowing the solvent to evaporate slowly.

    • Hydrate the lipid film by exposing it to a controlled humidity environment or by adding a specific amount of water.

  • X-ray Diffraction Measurement:

    • Mount the sample in a temperature- and humidity-controlled chamber.

    • Expose the sample to a collimated beam of X-rays.

    • Record the diffraction pattern using a 2D detector.

  • Data Analysis:

    • Analyze the positions of the diffraction peaks in the low-angle region to determine the lamellar repeat distance (d), which is the thickness of the bilayer plus the intervening water layer.

    • Analyze the wide-angle region of the diffraction pattern to obtain information about the lateral packing of the hydrocarbon chains. A sharp reflection around 4.2 Å is indicative of a gel phase with tightly packed chains, while a broad, diffuse reflection around 4.5 Å is characteristic of the liquid-crystalline phase.

Conclusion

This compound is a multifaceted lipid that is integral to the structure and function of mammalian cell membranes. Its unique biophysical properties, driven by its saturated stearoyl chain, facilitate the formation of ordered lipid domains and modulate membrane fluidity. As a key component of the sphingomyelin signaling pathway, it serves as a precursor to the potent second messenger ceramide, thereby playing a crucial role in fundamental cellular processes such as apoptosis. A thorough understanding of the biology of this compound, aided by the powerful analytical techniques described herein, is essential for elucidating its role in various diseases and for the development of novel therapeutic strategies targeting sphingolipid metabolism and signaling.

References

An In-depth Technical Guide on N-Stearoylsphingomyelin in Cell Membrane Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoylsphingomyelin (C18:0 SM), a ubiquitous sphingolipid in mammalian cell membranes, is a critical modulator of membrane architecture and cellular signaling. This technical guide provides a comprehensive overview of the biophysical properties, membrane organization, and signaling roles of this compound. We present quantitative data on its abundance in various cell types, detailed experimental protocols for its analysis, and visual representations of its involvement in key signaling pathways. This document serves as an in-depth resource for professionals in cell biology, biochemistry, and drug development, offering foundational knowledge and practical methodologies to investigate the diverse roles of this compound in health and disease.

Introduction: The Significance of this compound

This compound is a specific molecular species of sphingomyelin (B164518) characterized by a stearic acid (a saturated 18-carbon fatty acid) N-acylated to the sphingosine (B13886) backbone. It is a major constituent of the outer leaflet of the plasma membrane in mammalian cells, where it plays a pivotal role in maintaining membrane integrity and fluidity.[1] Its fully saturated acyl chain allows for tight packing with cholesterol, leading to the formation of specialized membrane microdomains known as lipid rafts.[2] These rafts are dynamic platforms that concentrate signaling proteins and receptors, thereby regulating a multitude of cellular processes, including signal transduction, membrane trafficking, and apoptosis.[2] The metabolism of this compound, particularly its hydrolysis to ceramide by sphingomyelinases, generates a potent second messenger implicated in diverse signaling cascades, making this lipid a key player in cellular homeostasis and a potential target for therapeutic intervention.

Biophysical Properties and Membrane Organization

The biophysical characteristics of this compound are largely dictated by its saturated stearoyl chain and its ability to form strong hydrogen bonds. These features contribute to its high phase transition temperature (Tm) and its propensity to form ordered, gel-like domains within the more fluid glycerophospholipid-rich regions of the cell membrane.

Interaction with Cholesterol and Other Lipids

This compound exhibits a strong preferential interaction with cholesterol. The rigid sterol molecule intercalates between sphingomyelin molecules, leading to the formation of a liquid-ordered (Lo) phase. This phase is characterized by a high degree of acyl chain order, similar to the gel phase, but with lateral mobility akin to the liquid-disordered (Ld) phase. This unique property is fundamental to the formation and stability of lipid rafts.[2]

Differential scanning calorimetry (DSC) and X-ray diffraction studies have been instrumental in characterizing these interactions. Fully hydrated this compound (C18:0-SM) bilayers exhibit a chain-melting transition at approximately 45°C.[3][4] The addition of cholesterol leads to a progressive decrease in the enthalpy of this transition, indicating a disruption of the cooperative melting of the acyl chains.[3] X-ray diffraction data show that in the presence of cholesterol, the bilayer thickness of this compound membranes is maintained, reflecting the ordering effect of cholesterol on the sphingomyelin acyl chains.[3]

Role in Lipid Raft Formation

The tight packing of this compound and cholesterol results in membrane domains that are more ordered and thicker than the surrounding bilayer. These lipid rafts serve as platforms for the recruitment and organization of specific proteins, including receptors, signaling molecules, and cytoskeletal elements. The enrichment of this compound in these domains is crucial for their structural integrity and function.

Quantitative Abundance of this compound

The concentration of this compound varies significantly across different cell types and even within different membrane compartments of the same cell. This differential distribution reflects the specialized functions of various membranes. Lipidomics studies utilizing mass spectrometry have provided valuable quantitative data on the abundance of specific sphingomyelin species.

Cell/Tissue TypeMembraneThis compound (mol %)Reference
Human ErythrocytePlasma Membrane~15-20% of total sphingomyelin[5]
Myelin Sheath (CNS)Myelin MembraneHigh, enriched in very-long-chain fatty acids[6][7]
Breast Cancer Cell Line (MCF7)Whole CellVariable, lower than in triple-negative lines[8]
Breast Cancer Cell Line (MDA-MB-231)Whole CellVariable, higher than in luminal A lines[8]
Mouse Myeloma (SP2/0)Whole CellLower compared to CHO and HEK cells[9]
Chinese Hamster Ovary (CHO)Whole CellHigher compared to SP2/0 cells[9]
Human Embryonic Kidney (HEK-293)Whole CellHigher compared to SP2/0 cells[9]

Note: The presented values are approximate and can vary based on culture conditions, developmental stage, and analytical methods. The table summarizes general trends observed in the cited literature.

Experimental Protocols

Lipid Extraction from Cell Membranes (Bligh & Dyer Method)

This protocol describes a standard method for the total lipid extraction from cultured cells or tissues.[10][11][12][13]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607) (CHCl3)

  • Methanol (MeOH)

  • Deionized water (dH2O)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then scrape the cells into a fresh volume of PBS. For suspension cells, pellet the cells by centrifugation.

  • Cell Pellet Resuspension: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in a known volume of dH2O (e.g., 1 mL).

  • Monophasic Mixture Formation: To the 1 mL cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of dH2O and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Quantification of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual lipid species.[14][15]

General Workflow:

  • Lipid Extraction: Extract total lipids from the sample as described in Protocol 4.1.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a stable isotope-labeled C18:0 SM, to the lipid extract.

  • Chromatographic Separation: Separate the lipid species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, typically containing solvents like methanol, acetonitrile, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. This involves selecting the precursor ion (the protonated molecular ion of C18:0 SM) and a specific product ion generated by collision-induced dissociation (typically the phosphocholine (B91661) headgroup). The peak area of the analyte is then compared to the peak area of the internal standard to determine its concentration.

Differential Scanning Calorimetry (DSC) of Lipid Vesicles

DSC is used to measure the thermotropic properties of lipid bilayers, including the phase transition temperature (Tm) and enthalpy (ΔH).[4][16]

Procedure:

  • Vesicle Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) containing this compound, with or without cholesterol or other lipids. This is typically done by drying a lipid film and hydrating it with a buffer.

  • Sample Loading: Accurately load a known amount of the lipid dispersion into the DSC sample pan. An identical volume of the buffer is loaded into the reference pan.

  • Thermal Scanning: Heat and cool the sample and reference pans at a constant rate (e.g., 1-5°C/min) over a defined temperature range that encompasses the expected phase transition of this compound.

  • Data Analysis: The output is a thermogram showing the differential heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the ΔH of the transition.

Signaling Pathways Involving this compound

The hydrolysis of this compound by sphingomyelinases to produce ceramide is a key event in initiating cellular signaling cascades.

Ceramide-Mediated Apoptosis

Ceramide is a well-established pro-apoptotic second messenger. Its generation, following the breakdown of this compound, can be triggered by various stimuli, including death receptor activation (e.g., TNF-α receptor) and cellular stress. Ceramide can then activate downstream effectors leading to programmed cell death.

Ceramide_Apoptosis N_Stearoylsphingomyelin This compound Ceramide Ceramide N_Stearoylsphingomyelin->Ceramide Hydrolysis Sphingomyelinase Sphingomyelinase Sphingomyelinase->N_Stearoylsphingomyelin Mitochondria Mitochondria Ceramide->Mitochondria Activates Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Ceramide-mediated apoptosis pathway.

Role in Inflammatory Signaling

The generation of ceramide from this compound is also implicated in inflammatory responses. For instance, in macrophages, the activation of acid sphingomyelinase can amplify inflammatory signaling triggered by lipopolysaccharide (LPS).

Inflammation_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds ASM Acid Sphingomyelinase TLR4->ASM Activates N_Stearoylsphingomyelin This compound ASM->N_Stearoylsphingomyelin Ceramide Ceramide N_Stearoylsphingomyelin->Ceramide Hydrolysis Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Ceramide->Inflammatory_Response Amplifies

Caption: this compound in inflammatory signaling.

Implications for Drug Development

The central role of this compound and its metabolites in various pathological processes has made the enzymes that regulate its metabolism attractive targets for drug development.

Targeting Sphingomyelinases

Inhibitors of sphingomyelinases are being investigated for their therapeutic potential in a range of diseases. For instance, functional inhibitors of acid sphingomyelinase (FIASMAs) are being explored for conditions associated with excessive ceramide-induced apoptosis, such as neurodegenerative diseases and major depression.[5][17][18] Conversely, in cancer therapy, strategies to increase ceramide levels by activating sphingomyelinases or inhibiting ceramide breakdown are being considered to promote tumor cell apoptosis.[19]

Targeting Sphingomyelin Synthases

Sphingomyelin synthases (SMS) catalyze the final step in sphingomyelin synthesis, transferring a phosphocholine headgroup to ceramide. Inhibition of SMS leads to an accumulation of ceramide, which can induce apoptosis in cancer cells.[19] Several small molecule inhibitors of SMS have been identified and are being evaluated for their anticancer properties.[20][21][22] Furthermore, selective inhibition of specific SMS isoforms is being explored for the treatment of metabolic diseases like atherosclerosis and insulin (B600854) resistance.[20][21]

Conclusion

This compound is far more than a simple structural lipid. Its unique biophysical properties drive the formation of critical membrane microdomains, and its metabolism gives rise to a potent signaling molecule, ceramide. Understanding the intricate roles of this compound in membrane organization and cellular signaling is crucial for elucidating the mechanisms of various diseases and for the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of this important sphingolipid.

References

A Technical Guide to the Role of N-Stearoylsphingomyelin in Lipid Rafts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: N-Stearoylsphingomyelin (C18:0-SM)

Executive Summary

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol and sphingolipids, which serve as critical platforms for cellular signaling and protein trafficking. The specific lipid composition of these domains dictates their biophysical properties and functional roles. This compound (C18:0-SM), a sphingomyelin (B164518) species with a saturated 18-carbon acyl chain, is a key architectural component of these domains. Its long, saturated acyl chain facilitates strong van der Waals interactions and hydrogen bonding with cholesterol, leading to the formation of a tightly packed, liquid-ordered (Lo) phase. This distinct environment selectively recruits or excludes proteins, thereby modulating a variety of signaling pathways. This guide provides an in-depth examination of the biophysical properties of C18:0-SM, its role in cellular signaling, and detailed protocols for its investigation.

Biophysical Properties of this compound-Containing Membranes

The unique structure of this compound, particularly its saturated stearoyl (C18:0) chain, confers specific biophysical characteristics to the membrane domains it inhabits. These properties are fundamental to the formation and stability of lipid rafts.

Thermotropic Behavior and Cholesterol Interaction

Differential scanning calorimetry (DSC) and X-ray diffraction studies have provided quantitative insights into the behavior of C18:0-SM bilayers. In a fully hydrated state, C18:0-SM undergoes a distinct chain-melting transition from a gel phase to a liquid-crystalline phase at a relatively high temperature, indicating tight lipid packing. The interaction with cholesterol is a hallmark of lipid raft formation. Cholesterol intercalates between C18:0-SM molecules, disrupting the highly ordered gel phase and inducing the formation of the liquid-ordered (Lo) phase, which is characteristic of lipid rafts. This interaction is stabilized by hydrogen bonding between cholesterol's 3'-OH group and the amide group of sphingomyelin.

Table 1: Quantitative Biophysical Data for this compound (C18:0-SM) Bilayers

ParameterValueConditionExperimental MethodSource
Chain-Melting Transition (Tm) 45 °CFully hydrated C18:0-SMDifferential Scanning Calorimetry
Transition Enthalpy (ΔH) 6.7 kcal/molFully hydrated C18:0-SMDifferential Scanning Calorimetry
Effect of Cholesterol Progressive decrease in ΔH; transition undetectable at >40 mol% cholesterolC18:0-SM with increasing cholesterolDifferential Scanning Calorimetry
Bilayer Periodicity (d) 63-64 ÅC18:0-SM / 50 mol% CholesterolX-ray Diffraction
Bilayer Thickness (dp-p) 46-47 ÅC18:0-SM / 50 mol% CholesterolX-ray Diffraction
Influence on Membrane Fluidity and Order

The presence of C18:0-SM significantly increases the order and decreases the fluidity of the membrane. The long, saturated stearoyl chain allows for maximal packing, creating a more viscous environment compared to surrounding membrane regions composed of unsaturated phospholipids. This property is crucial for the function of lipid rafts as platforms that restrict the lateral mobility of associated proteins. The enrichment of very long acyl chain sphingolipids, including C18:0-SM, has been shown to increase the order of both the plasma membrane and intracellular membranes.

Role in Cellular Signaling

Lipid rafts serve as organizing centers for signal transduction. By concentrating specific signaling molecules and excluding others, they enhance the efficiency and specificity of cellular communication. The enzymatic modification of this compound within these rafts is a critical mechanism for initiating downstream signaling events.

A key pathway involves the hydrolysis of sphingomyelin by the enzyme sphingomyelinase (SMase) to produce ceramide. Ceramide, with its distinct biophysical properties, can induce further changes in the membrane, such as the formation of larger, more stable, gel-like platforms. These ceramide-rich platforms can trigger various cellular responses, including apoptosis and inflammation. Furthermore, the integrity of sphingomyelin-rich rafts is essential for the proper gating and function of certain ion channels, such as members of the Transient Receptor Potential (TRP) family, which are critical for sensory perception, including pain.

Signaling_Pathway cluster_raft Lipid Raft (Lo Phase) SM N-Stearoyl- sphingomyelin (C18:0-SM) Ceramide Ceramide SM->Ceramide SMase Activity Chol Cholesterol Receptor Signaling Receptor (e.g., TRP Channel) Downstream Downstream Signaling Cascade (e.g., Ca2+ influx, Apoptosis) Receptor->Downstream Initiates Signal Ceramide->Receptor Modulates Activity Stimulus External Stimulus (e.g., Stress, Ligand) Stimulus->Receptor Activates

Figure 1: this compound metabolism in a lipid raft signaling pathway.

Experimental Methodologies

The study of this compound within lipid rafts requires specialized techniques for isolation, analysis, and visualization.

Isolation of Lipid Rafts

The defining biophysical property of lipid rafts—their resistance to solubilization by non-ionic detergents at low temperatures—forms the basis of the most common isolation method. However, detergent-free methods have been developed to avoid potential artifacts.

Experimental_Workflow cluster_methods Lipid Raft Isolation cluster_analysis Downstream Analysis start Cultured Cells or Tissue Sample lysis Cell Lysis & Homogenization start->lysis detergent Detergent-Based (e.g., 1% Triton X-100, 4°C) lysis->detergent Method 1 detergent_free Detergent-Free (e.g., Sodium Carbonate or Sonication) lysis->detergent_free Method 2 sucrose (B13894) Sucrose Density Gradient Ultracentrifugation detergent->sucrose detergent_free->sucrose fractions Fraction Collection (Rafts in low-density fractions) sucrose->fractions ms Mass Spectrometry (Lipidomics/Proteomics) fractions->ms microscopy Fluorescence Microscopy (Laurdan, FRET) fractions->microscopy

Figure 2: General experimental workflow for the isolation and analysis of lipid rafts.

Protocol 1: Detergent-Resistant Membrane (DRM) Isolation

  • Cell Lysis: Harvest approximately 5x107 cells and wash with ice-cold PBS. Lyse cells in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors.

  • Homogenization: Incubate on ice for 30 minutes, then homogenize with 10 strokes of a Dounce homogenizer.

  • Sucrose Gradient: Mix the lysate with an equal volume of 80% sucrose in TNE to achieve a 40% sucrose concentration. Place this mixture at the bottom of an ultracentrifuge tube.

  • Gradient Layering: Carefully overlay the 40% sucrose layer with 7 mL of 30% sucrose and finally 3 mL of 5% sucrose

The Intricate Dance: A Technical Guide to N-Stearoylsphingomyelin and Cholesterol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interactions between N-stearoylsphingomyelin (SSM) and cholesterol, two fundamental components of mammalian cell membranes. Understanding the biophysical and biochemical interplay of these lipids is paramount for advancements in cellular biology, disease pathology, and the rational design of novel therapeutics. This document provides a comprehensive overview of their interaction, quantitative data from key experimental techniques, detailed methodologies, and visualizations of their roles in crucial signaling pathways.

Core Concepts: The Formation of Liquid-Ordered Domains

The interaction between SSM and cholesterol is a cornerstone of the lipid raft hypothesis. Lipid rafts are dynamic, nanoscale membrane domains enriched in sphingolipids and cholesterol.[1][2] These domains are thought to function as platforms for signal transduction, protein trafficking, and pathogen entry.[2][3] The formation of these specialized domains is driven by the favorable molecular interactions between the saturated stearoyl chain of SSM and the rigid, planar structure of cholesterol.

Fully hydrated this compound (C18:0-SM) forms bilayers that undergo a gel-to-liquid-crystalline phase transition.[4][5] The addition of cholesterol modulates this behavior, leading to the formation of a liquid-ordered (l(o)) phase, which is characterized by the high conformational order of the lipid acyl chains (similar to the gel phase) and the high lateral mobility of the lipid molecules (similar to the liquid-disordered phase).[1] This unique phase allows for the segregation of specific proteins and lipids, thereby organizing the membrane into functional microdomains.[1][6] The saturated acyl chains of sphingomyelins are a key factor in promoting the formation of these rafts.[1][6]

Quantitative Analysis of SSM-Cholesterol Interactions

The thermotropic behavior of SSM and cholesterol mixtures has been extensively studied using techniques such as Differential Scanning Calorimetry (DSC). These studies provide quantitative data on the phase transitions and energetic of their interaction.

Cholesterol (mol%)Main Transition Temperature (Tm) (°C)Enthalpy (ΔH) (kcal/mol)ObservationsReference
045.06.7Sharp gel to liquid-crystalline transition.[4][5]
>0 to <40Broad transition centered at 46.3Progressively decreasesAppearance of a broad transition and decrease in the enthalpy of the main transition.[4][5]
>40Not detectableNot detectableThe sharp transition is no longer detectable.[4][5]
50Essentially identical at 22°C and 58°C-Bilayer periodicity (d = 63-64 Å), bilayer thickness (dρ-p = 46-47 Å).[4][5]

Table 1: Thermotropic Properties of this compound-Cholesterol Bilayers. This table summarizes the effect of increasing cholesterol concentration on the main phase transition temperature and enthalpy of this compound bilayers as determined by Differential Scanning Calorimetry.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction between SSM and cholesterol. Below are detailed methodologies for three key experimental approaches.

Differential Scanning Calorimetry (DSC) of Lipid Vesicles

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers. It measures the heat difference between a sample and a reference as a function of temperature.

Methodology:

  • Lipid Film Preparation: this compound and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) at the desired molar ratios. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Vesicle Hydration: The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the main phase transition temperature of the lipid mixture. This process forms multilamellar vesicles (MLVs).

  • Sample Preparation for DSC: A precise amount of the lipid dispersion is loaded into a DSC sample pan. An equal volume of the buffer is loaded into a reference pan.

  • DSC Measurement: The sample and reference pans are placed in the calorimeter. The system is then heated and cooled at a constant rate (e.g., 1-2°C/min) over a defined temperature range that encompasses the phase transition of the lipid mixture.

  • Data Analysis: The resulting thermogram plots the excess heat capacity as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[5][7]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Lipid Bilayers

Solid-state NMR provides atomic-level information about the structure, dynamics, and orientation of lipids within a bilayer.

Methodology:

  • Sample Preparation:

    • Multilamellar Vesicles (MLVs): Prepared as described for DSC. The hydrated lipid pellet is transferred to an NMR rotor.

    • Oriented Samples: Lipid mixtures are dissolved in an organic solvent and spread onto thin glass plates. The solvent is allowed to evaporate slowly, and the plates are then stacked and hydrated in a controlled humidity chamber. The stack of plates is then sealed and placed in the NMR spectrometer.[8]

  • NMR Spectroscopy:

    • Phosphorus-31 (³¹P) NMR: Provides information on the phase of the lipid bilayer (e.g., lamellar, hexagonal) and the orientation of the phospholipid headgroups.

    • Deuterium (²H) NMR: If using deuterated lipids, this technique provides detailed information about the order and dynamics of the acyl chains.

    • Carbon-13 (¹³C) NMR: Can be used to probe the conformation and dynamics of specific carbon atoms within the lipid molecules.[9]

  • Data Analysis: The NMR spectra are analyzed to extract parameters such as chemical shift anisotropies, quadrupolar splittings, and relaxation times. These parameters are then used to build models of the lipid bilayer structure and dynamics.[10]

Fluorescence Microscopy of Lipid Domains in Giant Unilamellar Vesicles (GUVs)

Fluorescence microscopy allows for the direct visualization of lipid domains in model membranes like GUVs.

Methodology:

  • GUV Formation by Electroformation:

    • A solution of SSM, cholesterol, and a fluorescent lipid probe (e.g., a dye-labeled phospholipid that preferentially partitions into either the liquid-ordered or liquid-disordered phase) in an organic solvent is spread onto conductive indium tin oxide (ITO)-coated glass slides.

    • The solvent is evaporated to form a thin lipid film.

    • A chamber is formed by sandwiching a spacer between two such slides, and it is filled with a sucrose (B13894) solution.

    • An AC electric field is applied across the slides, which induces the formation of GUVs.[11]

  • Microscopy Imaging:

    • The GUVs are transferred to a microscope slide for observation.

    • Confocal or wide-field fluorescence microscopy is used to visualize the distribution of the fluorescent probe within the GUV membrane.

    • Phase separation is observed as distinct domains with different fluorescence intensities, corresponding to the liquid-ordered and liquid-disordered phases.[2][12]

  • Image Analysis: The size, shape, and dynamics of the domains can be analyzed using image analysis software. This provides insights into the physical properties of the lipid rafts.

Role in Signaling Pathways

The formation of SSM-cholesterol rich lipid rafts plays a crucial role in regulating various cellular signaling pathways. These domains act as platforms to bring together or separate key signaling molecules, thereby modulating their activity.

Alzheimer's Disease: Amyloid Precursor Protein (APP) Processing

In Alzheimer's disease, the amyloid-β (Aβ) peptide is generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[13][14] Both APP and these secretases are known to be localized within lipid rafts. The cholesterol-rich environment of the raft is thought to facilitate the interaction between APP and BACE1, promoting the amyloidogenic pathway and leading to increased Aβ production.[4][11]

APP_Processing cluster_raft Lipid Raft (SSM/Cholesterol Rich) APP APP sAPPb sAPPβ C99 C99 APP->C99 BACE1 cleavage BACE1 BACE1 gamma_secretase γ-secretase Ab C99->Ab γ-secretase cleavage AICD AICD

Amyloid Precursor Protein processing within a lipid raft.
T-Cell Activation

Lipid rafts are critical for the initiation of T-cell receptor (TCR) signaling. Upon antigen recognition, the TCR and its co-receptors are recruited into lipid rafts.[3][15] This clustering facilitates the interaction with key signaling molecules that are constitutively present in rafts, such as the Src-family kinase Lck and the linker for activation of T cells (LAT).[16][17] This co-localization initiates a signaling cascade leading to T-cell activation.

T_Cell_Activation cluster_raft Lipid Raft (SSM/Cholesterol Rich) TCR TCR Lck Lck (active) TCR->Lck Recruitment & Phosphorylation ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Phosphorylation LAT LAT SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLCγ1 LAT->PLCg1 Recruitment Antigen Antigen Presentation Antigen->TCR Engagement ZAP70->LAT Phosphorylation Downstream Downstream Signaling (Ca2+ flux, MAPK activation) SLP76->Downstream PLCg1->Downstream EGFR_Signaling cluster_raft Lipid Raft (SSM/Cholesterol Rich) EGFR_dimer EGFR Dimer PI3K PI3K EGFR_dimer->PI3K Activation MAPK_pathway Ras/Raf/MEK/ERK Pathway EGFR_dimer->MAPK_pathway Activation EGF EGF Ligand EGFR_monomer EGFR Monomer EGF->EGFR_monomer Binding EGFR_monomer->EGFR_dimer Dimerization & Autophosphorylation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway->Proliferation

References

The Biosynthesis of N-Stearoylsphingomyelin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of N-Stearoylsphingomyelin, a critical component of cell membranes, particularly enriched in the myelin sheath of the nervous system. This document details the enzymatic steps, cellular locations, and regulatory aspects of its synthesis. It also provides structured quantitative data from various studies, detailed experimental protocols for key enzymes, and visual diagrams of the pathway and experimental workflows to aid in research and drug development endeavors.

Introduction to this compound

Sphingomyelin (B164518) is a major class of sphingolipid found in animal cell membranes and is particularly abundant in the myelin sheath that insulates nerve cell axons.[1] this compound is a specific type of sphingomyelin where the fatty acid component linked to the sphingosine (B13886) backbone is stearic acid (an 18-carbon saturated fatty acid). Like other sphingolipids, it is not only a structural component of the membrane but also plays a crucial role in signal transduction and cell fate. The biosynthesis of this compound is a multi-step process that originates in the endoplasmic reticulum and is completed in the Golgi apparatus.

The De Novo Biosynthesis Pathway

The de novo synthesis of this compound begins with the formation of the ceramide backbone, which is then modified to yield the final product. The key steps are outlined below.

Step 1: Formation of 3-Ketodihydrosphingosine

The committed and rate-limiting step in sphingolipid biosynthesis is the condensation of the amino acid L-serine with palmitoyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located in the membrane of the endoplasmic reticulum (ER).[2][3]

Step 2: Reduction to Dihydrosphingosine (Sphinganine)

The product of the SPT reaction, 3-ketodihydrosphingosine, is rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR) . This reaction requires NADPH as a cofactor and also occurs at the ER.

Step 3: N-Acylation to Dihydroceramide (B1258172)

Dihydrosphingosine is then acylated at its amino group with a fatty acyl-CoA to form dihydroceramide. This reaction is catalyzed by a family of (dihydro)ceramide synthases (CerS) .[4] The specificity for the N-stearoyl moiety of this compound is conferred by the specific ceramide synthase isoform that preferentially uses stearoyl-CoA as a substrate. There are six known mammalian CerS isoforms (CerS1-6), each with a distinct specificity for fatty acyl-CoA chain length.

Step 4: Desaturation to Ceramide

A double bond is introduced into the sphingoid backbone of dihydroceramide at the 4,5-position to form ceramide. This desaturation reaction is catalyzed by dihydroceramide desaturase (DEGS1) , an enzyme also located in the ER.[5][6]

Step 5: Formation of Sphingomyelin

Finally, the phosphocholine (B91661) headgroup is transferred from phosphatidylcholine to the primary hydroxyl group of ceramide, yielding sphingomyelin and diacylglycerol (DAG). This reaction is catalyzed by sphingomyelin synthase (SMS) . In mammalian cells, there are two major isoforms, SMS1 and SMS2. SMS1 is primarily localized to the Golgi apparatus, while SMS2 is found in both the Golgi and the plasma membrane.[7][8]

Quantitative Data

The following tables summarize available quantitative data for key enzymes and lipid concentrations related to the this compound biosynthesis pathway. It is important to note that these values can vary significantly depending on the cell type, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/Tissue/Cell LineReference
Serine Palmitoyltransferase (SPT)L-serine1.2 mMNot specifiedMammalian[2]
Serine Palmitoyltransferase (SPT)L-serine0.1 - 1.8 mMNot specifiedMammalian[2]
Dihydroceramide Desaturase (DES)N-C8:0-d-erythro-dihydroceramideNot specifiedNot specifiedRat liver microsomes[5]
Ceramide Synthase 2 (CERS2)C22:0/C24:0-CoAsNot specifiedPhosphorylation increases VmaxMouse brain[9]
Ceramide Synthase 5/6 (CERS5/6)C16:0-CoANot specifiedPhosphorylation modestly increases activityMouse brain[9]

Table 2: Sphingolipid Composition in Myelin

Lipid ClassPercentage of Total LipidSourceReference
Cholesterol~40%Bovine CNS and PNS[10]
Phospholipid~40%Bovine CNS and PNS[10]
Glycolipid~20%Bovine CNS and PNS[10]
Sphingomyelin10-35% of phospholipidsPeripheral Nerves[11]

Table 3: Relative Abundance of Sphingomyelin Species in HeLa Cells

Sphingomyelin SpeciesRelative Amount (%)Reference
C18:0 SMIncreased upon ELOVL1 knockdown[12]
C24:0 and C24:1 SMDecreased upon ELOVL1 knockdown[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Lipid Extraction from Cultured Cells (Folch Method)

This protocol is a widely used method for the total extraction of lipids from biological samples.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Harvest cultured cells by scraping or trypsinization.

  • Wash the cells twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes.

  • Resuspend the cell pellet in a small volume of water (e.g., 0.8 mL).

  • Transfer the cell suspension to a glass centrifuge tube.

  • Add 3 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer it to a new glass tube.

  • Add 2 mL of chloroform to the remaining upper phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • To wash the combined lipid extract, add 0.2 volumes (relative to the total extract volume) of 0.9% NaCl solution.

  • Vortex the mixture and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Remove the upper aqueous phase.

  • Dry the lower organic phase containing the purified lipids under a stream of nitrogen gas or using a vacuum evaporator.

  • The dried lipid film can be stored at -20°C or -80°C under an inert atmosphere and later reconstituted in an appropriate solvent for analysis.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a method to measure the activity of SPT, the rate-limiting enzyme in sphingolipid biosynthesis, using a radiolabeled substrate.[2]

Materials:

  • Cell or tissue homogenate (e.g., total cell lysate)

  • Reaction buffer: 50 mM HEPES-NaOH (pH 8.0), 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT)

  • Substrate mix: 10 mM L-[³H]serine (specific activity ~1 Ci/mol), 1 mM palmitoyl-CoA, 100 µM pyridoxal 5'-phosphate

  • Stop solution: Chloroform:methanol (2:1, v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the cell or tissue homogenate in a suitable lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, add 50-100 µg of protein from the homogenate.

  • Add the reaction buffer to a final volume of 90 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the substrate mix.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 500 µL of ice-cold chloroform:methanol (2:1, v/v).

  • Vortex vigorously and centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a new tube.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the resuspended lipids onto a thin-layer chromatography (TLC) plate and develop the plate using an appropriate solvent system (e.g., chloroform:methanol:acetic acid, 90:10:10, v/v/v) to separate the product, 3-ketodihydrosphingosine.

  • Visualize the radiolabeled product by autoradiography or by scraping the corresponding spot and quantifying the radioactivity using a scintillation counter.

  • Calculate the specific activity of SPT as pmol of product formed per minute per mg of protein.

Ceramide Synthase (CerS) Activity Assay

This protocol outlines a method to measure the activity of ceramide synthases using a fluorescently labeled substrate.[4]

Materials:

  • Cell or tissue homogenate containing ceramide synthases

  • Reaction buffer: 20 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂

  • Substrate mix: 20 µM NBD-sphinganine, 50 µM stearoyl-CoA

  • Stop solution: Chloroform:methanol (2:1, v/v)

  • TLC plate and developing solvent (e.g., chloroform:methanol:2 M ammonium (B1175870) hydroxide, 40:10:1, v/v/v)

  • Fluorescence imager

Procedure:

  • Prepare cell or tissue homogenates and determine the protein concentration.

  • In a microcentrifuge tube, add 20-50 µg of protein.

  • Add the reaction buffer to a final volume of 90 µL.

  • Add the substrate mix to a final volume of 100 µL.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a nitrogen stream.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the extract onto a TLC plate alongside a fluorescent ceramide standard.

  • Develop the TLC plate and visualize the fluorescent product (NBD-dihydroceramide) using a fluorescence imager.

  • Quantify the fluorescence intensity of the product spot and calculate the enzyme activity relative to the amount of protein and incubation time.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthesis pathway of this compound and a general experimental workflow for its analysis.

N_Stearoylsphingomyelin_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine KDS 3-Ketodihydrosphingosine Serine->KDS SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->KDS Stearoyl_CoA Stearoyl-CoA DHCer N-Stearoyl-dihydroceramide Stearoyl_CoA->DHCer DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDSR (NADPH) DHS->DHCer CerS (Stearoyl-CoA) Cer N-Stearoyl-ceramide DHCer->Cer DEGS1 Cer_Golgi N-Stearoyl-ceramide Cer->Cer_Golgi Transport PC Phosphatidylcholine SM This compound PC->SM DAG Diacylglycerol SM->DAG Cer_Golgi->SM SMS1

Caption: De novo biosynthesis pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Cell_Culture Cell Culture / Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch method) Cell_Culture->Lipid_Extraction Enzyme_Assay Enzyme Activity Assays (SPT, CerS, etc.) Lipid_Extraction->Enzyme_Assay Quantification Quantification by LC-MS/MS Lipid_Extraction->Quantification TLC Separation by TLC Enzyme_Assay->TLC Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis TLC->Data_Analysis

Caption: General experimental workflow for studying this compound biosynthesis.

References

The Core of Cellular Regulation: An In-depth Technical Guide to N-Stearoylsphingomyelin Degradation and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin, a ubiquitous sphingolipid in mammalian cell membranes, is not merely a structural component but a pivotal player in a complex network of cellular signaling.[1][2] Its degradation is a tightly regulated process that unleashes a cascade of bioactive lipid messengers, profoundly influencing critical cellular decisions, from proliferation and differentiation to apoptosis and inflammation.[1] This technical guide provides a comprehensive overview of the core pathways of this compound degradation and metabolism, offering detailed experimental protocols for its study and summarizing key quantitative data to aid in research and therapeutic development. The intricate balance between this compound and its metabolites, often referred to as the "sphingolipid rheostat," represents a promising frontier for novel drug targets in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[3]

I. The Degradation Pathway of this compound: A Stepwise Journey

The catabolism of this compound is a multi-enzyme process that occurs in distinct subcellular compartments, primarily within the endo-lysosomal system and at the plasma membrane.[1] This pathway generates a series of potent signaling molecules, each with its own set of downstream effectors.

The initial and rate-limiting step is the hydrolysis of this compound by a class of enzymes known as sphingomyelinases (SMases) . This reaction cleaves the phosphocholine (B91661) headgroup, yielding N-stearoyl-ceramide (hereafter referred to as ceramide) and phosphocholine.[1][2]

dot

G cluster_0 Enzymatic Conversions N_Stearoylsphingomyelin This compound Ceramide N-Stearoyl-Ceramide N_Stearoylsphingomyelin->Ceramide Hydrolysis Sphingomyelinase Sphingomyelinase (SMase) (Acid, Neutral, Alkaline) Sphingosine (B13886) Sphingosine Ceramide->Sphingosine Deacylation Ceramidase Ceramidase (Acid, Neutral, Alkaline) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK1, SphK2) Sphingomyelinase->Ceramide Ceramidase->Sphingosine SphK->S1P

Caption: this compound Degradation Pathway.

Ceramide, the central hub of this pathway, can then be further metabolized. Ceramidases , another family of hydrolases, catalyze the deacylation of ceramide to produce sphingosine and a free fatty acid (stearic acid in this case).[4]

Finally, sphingosine can be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P) , a potent signaling lipid with a wide array of extracellular and intracellular functions.[5][6] The balance between ceramide and S1P levels is critical for determining cell fate, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P is associated with cell survival and proliferation.[3]

II. Quantitative Data on Key Enzymes

The efficiency and regulation of this compound metabolism are governed by the kinetic properties of the enzymes involved. The Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrate.[7]

EnzymeSubstrateApparent Km (µM)Source Organism/TissueReference
Acid Sphingomyelinase (ASM)Fluorescently labeled SM20Human Cerebrospinal Fluid[3]
Acid Sphingomyelinase (ASM)Soluble SM77Human Epidermis[3]
Acid Sphingomyelinase (ASM)Purified placental ASM25Human Placenta[3]
Neutral Sphingomyelinase (NSM)Labeled Sphingomyelin (B164518)60Human Serum[8]
Acid Ceramidase (ASAH1)N-lauroylsphingosine389 - 413Not Specified[9]
Neutral Ceramidase (ASAH2)D-erythro-C12-NBD-ceramide60.1Not Specified[9]
Alkaline Ceramidase 2 (ACER2)Substrate derivative94.8 - 98.5Not Specified[9]
Alkaline Ceramidase 3 (ACER3)NBD-C12-PHC18.3 ± 2.1Human (recombinant)[10]

III. Experimental Protocols

A. Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes a standard method for the extraction of total lipids, including this compound and its metabolites, from tissues or cells.[11][12][13][14][15]

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl or KCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a volume that is 20 times the weight of the sample (e.g., 20 mL for 1 g of tissue).[13]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[13]

  • Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration through a Whatman No. 1 filter paper or by centrifugation.[12][13]

  • Washing: Transfer the filtrate to a clean glass tube and add 0.2 volumes of 0.9% NaCl or KCl solution.[11]

  • Phase Separation: Vortex the mixture gently and then centrifuge at a low speed to facilitate the separation of the two phases.

  • Collection of Lipid Phase: Carefully remove the upper aqueous phase by aspiration. The lower chloroform phase contains the lipids.[11][13]

  • Drying: Evaporate the chloroform from the lipid-containing lower phase using a rotary evaporator or a gentle stream of nitrogen. Avoid complete dryness.

  • Storage: Resuspend the lipid extract in a known volume of chloroform or another suitable solvent and store under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation.

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G start Start: Biological Sample homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize filter_centrifuge Filter or Centrifuge homogenize->filter_centrifuge wash Wash with 0.9% NaCl/KCl filter_centrifuge->wash phase_separation Centrifuge for Phase Separation wash->phase_separation collect_lower Collect Lower (Chloroform) Phase phase_separation->collect_lower dry Evaporate Solvent (Nitrogen Stream) collect_lower->dry store Resuspend and Store (-20°C / -80°C) dry->store end End: Lipid Extract store->end

Caption: Modified Folch Method for Lipid Extraction.

B. Quantification of this compound and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual sphingolipid species.[16][17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: Resuspend the lipid extract in a suitable injection solvent. Spike the sample with appropriate internal standards (e.g., isotopically labeled versions of the analytes) for accurate quantification.[16]

  • Chromatographic Separation: Inject the sample onto an appropriate HPLC/UPLC column (e.g., C18 reverse-phase or HILIC).[16] Develop a gradient elution method using solvents such as acetonitrile, methanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve optimal separation of the sphingolipid species.[16]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the ESI source of the mass spectrometer. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, define specific precursor-to-product ion transitions to ensure high selectivity and sensitivity.

  • Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Generate a calibration curve using known concentrations of authentic standards to quantify the amount of each sphingolipid in the sample.

C. Acid Sphingomyelinase (ASMase) Activity Assay (Colorimetric)

This protocol is based on commercially available kits and provides a method to measure ASMase activity in cell lysates or tissue homogenates.[18][19]

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • ASMase Assay Buffer (pH 5.0)

  • Sphingomyelin substrate solution

  • Enzyme mix for color development (containing choline (B1196258) oxidase, horseradish peroxidase)

  • Colorimetric probe

  • Choline standard solution

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer.

  • Standard Curve Preparation: Prepare a standard curve using the choline standard to allow for the quantification of the reaction product.

  • Assay Reaction:

    • Add the sample and a background control (sample without substrate) to separate wells of the 96-well plate.

    • Add the sphingomyelin substrate to the sample wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[19]

  • Reaction Termination and Development:

    • Stop the enzymatic reaction according to the kit instructions (e.g., by heating).[19]

    • Add the development reaction mix to all wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for color development.[19]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[19]

  • Calculation: Subtract the background reading from the sample reading. Calculate the ASMase activity based on the choline standard curve. One unit of ASMase is typically defined as the amount of enzyme that generates 1.0 µmole of choline per minute at 37°C and pH 5.0.[19]

IV. Signaling Pathways

The degradation of this compound initiates signaling cascades that are critical for cellular homeostasis. Ceramide and S1P are the two most well-characterized bioactive lipids in this pathway, often with opposing effects.

A. Ceramide-Mediated Apoptosis

Elevated levels of ceramide, generated through the action of sphingomyelinases, are a potent trigger for programmed cell death, or apoptosis.[20][21][22][23] Ceramide can initiate apoptosis through multiple mechanisms, including the activation of stress-activated protein kinases (SAPK/JNK) and the modulation of key players in the mitochondrial apoptotic pathway.[20][21]

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G Stress_Stimuli Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase Activation Stress_Stimuli->SMase Ceramide Ceramide Accumulation SMase->Ceramide SAPK_JNK SAPK/JNK Activation Ceramide->SAPK_JNK Mitochondria Mitochondrial Pathway Activation Ceramide->Mitochondria Caspase_Activation Caspase Activation SAPK_JNK->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide-Mediated Apoptosis Signaling Pathway.

B. Sphingosine-1-Phosphate (S1P) Signaling

In contrast to ceramide, S1P is a pro-survival and pro-proliferative signaling molecule.[5][6] It can act intracellularly or be secreted to act on a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[5] The activation of these receptors triggers a variety of downstream signaling pathways that regulate processes such as cell migration, proliferation, and survival.[5][24][25][26]

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G S1P Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G Protein Activation S1PR->G_protein Downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC) G_protein->Downstream Cellular_Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Cellular_Response

Caption: Sphingosine-1-Phosphate (S1P) Receptor Signaling.

V. Conclusion and Future Directions

The degradation and metabolism of this compound represent a central regulatory hub in cellular physiology and pathology. The enzymes in this pathway and their bioactive lipid products are increasingly recognized as attractive targets for therapeutic intervention in a wide range of diseases. A thorough understanding of the intricate details of this metabolic network, supported by robust and quantitative experimental methodologies, is essential for the successful development of novel drugs that can modulate these pathways for therapeutic benefit. Future research will likely focus on elucidating the specific roles of different N-acyl chain variants of sphingolipids, the development of more specific inhibitors and activators for the key enzymes, and a deeper understanding of the crosstalk between sphingolipid metabolism and other major signaling networks within the cell.

References

An In-depth Technical Guide to the Physical Properties of N-Stearoylsphingomyelin (SSM) Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Stearoylsphingomyelin (SSM) bilayers. The information is curated for researchers, scientists, and professionals in drug development who are focused on membrane biophysics, drug-membrane interactions, and the formulation of lipid-based drug delivery systems. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

Structural and Thermotropic Properties of SSM Bilayers

This compound (18:0 SM) is a species of sphingomyelin (B164518) with a saturated 18-carbon acyl chain. It is a significant component of mammalian cell membranes, particularly in the outer leaflet of the plasma membrane, where it is known to be involved in the formation of lipid rafts. The physical properties of SSM bilayers are crucial for understanding their biological functions and for their application in model membrane systems.

Quantitative Data Summary

The following tables summarize the key physical parameters of fully hydrated SSM bilayers. These values have been compiled from various experimental and computational studies.

Table 1: Thermotropic Properties of Fully Hydrated this compound (SSM) Bilayers

PropertyValueExperimental Technique(s)
Main Phase Transition Temperature (Tm)45 °CDifferential Scanning Calorimetry (DSC)
Transition Enthalpy (ΔH)6.7 kcal/molDifferential Scanning Calorimetry (DSC)
Metastable Gel Formation Temperature44 °CDifferential Scanning Calorimetry (DSC)

Note: Fully hydrated SSM bilayers exhibit a chain-melting transition from a gel (Lβ') to a liquid-crystalline (Lα) phase.[1] A metastable gel state can also be formed upon supercooling from the liquid-crystalline phase.[2]

Table 2: Structural Parameters of this compound (SSM) Bilayers

PropertyGel Phase (at 22 °C)Liquid-Crystalline Phase (at 55-58 °C)Experimental Technique(s)
Bilayer Periodicity (d)~65-71 Å~63-64 ÅX-ray Diffraction
Bilayer Thickness (dp-p)~50 Å~46-47 ÅX-ray Diffraction
Area per Lipid (AL)~45 Ų~55 ŲX-ray Diffraction, Molecular Dynamics Simulations

Note: Bilayer periodicity (d) refers to the total thickness of the bilayer including the hydration layer, while bilayer thickness (dp-p) is the distance between the phosphate (B84403) groups of the two leaflets.[1][3] The area per lipid (AL) is a measure of the lateral packing of the lipid molecules.[4]

Table 3: Mechanical Properties of Sphingomyelin Bilayers

PropertyValueExperimental/Computational Technique
Bending Modulus (Kc)Significantly larger than DPPCMolecular Dynamics Simulations
Area Compressibility Modulus (KA)Significantly larger than DPPCMolecular Dynamics Simulations

Note: Direct experimental values for the bending modulus and area compressibility modulus of pure SSM bilayers are not widely reported. However, simulation studies indicate that sphingomyelin bilayers are generally more rigid and less compressible than dipalmitoylphosphatidylcholine (DPPC) bilayers, a common glycerophospholipid.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of SSM bilayers. Below are protocols for key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermotropic phase behavior of lipid bilayers.[5][6][7][8][9][10]

Objective: To determine the main phase transition temperature (Tm) and the transition enthalpy (ΔH) of SSM multilamellar vesicles (MLVs).

Materials:

  • This compound (SSM) powder

  • Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Chloroform (B151607)

  • Nitrogen gas stream

  • High-vacuum pump

  • Differential Scanning Calorimeter

Procedure:

  • Lipid Film Preparation: Dissolve a known amount of SSM in chloroform in a round-bottom flask. Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Place the flask under a high-vacuum pump for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired amount of buffer to the lipid film to achieve a specific lipid concentration (e.g., 1-5 mg/mL). Hydrate the film above the Tm of SSM (e.g., at 60 °C) for 1-2 hours with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).

  • Sample Preparation for DSC: Transfer a precise volume of the MLV suspension into a DSC sample pan. Seal the pan hermetically. Prepare a reference pan containing the same volume of buffer.

  • DSC Measurement: Place the sample and reference pans in the calorimeter. Equilibrate the system at a temperature below the expected transition (e.g., 20 °C). Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature above the transition (e.g., 60 °C).

  • Data Analysis: The Tm is determined as the temperature at the peak of the endothermic transition. The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.

X-ray Diffraction

X-ray diffraction provides detailed information about the lamellar structure of lipid bilayers, including bilayer periodicity and thickness.[1][3][11][12]

Objective: To determine the bilayer periodicity (d) and thickness (dp-p) of oriented SSM multilayers in both the gel and liquid-crystalline phases.

Materials:

  • SSM lipid film (prepared as in the DSC protocol)

  • Buffer solution

  • Glass or mica substrate

  • Controlled humidity and temperature chamber

  • X-ray source and detector

Procedure:

  • Sample Preparation: Hydrate the SSM film with a specific amount of water to achieve a desired hydration level.[5] Deposit the hydrated lipid onto a clean glass or mica substrate and spread it into a thin, uniform layer.

  • Sample Equilibration: Place the sample in a temperature and humidity-controlled chamber. Allow the sample to equilibrate for several hours to form well-ordered multilamellar stacks.

  • X-ray Diffraction Measurement: Mount the sample in the X-ray beam path. Collect small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data at different temperatures, below and above the Tm of SSM.

  • Data Analysis:

    • SAXS: The positions of the Bragg peaks in the SAXS pattern are used to calculate the lamellar repeat distance (d) using Bragg's law (nλ = 2d sinθ).

    • WAXS: The WAXS pattern provides information about the hydrocarbon chain packing. A sharp reflection around 4.2 Å is characteristic of the ordered gel phase, while a broad, diffuse reflection around 4.5 Å indicates the disordered liquid-crystalline phase.[5]

    • Electron Density Profile: The intensities of the lamellar reflections can be used to reconstruct the one-dimensional electron density profile across the bilayer, from which the phosphate-to-phosphate distance (dp-p) can be determined.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of supported lipid bilayers (SLBs) and measure their mechanical properties through force spectroscopy.[13][14][15][16][17]

Objective: To image the surface of an SSM-containing supported lipid bilayer and to measure its thickness and breakthrough force.

Materials:

  • SSM and other lipids (e.g., a dioleoylphosphatidylcholine (DOPC) and cholesterol for phase-separated bilayers) dissolved in chloroform.[15]

  • Buffer solution (e.g., Tris-HCl with NaCl and CaCl2)

  • Freshly cleaved mica substrate

  • Atomic Force Microscope with a liquid cell

  • Soft AFM cantilevers (spring constant < 0.1 N/m)

Procedure:

  • Vesicle Preparation: Prepare a lipid mixture in chloroform. Dry the lipids under nitrogen and high vacuum. Hydrate the lipid film with buffer to form MLVs. Prepare small unilamellar vesicles (SUVs) from the MLV suspension by sonication or extrusion.

  • Supported Lipid Bilayer (SLB) Formation: Deposit the SUV suspension onto a freshly cleaved mica substrate. Incubate at a temperature above the Tm of the lipid mixture to facilitate vesicle fusion and the formation of a continuous SLB. Gently rinse the SLB with buffer to remove excess vesicles.

  • AFM Imaging: Mount the SLB in the AFM liquid cell, ensuring the bilayer remains hydrated. Engage the AFM tip with the surface and begin imaging in tapping mode or contact mode with minimal applied force to avoid damaging the bilayer.

  • Force Spectroscopy: Position the AFM tip over a desired location on the bilayer. Perform force-distance measurements by pressing the tip against the bilayer until it punctures through to the underlying mica substrate.

  • Data Analysis:

    • Imaging: Analyze the AFM images to observe the topography of the bilayer, including any defects or phase-separated domains.

    • Force Curves: The distance between the point of bilayer breakthrough and the hard contact with the mica substrate in the force curve provides a measure of the bilayer thickness. The peak force just before the tip punctures the bilayer is the breakthrough force, which is related to the mechanical stability of the membrane.[13]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for investigating the structure, dynamics, and orientation of lipid molecules within a bilayer.[18][19][20][21]

Objective: To study the dynamics and order of the acyl chains and the headgroup of SSM in a bilayer.

Materials:

  • Isotopically labeled SSM (e.g., deuterium-labeled on the acyl chain)

  • Buffer solution

  • Solid-state NMR spectrometer with a suitable probe

Procedure:

  • Sample Preparation: Prepare MLVs of the isotopically labeled SSM as described in the DSC protocol. Pellet the MLVs by centrifugation and transfer the hydrated lipid paste into an NMR rotor.

  • NMR Measurement: Place the rotor in the NMR spectrometer. Acquire spectra (e.g., 2H NMR for acyl chain order or 31P NMR for headgroup dynamics) at different temperatures.

  • Data Analysis:

    • 2H NMR: The quadrupolar splitting in the 2H NMR spectrum of a deuterated acyl chain is proportional to the order parameter (SCD) of that C-2H bond, providing information about the conformational freedom of the acyl chains.

    • 31P NMR: The lineshape of the 31P NMR spectrum is sensitive to the motional averaging of the phosphate headgroup, allowing for the differentiation between different lipid phases (e.g., gel vs. liquid-crystalline).

Signaling Pathways and Experimental Workflows

SSM is not merely a structural component of cell membranes; it is also a key player in cellular signaling, primarily through its hydrolysis to ceramide.

The Sphingomyelin-Ceramide Signaling Pathway

The enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) generates ceramide, a potent second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[22][23][24][25][26]

The following DOT script generates a diagram of the core sphingomyelin-ceramide signaling pathway.

Sphingomyelin_Ceramide_Pathway Stress Stress Stimuli (e.g., TNF-α, FasL, UV radiation) SMase Sphingomyelinase (SMase) (e.g., acid or neutral) Stress->SMase activates SSM This compound (in plasma membrane) Ceramide Ceramide SSM->Ceramide hydrolyzes Downstream Downstream Effectors (e.g., CAPPs, PP2A) Ceramide->Downstream activates CellularResponse Cellular Responses (Apoptosis, Cell Cycle Arrest, Inflammation) Downstream->CellularResponse leads to

The Sphingomyelin-Ceramide Signaling Pathway.

Experimental Workflow for Studying Drug-SSM Bilayer Interactions

A common application of studying SSM bilayers is to investigate the interaction of drugs or other bioactive molecules with lipid raft-like model membranes.

The following DOT script outlines a typical experimental workflow for such a study.

Drug_Membrane_Interaction_Workflow Start Start: Hypothesis on Drug-Membrane Interaction VesiclePrep Vesicle Preparation (e.g., SSM/DOPC/Cholesterol LUVs) Start->VesiclePrep DSC Differential Scanning Calorimetry (DSC) VesiclePrep->DSC Thermotropic Effects Fluorescence Fluorescence Spectroscopy (e.g., Laurdan GP, DPH anisotropy) VesiclePrep->Fluorescence Fluidity/Order Changes AFM Atomic Force Microscopy (AFM) VesiclePrep->AFM Morphology/Mechanical Changes Permeability Permeability Assay (e.g., Calcein leakage) VesiclePrep->Permeability Barrier Function Alteration DataAnalysis Data Analysis and Interpretation DSC->DataAnalysis Fluorescence->DataAnalysis AFM->DataAnalysis Permeability->DataAnalysis Conclusion Conclusion on Drug's Effect on Bilayer Properties DataAnalysis->Conclusion

Workflow for Investigating Drug-SSM Bilayer Interactions.

Concluding Remarks

The physical properties of this compound bilayers are integral to their roles in cellular membrane structure and function. Their propensity to form ordered domains and their participation in signaling cascades make them a critical area of study in membrane biophysics and drug development. The experimental techniques and data presented in this guide provide a foundational understanding for researchers aiming to explore the intricate world of sphingolipid-containing membranes. Further research into the precise mechanical properties and permeability of pure SSM bilayers will continue to enhance our understanding and utilization of these important biological molecules.

References

An In-Depth Technical Guide to the Phase Transition of N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoylsphingomyelin (C18:0 sphingomyelin (B164518) or SSM), a ubiquitous component of mammalian cell membranes, plays a critical role in membrane structure, lipid raft formation, and cellular signaling. Its thermotropic behavior, characterized by a series of phase transitions, is fundamental to its biological function and its application in drug delivery systems. This guide provides a comprehensive overview of the phase transition properties of this compound, detailed experimental protocols for its characterization, and insights into its involvement in key signaling pathways.

Thermotropic Properties of this compound

The phase behavior of this compound in aqueous dispersions is complex, exhibiting a main gel-to-liquid crystalline phase transition (Tm) and, depending on the thermal history and hydration, other transitions such as pre- and sub-transitions. A notable characteristic of SSM is its metastability.

1.1. Main Phase Transition (Tm)

The main phase transition involves the melting of the hydrocarbon chains from a more ordered gel phase to a disordered liquid-crystalline phase. For fully hydrated this compound, the main transition temperature is consistently reported to be approximately 45°C.[1]

1.2. Metastability

This compound exhibits significant metastability. A thermodynamically more stable, highly ordered gel phase can form, which transitions to the liquid-crystalline phase at a higher temperature, around 57°C.[2] Upon cooling from the liquid-crystalline phase, this stable gel phase does not readily reform. Instead, a metastable gel phase forms at a lower temperature, close to the main transition temperature of 44-45°C.[2][3] This metastable gel can then slowly convert to the more stable gel form over time.

1.3. Pre- and Sub-transitions

The literature on the pre-transition (a transition from a lamellar gel phase to a ripple phase) and sub-transition (a transition between different sub-gel phases) for this compound is less definitive than for other phospholipids. Some studies on hydrated N-stearoyl sphingomyelin at low hydration levels (less than 20% H2O) have observed an additional transition at approximately 20°C.[1] However, for fully hydrated systems, a distinct pre-transition is not consistently reported, and the complex endotherms sometimes observed in the 35-50°C range may be related to the coexistence of different gel phases.[3]

Data Presentation: Phase Transition Temperatures and Enthalpies

The following table summarizes the available quantitative data for the phase transitions of this compound. It is important to note that the exact values can be influenced by factors such as the level of hydration, sample purity (including stereochemistry, with D-erythro being the natural isomer), and the experimental conditions (e.g., scan rate).

Phase TransitionTemperature (°C)Enthalpy (ΔH) (kcal/mol)Conditions and Remarks
Main Transition (Tm) ~456.7Fully hydrated multibilayers (>21.4% H2O).[1]
Metastable to Liquid Crystalline ~57Not consistently reportedTransition from a highly ordered, thermodynamically stable gel phase.[2]
Liquid Crystalline to Metastable Gel (on cooling) ~44Not consistently reportedFormation of a metastable gel phase upon supercooling.[2]
Additional Low-Temperature Transition ~20Not reportedObserved at low hydration levels (<20% H2O).[1]
Anhydrous Transition 753.8Anhydrous N-stearoyl sphingomyelin.[1]

Experimental Protocols

The primary technique for studying the phase transitions of lipids is Differential Scanning Calorimetry (DSC).

3.1. Differential Scanning Calorimetry (DSC) Protocol for this compound

This protocol outlines a general procedure for analyzing the thermotropic behavior of this compound multilamellar vesicles (MLVs).

3.1.1. Materials

  • N-stearoyl-D-erythro-sphingomyelin (C18:0 SM) powder

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform (B151607)

  • Nitrogen gas source

  • High-vacuum pump

  • Differential Scanning Calorimeter with hermetically sealable sample pans

3.1.2. Preparation of Multilamellar Vesicles (MLVs)

  • Lipid Film Formation: Dissolve a known quantity of this compound in chloroform in a round-bottom flask. Remove the solvent using a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: Add the desired amount of pre-warmed buffer (temperature should be above the main transition temperature of SSM, e.g., 60°C) to the dried lipid film.

  • Vesicle Formation: Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming a milky dispersion of MLVs.

  • Annealing: To ensure a homogeneous distribution of the lipid and proper hydration, subject the MLV suspension to several freeze-thaw cycles. This typically involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (above Tm). Repeat this cycle 5-10 times.

  • Incubation: For studies on metastability, the thermal history of the sample is critical. The sample may be incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period before analysis.

3.1.3. DSC Measurement

  • Sample Loading: Accurately pipette a known amount of the MLV suspension into a DSC sample pan. Seal the pan hermetically to prevent any evaporation of the aqueous buffer during the scan. Prepare a reference pan containing the same volume of buffer.

  • Equilibration: Place the sample and reference pans in the DSC cell. Equilibrate the system at a starting temperature well below the expected transitions (e.g., 5°C) for a sufficient amount of time (e.g., 15-30 minutes).

  • Scanning: Heat the sample at a controlled scan rate (e.g., 1-2°C/min). A slower scan rate generally provides better resolution of thermal events. The scan range should encompass all expected transitions (e.g., 5°C to 70°C). It is common to perform an initial heating scan, a cooling scan, and a second heating scan to assess the reversibility and thermal history dependence of the transitions.

  • Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The peak of an endothermic transition corresponds to the phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Below is a DOT script for a workflow diagram of the DSC experimental protocol.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement start Start: this compound Powder film Dissolve in Chloroform & Dry to a Thin Film start->film hydrate Hydrate with Buffer (T > Tm) & Vortex film->hydrate freeze_thaw Freeze-Thaw Cycles (5-10x) hydrate->freeze_thaw incubate Incubate at Desired Temperature freeze_thaw->incubate load Load Sample and Reference into DSC Pans incubate->load Transfer MLV Suspension equilibrate Equilibrate at Starting Temperature load->equilibrate scan Perform Heating/Cooling Scans equilibrate->scan analyze Analyze Thermogram (Tm, ΔH) scan->analyze

Workflow for DSC analysis of this compound.

Signaling Pathways Involving this compound and its Metabolites

This compound is not only a structural lipid but also a key player in cellular signaling, primarily through its hydrolysis to ceramide. Ceramide is a potent second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.

4.1. Sphingomyelin Biosynthesis and Degradation

Sphingomyelin is synthesized in the endoplasmic reticulum and Golgi apparatus. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA. The final step involves the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthase.

Conversely, the degradation of sphingomyelin is mediated by sphingomyelinases, which hydrolyze sphingomyelin to produce ceramide and phosphocholine. This "sphingomyelin cycle" is a crucial source of signaling ceramide.

The following DOT script visualizes the core sphingomyelin metabolic pathway.

Sphingomyelin_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine_PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide SMS Sphingomyelin Synthase (SMS) Ceramide->SMS CDase Ceramidase Ceramide->CDase Sphingomyelin Sphingomyelin SMase Sphingomyelinase (SMase) Sphingomyelin->SMase Hydrolysis Sphingosine Sphingosine Sphingosine->CerS Salvage Pathway SK Sphingosine Kinase (SK) Sphingosine->SK S1P Sphingosine-1-Phosphate SPT->Ketosphinganine KSR->Sphinganine CerS->Dihydroceramide DES->Ceramide SMS->Sphingomyelin SMase->Ceramide CDase->Sphingosine SK->S1P

Overview of the Sphingomyelin Metabolic Pathway.

4.2. Ceramide-Mediated Apoptosis Signaling

The generation of ceramide from sphingomyelin hydrolysis is a critical event in the induction of apoptosis (programmed cell death) in response to various cellular stresses, such as inflammatory cytokines (e.g., TNF-α) and chemotherapy. Ceramide can activate several downstream signaling cascades.

One of the key pathways involves the activation of Stress-Activated Protein Kinases (SAPK), also known as c-Jun N-terminal Kinases (JNK). Ceramide can lead to the activation of the SAPK/JNK cascade, which in turn phosphorylates and activates transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.

Ceramide can also activate protein phosphatases, such as Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt/PKB, thereby tipping the cellular balance towards apoptosis.

The following DOT script illustrates a simplified ceramide-mediated apoptosis signaling pathway.

Ceramide_Apoptosis Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase Activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis by SMase SAPK_JNK_Cascade SAPK/JNK Cascade Ceramide->SAPK_JNK_Cascade Activates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates cJun c-Jun SAPK_JNK_Cascade->cJun Phosphorylates & Activates Apoptosis Apoptosis cJun->Apoptosis Promotes Pro-apoptotic Gene Expression Akt Akt/PKB (Pro-survival) PP2A->Akt Dephosphorylates & Inactivates Akt->Apoptosis Inhibits

Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

References

The Role of N-Stearoylsphingomyelin in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin (C18:0-SM), a ubiquitous sphingolipid in mammalian cell membranes, is increasingly recognized for its pivotal role in signal transduction. Beyond its structural function, this compound is a key player in the formation of specialized membrane microdomains known as lipid rafts and serves as a precursor for the potent second messenger, ceramide. This technical guide provides an in-depth exploration of the functions of this compound in cellular signaling, with a focus on its involvement in lipid raft-mediated platforms and the sphingomyelin-ceramide pathway. We will delve into its influence on critical cellular processes such as apoptosis and inflammation, present relevant quantitative data, detail key experimental protocols, and provide visual representations of the signaling cascades and workflows involved.

This compound as a Key Component of Lipid Rafts

Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids, cholesterol, and specific proteins.[1][2][3] The saturated acyl chain of this compound allows for tight packing with cholesterol, forming a liquid-ordered phase that is distinct from the surrounding liquid-disordered membrane.[4] These rafts function as signaling platforms, concentrating or excluding specific proteins to facilitate or inhibit signaling cascades.[1][2][5]

Role in Assembling Signaling Platforms

The unique biophysical properties of this compound- and cholesterol-rich domains facilitate the recruitment of a variety of signaling molecules, including G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and downstream effector proteins.[5][6] This compartmentalization enhances the efficiency and specificity of signal transduction. Disruption of these rafts, for instance by depleting cholesterol, has been shown to impair numerous signaling pathways.[7]

Quantitative Analysis of Protein Localization to Lipid Rafts

Quantifying the enrichment of specific proteins within lipid rafts upon stimulation or in different cellular states is crucial for understanding their function. While specific quantitative data for this compound's direct effect on protein recruitment is often embedded in broader lipidomic studies, the general principle is well-established. The following table provides an illustrative example of how such data might be presented, based on quantitative proteomic studies of lipid rafts.[7][8][9]

ProteinCellular ProcessFold Enrichment in Lipid Rafts (Illustrative)Reference
Flotillin-1Raft marker, Signaling5.2[9]
Caveolin-1Endocytosis, Signaling4.8[9]
Src Family KinasesCell growth, Proliferation3.5[7]
Gαi subunitGPCR Signaling2.9[7]
EGFRGrowth factor signaling2.1 (upon ligand binding)[8]

The Sphingomyelin-Ceramide Signaling Pathway

A primary mechanism through which this compound exerts its signaling function is via its hydrolysis into ceramide and phosphocholine, a reaction catalyzed by sphingomyelinases (SMases).[1][10][11] Ceramide acts as a critical second messenger, mediating a wide array of cellular responses.[1][10]

Generation of Ceramide

The activation of SMases can be triggered by a variety of stimuli, including inflammatory cytokines (e.g., TNF-α), death receptor ligands (e.g., FasL), and cellular stress.[1][11] There are several types of SMases, with acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) being the most studied in the context of signal transduction. The generation of ceramide from this compound leads to changes in membrane biophysics and the initiation of downstream signaling cascades.

cluster_cytosol Cytosol N_Stearoylsphingomyelin This compound Ceramide Ceramide N_Stearoylsphingomyelin->Ceramide Downstream_Effectors Downstream Effectors (e.g., PKC, JNK) Ceramide->Downstream_Effectors activates SMase Sphingomyelinase (SMase) SMase->N_Stearoylsphingomyelin hydrolyzes Stimuli Stimuli (e.g., TNF-α, FasL, Stress) Stimuli->SMase activates

Sphingomyelin-Ceramide Pathway Activation
Downstream Effectors of Ceramide

Ceramide can directly or indirectly regulate the activity of a multitude of downstream effector proteins, including:

  • Protein Kinase C (PKC): Certain PKC isoforms are activated by ceramide, leading to the phosphorylation of target proteins involved in cell proliferation, differentiation, and apoptosis.[12]

  • c-Jun N-terminal Kinase (JNK): The JNK pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, can be activated by ceramide, often leading to pro-apoptotic signaling.[1][11]

  • Protein Phosphatases: Ceramide can activate protein phosphatases such as PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt.

Role in Apoptosis

This compound-derived ceramide is a well-established mediator of apoptosis, or programmed cell death.[10][13][14] The accumulation of ceramide can trigger both intrinsic and extrinsic apoptotic pathways.

Ceramide-Mediated Apoptotic Signaling

The pro-apoptotic effects of ceramide are multifaceted and can involve:

  • Mitochondrial Pathway: Ceramide can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade.

  • Death Receptor Pathway: Ceramide can potentiate signaling downstream of death receptors like Fas and TNF-R1.[1][11]

  • Activation of Pro-Apoptotic Kinases: As mentioned, ceramide can activate JNK, which in turn can phosphorylate and regulate the activity of Bcl-2 family proteins to promote apoptosis.[1][11]

Ceramide Ceramide JNK_Pathway JNK Pathway Ceramide->JNK_Pathway activates Mitochondria Mitochondria Ceramide->Mitochondria induces MOMP Apoptosis Apoptosis JNK_Pathway->Apoptosis Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade activates Caspase_Cascade->Apoptosis executes

Ceramide-Mediated Apoptotic Pathways
Quantitative Analysis of Apoptosis

Flow cytometry is a powerful tool to quantify apoptosis. The following table presents illustrative data on the percentage of apoptotic cells after treatment with a ceramide-inducing agent, as would be measured by Annexin V/PI staining.[15][16]

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control2.5 ± 0.51.8 ± 0.3
N-Stearoylsphingomyelinase25.8 ± 2.115.3 ± 1.5

Involvement in Inflammation

The sphingomyelin-ceramide pathway is also intricately linked to inflammatory responses.[5] Ceramide can act as a signaling molecule in inflammatory cascades, and its levels are often elevated in inflammatory conditions.

Ceramide in Inflammatory Signaling

Ceramide can contribute to inflammation by:

  • Activating pro-inflammatory transcription factors like NF-κB.

  • Modulating the production of inflammatory cytokines.

  • Influencing the expression of adhesion molecules on endothelial cells, facilitating immune cell infiltration.

Experimental Protocols

Lipid Raft Isolation (Detergent-Free Method)

This protocol is adapted from established methods for isolating lipid rafts without the use of detergents, which can sometimes introduce artifacts.

  • Cell Lysis: Homogenize cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease and phosphatase inhibitors) using a Dounce homogenizer.

  • Sucrose (B13894) Gradient: Create a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers in a centrifuge tube).

  • Ultracentrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.

  • Fraction Collection: Lipid rafts will float to the interface between the 5% and 30% sucrose layers and can be carefully collected.

  • Analysis: The collected fractions can then be analyzed for lipid and protein composition by mass spectrometry and Western blotting, respectively.

Start Cell Pellet Homogenization Homogenize in Hypotonic Buffer Start->Homogenization Sucrose_Gradient Layer on Sucrose Gradient (5-40%) Homogenization->Sucrose_Gradient Ultracentrifugation Ultracentrifuge (200,000 x g, 4°C) Sucrose_Gradient->Ultracentrifugation Fraction_Collection Collect Fractions Ultracentrifugation->Fraction_Collection Lipid_Raft_Fraction Lipid Raft Fraction (5%/30% interface) Fraction_Collection->Lipid_Raft_Fraction Analysis Analyze Protein and Lipid Composition Lipid_Raft_Fraction->Analysis End Results Analysis->End

Lipid Raft Isolation Workflow
Ceramide Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different ceramide species.[17][18][19]

  • Lipid Extraction: Extract total lipids from cell or tissue samples using a modified Bligh-Dyer method (chloroform:methanol:water).

  • Internal Standard: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17:0-ceramide) to each sample for normalization.

  • Chromatographic Separation: Separate the different lipid species using a C18 reverse-phase HPLC column.

  • Mass Spectrometry: Analyze the eluted lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of ceramide standards and calculate the concentration of each ceramide species in the samples relative to the internal standard.

Western Blot for Phosphorylated JNK

This protocol outlines the detection of activated JNK by measuring its phosphorylation status.[20][21]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to normalize for protein loading.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method allows for the quantification of early and late apoptotic cells.[15][16][22][23][24]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a multifaceted lipid that plays a critical role in signal transduction. Its ability to form and stabilize lipid rafts creates signaling platforms that are essential for the proper functioning of numerous cellular processes. Furthermore, its hydrolysis to ceramide initiates a potent signaling cascade that is central to the regulation of apoptosis and inflammation. A thorough understanding of the signaling pathways modulated by this compound and its metabolites is crucial for researchers and drug development professionals seeking to target these pathways in various disease contexts. The experimental protocols detailed in this guide provide a foundation for the investigation of this compound's function in cellular signaling.

References

N-Stearoylsphingomyelin: A Pivotal Player in the Neurological Disorder Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Stearoylsphingomyelin (C18:0), a prominent species of sphingomyelin (B164518), is a critical component of neuronal cell membranes and the myelin sheath. Beyond its structural role, this compound and its metabolites are integral signaling molecules in a multitude of cellular processes within the central nervous system (CNS). Dysregulation of this compound metabolism has been increasingly implicated in the pathogenesis of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and Niemann-Pick disease. This technical guide provides a comprehensive overview of the involvement of this compound in these disorders, presenting key quantitative data, detailed experimental protocols for its analysis, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of neurological diseases and identify novel therapeutic targets.

Introduction: The Significance of this compound in Neuronal Biology

This compound is a sphingolipid composed of a ceramide backbone with a stearic acid (C18:0) acyl chain and a phosphocholine (B91661) headgroup.[1] It is highly enriched in the nervous system, where it plays a crucial role in the structure and function of cell membranes, particularly in the formation of lipid rafts.[2] These specialized membrane microdomains are critical for signal transduction, protein trafficking, and neurotransmitter release.

The metabolism of this compound is a tightly regulated process involving a series of enzymatic reactions. The key enzymes in this pathway are sphingomyelin synthases, which are responsible for its production from ceramide and phosphatidylcholine, and sphingomyelinases, which hydrolyze sphingomyelin back into ceramide and phosphocholine.[3][4] The balance between this compound and its metabolite, ceramide, is crucial for maintaining cellular homeostasis, as ceramide is a potent signaling molecule involved in apoptosis, inflammation, and cellular stress responses.[5]

This compound in Neurological Disorders: A Quantitative Perspective

Alterations in the levels of this compound and other sphingolipids have been consistently reported in various neurological disorders. This section summarizes the key quantitative findings from studies on Alzheimer's disease, Parkinson's disease, multiple sclerosis, and Niemann-Pick disease.

Alzheimer's Disease

Studies have shown conflicting results regarding sphingomyelin levels in Alzheimer's disease (AD), with some reporting increases and others decreases in different brain regions and biofluids.[6] However, a consistent finding is the elevation of ceramide levels, suggesting an increased activity of sphingomyelinases.[7][8] This shift in the sphingomyelin-ceramide balance is thought to contribute to the neuronal apoptosis and neuroinflammation characteristic of AD.[7]

AnalyteBrain Region/BiofluidChange in AD vs. ControlReference
SphingomyelinBrain TissueIncreased levels associated with AD pathology severity.[7]
SphingomyelinPlasmaSome studies show no significant change in total levels.[9]
CeramideBrain TissueElevated levels.[8]
Acid Sphingomyelinase (ASM)Brain TissueElevated expression and activity.[8]
Sphingosine-1-phosphate (S1P)Brain TissueReduced levels.[8]
Parkinson's Disease

In Parkinson's disease (PD), alterations in sphingolipid metabolism are also evident, with studies pointing to changes in both sphingomyelin and its metabolites in plasma and cerebrospinal fluid (CSF).[10] The aggregation of α-synuclein, a hallmark of PD, has been linked to interactions with lipid rafts, where sphingomyelins are enriched.[11]

AnalyteBiofluidChange in PD vs. ControlReference
Sphingolipids (general)Plasma & CSFPerturbations in levels.[10]
ABCA5 TransporterBrain TissueSignificantly elevated expression in PD brains.[11]

Note: Specific quantitative data for this compound in PD is an active area of research, and the provided table reflects the broader changes observed in sphingolipid metabolism.

Multiple Sclerosis

Multiple sclerosis (MS) is an autoimmune demyelinating disease of the CNS. Given that sphingomyelin is a major component of the myelin sheath, its metabolism is significantly impacted in MS.[12] Studies have shown distinct patterns of sphingolipid alterations in active versus inactive MS lesions.[7]

AnalyteLesion TypeChange vs. Normal Appearing White MatterReference
DihydroceramideActive MS LesionsSignificant increase.[7]
SphingomyelinInactive MS LesionsDecreased levels.[7]
CeramideInactive MS LesionsDecreased levels.[7]
HexosylceramideInactive MS LesionsSignificantly increased levels.[7]
Ceramide-1-phosphateInactive MS LesionsSignificantly increased levels.[7][13]
Niemann-Pick Disease

Niemann-Pick disease (NPD) is a group of lysosomal storage disorders characterized by the accumulation of sphingomyelin.[14] In types A and B, this is due to a deficiency in the enzyme acid sphingomyelinase.[15][16] In type C, the primary defect is in cholesterol trafficking, which leads to a secondary accumulation of sphingomyelin.[17][18]

Disease TypePrimary DefectConsequenceReference
Niemann-Pick A/BAcid Sphingomyelinase DeficiencyWidespread lysosomal deposition of sphingomyelin.[15][16]
Niemann-Pick CDefective intracellular cholesterol traffickingSecondary accumulation of sphingomyelin and other lipids.[9][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and related molecules in the context of neurological disorders.

Lipid Extraction from Brain Tissue

Folch Method (Classical Approach)

  • Homogenization: Homogenize brain tissue in a 19-fold volume of a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture. This creates a single liquid phase, leaving behind a protein residue.[19][20]

  • Phase Separation: Add a small amount of water to the extract to induce phase separation, resulting in a lower chloroform-rich phase containing lipids and an upper aqueous methanol phase.[19]

  • Lipid Recovery: The lower chloroform phase is carefully collected. This phase contains the majority of the brain lipids, including this compound.[19]

  • Washing: The interface can be rinsed with a methanol/water (1/1) mixture to improve the purity of the lipid extract.[20]

  • Drying: The collected chloroform phase is evaporated to dryness under a stream of nitrogen or using a rotary evaporator.[20]

  • Storage: The dried lipid extract is stored at -80°C until further analysis.

Methyl-tert-butyl ether (MTBE) Method (High-Throughput Alternative)

  • Homogenization: Homogenize a 10mg pulverized brain aliquot in a 0.5mL tube with 300μL of ice-cold methanol containing internal standards using a bead homogenizer (e.g., Precellys 24 at 6000 rpm, 2x30 sec).[11]

  • Extraction: Add MTBE and vortex thoroughly.[1]

  • Phase Separation: Centrifuge to separate the phases. The upper MTBE phase contains the lipids.[1]

  • Collection and Drying: Collect the upper phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for subsequent analysis.

Quantification of this compound by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol and chloroform.[2]

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.[21]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is typically detected in positive ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion of this compound to a characteristic product ion. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a stable isotope-labeled sphingomyelin).[3]

Sphingomyelinase Activity Assay

Colorimetric Assay

  • Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer. Centrifuge to remove debris and collect the supernatant.[22]

  • Reaction Setup: In a 96-well plate, add the sample supernatant, a positive control (purified sphingomyelinase), and a blank (assay buffer only).[22]

  • Substrate Addition: Initiate the reaction by adding the sphingomyelin substrate to all wells.[22]

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes to 2 hours).[22]

  • Detection: Add a series of enzyme mixes and a probe that reacts with a product of the enzymatic cascade (ultimately derived from the phosphocholine headgroup) to generate a colored product.[22]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[22]

  • Calculation: Calculate the sphingomyelinase activity based on a standard curve generated with a known concentration of the final product (e.g., choline).[22]

Fluorescent Assay

  • Sample Preparation: Similar to the colorimetric assay, prepare a lysate from the tissue or cells of interest.[12]

  • Reaction Setup: In a microplate, add the sample lysate.

  • Substrate Addition: Add a fluorescently labeled sphingomyelin substrate (e.g., BODIPY-FL-C12-sphingomyelin).[23]

  • Incubation: Incubate at 37°C.

  • Detection: The cleavage of the fluorescent substrate by sphingomyelinase results in a change in fluorescence that can be measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[12]

Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathways involving this compound and the workflows of the experimental protocols described above, using the DOT language for Graphviz.

This compound Metabolism and Signaling

Sphingomyelin_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation & Signaling Cer Ceramide SMS Sphingomyelin Synthase Cer->SMS PC Phosphatidylcholine PC->SMS SM N-Stearoyl- sphingomyelin SMS->SM DAG Diacylglycerol SMS->DAG SM_deg N-Stearoyl- sphingomyelin SMase Sphingomyelinase (Acid/Neutral) SM_deg->SMase Cer_deg Ceramide SMase->Cer_deg PCholine Phosphocholine SMase->PCholine Ceramidase Ceramidase Cer_deg->Ceramidase Apoptosis Apoptosis Cer_deg->Apoptosis Inflammation Inflammation Cer_deg->Inflammation Sph Sphingosine Ceramidase->Sph SK Sphingosine Kinase Sph->SK S1P Sphingosine-1- Phosphate (S1P) SK->S1P Proliferation Cell Proliferation & Survival S1P->Proliferation

Caption: this compound metabolism and its role in cellular signaling.

Experimental Workflow: Lipid Extraction from Brain Tissue

Lipid_Extraction_Workflow start Start: Brain Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize phase_sep Add Water & Centrifuge for Phase Separation homogenize->phase_sep collect_lipid Collect Lower (Chloroform) Phase phase_sep->collect_lipid dry Evaporate Solvent (Nitrogen Stream) collect_lipid->dry end End: Dried Lipid Extract dry->end

Caption: Workflow for lipid extraction from brain tissue using the Folch method.

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow start Start: Dried Lipid Extract reconstitute Reconstitute in Mobile Phase start->reconstitute inject Inject into LC-MS/MS System reconstitute->inject lc_sep Liquid Chromatography (C18 Column Separation) inject->lc_sep ms_detect Tandem Mass Spectrometry (MRM Detection) lc_sep->ms_detect quantify Data Analysis: Quantification vs. Internal Standard ms_detect->quantify end End: This compound Concentration quantify->end

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Experimental Workflow: Sphingomyelinase Activity Assay

SMase_Assay_Workflow start Start: Tissue/Cell Lysate plate_setup Pipette Lysate into 96-well Plate start->plate_setup add_substrate Add Sphingomyelin Substrate plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate add_reagents Add Detection Reagents (Enzyme Mix & Probe) incubate->add_reagents read_plate Measure Absorbance/ Fluorescence add_reagents->read_plate calculate Calculate Activity vs. Standard Curve read_plate->calculate end End: Sphingomyelinase Activity calculate->end

Caption: Workflow for a colorimetric/fluorometric sphingomyelinase activity assay.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the critical role of this compound and its metabolic pathways in the health and disease of the central nervous system. The consistent observation of altered sphingolipid profiles in Alzheimer's disease, Parkinson's disease, multiple sclerosis, and Niemann-Pick disease highlights the potential of these lipids as both biomarkers and therapeutic targets.

Future research should focus on:

  • Standardization of methodologies: Establishing standardized protocols for the quantification of this compound and other sphingolipids across different laboratories will be crucial for the validation of these molecules as reliable biomarkers.

  • ** longitudinal studies:** Investigating the temporal changes in this compound levels throughout the progression of neurological disorders will provide valuable insights into their pathogenic roles and their potential as prognostic markers.

  • Therapeutic interventions: The development of specific inhibitors or activators of key enzymes in the sphingomyelin metabolic pathway, such as sphingomyelinases and sphingomyelin synthases, represents a promising avenue for novel therapeutic strategies aimed at restoring lipid homeostasis in the CNS.

By continuing to explore the intricate involvement of this compound in neurological disorders, the scientific community can pave the way for the development of innovative diagnostic tools and effective treatments for these debilitating conditions.

References

The Discovery and History of N-Stearoylsphingomyelin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Stearoylsphingomyelin is a subtype of sphingomyelin (B164518), a class of sphingolipids ubiquitously found in animal cell membranes. Historically relegated to a structural role, particularly within the myelin sheath of nerve cells, sphingomyelins are now recognized as critical players in a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The journey into the world of sphingolipids began in the 1880s with the pioneering work of German chemist Johann L.W. Thudichum.[1] While meticulously studying the chemical composition of the brain, Thudichum isolated a novel class of lipids that he named "sphingolipids," after the enigmatic Greek Sphinx, due to their mysterious nature.[2] Among these was the first-ever isolated sphingomyelin.[1] For decades following its discovery, sphingomyelin was primarily considered a structural component of cellular membranes, contributing to their stability and integrity.[2]

A paradigm shift occurred in the 1980s with the discovery of the sphingolipid signaling pathway.[2] Researchers unveiled that sphingomyelin is not merely an inert structural lipid but a dynamic molecule that can be enzymatically hydrolyzed to generate bioactive metabolites, most notably ceramide.[1][2] This discovery opened a new chapter in cell signaling, implicating sphingomyelin and its derivatives in fundamental cellular processes such as apoptosis, cell growth, and differentiation.[3][4] The structure of sphingomyelin was fully elucidated in 1927 as N-acyl-sphingosine-1-phosphorylcholine.[1] this compound is a specific molecule within this class, where the fatty acid attached to the sphingosine (B13886) backbone via an amide linkage is stearic acid (an 18-carbon saturated fatty acid).

Quantitative Data

Quantitative analysis of specific sphingomyelin species is crucial for understanding their physiological and pathological roles. Below are tables summarizing key quantitative data for sphingomyelin and the biophysical properties of this compound.

Table 1: Sphingomyelin Content in Various Biological Samples
Biological SampleSphingomyelin Concentration (pmol/µg protein)
3T3-L1 Cells60.10 ± 0.24
Rat Aortic Smooth Muscle Cells62.69 ± 0.08
HT-29 Cells58.38 ± 0.37
ICR Mouse Brain55.60 ± 0.43
ICR Mouse Kidney43.75 ± 0.21
ICR Mouse Liver22.26 ± 0.14
Data sourced from a study by Yoo et al. (2012), which provides a robust example of sphingomyelin quantification in biological tissues and cells.[5]
Table 2: Biophysical Properties of this compound
PropertyValueConditions
Molecular Weight 731.1 g/mol -
Exact Mass 730.59887537 Da-
Chain-Melting Transition Temperature (Tm) 45 °CFully hydrated bilayers
Enthalpy of Transition (ΔH) 6.7 kcal/molFully hydrated bilayers
Biophysical data is crucial for understanding the behavior of this compound within lipid membranes.[6]

Signaling Pathways Involving Sphingomyelin

The "sphingomyelin pathway" is a pivotal signaling cascade initiated by the hydrolysis of sphingomyelin.[3] This pathway is central to the cellular response to a variety of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and cellular stress.[3][4]

The key enzymatic step is the cleavage of sphingomyelin by sphingomyelinases (SMases), which removes the phosphocholine (B91661) headgroup to generate ceramide.[1][7] Ceramide then acts as a second messenger, propagating signals that can lead to diverse cellular outcomes, most notably apoptosis.[1][4] Conversely, the synthesis of sphingomyelin from ceramide and phosphatidylcholine by sphingomyelin synthase (SMS) produces diacylglycerol (DAG), another important second messenger.[1]

Sphingomyelin_Signaling_Pathway cluster_synthesis Stimuli Stimuli (e.g., TNF-α, Stress) SM This compound (in Plasma Membrane) Stimuli->SM Activates Ceramide Ceramide SM->Ceramide Sphingomyelinase (SMase) mid_node mid_node Ceramide->SM Sphingomyelin Synthase (SMS) Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis PC Phosphatidylcholine PC->SM DAG Diacylglycerol (DAG) Signaling Downstream Signaling DAG->Signaling mid_node->DAG Sphingomyelin Synthase (SMS)

Caption: The Sphingomyelin Signaling Pathway.

Experimental Protocols

Lipid Extraction: Modified Folch Method

This method is a cornerstone for the isolation of total lipids from biological samples.

Materials:

  • Tissue homogenizer

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or pure water)

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Homogenization: Homogenize a known weight of tissue in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitation & Filtration: Agitate the homogenate for 15-20 minutes at room temperature. Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper to separate the liquid extract from the solid tissue residue.

  • Washing: Transfer the filtrate to a separating funnel and add 0.2 volumes of 0.9% NaCl solution. Mix vigorously and allow the phases to separate. Centrifugation at low speed can aid in this separation.

  • Phase Separation: Two distinct phases will form: an upper aqueous-methanolic phase and a lower chloroform phase containing the lipids.

  • Isolation: Carefully collect the lower chloroform phase.

  • Drying: Evaporate the solvent under vacuum using a rotary evaporator or under a stream of nitrogen.

  • Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform) and store under an inert atmosphere at -20°C or lower.

Folch_Extraction_Workflow Start Tissue Sample Homogenize Homogenize in 2:1 Chloroform:Methanol Start->Homogenize Filter Filter to get liquid extract Homogenize->Filter Wash Wash with 0.9% NaCl Filter->Wash Separate Phase Separation (Centrifugation) Wash->Separate Collect Collect Lower (Chloroform) Phase Separate->Collect Evaporate Evaporate Solvent (Nitrogen Stream) Collect->Evaporate End Pure Lipid Extract Evaporate->End

Caption: Workflow for the Folch Lipid Extraction Method.

Chemical Synthesis of this compound

The total chemical synthesis of this compound allows for the production of a chemically homogenous compound for detailed biophysical and biochemical studies. A common strategy involves the acylation of a sphingosine base.

General Procedure:

  • Ceramide Synthesis: The synthesis begins with the creation of the ceramide backbone. This is achieved by coupling stearic acid to a sphingosine or sphinganine (B43673) base. A mixed carbodiimide (B86325) is often used to facilitate the direct coupling of the fatty acid to the long-chain base.[8]

  • Protection of Hydroxyl Groups: To ensure selective reaction at the primary hydroxyl group, the secondary hydroxyl group on the sphingosine backbone may need to be protected using appropriate chemical protecting groups.

  • Phosphorylation: The primary hydroxyl group of the ceramide is then phosphorylated. This can be achieved using reagents like 2-chloroethylphosphoryl dichloride.

  • Quaternization: The final step involves the introduction of the choline (B1196258) headgroup. Treatment of the phosphorylated intermediate with trimethylamine (B31210) results in the formation of the phosphocholine moiety, yielding this compound.

  • Purification: The final product is purified using chromatographic techniques to ensure high purity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the fatty acid composition of sphingolipids. Since sphingomyelin itself is not volatile, a derivatization step is required.

Procedure:

  • Hydrolysis: The amide bond of this compound is hydrolyzed to release the stearic acid.

  • Derivatization: The released fatty acid is converted into a volatile derivative, typically a fatty acid methyl ester (FAME). A common method involves using boron trifluoride in methanol.[9] Alternatively, for simultaneous derivatization of non-hydroxy and hydroxy fatty acids, methyl iodide in a polar aprotic solvent can be used.[10]

  • GC Separation: The FAME sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification of the fatty acid.

Functional Analysis of Membrane Interactions

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermotropic properties of lipid bilayers.[11][12][13]

  • Principle: It measures the heat difference between a sample (e.g., liposomes made of this compound) and a reference as a function of temperature.

  • Procedure: A dispersion of lipid vesicles is placed in the sample cell, and buffer is placed in the reference cell. The temperature is scanned over a range, and the heat absorbed or released during phase transitions is recorded. This provides information on the chain-melting temperature (Tm) and the enthalpy of the transition (ΔH).

  • Application: By observing shifts in the Tm and changes in ΔH upon the addition of other molecules (like cholesterol or drugs), the nature of their interaction with the this compound bilayer can be determined.[11]

X-Ray Diffraction: X-ray diffraction provides detailed structural information about lipid membranes.[14][15][16]

  • Principle: When X-rays are passed through an ordered sample of lipid bilayers, they are diffracted in a pattern that is characteristic of the molecular arrangement within the bilayer.

  • Procedure: A sample of oriented lipid multilayers is prepared. The sample is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

  • Application: Analysis of the diffraction pattern can reveal key structural parameters such as the thickness of the bilayer and the lateral packing of the lipid molecules.[14][15]

Logical Relationships: The Structure of this compound

This compound is a complex lipid built from several key molecular components. Understanding this hierarchical structure is fundamental to appreciating its function.

Structural_Hierarchy NSSM This compound Ceramide Stearoyl-Ceramide NSSM->Ceramide consists of Phosphocholine Phosphocholine Head Group NSSM->Phosphocholine consists of Sphingosine Sphingosine Backbone Ceramide->Sphingosine consists of StearicAcid Stearic Acid (Fatty Acid) Ceramide->StearicAcid consists of

Caption: Structural hierarchy of this compound.

Conclusion

From its initial discovery as an enigmatic brain lipid by Thudichum to its current status as a key signaling molecule, the story of this compound is one of expanding biological significance. The experimental protocols detailed in this guide represent the foundational techniques that have enabled researchers to unravel its complex roles in cellular function. A thorough understanding of its history, biophysical properties, and the methodologies used for its study is essential for any professional engaged in lipid research and the development of therapeutics targeting sphingolipid metabolism.

References

N-Stearoylsphingomyelin: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin, a subtype of sphingomyelin (B164518) characterized by an N-acylated stearic acid, is a crucial component of cellular membranes in mammals. Its unique structural properties contribute significantly to membrane fluidity, the formation of lipid rafts, and the modulation of transmembrane protein function. Beyond its structural role, the metabolic products of this compound, particularly ceramide, are pivotal second messengers in a variety of cellular signaling pathways, including those governing apoptosis, cell proliferation, and stress responses. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction, purification, and quantification, and a discussion of its role in cellular signaling.

Natural Sources and Abundance of this compound

This compound is ubiquitously present in mammalian tissues, with notable enrichment in specific cell types and membranes. Its abundance varies depending on the species, tissue, and even the specific leaflet of the plasma membrane. Food sources, particularly those rich in animal fats, also contribute to the dietary intake of this important lipid.

Abundance in Mammalian Tissues

Sphingomyelin content in mammalian tissues typically ranges from 2 to 15% of the total phospholipids.[1] Higher concentrations are found in tissues of the central nervous system, red blood cells, and the ocular lenses.[1] The fatty acid composition of sphingomyelin is diverse, with stearic acid (C18:0) being one of the prominent N-acyl chains.

Natural SourceTissue/Cell TypeAbundance of this compound (as % of total Sphingomyelin fatty acids)Reference
BovineBrain~40%[2][3]
HumanErythrocyte (Outer leaflet)~10-15%[4]
HumanErythrocyte (Inner leaflet)~5-10%[4]
BovineMilk Fat Globule MembraneVariable, influenced by diet. Can be significantly increased with certain feed supplements.[5][6]
Abundance in Food Sources

Dairy products, meats, and eggs are significant dietary sources of sphingomyelin. The N-acyl chain composition of sphingomyelin in these foods can vary.

Food SourceAbundance of this compoundReference
Bovine MilkSphingomyelin is a notable component of the milk fat globule membrane. The stearic acid content can be modulated by the cow's diet.[5][6][7][5][6][7]
Egg YolkWhile rich in sphingomyelin, the predominant N-acyl chain is palmitic acid (C16:0), with lower levels of stearic acid.

Experimental Protocols

The accurate extraction, purification, and quantification of this compound from biological samples are essential for research and drug development. The following section outlines a comprehensive workflow for this process.

Experimental Workflow

G cluster_extraction Lipid Extraction cluster_purification Purification cluster_quantification Quantification Tissue Tissue Homogenization Folch Folch Extraction (Chloroform:Methanol) Tissue->Folch PhaseSep Phase Separation Folch->PhaseSep SPE Solid Phase Extraction (SPE) PhaseSep->SPE HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS

A generalized workflow for the analysis of this compound.
Lipid Extraction: Folch Method

The Folch method is a widely used protocol for the total lipid extraction from biological samples.[8]

Methodology:

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a final volume that is 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration or centrifugation.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the collected liquid phase.

  • Phase Separation: Vortex the mixture and then centrifuge at low speed to separate the mixture into two phases. The lower chloroform phase contains the total lipids.

  • Collection: Carefully collect the lower chloroform phase.

  • Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Purification

a. Solid Phase Extraction (SPE)

SPE is employed to separate sphingomyelin from other lipid classes. Aminopropyl-bonded silica (B1680970) cartridges are commonly used for this purpose.

Methodology:

  • Cartridge Conditioning: Condition an aminopropyl SPE cartridge with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the total lipid extract in the initial mobile phase and load it onto the cartridge.

  • Elution of Neutral Lipids: Elute neutral lipids and free fatty acids with a non-polar solvent mixture (e.g., chloroform:isopropanol, 2:1 v/v).

  • Elution of Sphingomyelin: Elute the sphingomyelin fraction with a more polar solvent, typically methanol.

  • Drying: Dry the collected sphingomyelin fraction under nitrogen.

b. High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate different molecular species of sphingomyelin, including this compound. Both normal-phase and reverse-phase HPLC can be utilized.

  • Normal-Phase HPLC: Separates sphingomyelin species based on the polarity of their head groups.

    • Column: Silica or diol column.

    • Mobile Phase: A gradient of hexane/isopropanol/water.

  • Reverse-Phase HPLC: Separates sphingomyelin species based on the length and degree of saturation of their N-acyl chains.

    • Column: C18 column.

    • Mobile Phase: A gradient of methanol/water or acetonitrile/water.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Methodology:

  • Chromatographic Separation: Separate the purified sphingomyelin fraction using reverse-phase HPLC as described above.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Precursor Ion: Select the protonated molecular ion [M+H]⁺ of this compound.

    • Product Ion: Monitor for the characteristic phosphocholine (B91661) head group fragment at m/z 184.1.

  • Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification. Construct a calibration curve using known concentrations of the standard.

Role in Cellular Signaling

While this compound itself is not a direct signaling molecule, it plays a critical indirect role in cellular signaling through two primary mechanisms: its contribution to the formation of lipid rafts and its function as a precursor to the second messenger, ceramide.

Lipid Raft Formation and Signaling Platforms

Sphingomyelin, in conjunction with cholesterol, is a key organizer of lipid rafts.[9] These are dynamic, ordered microdomains within the cell membrane that serve as platforms for the assembly of signaling complexes. The saturated stearoyl chain of this compound allows for tight packing with cholesterol, contributing to the formation of a liquid-ordered phase characteristic of lipid rafts. By concentrating or excluding specific membrane proteins, lipid rafts modulate a variety of signaling pathways, including those initiated by growth factor receptors and G-protein coupled receptors.

The Sphingomyelin-Ceramide Signaling Pathway

The enzymatic hydrolysis of sphingomyelin by sphingomyelinase yields ceramide, a potent bioactive lipid involved in a wide array of cellular processes. This is often referred to as the "sphingomyelin cycle."

G SM This compound Ceramide Ceramide SM->Ceramide Sphingomyelinase Apoptosis Apoptosis Ceramide->Apoptosis Proliferation Cell Cycle Arrest/ Senescence Ceramide->Proliferation Stress Stress Response Ceramide->Stress

The Sphingomyelin-Ceramide signaling pathway.

The generation of ceramide from this compound can be triggered by various cellular stresses and stimuli, including inflammatory cytokines, chemotherapeutic agents, and radiation. The resulting ceramide can then activate downstream effector proteins, such as protein kinases and phosphatases, to initiate signaling cascades that ultimately lead to cellular responses like apoptosis, cell cycle arrest, and senescence. The specific N-acyl chain of ceramide, in this case, stearoyl, can influence the biophysical properties of ceramide-enriched membrane domains and potentially the specific downstream signaling events.[10]

Conclusion

This compound is a vital lipid with multifaceted roles in cellular structure and function. Its abundance in key mammalian tissues and its presence in the human diet underscore its physiological importance. The detailed experimental protocols provided in this guide offer a robust framework for the accurate analysis of this molecule, which is crucial for advancing our understanding of its role in health and disease. While not a direct signaling molecule itself, this compound's contributions to the formation of signaling platforms and its role as a precursor to the potent second messenger ceramide place it at a critical nexus of cellular regulation. Further research into the specific functions of this compound and other sphingolipid species will undoubtedly continue to unveil new therapeutic opportunities in areas such as neurodegenerative diseases, cancer, and metabolic disorders.

References

The Enzymatic Nexus: A Technical Guide to the Regulation of N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core enzymatic machinery governing the cellular levels of N-Stearoylsphingomyelin, a critical sphingolipid in membrane biology and cell signaling. Understanding the intricate regulation of its synthesis and degradation is paramount for developing novel therapeutic strategies targeting a myriad of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This document details the key enzymes, their regulatory mechanisms, quantitative data, and detailed experimental protocols for their assessment.

Introduction to this compound Metabolism

This compound, a species of sphingomyelin (B164518) with a stearic acid acyl chain, is a vital constituent of cellular membranes, particularly enriched in the plasma membrane and the myelin sheath.[1] Beyond its structural role, the metabolism of this compound generates bioactive signaling molecules, such as ceramide and sphingosine-1-phosphate, that orchestrate a wide array of cellular processes including proliferation, apoptosis, and inflammation.[2][3] The cellular concentration of this compound is meticulously controlled by a delicate balance between its synthesis and degradation, catalyzed by specific enzymes whose activities are tightly regulated.

The Synthetic Pathway: Sphingomyelin Synthases (SMS)

The final step in the de novo synthesis of sphingomyelin is catalyzed by the sphingomyelin synthase (SMS) family of enzymes.[4] These enzymes transfer a phosphocholine (B91661) headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[5] In mammals, two major isoforms, SMS1 and SMS2, have been identified, each with distinct subcellular localizations and potential roles in cellular physiology.[4][6] A related protein, SMSr, does not synthesize sphingomyelin but is involved in the synthesis of a sphingomyelin analog, ceramide phosphoethanolamine (CPE).[4]

Key Synthetic Enzymes and Their Characteristics
EnzymeGeneSubcellular LocalizationOptimal pHCation DependenceKey Regulators
SMS1 SGMS1Golgi apparatus[4]NeutralNot explicitly dependentTranscriptional regulation by Bcr-Abl[7]
SMS2 SGMS2Plasma membrane, Golgi apparatus[4]NeutralNot explicitly dependentTranscriptional regulation[8]
Regulation of Sphingomyelin Synthase Activity

The activity of SMS enzymes is regulated at multiple levels, ensuring precise control over sphingomyelin synthesis.

  • Transcriptional Regulation: The expression of SGMS1 and SGMS2 genes can be altered in various physiological and pathological conditions. For instance, SGMS1 expression has been shown to be downregulated in some cancers, which is associated with a worse prognosis.[9][10] Conversely, upregulation of SMS1 has been observed in other contexts.[7]

  • Substrate Availability: The concentration of ceramide and phosphatidylcholine at the site of synthesis is a critical determinant of the rate of sphingomyelin production.

  • Post-Translational Modifications: While not extensively detailed in the provided search results, like most enzymes, SMS activity is likely modulated by post-translational modifications such as phosphorylation and glycosylation.[11][12]

  • Inhibitors: The compound tricyclodecan-9-yl-xanthogenate (D609) is a known inhibitor of SMS activity and has been used experimentally to study the effects of reduced sphingomyelin synthesis.[6]

The Degradative Pathway: Sphingomyelinases (SMases)

The catabolism of sphingomyelin is mediated by a group of enzymes known as sphingomyelinases (SMases), which hydrolyze sphingomyelin into ceramide and phosphocholine.[1][2] These enzymes are classified based on their optimal pH and cation requirements into three main categories: acid, neutral, and alkaline sphingomyelinases.

Key Degradative Enzymes and Their Characteristics
EnzymeGeneSubcellular LocalizationOptimal pHCation DependenceKey Regulators
Acid Sphingomyelinase (aSMase) SMPD1Lysosomes, Secreted4.5 - 5.0Zn2+ (for secreted form)[13]Pro-inflammatory cytokines (e.g., TNF-α, IL-1β)[14]
Neutral Sphingomyelinase (nSMase) SMPD2, SMPD3, SMPD4, SMPD5Plasma membrane (inner leaflet), ER, Golgi, Mitochondria[15]7.0 - 9.0Mg2+ or Co2+[15][16]Oxidative stress, cytokines (e.g., TNF-α, IL-1β)[14]
Alkaline Sphingomyelinase ENPP7Intestinal tract, bile[15]~9.0Divalent cationsBile acids
Regulation of Sphingomyelinase Activity

The activity of SMases is dynamically regulated by a variety of stimuli and mechanisms, allowing for rapid responses to changes in the cellular environment.

  • Transcriptional and Post-Translational Regulation: The expression of SMase genes can be modulated by various factors. Post-translational modifications, such as glycosylation and proteolytic processing, are also crucial for their proper localization and activity.[11][12]

  • Cellular Stress and Signaling Cascades: A wide range of cellular stresses, including oxidative stress, inflammation, and DNA damage, can lead to the activation of SMases.[14] Pro-inflammatory cytokines like TNF-α and IL-1β are potent activators of both acid and neutral sphingomyelinases.[14]

  • Subcellular Localization: The translocation of SMases to specific membrane domains is a key regulatory step. For example, upon stimulation, nSMase2 can translocate to the plasma membrane to generate ceramide in proximity to signaling receptors.

  • Inhibitors and Activators: Various pharmacological agents can modulate SMase activity. For instance, the functional inhibitor GW4869 is commonly used to block nSMase2 activity.

Signaling Pathways and Experimental Workflows

The enzymatic regulation of this compound is intricately linked to major cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and provide a conceptual framework for experimental design.

Sphingomyelin_Metabolism_Pathway Ceramide Ceramide SMS Sphingomyelin Synthase (SMS1/2) Ceramide->SMS PC Phosphatidylcholine PC->SMS N_Stearoylsphingomyelin This compound SMase Sphingomyelinase (aSMase/nSMase) N_Stearoylsphingomyelin->SMase DAG Diacylglycerol Phosphocholine Phosphocholine SMS->N_Stearoylsphingomyelin SMS->DAG SMase->Ceramide SMase->Phosphocholine

Caption: Core enzymatic pathway of this compound metabolism.

SMase_Activation_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) Receptor Receptor Activation Stress->Receptor Downstream_Signaling Downstream Signaling Cascades Receptor->Downstream_Signaling aSMase aSMase Downstream_Signaling->aSMase nSMase nSMase Downstream_Signaling->nSMase Ceramide Ceramide aSMase->Ceramide nSMase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation

Caption: Generalized signaling pathway for Sphingomyelinase activation.

Experimental_Workflow_SMS_Assay start Start: Prepare Cell Lysate or Purified Enzyme add_substrates Add Substrates: NBD-Ceramide and Phosphatidylcholine start->add_substrates incubate Incubate at 37°C add_substrates->incubate extract_lipids Lipid Extraction (e.g., Folch method) incubate->extract_lipids separate_lipids Separate Lipids (TLC or HPLC) extract_lipids->separate_lipids quantify Quantify Fluorescent Product (NBD-Sphingomyelin) separate_lipids->quantify end End: Determine SMS Activity quantify->end

Caption: Experimental workflow for a Sphingomyelin Synthase activity assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the analysis of this compound metabolism.

Sphingomyelin Synthase (SMS) Activity Assay (Fluorometric)

This protocol is adapted from methods utilizing fluorescently labeled ceramide analogs.[17][18][19]

Materials:

  • Cell lysate or purified SMS enzyme

  • NBD-C6-ceramide (or other fluorescently labeled ceramide)

  • Phosphatidylcholine (PC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl

  • Lipid extraction solvents: Chloroform, Methanol

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Fluorescence imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) or purified enzyme with the assay buffer.

  • Substrate Addition: Add NBD-C6-ceramide and phosphatidylcholine to the reaction mixture. The final concentrations should be optimized for the specific enzyme and experimental conditions.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Separation: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas. Resuspend the lipid extract in a small volume of chloroform:methanol (9:1 v/v) and spot it onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:ammonium (B1175870) hydroxide, 65:25:4 v/v/v) to separate NBD-sphingomyelin from the unreacted NBD-ceramide.

  • Quantification: Visualize the TLC plate using a fluorescence imaging system and quantify the intensity of the fluorescent spot corresponding to NBD-sphingomyelin.

  • Data Analysis: Calculate the SMS activity as the amount of NBD-sphingomyelin produced per unit of time per amount of protein.

Sphingomyelinase (SMase) Activity Assay (Radiometric)

This protocol is a classic and highly sensitive method for measuring SMase activity.[20]

Materials:

  • Cell lysate or purified SMase enzyme

  • [14C-methyl]-Sphingomyelin

  • Assay Buffer: Specific to the SMase being assayed (e.g., 250 mM sodium acetate, pH 5.0 for aSMase; 20 mM HEPES, pH 7.4, with 1 mM MgCl2 for nSMase)

  • Lipid extraction solvents: Chloroform, Methanol

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme with the appropriate assay buffer.

  • Substrate Addition: Add [14C-methyl]-Sphingomyelin to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Lipid Extraction: Stop the reaction and extract the lipids using the Folch method (chloroform:methanol:water, 8:4:3 v/v/v). Centrifuge to separate the phases. The aqueous upper phase will contain the radiolabeled phosphocholine product, while the lower organic phase will contain the unreacted sphingomyelin.

  • Quantification: Carefully transfer a known volume of the upper aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the SMase activity based on the amount of radioactive phosphocholine produced per unit of time per amount of protein.

Quantification of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and quantitative analysis of individual sphingolipid species.[21][22][23][24]

Materials:

  • Lipid extract from cells or tissues

  • Internal standards (e.g., deuterated sphingomyelin species)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Appropriate chromatography column (e.g., C18)

Procedure:

  • Lipid Extraction: Extract total lipids from the biological sample using a robust method such as the Bligh-Dyer or Folch extraction. Add a known amount of an appropriate internal standard prior to extraction for accurate quantification.

  • Chromatographic Separation: Inject the lipid extract onto an LC system to separate the different lipid classes and species. A gradient elution with solvents such as methanol, acetonitrile, and water with additives like formic acid and ammonium formate (B1220265) is typically used.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. For sphingomyelin, positive ion mode ESI is commonly used.

  • Tandem Mass Spectrometry (MS/MS): To identify and quantify this compound specifically, a precursor ion corresponding to its m/z is selected and fragmented. The characteristic product ion (e.g., the phosphocholine headgroup at m/z 184.1) is monitored.

  • Data Analysis: The peak area of the specific transition for this compound is integrated and compared to the peak area of the internal standard to calculate its absolute or relative abundance.

Conclusion

The enzymatic regulation of this compound levels is a complex and highly dynamic process that is central to cellular function and homeostasis. The interplay between sphingomyelin synthases and sphingomyelinases dictates the balance between this crucial membrane lipid and its potent signaling derivatives. A thorough understanding of the regulatory mechanisms of these enzymes, coupled with robust experimental methodologies for their study, is essential for advancing our knowledge of sphingolipid biology and for the development of targeted therapeutics for a range of human diseases. This guide provides a foundational resource for researchers embarking on the investigation of this critical area of lipid metabolism.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Stearoylsphingomyelin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin, a subtype of sphingomyelin (B164518) containing an N-acyl chain with 18 carbon atoms, is a crucial component of cellular membranes and a key player in various signaling pathways.[1] Dysregulation of sphingomyelin metabolism has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] Consequently, the accurate and precise quantification of this compound in biological matrices is of paramount importance for understanding disease pathogenesis and for the development of novel therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The quantitative methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (e.g., N-Stearoyl-d35-sphingomyelin) is added to the sample at the initial stage of preparation. This internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. By comparing the peak area ratio of the endogenous this compound to the internal standard, accurate quantification can be achieved, as any variability during sample preparation and analysis will affect both the analyte and the internal standard equally.

Experimental Protocols

Sample Preparation (from Human Plasma)

A robust sample preparation protocol is critical for accurate quantification and minimizing matrix effects.

Materials:

  • Human plasma

  • N-Stearoyl-d35-sphingomyelin (Internal Standard)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard solution (N-Stearoyl-d35-sphingomyelin in methanol).

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of MTBE:Methanol (5:1, v/v).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at room temperature for 30 minutes with occasional shaking.

  • Add 200 µL of LC-MS grade water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase containing the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile:Water, 9:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography (LC)

System:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column:

  • A C18 reversed-phase column with a particle size of ≤2.7 µm is recommended for optimal separation (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC BEH C18).

Mobile Phase:

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium formate in acetonitrile/isopropanol (4:1, v/v) with 0.1% formic acid.

Gradient Elution:

  • A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the lipids. The column is then re-equilibrated to the initial conditions before the next injection.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060400.4
2.030700.4
12.05950.4
15.05950.4
15.160400.4
20.060400.4

Injection Volume: 5 µL Column Temperature: 45°C

Mass Spectrometry (MS)

System:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode:

  • Positive Electrospray Ionization (ESI+).

Detection Mode:

  • Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound731.6184.110035
N-Stearoyl-d35-sphingomyelin (IS)766.6184.110035

MS Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following table summarizes representative quantitative data for total sphingomyelin in various biological samples. It is important to note that this compound is a major species within the total sphingomyelin pool.

Biological MatrixSpeciesConcentrationReference
Human PlasmaHuman150 - 250 µM[4]
Mouse PlasmaMouse~407 µM[4]
3T3-L1 CellsMouse60.10 ± 0.24 pmol/µg protein[4]
Rat Aortic Smooth Muscle CellsRat62.69 ± 0.08 pmol/µg protein[4]
HT-29 CellsHuman58.38 ± 0.37 pmol/µg protein[4]
Mouse BrainMouse55.60 ± 0.43 pmol/µg protein[4]
Mouse KidneyMouse43.75 ± 0.21 pmol/µg protein[4]
Mouse LiverMouse22.26 ± 0.14 pmol/µg protein[4]

Note: The concentrations provided are for total sphingomyelin. The relative abundance of this compound can vary depending on the tissue and physiological state.

Mandatory Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) is_addition Addition of Internal Standard (N-Stearoyl-d35-sphingomyelin) sample->is_addition extraction Lipid Extraction (MTBE:Methanol) is_addition->extraction phase_sep Phase Separation extraction->phase_sep drying Drying under Nitrogen phase_sep->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_ms_analysis LC-MS/MS Analysis (C18, ESI+, MRM) reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantitative analysis of this compound.

sphingomyelin_pathway cluster_membrane Cell Membrane sm This compound smase Sphingomyelinase (SMase) sm->smase ceramide N-Stearoyl-ceramide (Signaling Molecule) smase->ceramide Hydrolysis ceramidase Ceramidase ceramide->ceramidase apoptosis Apoptosis ceramide->apoptosis Induces sphingosine Sphingosine ceramidase->sphingosine Deacylation sphk Sphingosine Kinase (SphK) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) (Signaling Molecule) sphk->s1p Phosphorylation proliferation Cell Proliferation & Survival s1p->proliferation Promotes

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Stearoylsphingomyelin, also known as SM(d18:1/18:0), is a specific molecular species of sphingomyelin (B164518), a class of sphingolipids that are integral components of cell membranes and are particularly abundant in the myelin sheath.[1] Sphingolipids are not only structural molecules but also key players in cellular signaling pathways.[2] The metabolism of sphingomyelin produces bioactive molecules like ceramide and sphingosine-1-phosphate, which are involved in regulating critical cellular processes such as proliferation, apoptosis, and inflammation.[3][4] Given its central role in cell biology and its implication in various diseases, the accurate and precise quantification of this compound in biological matrices is essential for advancing research and drug development.

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound. The method utilizes a robust sample preparation protocol and a stable-isotope labeled internal standard to ensure accuracy and reproducibility.

Principle of the Method This method employs a liquid-liquid extraction technique to isolate lipids from the biological matrix. The extracted lipids are then separated using reverse-phase liquid chromatography. The analyte is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a co-eluting stable isotope-labeled internal standard against a calibration curve. The use of MRM provides high specificity by monitoring a specific precursor-to-product ion transition unique to this compound.[5][6]

Experimental Protocols

1. Materials and Reagents

  • Analytes and Standards: this compound (SM(d18:1/18:0)) and this compound-d9 (or other suitable stable isotope-labeled internal standard).

  • Solvents: HPLC-grade or LC-MS grade methanol (B129727), chloroform, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials, LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer).

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with a methanol/water (1:1, v/v) mixture to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock solution with methanol to the final concentration.

3. Sample Preparation (Lipid Extraction)

  • Pipette 50 µL of the biological sample (e.g., plasma, serum, or cell homogenate) into a 2 mL microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL Internal Standard Spiking Solution to all samples, calibration standards, and quality control (QC) samples (except for blank samples).

  • Add 750 µL of a chloroform/methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic phase (approximately 500 µL) to a new tube, avoiding the protein interface.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[3]

  • Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., Acetonitrile/Water 90:10 with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.7 µm).[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 70
      1.0 70
      8.0 100
      10.0 100
      10.1 70

      | 12.0 | 70 |

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Key MRM Transitions: Sphingomyelins characteristically yield a product ion at m/z 184 corresponding to the phosphocholine (B91661) headgroup.[8][9] A second transition involving the sphingoid backbone can be used for confirmation.[8][9]

      Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Role
      This compound 731.6 184.1 Quantifier
      This compound 731.6 264.3 Qualifier

      | Internal Standard (d9) | 740.7 | 184.1 | Quantifier |

    • Instrument Parameters: (Note: These should be optimized for the specific instrument used)

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

      • Collision Energy: Optimize for each transition (typically 25-40 eV).

Method Performance Characteristics

The method should be validated according to established guidelines to ensure reliable performance.[10] Representative data for key validation parameters are presented below.

Table 1: Linearity and Sensitivity The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.5 ng/mL (Signal-to-Noise Ratio ≥ 3)
Limit of Quantification (LOQ)1.0 ng/mL (Signal-to-Noise Ratio ≥ 10)[11]

Table 2: Precision and Accuracy Precision (as coefficient of variation, CV) and accuracy (as relative error, RE) were assessed by analyzing QC samples at low, medium, and high concentrations (n=6). The acceptance criteria are typically within ±15% for both parameters.[12]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Low5≤ 8.5%± 7.2%≤ 9.8%± 8.1%
Medium100≤ 6.1%± 4.5%≤ 7.3%± 5.4%
High800≤ 5.5%± 3.8%≤ 6.9%± 4.9%

Table 3: Recovery and Matrix Effect Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect was evaluated by comparing the response in post-extraction spiked samples to that in neat solution.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low591.5%95.8%
High80094.2%97.1%

Visualizations

Experimental Workflow The overall analytical process from sample receipt to final data generation is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extract Evap Evaporate to Dryness (Nitrogen Stream) Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Figure 1. Experimental workflow for this compound analysis.

Sphingomyelin Signaling Pathway this compound is a substrate for sphingomyelinase enzymes, which catalyze its hydrolysis to produce ceramide, a central signaling lipid.[2][13]

G SM This compound SMase Sphingomyelinase SM->SMase Cer Stearoyl-Ceramide CDase Ceramidase Cer->CDase Sph Sphingosine PC Phosphocholine FA Stearic Acid SMase->Cer SMase->PC + CDase->Sph CDase->FA +

Figure 2. Simplified sphingomyelin metabolic pathway.

Data Analysis

Data acquisition and processing are performed using the instrument manufacturer's software. The concentration of this compound in each sample is calculated using the generated linear regression equation from the calibration curve, based on the peak area ratio of the analyte to the internal standard.

Conclusion The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantitative analysis of this compound in various biological matrices. The protocol is robust, demonstrating excellent linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers and scientists, enabling them to implement this method for studies in lipidomics, disease biomarker discovery, and pharmaceutical development.

References

Application Note: High-Performance Liquid Chromatography Separation of N-Stearoylsphingomyelin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin, a ubiquitous sphingolipid in mammalian cell membranes, plays a crucial role in cellular signaling, membrane structure, and metabolism.[1][2] It exists as multiple stereoisomers, with the naturally occurring form being the d-erythro-(2S,3R) configuration.[3] However, synthetic preparations often contain other stereoisomers, such as the l-threo form. The distinct spatial arrangement of these isomers can lead to different biological activities and metabolic fates. Therefore, the ability to separate and quantify these isomers is critical for research in cell biology, pharmacology, and drug development.

This application note provides a detailed protocol for the separation of this compound diastereomers using normal-phase high-performance liquid chromatography (NP-HPLC) with evaporative light-scattering detection (ELSD). An alternative approach using Hydrophilic Interaction Liquid Chromatography (HILIC) is also discussed.

Signaling Pathway of this compound

This compound is a central molecule in the sphingolipid metabolic pathway. Its hydrolysis by sphingomyelinases (SMases) generates ceramide, a key second messenger involved in a multitude of cellular processes including apoptosis, cell cycle arrest, and inflammation.[4][5][6] The generated N-stearoyl-ceramide can then activate or inhibit a cascade of downstream effector proteins, such as protein kinases and phosphatases, ultimately leading to a cellular response. The pathway highlights the critical role of this compound as a precursor to a potent signaling molecule.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol N_Stearoylsphingomyelin This compound Ceramide N-Stearoyl-Ceramide N_Stearoylsphingomyelin->Ceramide hydrolysis Downstream_Effectors Downstream Effectors (e.g., Protein Kinase C, Protein Phosphatases) Ceramide->Downstream_Effectors activates/inhibits Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest, Inflammation) Downstream_Effectors->Cellular_Response leads to Stimuli External Stimuli (e.g., TNF-α, Stress) SMase Sphingomyelinase (SMase) Stimuli->SMase activates HPLC_Workflow start Start: Cultured Cells sample_prep Sample Preparation: - Cell Harvesting - Washing start->sample_prep extraction Lipid Extraction: - Add internal standard - Bligh-Dyer or similar method sample_prep->extraction drying Solvent Evaporation: - Under nitrogen stream extraction->drying reconstitution Reconstitution: - In initial mobile phase drying->reconstitution hplc NP-HPLC Separation: - Diol column - Gradient elution reconstitution->hplc detection Detection: - Evaporative Light- Scattering Detector (ELSD) hplc->detection analysis Data Analysis: - Peak integration - Quantification detection->analysis end End: Quantified Isomer Data analysis->end

References

Application Notes and Protocols for the Analysis of N-Stearoylsphingomyelin by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin, a subtype of sphingomyelin (B164518) containing an 18-carbon saturated acyl chain, is a crucial component of cellular membranes and a key player in various signaling pathways. Its metabolism is intricately linked to the generation of ceramide, a potent second messenger involved in cellular processes such as apoptosis, cell cycle arrest, and senescence.[1][2][3] Accurate and reliable quantification of this compound is therefore essential for understanding its physiological and pathological roles, and for the development of therapeutics targeting sphingolipid metabolism.

Thin-layer chromatography (TLC) offers a simple, cost-effective, and versatile method for the separation and quantification of this compound from complex biological matrices.[4] This application note provides detailed protocols for the analysis of this compound using TLC, including sample preparation, chromatographic separation, visualization, and quantitative analysis.

Signaling Pathway of this compound

This compound is a central molecule in the sphingomyelin signaling pathway. Its hydrolysis by sphingomyelinases (SMases) yields ceramide and phosphocholine. Ceramide, in turn, acts as a critical second messenger that can trigger a cascade of downstream signaling events, ultimately leading to cellular responses such as apoptosis.

Sphingomyelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Ceramide Ceramide This compound->Ceramide Sphingomyelinase Sphingomyelinase Sphingomyelinase SAPK_JNK_Cascade SAPK/JNK Cascade Ceramide->SAPK_JNK_Cascade Apoptosis Apoptosis SAPK_JNK_Cascade->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica (B1680970) gel 60 HPTLC plates (20 x 10 cm)

  • Solvents: Chloroform, Methanol, Water, Acetone, Acetic Acid (all analytical grade)

  • Standards: this compound standard solution (1 mg/mL in chloroform:methanol, 2:1 v/v)

  • Visualization Reagents:

    • Molybdenum Blue spray reagent

    • Primuline (B81338) solution (0.05% in acetone:water, 8:2 v/v)

    • Iodine crystals

  • Glassware: TLC developing tank, micropipettes, spraying bottle, glass jars with lids

Experimental Workflow

TLC_Workflow Sample_Preparation Sample Preparation (Lipid Extraction) Sample_Application Sample Application Sample_Preparation->Sample_Application TLC_Plate_Preparation TLC Plate Preparation TLC_Plate_Preparation->Sample_Application Chromatographic_Development Chromatographic Development Sample_Application->Chromatographic_Development Plate_Drying Plate Drying Chromatographic_Development->Plate_Drying Visualization Visualization Plate_Drying->Visualization Data_Acquisition Data Acquisition (Image Capture/Densitometry) Visualization->Data_Acquisition Quantitative_Analysis Quantitative Analysis Data_Acquisition->Quantitative_Analysis

Caption: General workflow for TLC analysis of this compound.

Sample Preparation (Lipid Extraction)
  • Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable solvent system. A commonly used method is the Folch extraction using chloroform:methanol (2:1, v/v).

  • After extraction, separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for application to the TLC plate.

TLC Plate Preparation and Sample Application
  • Activate the HPTLC silica gel plates by heating at 110°C for 30 minutes. Allow to cool in a desiccator before use.

  • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.

  • Apply the lipid extract and this compound standards as small spots (2-3 mm diameter) onto the origin line using a micropipette.

  • Allow the solvent to completely evaporate between applications to keep the spot size small.

Chromatographic Development
  • Prepare the desired mobile phase and pour it into the TLC developing tank to a depth of about 0.5 cm.

  • Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the tank and allow it to equilibrate for at least 30 minutes.

  • Carefully place the spotted TLC plate into the developing tank. Ensure the origin line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

Table 1: Mobile Phase Systems for this compound Separation

Mobile Phase CompositionRatio (v/v/v)Approx. Rf of SphingomyelinNotes
Chloroform : Methanol : Water65 : 25 : 40.25[5]Good for general phospholipid separation.
Chloroform : Acetone : Methanol : Acetic Acid : Water10 : 4 : 3 : 2 : 1Not SpecifiedUsed for quantitative determination of sphingomyelin.[6]

Note: Rf values can vary slightly depending on experimental conditions such as temperature, humidity, and the specific batch of TLC plates.

Visualization
  • Prepare the Molybdenum Blue spray reagent according to standard protocols.

  • Spray the dried TLC plate evenly with the reagent.

  • Phospholipids, including this compound, will appear as blue spots on a white background.[4]

  • Spray the dried TLC plate with a 0.05% primuline solution in acetone:water (8:2 v/v) until it is just damp.

  • Briefly dry the plate.

  • Visualize the plate under UV light (365 nm). Lipids will appear as fluorescent yellow spots.

  • Place a few crystals of iodine in a sealed glass jar.

  • Place the dried TLC plate in the jar and close the lid.

  • Lipids will appear as brown spots as they absorb the iodine vapor. This method is generally non-destructive as the iodine will eventually sublime off the plate.

Quantitative Analysis

Quantitative analysis can be performed using densitometry or image analysis software.

Densitometric Analysis
  • Scan the stained TLC plate using a densitometer at the appropriate wavelength for the chosen visualization method.

  • Integrate the peak areas corresponding to the this compound spots.

  • Construct a calibration curve by plotting the peak areas of the known standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Image Analysis
  • Capture a high-resolution digital image of the stained TLC plate under controlled lighting conditions.

  • Use image analysis software (e.g., ImageJ, TLSee®) to measure the intensity of the spots.[4]

  • Convert the spot intensities to numerical values.

  • Follow the same procedure as for densitometric analysis to construct a calibration curve and quantify the samples.

Table 2: Quantitative Parameters for Sphingomyelin Analysis by TLC with Molybdenum Blue Visualization and Image Analysis

ParameterValueReference
Limit of Detection (LOD)0.5 µ g/spot [4]
Limit of Quantification (LOQ)1.7 µ g/spot [4]

Conclusion

Thin-layer chromatography is a robust and accessible technique for the qualitative and quantitative analysis of this compound. The protocols outlined in this application note provide a comprehensive guide for researchers in various fields to accurately measure this important sphingolipid, thereby facilitating a deeper understanding of its role in health and disease. Careful optimization of the mobile phase and visualization technique will ensure reliable and reproducible results.

References

Application Notes and Protocols for N-Stearoylsphingomyelin in Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Stearoylsphingomyelin (C18:0-SM) in the creation and study of artificial lipid bilayers. This document outlines the key biophysical properties of this compound-containing membranes, detailed protocols for their preparation and characterization, and an exemplary application in studying enzyme kinetics and its effect on membrane properties.

Introduction to this compound

This compound is a saturated sphingolipid that is a crucial component of mammalian cell membranes, particularly enriched in the outer leaflet of the plasma membrane. Its long, saturated acyl chain (stearic acid, 18:0) allows for tight packing with cholesterol and other saturated lipids, leading to the formation of ordered membrane domains known as lipid rafts. These domains are implicated in a variety of cellular processes, including signal transduction, protein trafficking, and host-pathogen interactions. Artificial lipid bilayers incorporating this compound serve as powerful model systems to investigate the biophysical properties of lipid rafts, membrane organization, and the interactions of drugs and proteins with these specialized domains.

Quantitative Data: Biophysical Properties of this compound Bilayers

The inclusion of this compound significantly influences the physical characteristics of artificial lipid bilayers. The following tables summarize key quantitative data from studies on bilayers containing this compound (C18:0-SM), often in comparison or combination with dipalmitoylphosphatidylcholine (DPPC) and cholesterol (Chol).

Table 1: Thermotropic Properties of this compound-Containing Bilayers

Lipid CompositionMain Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Notes
100% C18:0-SM456.7Fully hydrated bilayers exhibit a sharp gel-to-liquid-crystalline phase transition.[1][2]
C18:0-SM / Cholesterol (increasing mol%)Broadened and decreasedDecreases progressivelyThe addition of cholesterol broadens the phase transition and reduces its enthalpy, indicating a fluidizing effect on the gel phase and an ordering effect on the liquid-crystalline phase. Above 40 mol% cholesterol, the main transition is often not detectable.[1][2]
C18:0-SM / DPPCVaries with compositionVaries with compositionC18:0-SM and DPPC are miscible in both the gel and liquid-crystalline phases. The pre-transition of DPPC is eliminated at >30 mol% C18:0-SM.[1][2]

Table 2: Structural Parameters of this compound-Containing Bilayers from X-Ray Diffraction

Lipid CompositionTemperature (°C)Bilayer Periodicity (d) (Å)Bilayer Thickness (dp-p) (Å)
C18:0-SM / Cholesterol (50 mol%)2263-6446-47
C18:0-SM / Cholesterol (50 mol%)5863-6446-47

These data indicate that in the presence of a high concentration of cholesterol, the bilayer structure is relatively insensitive to temperature changes around the phase transition of pure C18:0-SM.[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in artificial lipid bilayers are provided below.

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

Giant Unilamellar Vesicles (GUVs) are cell-sized (10-100 µm) vesicles that are ideal for light microscopy studies of membrane domains and dynamics.

Materials:

  • This compound (C18:0-SM) and other lipids (e.g., DOPC, cholesterol)

  • Chloroform

  • Indium Tin Oxide (ITO) coated glass slides

  • O-ring

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Electroformation chamber

  • Function generator

Procedure:

  • Prepare a lipid stock solution (e.g., 1 mg/mL) in chloroform. For visualization of specific phases, fluorescent lipid analogs can be added at a low molar ratio (e.g., 0.5 mol%).

  • Deposit a small volume (e.g., 10-20 µL) of the lipid solution onto the conductive side of two ITO slides.

  • Spread the lipid solution evenly across the slides and allow the solvent to evaporate under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film.

  • Assemble the electroformation chamber by placing the two ITO slides with the conductive, lipid-coated sides facing each other, separated by an O-ring.

  • Fill the chamber with a sucrose solution.

  • Connect the ITO slides to a function generator and apply an AC electric field. A typical protocol is to apply a voltage of 1-1.5 V at a frequency of 10 Hz for 1-2 hours at a temperature above the Tm of the lipid mixture (e.g., 60°C for C18:0-SM-containing mixtures).

  • Gradually decrease the frequency to 4 Hz and the voltage to 0.5 V over 30 minutes to detach the GUVs from the electrode surface.

  • The resulting GUV suspension can be carefully collected for microscopic observation.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Solvent-Assisted Lipid Bilayer (SALB) Formation

Supported Lipid Bilayers (SLBs) are planar membranes formed on a solid support, which are well-suited for surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance with dissipation (QCM-D).

Materials:

  • This compound (C18:0-SM) and other lipids

  • Isopropanol

  • Aqueous buffer (e.g., Tris-HCl, pH 7.4)

  • Solid support (e.g., silicon dioxide, gold)

  • Flow chamber or microfluidic device

Procedure:

  • Prepare a lipid stock solution (e.g., 0.1-0.5 mg/mL) in isopropanol.

  • Clean the solid support thoroughly (e.g., with piranha solution for silicon dioxide or UV/ozone treatment for gold).

  • Assemble the flow chamber with the cleaned substrate.

  • Inject the lipid/isopropanol solution into the chamber and incubate for a few minutes to allow for lipid adsorption.

  • Gently exchange the organic solvent with the aqueous buffer at a slow and constant flow rate. This gradual change in solvent polarity induces the self-assembly of the lipids into a bilayer on the support surface.

  • Continue to flush the chamber with the aqueous buffer to remove any excess lipids and residual solvent.

  • The quality of the SLB can be assessed by techniques such as fluorescence recovery after photobleaching (FRAP) to confirm lipid mobility.

Protocol 3: Characterization of Thermotropic Properties by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled, providing information about phase transitions.

Materials:

  • Multilamellar vesicles (MLVs) of this compound-containing lipid mixtures

  • Aqueous buffer

  • Differential Scanning Calorimeter

Procedure:

  • Prepare MLVs by dissolving the desired lipid mixture in chloroform, evaporating the solvent to form a thin film, and hydrating the film with an aqueous buffer. The hydration should be performed above the Tm of the lipid with the highest transition temperature.

  • Vortex the suspension to form a milky dispersion of MLVs.

  • Accurately weigh and hermetically seal the lipid dispersion into a DSC sample pan.

  • Prepare a reference pan containing the same volume of buffer.

  • Place the sample and reference pans in the calorimeter.

  • Heat and cool the sample at a controlled rate (e.g., 1-5°C/min) over the temperature range of interest.

  • The resulting thermogram will show peaks corresponding to the phase transitions of the lipid mixture. The temperature at the peak maximum is the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Application Example: Enzymatic Generation of Ceramide in GUVs

A key application of this compound-containing bilayers is to study the effects of lipid-modifying enzymes. Sphingomyelinase is an enzyme that hydrolyzes sphingomyelin (B164518) to produce ceramide, a potent signaling lipid. This process can be visualized in real-time using GUVs.

Experimental Workflow: Sphingomyelinase Activity on this compound GUVs

This workflow describes the process of observing the enzymatic conversion of this compound to ceramide in a GUV and the subsequent biophysical consequences.

Sphingomyelinase_Activity_Workflow GUV This compound GUV Incubation Incubation GUV->Incubation SMase Sphingomyelinase (SMase) SMase->Incubation Hydrolysis Enzymatic Hydrolysis Incubation->Hydrolysis Addition of SMase Ceramide Ceramide Formation Hydrolysis->Ceramide SM -> Ceramide Domain_Formation Ceramide-Rich Domain Formation Ceramide->Domain_Formation Morphology_Change Vesicle Morphology Change (e.g., budding) Domain_Formation->Morphology_Change Microscopy Fluorescence Microscopy Morphology_Change->Microscopy Observation

Caption: Experimental workflow for visualizing sphingomyelinase activity on a GUV.

Protocol:

  • Prepare GUVs containing this compound and a fluorescent lipid marker that partitions into either the ordered or disordered phase.

  • Place the GUVs in an observation chamber on a fluorescence microscope.

  • Add sphingomyelinase to the buffer surrounding the GUVs.

  • Monitor the GUVs over time. The enzymatic hydrolysis of this compound will lead to the formation of ceramide.

  • Ceramide is known to induce the formation of highly ordered, gel-like domains within the lipid bilayer. These domains can be visualized by the segregation of the fluorescent probe.

  • The accumulation of ceramide can also induce changes in membrane curvature, leading to observable morphological changes such as budding or tubulation of the GUV.

This experimental setup allows for the direct visualization of how the enzymatic modification of a lipid component can dramatically alter the physical properties and organization of a model membrane, providing insights into the initial steps of ceramide-based signaling pathways.

References

Application Note and Protocol: Preparation of N-Stearoylsphingomyelin Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Stearoylsphingomyelin (N-SSM) is a saturated sphingomyelin (B164518) that plays a crucial role in the formation of lipid rafts and cellular signaling pathways.[1] Liposomes formulated with N-SSM are valuable tools in research and drug delivery, owing to their high biocompatibility and structural similarity to cell membranes.[2] N-SSM is a key substrate in the sphingomyelin signaling pathway, where its hydrolysis by sphingomyelinase yields ceramide, a critical second messenger involved in cellular processes such as apoptosis, proliferation, and inflammation.[3][4] This document provides a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion, a robust technique for producing unilamellar vesicles with a controlled size distribution.[5][6]

The Sphingomyelin Signaling Pathway

The hydrolysis of sphingomyelin, located in the cell membrane, into ceramide and phosphorylcholine (B1220837) is a key step in transmembrane signaling.[3] Ceramide acts as a principal second messenger, initiating cascades that regulate critical cellular functions.[3]

Sphingomyelin_Pathway cluster_membrane Plasma Membrane NSSM This compound (Membrane) Ceramide Ceramide (Second Messenger) NSSM->Ceramide SMase Sphingomyelinase (Enzyme) SMase->Ceramide hydrolyzes Response Downstream Cellular Responses (e.g., Apoptosis, Inflammation) Ceramide->Response initiates Stimulus External Stimulus (e.g., IL-1β, TNF-α) Stimulus->SMase activates

Caption: The Sphingomyelin signaling cascade.

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol is one of the most common methods for liposome (B1194612) preparation, involving the formation of a thin lipid film followed by hydration and size reduction through extrusion.[7] This method allows for the efficient encapsulation of lipophilic drugs within the lipid bilayer and hydrophilic agents in the aqueous core.[8]

Experimental Workflow

Liposome_Preparation_Workflow cluster_prep Phase 1: Film Preparation cluster_form Phase 2: Vesicle Formation & Sizing cluster_char Phase 3: Characterization A 1. Dissolve Lipids (N-SSM, Cholesterol, etc.) in Organic Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Form Thin Lipid Film B->C D 4. Dry Film Under Vacuum (Remove Residual Solvent) C->D E 5. Hydration (Add Aqueous Buffer > Tc) D->E Proceed to Hydration F 6. Vortexing/Agitation (Formation of MLVs) E->F G 7. Extrusion (Sizing through Membranes) F->G H 8. Analyze Vesicles (DLS for Size & PDI, Zeta Potential, etc.) G->H Final Product

References

Application Notes and Protocols for N-Stearoylsphingomyelin as a Substrate in Sphingomyelinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing N-Stearoylsphingomyelin as a substrate in sphingomyelinase (SMase) assays. This compound, a naturally occurring sphingolipid, serves as a physiologically relevant substrate for measuring the activity of sphingomyelinases, enzymes crucial in cellular signaling pathways. The hydrolysis of sphingomyelin (B164518) by SMase produces ceramide and phosphocholine (B91661), with ceramide acting as a key second messenger in processes such as apoptosis, cell proliferation, and inflammation.[1]

Accurate measurement of SMase activity is vital for understanding its role in various diseases and for the development of therapeutic inhibitors. This document outlines both colorimetric and fluorometric assay protocols, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Sphingomyelinase Activity and the Ceramide Signaling Pathway

Sphingomyelinases are a group of enzymes that catalyze the hydrolysis of sphingomyelin. Based on their optimal pH, they are broadly classified into acid sphingomyelinases (aSM) and neutral sphingomyelinases (nSM).[1] The product of this reaction, ceramide, is a bioactive lipid that modulates the activity of downstream effector proteins, initiating signaling cascades involved in various cellular responses.[2]

dot

Sphingomyelin_Ceramide_Pathway cluster_membrane Plasma Membrane N_Stearoylsphingomyelin This compound Sphingomyelinase Sphingomyelinase (aSM or nSM) N_Stearoylsphingomyelin->Sphingomyelinase Substrate Ceramide Ceramide Downstream_Effectors Downstream Effectors (e.g., Protein Kinases, Phosphatases) Ceramide->Downstream_Effectors Activates Phosphocholine Phosphocholine Sphingomyelinase->Ceramide Hydrolysis Sphingomyelinase->Phosphocholine Hydrolysis Cellular_Responses Cellular Responses (Apoptosis, Proliferation, Inflammation) Downstream_Effectors->Cellular_Responses Leads to

Caption: Sphingomyelin-Ceramide Signaling Pathway.

Quantitative Data Summary

ParameterColorimetric AssayFluorometric AssayReference
Detection Method Absorbance (570 nm or 655 nm)Fluorescence (Ex/Em = 530-570/590-600 nm)[3][4]
Assay Principle Multi-step enzymatic reaction producing a colored productMulti-step enzymatic reaction producing a fluorescent product[3][4]
Limit of Detection ~1.25 mU/mL SMase activity~0.15 mU/mL SMase activity[3]
Linear Range Varies by kit, typically up to 5 nmol choline (B1196258) standardVaries by kit, typically up to 10 nmol sphingomyelin standard[3][5]
Signal-to-Basal Ratio Not specified4.3 to 6.1-fold[6]
Sample TypeRecommended Dilution/PreparationReference
Serum Dilute at least 1:50 to 1:400 in assay buffer.[5]
Plasma Collect with heparin or citrate, centrifuge, and dilute at least 1:50 to 1:400.[5]
Tissue Homogenates Homogenize in SMase Assay Buffer with detergent, then centrifuge to collect supernatant.[3]
Cell Lysates Lyse cells in appropriate buffer, centrifuge to remove debris.[3]

Experimental Protocols

The following are detailed protocols for colorimetric and fluorometric sphingomyelinase assays using this compound as a substrate. These protocols are synthesized from various sources and should be optimized for specific experimental conditions.

General Assay Principle

The assay relies on a coupled enzymatic reaction. First, sphingomyelinase hydrolyzes this compound to phosphocholine and ceramide. Subsequently, alkaline phosphatase cleaves phosphocholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a colored or fluorescent product, which is proportional to the sphingomyelinase activity.[5][6]

dot

Assay_Workflow cluster_step1 Step 1: SMase Reaction cluster_step2 Step 2: Choline Generation cluster_step3 Step 3: H₂O₂ Production cluster_step4 Step 4: Detection N_Stearoylsphingomyelin This compound SMase Sphingomyelinase N_Stearoylsphingomyelin->SMase Ceramide Ceramide SMase->Ceramide Phosphocholine Phosphocholine SMase->Phosphocholine ALP Alkaline Phosphatase Choline Choline ALP->Choline Phosphocholine_2->ALP Choline_Oxidase Choline Oxidase H2O2 Hydrogen Peroxide (H₂O₂) Choline_Oxidase->H2O2 Choline_2->Choline_Oxidase HRP Horseradish Peroxidase Signal Detectable Signal HRP->Signal Probe Colorimetric or Fluorometric Probe Probe->HRP H2O2_2->HRP

Caption: General Sphingomyelinase Assay Workflow.

Protocol 1: Colorimetric Sphingomyelinase Assay

1. Reagent Preparation:

  • SMase Assay Buffer: Prepare a buffer appropriate for the type of sphingomyelinase being assayed (e.g., pH 5.0 for aSM, pH 7.4 for nSM).[3]

  • This compound Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in the SMase Assay Buffer.

  • Enzyme Mix: Prepare a mixture containing alkaline phosphatase, choline oxidase, and HRP in assay buffer.

  • Colorimetric Probe: Prepare a stock solution of a suitable chromogenic probe (e.g., Amplex Red or a proprietary indicator) in DMSO.

  • Reaction Mix: Just before use, combine the Enzyme Mix and the Colorimetric Probe.

2. Assay Procedure:

  • Add 5-10 µL of the sample (e.g., cell lysate, tissue homogenate, or purified enzyme) to a 96-well plate. Adjust the volume to 50 µL with SMase Assay Buffer.[3]

  • Add 50 µL of the this compound Substrate Solution to each well.

  • Incubate the plate at 37°C for 30 minutes to 2 hours. The incubation time will depend on the activity of the enzyme in the samples.[3]

  • Add 50 µL of the freshly prepared Reaction Mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • For quantitative analysis, prepare a standard curve using known concentrations of choline or a sphingomyelinase standard.

Protocol 2: Fluorometric Sphingomyelinase Assay

1. Reagent Preparation:

  • SMase Assay Buffer: As described for the colorimetric assay.

  • This compound Substrate Solution: As described for the colorimetric assay.

  • Enzyme Mix: As described for the colorimetric assay.

  • Fluorometric Probe: Prepare a stock solution of a suitable fluorogenic probe (e.g., a proprietary red detection reagent) in DMSO.[7]

  • Reaction Mix: Just before use, combine the Enzyme Mix and the Fluorometric Probe.

2. Assay Procedure:

  • Add up to 50 µL of the sample to a black, clear-bottom 96-well plate. Bring the final volume to 50 µL with Assay Buffer.[7]

  • Add 50 µL of the this compound Substrate Solution to each well.

  • Incubate the plate at 37°C for 1-2 hours.[7]

  • Add 50 µL of the freshly prepared Reaction Mix to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.[7]

  • Measure the fluorescence intensity at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm using a fluorescence microplate reader.[5]

  • For quantitative analysis, prepare a standard curve using known concentrations of sphingomyelin or a sphingomyelinase standard.

Data Analysis and Interpretation

The activity of sphingomyelinase is calculated based on the rate of increase in absorbance or fluorescence, which is then compared to the standard curve. The results are typically expressed as units of activity per milligram of protein or per volume of sample. One unit of sphingomyelinase activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specific assay conditions.[3] It is crucial to include appropriate controls, such as a no-enzyme control to determine the background signal and a positive control with a known amount of sphingomyelinase.

Applications in Research and Drug Development

  • Disease Research: Studying the role of sphingomyelinase and ceramide signaling in diseases such as Niemann-Pick disease, atherosclerosis, diabetes, and cancer.[8][9]

  • Drug Discovery: High-throughput screening of compound libraries to identify novel inhibitors or activators of sphingomyelinase for therapeutic purposes.[6]

  • Biomarker Discovery: Measuring sphingomyelinase activity in biological fluids as a potential biomarker for various pathological conditions.

By providing a robust and physiologically relevant method to measure sphingomyelinase activity, the use of this compound as a substrate is invaluable for advancing our understanding of sphingolipid metabolism and its role in health and disease.

References

Application Notes: Fluorescent Labeling of N-Stearoylsphingomyelin for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Stearoylsphingomyelin is a key sphingolipid component of cellular membranes in eukaryotes, playing crucial roles in membrane structure, signal transduction, and inflammatory responses.[1] Visualizing its subcellular distribution and trafficking is essential for understanding its function in both normal physiology and disease states. Fluorescent microscopy provides a powerful tool for these investigations.

Direct fluorescent labeling of this compound is a complex organic synthesis task not typically performed in a standard cell biology or drug development laboratory. The widely accepted and recommended method is to use commercially available, pre-labeled fluorescent analogs. These analogs typically feature a fluorophore, such as a BODIPY (boron-dipyrromethene) or NBD (nitrobenzoxadiazole) dye, attached to a shorter acyl chain (e.g., 5, 6, or 12 carbons) instead of the stearoyl (18-carbon) chain. This modification minimally alters the lipid's overall structure, allowing it to mimic the behavior of the endogenous molecule within the cell.

These fluorescent sphingolipids are versatile probes for tracing lipid metabolism and endocytic pathways by fluorescence microscopy.[2] This document provides an overview of common fluorescent this compound analogs and detailed protocols for their application in labeling cultured cells for microscopic analysis.

Fluorescent Probe Characteristics

The choice of fluorophore is critical and depends on the specific experimental requirements, such as the available excitation sources on the microscope and the need for photostability. BODIPY and NBD are the most common fluorophores used for labeling sphingolipids. The BODIPY FL fluorophore generally offers greater fluorescence output and higher photostability compared to NBD.[2]

Table 1: Spectral Properties of Common Fluorescent Sphingolipid Analogs

Fluorophore GroupCommon AnalogExcitation Max (nm)Emission Max (nm)Key Characteristics
NBD NBD C6-Sphingomyelin466536Environmentally sensitive fluorophore.
BODIPY FL BODIPY FL C5-Sphingomyelin503512Bright, photostable, and pH-insensitive.[2] Can exhibit a concentration-dependent emission shift from green to red.[3]
BODIPY TR BODIPY TR C5-Ceramide**589617Red-fluorescent probe.

*Spectral characteristics were determined in methanol (B129727) and are similar in cellular environments.[2] **Data for the closely related ceramide analog is provided as a representative for red-fluorescent sphingolipids.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Fluorescent Sphingolipid Stock Solutions

Objective: To correctly solubilize and store fluorescent sphingolipid analogs for experimental use.

Materials:

Procedure:

  • Equilibrate the vial containing the lyophilized fluorescent lipid to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of DMSO or ethanol to the vial to achieve a stock concentration of approximately 1 mM. Consult the manufacturer's product sheet for the exact molecular weight.

  • Vortex thoroughly to ensure the lipid is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • If not for immediate use, flush the vial with an inert gas, seal tightly, and store at -20°C, protected from light. Fluorescent sphingolipids are typically supplied as solids and should be stored desiccated at -20°C.[2]

Protocol 2: Labeling Live Cultured Cells for Fluorescence Microscopy

Objective: To introduce fluorescent this compound analogs into live cells for the visualization of lipid trafficking and distribution. For efficient delivery into live cells, it is recommended to use complexes of the fluorescent sphingolipid with bovine serum albumin (BSA).[2]

Materials:

  • Cultured mammalian cells on glass-bottom dishes or coverslips

  • Fluorescent sphingolipid stock solution (1 mM in DMSO or ethanol)

  • Defatted Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM or Opti-MEM)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) solution, 4% in PBS (for optional fixation)

  • Mounting medium with DAPI (for optional nuclear counterstaining)

Procedure:

Part A: Preparation of Fluorescent Sphingolipid-BSA Complex (adapted from Thermo Fisher Scientific protocols) [2]

  • In a glass test tube, add a volume of the 1 mM sphingolipid stock solution to achieve the desired final labeling concentration (typically 5-10 µL for a final concentration of 5 µM in 1 mL).

  • Evaporate the organic solvent under a gentle stream of nitrogen or by using a vacuum concentrator until a thin lipid film is formed.

  • Add a volume of serum-free medium containing 0.34 mg/mL defatted BSA to the lipid film. For example, add 1 mL of BSA-containing medium to 5 nmol of lipid to get a 5 µM solution.

  • Vortex the tube vigorously for several minutes until the lipid film is completely resuspended, forming the lipid-BSA complex.

Part B: Cellular Labeling

  • Grow cells on a suitable imaging substrate (e.g., glass-bottom dish) to 60-80% confluency.

  • Aspirate the culture medium from the cells.

  • Wash the cells once with pre-warmed serum-free medium.

  • Add the freshly prepared fluorescent sphingolipid-BSA complex (from Part A) to the cells. A typical final concentration is 2-5 µM.

  • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

  • After incubation, aspirate the labeling solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess probe.

  • Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

  • The cells are now ready for immediate live-cell imaging.

Part C: (Optional) Fixation and Mounting

  • After the final wash (Step 7), aspirate the buffer and add 4% PFA solution to the cells.

  • Incubate at room temperature for 15-20 minutes.

  • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto glass slides using an antifade mounting medium, which may contain a nuclear stain like DAPI.

  • Seal the coverslip and allow the mounting medium to cure. Store slides at 4°C, protected from light, until imaging.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Imaging prep_stock Prepare 1 mM Stock in DMSO/Ethanol prep_film Dry Down Lipid to Form Film prep_stock->prep_film prep_bsa Resuspend Film in BSA-Containing Medium prep_film->prep_bsa wash_cells Wash Cells with Serum-Free Medium prep_bsa->wash_cells add_probe Incubate Cells with Lipid-BSA Complex (15-30 min, 37°C) wash_cells->add_probe wash_again Wash 2-3x to Remove Excess Probe add_probe->wash_again live_img Live-Cell Imaging wash_again->live_img fix Fix with 4% PFA wash_again->fix mount Mount & Counterstain fix->mount fixed_img Fixed-Cell Imaging mount->fixed_img

Caption: Workflow for labeling live cells with fluorescent sphingomyelin.

Sphingomyelin De Novo Biosynthesis Pathway

Sphingomyelin is synthesized in the endoplasmic reticulum (ER) and Golgi apparatus. The pathway begins with the condensation of serine and palmitoyl-CoA. The resulting ceramide is then transported to the Golgi, where sphingomyelin synthase transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin.

G cluster_loc Cellular Location serine Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine serine->kds SPT dhs Dihydrosphingosine (Sphinganine) kds->dhs KSR dhc Dihydroceramide dhs->dhc CerS cer Ceramide dhc->cer DEGS1 ER Endoplasmic Reticulum sm Sphingomyelin cer->sm SMS dag Diacylglycerol (DAG) sm->dag Golgi Golgi Apparatus pc Phosphatidylcholine pc->sm

Caption: De novo biosynthesis pathway of sphingomyelin.

References

Application Notes and Protocols for Differential Scanning Calorimetry of N-Stearoylsphingomyelin Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Stearoylsphingomyelin (SSM), a common sphingolipid in cellular membranes, plays a crucial role in the formation of lipid rafts and modulating membrane fluidity and signaling pathways. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the phase behavior of lipid membranes. By measuring the heat flow associated with thermally induced transitions, DSC provides valuable information on the gel-to-liquid crystalline phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid bilayers. These parameters are sensitive to the lipid composition and the presence of membrane-interacting molecules, such as cholesterol and ceramides.

This document provides detailed application notes and protocols for the DSC analysis of SSM membranes, including the effects of cholesterol.

Data Presentation

The thermotropic properties of this compound membranes are significantly influenced by their composition. The following table summarizes the key quantitative data from DSC studies.

Membrane CompositionMain Phase Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Observations
Pure this compound (SSM) 45.06.7A sharp, cooperative phase transition is observed.
SSM with Cholesterol
SSM + 10 mol% Cholesterol~45 (sharp component) and a broad component centered at ~46.3Enthalpy of the sharp component is progressively reduced.The addition of cholesterol leads to the appearance of a broad transition, indicative of a more liquid-ordered phase.
SSM + 20 mol% CholesterolSharp component diminishes further.Enthalpy continues to decrease.The membrane becomes more heterogeneous.
SSM + 40 mol% CholesterolThe sharp transition is no longer detectable.The enthalpy of the sharp transition approaches zero.The membrane exists predominantly in a liquid-ordered state.

Experimental Protocols

Preparation of Multilamellar Vesicles (MLVs) of this compound for DSC Analysis

This protocol describes the preparation of pure SSM multilamellar vesicles. The same procedure can be adapted for mixed lipid vesicles (e.g., with cholesterol or ceramide) by co-dissolving the lipids in the initial step.

Materials:

  • This compound (SSM) powder

  • Chloroform (B151607) or a chloroform:methanol (2:1, v/v) solvent system

  • Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Glass test tubes or round-bottom flasks

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator or vortex mixer

  • Heating block or water bath capable of reaching temperatures above the Tm of SSM (~50-60°C)

  • Freezer (-20°C or -80°C)

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amount of SSM powder and dissolve it in chloroform or a chloroform:methanol mixture in a glass test tube or round-bottom flask.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vessel.

    • To ensure complete removal of the solvent, place the vessel in a vacuum desiccator for at least 2 hours, or overnight.

  • Hydration:

    • Add the desired volume of pre-warmed (above the Tm of SSM, e.g., 60°C) buffer solution to the lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.

    • Hydrate the lipid film by gentle agitation using a vortex mixer or by sonication in a bath sonicator at a temperature above the Tm for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

  • Annealing and Homogenization:

    • To improve the homogeneity of the vesicles and ensure proper hydration, subject the MLV suspension to several freeze-thaw cycles.

    • Freeze the sample in a freezer (e.g., -80°C for 15 minutes) and then thaw it in a warm water bath (e.g., 60°C for 15 minutes).

    • Repeat this cycle 5-10 times.

  • Sample Loading for DSC:

    • Before loading into the DSC pans, equilibrate the MLV suspension at room temperature.

    • Carefully transfer a precise volume (typically 20-50 µL) of the lipid suspension into the DSC sample pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same volume of the buffer solution used for hydration.

Differential Scanning Calorimetry (DSC) Measurement

Instrumentation:

  • A high-sensitivity differential scanning calorimeter.

Procedure:

  • Instrument Equilibration:

    • Equilibrate the DSC instrument at the starting temperature (e.g., 20°C) for a sufficient amount of time to achieve a stable baseline.

  • Scanning Protocol:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from the starting temperature to a final temperature well above the expected transition (e.g., 70°C) at a controlled scan rate (e.g., 1°C/min).

    • Cool the sample back to the starting temperature at the same scan rate.

    • Perform a second heating scan to ensure the reproducibility of the thermogram. The data from the second heating scan is typically used for analysis to erase any thermal history of the sample.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the main phase transition temperature (Tm), which is the peak temperature of the endothermic transition, and the enthalpy of the transition (ΔH), which is the area under the peak.

Mandatory Visualization

experimental_workflow cluster_prep Vesicle Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Dissolve SSM in Organic Solvent prep2 Form Thin Lipid Film (Nitrogen Evaporation & Vacuum) prep1->prep2 prep3 Hydrate with Buffer (T > Tm) prep2->prep3 prep4 Vortex/Sonicate to form MLVs prep3->prep4 prep5 Freeze-Thaw Cycles (5-10x) prep4->prep5 dsc1 Load Sample & Reference into DSC Pans prep5->dsc1 dsc2 Equilibrate at Starting Temperature dsc1->dsc2 dsc3 Heating/Cooling Scans (e.g., 1°C/min) dsc2->dsc3 dsc4 Data Acquisition (Heat Flow vs. Temp) dsc3->dsc4 analysis1 Determine Tm (Peak Temperature) dsc4->analysis1 analysis2 Calculate ΔH (Area under the peak) dsc4->analysis2

Caption: Experimental workflow for DSC analysis of SSM membranes.

cholesterol_effect cluster_phase Effect of Cholesterol on SSM Phase Behavior pure_ssm Pure SSM (Gel Phase, So) low_chol Low Cholesterol (< 20 mol%) (Gel + Liquid-Ordered Coexistence) pure_ssm->low_chol + Cholesterol high_chol High Cholesterol (> 40 mol%) (Liquid-Ordered Phase, Lo) low_chol->high_chol + More Cholesterol

Caption: Effect of cholesterol on SSM membrane phase.

Application Notes and Protocols for X-ray Diffraction Analysis of N-Stearoylsphingomyelin (SSM) Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoylsphingomyelin (SSM), a ubiquitous sphingolipid in mammalian cell membranes, plays a crucial role in membrane structure, integrity, and cell signaling. Its involvement in the formation of lipid rafts and as a precursor for the second messenger ceramide underscores its importance in cellular processes and its potential as a therapeutic target. X-ray diffraction is a powerful technique for elucidating the detailed molecular structure and organization of SSM in bilayer membranes. This document provides detailed application notes and protocols for the X-ray diffraction analysis of SSM, intended to guide researchers in obtaining high-quality structural data.

Introduction

Sphingomyelins are key components of cellular membranes, contributing to their physical properties and participating in signal transduction pathways.[1] this compound (C18:0-SM), with its saturated stearoyl acyl chain, is of particular interest due to its propensity to form ordered domains within the membrane. The hydrolysis of sphingomyelin (B164518) by sphingomyelinase to produce ceramide is a critical step in a signaling cascade that influences cellular proliferation, differentiation, and apoptosis.[2][3][4] Understanding the three-dimensional structure of SSM bilayers is therefore essential for comprehending its biological functions and for designing drugs that may modulate its activity or physical state.

X-ray diffraction techniques, including small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), provide invaluable information on the lamellar structure, bilayer thickness, molecular packing, and phase behavior of lipid membranes.[2][5] This application note details the methodologies for preparing hydrated SSM samples and acquiring and analyzing X-ray diffraction data to determine key structural parameters.

Key Structural Parameters of this compound Bilayers

The following table summarizes quantitative data for hydrated this compound bilayers obtained from X-ray diffraction and differential scanning calorimetry (DSC) studies. These parameters are crucial for understanding the phase behavior and organization of SSM membranes.

ParameterGel Phase (22°C)Liquid-Crystalline Phase (55-60°C)Reference(s)
Bilayer Periodicity (d) Increases with hydration, limiting at ~71.1 Å59.5 - 66.3 Å[6][7]
Bilayer Thickness (dp-p) ~50 Å~46 Å[7][8]
Chain Packing Sharp reflection at 4.2 ÅDiffuse reflection at 4.5 Å[6]
Main Transition Temperature (Tm) -45°C (limiting value at >21.4% H2O)[6]
Transition Enthalpy (ΔH) -6.7 kcal/mol (limiting value)[6][8]
Effect of Cholesterol (50 mol%) d ≈ 63-64 Å, dp-p ≈ 46-47 Åd ≈ 63-64 Å, dp-p ≈ 46-47 Å[8]

Experimental Protocols

I. Preparation of Hydrated this compound Multilamellar Vesicles (MLVs)

This protocol describes the preparation of hydrated multilamellar vesicles of SSM, a common sample type for X-ray diffraction studies of lipid bilayers.

Materials:

  • This compound (SSM) powder

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • High-purity water or desired buffer solution

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Vortex mixer

  • Water bath sonicator or extruder (optional, for unilamellar vesicles)

Procedure:

  • Dissolution: Weigh the desired amount of SSM powder and dissolve it in a chloroform/methanol mixture in a clean round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired amount of high-purity water or buffer to the dried lipid film. The hydration level can be controlled by the weight ratio of water to lipid.[6]

  • Vesicle Formation: Hydrate the lipid film by gentle agitation or vortexing at a temperature above the main phase transition temperature (Tm) of SSM (~45°C) to ensure proper hydration and formation of multilamellar vesicles.[6]

  • Annealing: To promote the formation of a thermodynamically stable gel phase, the sample can be annealed by temperature cycling.[3]

  • Sample Loading: The resulting milky suspension of MLVs is then ready to be loaded into a sample holder for X-ray diffraction analysis.

II. X-ray Diffraction Data Acquisition

This protocol outlines the general procedure for acquiring SAXS and WAXS data from hydrated SSM samples.

Instrumentation:

  • X-ray diffractometer equipped with a SAXS/WAXS detector setup. Synchrotron sources are often preferred for their high flux.[5]

  • Temperature-controlled sample holder.

  • Capillary tubes (e.g., quartz) or a specialized sample cell for lipid dispersions.

Procedure:

  • Sample Loading: Carefully load the hydrated SSM sample into a quartz capillary tube, ensuring there are no air bubbles. Seal the capillary to prevent dehydration during the experiment.

  • Temperature Equilibration: Mount the sample in the temperature-controlled holder and allow it to equilibrate at the desired temperature (e.g., below and above the Tm to study both gel and liquid-crystalline phases).[6]

  • Data Collection:

    • SAXS (Small-Angle X-ray Scattering): Collect scattering data at small angles (low q-range) to determine the lamellar repeat distance (bilayer periodicity).

    • WAXS (Wide-Angle X-ray Scattering): Collect scattering data at wider angles (high q-range) to probe the hydrocarbon chain packing.[2]

  • Background Subtraction: Collect scattering data from a sample of the buffer alone under identical conditions to allow for accurate background subtraction.[9]

  • Exposure Time: The exposure time should be optimized to obtain a good signal-to-noise ratio without causing significant radiation damage to the sample.

III. Data Analysis

1. Lamellar Spacing (Bilayer Periodicity): The lamellar repeat distance, d, is calculated from the positions of the Bragg peaks in the SAXS pattern according to Bragg's law: nλ = 2d sin(θ) where n is the order of the reflection, λ is the X-ray wavelength, and 2θ is the scattering angle.

2. Electron Density Profile: The electron density profile along the normal to the bilayer can be reconstructed from the intensities of the lamellar Bragg peaks. This provides information about the bilayer thickness and the location of different molecular groups.[2]

3. Hydrocarbon Chain Packing: The WAXS pattern provides information about the lateral packing of the acyl chains.

  • A sharp peak at ~4.2 Å is characteristic of the tightly packed, ordered hydrocarbon chains in the gel phase .[6]

  • A broad, diffuse peak at ~4.5 Å indicates the disordered, fluid-like nature of the chains in the liquid-crystalline phase .[6]

Visualizations

Experimental Workflow for X-ray Diffraction of SSM

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve SSM in Organic Solvent film Create Thin Lipid Film dissolve->film hydrate Hydrate Film to form MLVs film->hydrate load Load into Capillary hydrate->load mount Mount and Equilibrate Temp load->mount saxs SAXS Data Collection mount->saxs waxs WAXS Data Collection mount->waxs background Background Subtraction saxs->background waxs->background lamellar Determine Lamellar Spacing background->lamellar chain Analyze Chain Packing background->chain electron Calculate Electron Density Profile lamellar->electron

Caption: Workflow for SSM X-ray Diffraction Analysis.

Sphingomyelin-Ceramide Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane ssm This compound (SSM) ceramide Ceramide ssm->ceramide hydrolyzes downstream Downstream Signaling (Apoptosis, Proliferation) ceramide->downstream activates stimulus External Stimulus (e.g., TNF-α, Stress) smase Sphingomyelinase (SMase) stimulus->smase activates smase->ssm

Caption: The Sphingomyelin-Ceramide Signaling Cascade.

Conclusion

X-ray diffraction is an indispensable tool for characterizing the structure of this compound bilayers. The protocols and data presented in this application note provide a framework for researchers to investigate the molecular organization of SSM and its interactions with other membrane components. Such studies are fundamental to understanding the role of sphingolipids in membrane biology and for the development of novel therapeutics targeting sphingolipid metabolism and signaling.

References

Application Notes and Protocols for the Synthesis and Use of Radiolabeled N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin, a ubiquitous sphingolipid in mammalian cell membranes, plays a critical role in both cellular structure and signal transduction. The study of its metabolic fate and involvement in signaling pathways is crucial for understanding various physiological and pathological processes. Radiolabeling of this compound provides a powerful tool for tracing its absorption, distribution, metabolism, and excretion (ADME) in vitro and in vivo. This document provides detailed protocols for the synthesis of radiolabeled this compound and its application in research and drug development.

Applications of Radiolabeled this compound

Radiolabeled this compound is a versatile tool in biological research with a wide range of applications:

  • Metabolic Studies: Tracing the metabolic pathways of sphingomyelin (B164518), including its hydrolysis to ceramide and subsequent downstream signaling events. The use of radiolabeled precursors allows for the quantitative analysis of its metabolism in cultured cells and animal models.[1][2]

  • Drug Development and Pharmacokinetics: Evaluating the in vivo behavior of potential drug candidates by tracking their ADME properties.[3] Radiolabeled compounds are administered to animals, and their distribution and clearance from various tissues are monitored over time.

  • In Vivo Imaging: Radiolabeled sphingolipid nanoemulsions have been utilized for in vivo tracking using PET and SPECT imaging, allowing for the visualization of their biodistribution.

  • Elucidation of Signaling Pathways: Investigating the role of sphingomyelin and its metabolites in cellular signaling cascades, such as those involved in apoptosis, cell proliferation, and inflammation.

Experimental Protocols

Protocol 1: Synthesis of N-([1-¹⁴C]Stearoyl)-D-erythro-sphingosylphosphorylcholine

This protocol describes the chemical synthesis of this compound radiolabeled with Carbon-14 at the carbonyl position of the stearoyl group. The method involves the N-acylation of D-erythro-sphingosylphosphorylcholine with [1-¹⁴C]stearic acid.

Materials:

  • D-erythro-sphingosylphosphorylcholine (lyso-sphingomyelin)

  • [1-¹⁴C]Stearic acid (specific activity 50-60 mCi/mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Scintillation counter and scintillation fluid

Procedure:

  • Activation of [1-¹⁴C]Stearic Acid:

    • In a clean, dry round-bottom flask, dissolve [1-¹⁴C]stearic acid (e.g., 1 mg, ~100 µCi) in 1 mL of anhydrous DCM.

    • Add a 1.2 molar equivalent of DCC and a 0.1 molar equivalent of DMAP.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the active ester.

  • N-acylation Reaction:

    • In a separate flask, dissolve a 1.5 molar equivalent of D-erythro-sphingosylphosphorylcholine in a mixture of anhydrous DCM and anhydrous pyridine (4:1 v/v).

    • Slowly add the activated [1-¹⁴C]stearic acid solution to the sphingosylphosphorylcholine (B14255) solution.

    • Allow the reaction to proceed at room temperature overnight with continuous stirring under an inert atmosphere.

  • Reaction Quenching and Work-up:

    • Monitor the reaction progress by TLC using a suitable solvent system (e.g., chloroform (B151607):methanol:water 65:25:4 v/v/v). The product, N-([1-¹⁴C]Stearoyl)sphingomyelin, will have a higher Rf value than the starting sphingosylphosphorylcholine.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the precipitate with a small amount of DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Equilibrate the column with a non-polar solvent (e.g., chloroform).

    • Load the crude product onto the column and elute with a gradient of increasing polarity, for example, from chloroform to chloroform:methanol (9:1 v/v).

    • Collect fractions and analyze them by TLC and radioactivity counting to identify the fractions containing the pure radiolabeled product.

  • Characterization and Quantification:

    • Pool the pure fractions and evaporate the solvent.

    • Determine the radiochemical purity of the final product by TLC followed by autoradiography or scanning with a radio-TLC scanner. The radiochemical purity should be >98%.

    • Quantify the total radioactivity of the synthesized N-([1-¹⁴C]Stearoyl)sphingomyelin using a scintillation counter.

    • The specific activity (mCi/mmol) can be calculated based on the total radioactivity and the molar amount of the product.

Protocol 2: In Vitro Metabolism of Radiolabeled this compound in Cultured Cells

This protocol outlines a method to study the uptake and metabolism of N-([1-¹⁴C]Stearoyl)sphingomyelin in a cell culture model.

Materials:

  • Cultured cells (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • N-([1-¹⁴C]Stearoyl)sphingomyelin

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • TLC plates and developing solvents

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • Labeling:

    • Prepare a stock solution of N-([1-¹⁴C]Stearoyl)sphingomyelin in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM, with a specific activity leading to detectable counts).

    • Remove the growth medium from the cells, wash with PBS, and add the labeling medium.

    • Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator.

  • Lipid Extraction:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Extract the lipids from the cells by adding a chloroform:methanol mixture (e.g., 2:1 v/v) directly to the wells.

    • Scrape the cells and collect the extract.

    • Perform a two-phase separation by adding water or saline.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate using a solvent system that separates sphingomyelin from its potential metabolites like ceramide (e.g., chloroform:methanol:acetic acid 90:10:10 v/v/v).

    • Visualize the lipid spots using autoradiography or a radio-TLC scanner.

    • Scrape the silica corresponding to the spots of this compound and its metabolites into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Presentation: Express the data as the percentage of total radioactivity incorporated into different lipid species at each time point.

Quantitative Data Summary (Hypothetical)

Time (hours)% Total Radioactivity in this compound% Total Radioactivity in Ceramide% Total Radioactivity in Other Metabolites
195.2 ± 2.13.5 ± 0.81.3 ± 0.5
482.6 ± 3.515.1 ± 2.32.3 ± 0.9
1265.4 ± 4.128.9 ± 3.75.7 ± 1.2
2448.9 ± 5.242.3 ± 4.58.8 ± 1.8
Protocol 3: In Vivo Biodistribution of Radiolabeled this compound in Mice

This protocol provides a general framework for assessing the biodistribution of intravenously administered N-([1-¹⁴C]Stearoyl)sphingomyelin in a murine model.

Materials:

  • N-([1-¹⁴C]Stearoyl)sphingomyelin

  • Sterile saline or other appropriate vehicle for injection

  • Mice (e.g., BALB/c or C57BL/6)

  • Syringes and needles for injection

  • Dissection tools

  • Scintillation counter and vials

  • Tissue solubilizer

Procedure:

  • Preparation of Injectate: Formulate the N-([1-¹⁴C]Stearoyl)sphingomyelin into a suitable vehicle for intravenous injection (e.g., saline with a small percentage of ethanol (B145695) or formulated into liposomes). The final injected dose should be sterile and have a known radioactivity concentration.

  • Animal Dosing:

    • Administer a precise volume of the radiolabeled formulation to each mouse via tail vein injection. A typical dose might be in the range of 1-5 µCi per animal.

    • Record the exact amount of radioactivity injected into each mouse.

  • Tissue Collection:

    • At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice (n=3-5 per time point).

    • Collect blood via cardiac puncture.

    • Dissect major organs and tissues of interest (e.g., liver, spleen, lungs, kidneys, heart, brain, muscle, fat).

  • Sample Processing and Analysis:

    • Weigh each tissue sample.

    • Homogenize or solubilize the tissues using an appropriate tissue solubilizer.

    • Transfer a known amount of the solubilized tissue or blood into a scintillation vial.

    • Add scintillation fluid and decolorize if necessary.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Presentation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Quantitative Biodistribution Data Summary (Hypothetical)

Organ% Injected Dose per Gram (1 hour)% Injected Dose per Gram (4 hours)% Injected Dose per Gram (24 hours)
Blood15.3 ± 2.58.7 ± 1.91.2 ± 0.4
Liver25.8 ± 4.130.2 ± 3.815.6 ± 2.9
Spleen18.9 ± 3.222.5 ± 3.110.8 ± 2.1
Lungs10.5 ± 1.87.3 ± 1.52.1 ± 0.7
Kidneys8.2 ± 1.55.1 ± 1.11.5 ± 0.5
Heart3.1 ± 0.82.0 ± 0.60.5 ± 0.2
Brain0.2 ± 0.10.1 ± 0.05< 0.1

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_activation Activation StearicAcid [1-¹⁴C]Stearic Acid DCC_DMAP DCC, DMAP in Anhydrous DCM ActivatedEster Activated [¹⁴C]Stearic Acid Ester Reaction N-acylation Reaction in DCM/Pyridine StearicAcid->Reaction 1. ActivatedEster->Reaction LysoSM D-erythro-sphingosyl- phosphorylcholine LysoSM->Reaction 2. CrudeProduct Crude Radiolabeled This compound Reaction->CrudeProduct Purification Silica Gel Chromatography CrudeProduct->Purification FinalProduct Pure N-([1-¹⁴C]Stearoyl)- sphingomyelin Purification->FinalProduct Sphingomyelin_Signaling SM This compound Ceramide N-Stearoyl-Ceramide SM->Ceramide Hydrolysis SMase Sphingomyelinase (SMase) SMase->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Ceramidase Ceramidase Ceramidase->Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK) SphK->S1P Proliferation Cell Proliferation & Survival S1P->Proliferation

References

High-Purity N-Stearoylsphingomyelin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of high-purity N-Stearoylsphingomyelin in scientific research. Tailored for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of the product's specifications, its role in critical signaling pathways, and detailed experimental procedures.

Product Overview and Commercial Supplier Specifications

This compound is a saturated sphingomyelin (B164518) that plays a crucial role in the formation of lipid rafts and cellular signaling. It is a key component of cell membranes and is involved in pathways related to apoptosis, cell proliferation, and inflammation. Several commercial suppliers offer high-purity this compound for research purposes. A summary of their product specifications is provided below for easy comparison.

Specification MedChemExpress [1]ChemicalBook Benchchem
Product Name This compoundN-STEAROYL-D-SPHINGOMYELIN[2]This compound
CAS Number 58909-84-5[1]58909-84-5[2]58909-84-5
Molecular Formula C41H83N2O6PC41H83N2O6P[2]C41H83N2O6P
Molecular Weight 731.08731.1731.1 g/mol
Purity >98%Information not available>98%
Appearance White to off-white solidWhite to Off-white Solid[2]Solid
Storage -20°C−20°C[2]-20°C

The Sphingomyelin-Ceramide Signaling Pathway

This compound is a key precursor in the sphingomyelin-ceramide signaling pathway. The hydrolysis of sphingomyelin by sphingomyelinases (SMases) generates ceramide, a potent second messenger involved in a multitude of cellular processes. Ceramide can trigger signaling cascades leading to apoptosis, cell cycle arrest, and inflammation. Understanding this pathway is critical for research in cancer biology, neurodegenerative diseases, and immunology.

Sphingomyelin_Ceramide_Pathway cluster_membrane Plasma Membrane This compound This compound Ceramide Ceramide This compound->Ceramide Hydrolysis Sphingomyelinase Sphingomyelinase Sphingomyelinase->this compound Activates Downstream_Signaling Apoptosis Cell Cycle Arrest Inflammation Ceramide->Downstream_Signaling Initiates Liposome_Preparation_Workflow Start Start Lipid_Dissolution Dissolve Lipids in Chloroform Start->Lipid_Dissolution Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film with Buffer (Forms MLVs) Film_Formation->Hydration Extrusion Extrude through Membrane (Forms SUVs) Hydration->Extrusion Characterization Characterize Size (DLS) Extrusion->Characterization End End Characterization->End PLC_Inhibition_Assay_Logic Start Start Prepare_Reagents Prepare Substrate Vesicles, Inhibitor, and Enzyme Start->Prepare_Reagents Assay_Setup Set up reactions in 96-well plate (Buffer, Inhibitor, Substrate) Prepare_Reagents->Assay_Setup Initiate_Reaction Add PLCδ1 Enzyme Assay_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Measure_Signal Measure Fluorescence Incubation->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the handling, storage, and use of N-Stearoylsphingomyelin (N-stearoyl-D-sphingomyelin), a key sphingolipid involved in various cellular processes. The following protocols and data are intended to facilitate its effective use in research and drug development applications.

Product Information and Storage

This compound is a synthetic sphingomyelin (B164518) containing stearic acid as the N-acyl chain. It is a white to off-white solid that is a critical component of cell membranes and a precursor for the second messenger, ceramide.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₄₁H₈₃N₂O₆P
Molecular Weight 731.08 g/mol
Appearance White to off-white solid
Storage Temperature -20°C
Stability Stable under recommended storage conditions. Aqueous dispersions may exhibit metastability.[1]

Table 2: Solubility Data

SolventSolubilityNotes
Chloroform (B151607) SolubleCan be used for initial dissolution and mixing with other lipids.
Methanol SolubleOften used in combination with chloroform for complete dissolution.
Ethanol (B145695) SolubleCan be used in some liposome (B1194612) preparation methods.
Water Forms dispersionsDoes not form a true solution; hydrates to form bilayer structures.

Handling and Safety Precautions

Handle this compound in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust particles.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Other desired lipids (e.g., cholesterol, phosphatidylcholine)

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

  • Nitrogen gas stream

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipids in a chloroform/methanol mixture in a round-bottom flask.[2][3]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[2][3]

    • To ensure complete removal of the solvent, further dry the film under a high vacuum for at least 1-2 hours.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature of this compound (~45°C).[3]

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Transfer the MLV suspension to the extruder.

    • Pass the lipid suspension through the membranes multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4]

  • Storage:

    • Store the prepared liposomes at 4°C for short-term use (days to a week). For longer-term storage, consider freezing, although the stability upon freezing should be validated for the specific formulation.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing (Extrusion) dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Warm Hydration Buffer dry->add_buffer agitate Agitate to Form Multilamellar Vesicles (MLVs) add_buffer->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude luvs Large Unilamellar Vesicles (LUVs) extrude->luvs

Caption: Workflow for this compound Liposome Preparation.
Cell Culture Treatment Protocol

This protocol outlines a general procedure for treating cultured cells with this compound, which can be delivered as a complex with a carrier like BSA or incorporated into liposomes.

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., in ethanol or DMSO) or this compound-containing liposomes

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free (optional, for complex formation)

  • Sterile microcentrifuge tubes and pipettes

Protocol:

  • Preparation of Treatment Medium:

    • For Liposomal Delivery: Dilute the prepared this compound liposome suspension to the desired final concentration in serum-free cell culture medium.

    • For BSA Complex Delivery:

      • In a sterile tube, briefly evaporate the solvent from the required amount of this compound stock solution under a stream of nitrogen.

      • Resuspend the lipid film in serum-free medium containing an appropriate concentration of fatty acid-free BSA (e.g., 0.1-1%).

      • Incubate at 37°C for 15-30 minutes to allow complex formation.

      • Dilute the complex to the final desired concentration in serum-free medium.

  • Cell Treatment:

    • Plate cells and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Aspirate the growth medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment medium containing this compound to the cells.

    • Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator.

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein expression analysis (e.g., Western blotting), or lipidomic analysis.

Cell_Treatment_Workflow start Start: Cultured Cells prepare_treatment Prepare this compound Treatment Medium start->prepare_treatment wash_cells Wash Cells with PBS prepare_treatment->wash_cells add_treatment Add Treatment Medium to Cells wash_cells->add_treatment incubate Incubate at 37°C add_treatment->incubate analyze Downstream Analysis incubate->analyze

Caption: General Workflow for Cell Treatment with this compound.

Signaling Pathways

This compound is a key player in the sphingomyelin-ceramide signaling pathway. Upon stimulation by various cellular stressors or signals, sphingomyelinases (SMases) hydrolyze sphingomyelin at the plasma membrane or within lysosomes to generate ceramide and phosphocholine.[5][6][7] Ceramide acts as a critical second messenger, initiating signaling cascades that regulate a wide range of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[8] this compound has also been shown to directly inhibit the activity of Phospholipase Cδ1 (PLCδ1). Furthermore, the balance between ceramide and its metabolite, sphingosine-1-phosphate (S1P), is crucial for determining cell fate. The sphingomyelin pathway can also influence the activity of other key signaling molecules like Protein Kinase C (PKC).[9][10][11]

Sphingomyelin_Signaling Stimuli Stress / Ligands SMase Sphingomyelinase (SMase) Stimuli->SMase Ceramide Ceramide SMase->Ceramide Hydrolysis SM This compound SM->Ceramide PLCd1 Phospholipase Cδ1 (PLCδ1) SM->PLCd1 Inhibition Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation PKC Protein Kinase C (PKC) Ceramide->PKC Modulation

Caption: Simplified Sphingomyelin-Ceramide Signaling Pathway.

References

Application Notes and Protocols for N-Stearoylsphingomyelin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin (C18:0-SM) is a key species of sphingomyelin (B164518), a class of sphingolipids that are major components of eukaryotic cell membranes. Beyond its structural role, this compound is a critical precursor to the bioactive lipid second messenger, C18:0-ceramide. The enzymatic hydrolysis of this compound by sphingomyelinases yields C18:0-ceramide, initiating a signaling cascade implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, and proliferation. Understanding the cellular functions of this compound and its metabolic product, C18:0-ceramide, is crucial for research in cancer biology, neurodegenerative diseases, and metabolic disorders. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its role in cellular signaling.

Data Presentation

The following tables summarize quantitative data related to the sphingomyelin-ceramide pathway.

Table 1: Induction of C18-Ceramide in U2OS Cells

Treatment AgentCell LineTreatment DurationFold Increase in C18-CeramideReference
TNF-αU2OS6 hours~5-fold[1]
DaunorubicinU2OS8 hours~2.5-fold[1]
Mitomycin CU2OS8 hours~1.5-fold[1]

Table 2: Apoptosis Induction in U937 Human Monocytic Leukemia Cells

TreatmentDurationApoptotic EffectAssayReference
Exogenous SphingomyelinaseTime- and concentration-dependentDNA fragmentationAgarose Gel Electrophoresis[2]
Synthetic CeramidesTime- and concentration-dependentDNA fragmentationAgarose Gel Electrophoresis[2]
D609 (SMS inhibitor)Dose- and time-dependentIncreased apoptosisNot specified

Signaling Pathways

This compound serves as a reservoir for the generation of C18:0-ceramide, a potent signaling molecule that can trigger apoptosis through both extrinsic and intrinsic pathways.

C18:0-Ceramide Mediated Apoptosis Signaling

Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Stress Stimuli Stress Stimuli ASMase/NSMase ASMase/NSMase Stress Stimuli->ASMase/NSMase This compound This compound This compound->ASMase/NSMase Hydrolysis C18:0-Ceramide C18:0-Ceramide ASMase/NSMase->C18:0-Ceramide Fas Receptor Fas Receptor C18:0-Ceramide->Fas Receptor Activation Mitochondrion Mitochondrion C18:0-Ceramide->Mitochondrion Pore formation JNK/SAPK Pathway JNK/SAPK Pathway C18:0-Ceramide->JNK/SAPK Pathway Caspase-8 Caspase-8 Fas Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Bax/Bak Bax/Bak Mitochondrion->Bax/Bak Activation Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis JNK/SAPK Pathway->Apoptosis

Caption: C18:0-Ceramide induced apoptosis signaling cascade.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

Objective: To prepare this compound for delivery to cultured cells to study its effects on cellular processes.

Materials:

  • This compound (C18:0-SM) powder

  • Ethanol (B145695), absolute

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium appropriate for the cell line of interest

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in absolute ethanol to prepare a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Complexing with BSA:

    • Prepare a 10% (w/v) BSA solution in PBS and filter-sterilize.

    • On the day of the experiment, dilute the this compound stock solution in the BSA solution to the desired final concentration for complexing (e.g., 1 mM this compound in 1% BSA).

    • Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for the formation of the this compound-BSA complex.

  • Cell Treatment:

    • Dilute the this compound-BSA complex in pre-warmed cell culture medium to achieve the final desired treatment concentration (e.g., 10-100 µM).

    • Remove the existing medium from the cultured cells and replace it with the medium containing the this compound-BSA complex.

    • Incubate the cells for the desired period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

    • A vehicle control using BSA in ethanol diluted in medium should be included in all experiments.

Protocol 2: Extraction of Sphingolipids from Cultured Cells for LC-MS/MS Analysis

Objective: To extract total sphingolipids, including this compound and C18:0-ceramide, from cultured cells for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (e.g., in a 6-well plate or 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Chloroform

  • Deionized water

  • Cell scraper

  • Centrifuge capable of 4°C and >3,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Place the cell culture plate on ice.

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well (for a 6-well plate).

    • Scrape the cells from the surface and transfer the cell suspension to a glass tube with a Teflon-lined cap.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanol cell suspension, add 2 mL of chloroform. Vortex vigorously for 1 minute.

    • Add 0.8 mL of deionized water and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., Methanol/Chloroform 2:1, v/v).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Treated and control cells in suspension

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the cells (both adherent and floating) by trypsinization (if necessary) and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Experimental Workflow Visualization

Workflow for Investigating this compound-Induced Apoptosis

Experimental_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Harvesting Cell Harvesting Treatment with this compound->Cell Harvesting Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Harvesting->Apoptosis Assay (Annexin V/PI) Sphingolipid Extraction Sphingolipid Extraction Cell Harvesting->Sphingolipid Extraction Flow Cytometry Flow Cytometry Apoptosis Assay (Annexin V/PI)->Flow Cytometry LC-MS/MS Analysis LC-MS/MS Analysis Sphingolipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis Flow Cytometry->Data Analysis LC-MS/MS Analysis->Data Analysis Results Results Data Analysis->Results

Caption: Workflow for studying this compound effects.

References

Troubleshooting & Optimization

improving N-Stearoylsphingomyelin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions for improving the solubility of N-Stearoylsphingomyelin (C18:0 Sphingomyelin) in aqueous buffers for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a type of sphingolipid found in cell membranes. Its long, saturated acyl chain (stearic acid) makes it highly hydrophobic, leading to very poor solubility in aqueous buffers. This can result in the formation of aggregates, which can interfere with experiments and lead to inaccurate results.

Q2: What are the initial solvent recommendations for this compound?

A2: this compound is soluble in organic solvents. It is recommended to first dissolve it in chloroform (B151607), methanol, or ethanol (B145695) to create a concentrated stock solution before introducing it to an aqueous buffer system.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

Q4: Can I use sonication or heat to improve solubility?

A4: Yes, gentle sonication or mild heating (up to 40°C) can help dissolve this compound in organic solvents or facilitate its dispersion in aqueous solutions.[5] However, excessive heat should be avoided to prevent degradation.

Troubleshooting Guide

Q5: I've added my this compound stock solution to my aqueous buffer, and the solution is cloudy. What should I do?

A5: Cloudiness indicates that the this compound has precipitated or formed large aggregates. This happens when the lipid's concentration exceeds its solubility limit in the aqueous buffer.

  • Solution 1: Use a Carrier Protein. Bovine Serum Albumin (BSA) can bind to lipids and increase their apparent solubility in aqueous solutions.[6] This is particularly useful for cell culture experiments where organic solvents must be minimized.

  • Solution 2: Use a Detergent. A zwitterionic detergent like CHAPS can be used to solubilize the lipid by forming mixed micelles. This method is suitable for in vitro assays and protein studies.

  • Solution 3: Re-evaluate your final concentration. You may need to lower the final concentration of this compound in your experiment.

Q6: My cell-based assay is showing unexpected toxicity. Could my this compound solution be the cause?

A6: Yes, the method of solubilization can introduce toxicity.

  • Organic Solvents: Residual organic solvents like chloroform or high concentrations of ethanol can be toxic to cells.[5] When preparing your solution, ensure the organic solvent is thoroughly evaporated before introducing the lipid to your aqueous system.

  • Detergents: While detergents can be effective for solubilization, they can also disrupt cell membranes and be cytotoxic. If using a detergent, it is crucial to determine the maximum non-toxic concentration for your specific cell line.

Q7: I'm concerned that the solubilization method will interfere with my experiment. How can I choose the best method?

A7: The best method depends on your downstream application.

  • For cell culture and in vivo studies: The BSA-complex method is generally preferred as it is biocompatible.[5][6]

  • For protein interaction studies (e.g., immunoprecipitation): A non-denaturing zwitterionic detergent like CHAPS is a good choice as it can solubilize membrane-associated lipids while preserving protein structure and interactions.[7][8]

  • For enzymatic assays: The choice depends on the enzyme's sensitivity. Both BSA and some detergents can be used, but their compatibility with the enzyme must be verified. The formation of a BSA-sphingomyelin complex has been shown to enhance enzymatic hydrolysis in some analytical methods.[6]

Quantitative Data Summary

Table 1: Properties of CHAPS Detergent

PropertyValueReference
Molecular Weight614.9 Da[7]
Critical Micelle Concentration (CMC)      6 - 10 mM                                              [7][8][9][10]
Aggregation Number~10[8]
Micelle Molecular Weight~6,150 Da[8][9]

Table 2: Recommended Starting Concentrations for Solubilization Methods

MethodComponentRecommended ConcentrationApplication
BSA ComplexThis compound                    5 µMCell Culture
Fatty Acid-Free BSA5 µMCell Culture
Detergent Solubilization      CHAPS1-4% (w/v)Isoelectric Focusing
> CMC (6-10 mM)General Protein Work
Ethanol/DodecaneEthanol/Dodecane (98:2, v/v)1% (final concentration)Tissue Homogenates

Experimental Protocols

Protocol 1: Solubilization using Bovine Serum Albumin (BSA)

This protocol is suitable for preparing this compound for cell culture experiments.

  • Prepare a Lipid Stock Solution: Dissolve this compound in a chloroform:methanol (19:1, v/v) mixture to create a ~1 mM stock solution.

  • Create a Lipid Film: In a glass test tube, dispense the desired amount of the lipid stock solution. Dry the solvent under a stream of nitrogen gas, rotating the tube to create a thin film. For complete solvent removal, place the tube under a vacuum for at least 1 hour.[5]

  • Redissolve in Ethanol: Add a small volume of ethanol (e.g., 200 µl) to the dried lipid film and vortex to redissolve.[5]

  • Prepare BSA Solution: In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS, DMEM). A typical concentration is 0.34 mg/ml.[5]

  • Form the Lipid-BSA Complex: While vigorously vortexing the BSA solution, slowly inject the ethanol-lipid solution.[5] This rapid mixing is crucial for the formation of the complex.

  • Final Preparation: The resulting solution contains the this compound-BSA complex. This solution can be sterile-filtered and diluted to the final desired concentration for your experiment.

BSA_Protocol_Workflow cluster_prep Preparation cluster_complex Complex Formation stock 1. Prepare 1 mM Lipid Stock in Chloroform:Methanol film 2. Create Thin Lipid Film (Nitrogen Stream + Vacuum) stock->film Evaporate Solvent redissolve 3. Redissolve Film in Ethanol film->redissolve inject 5. Inject Lipid-Ethanol into Vortexing BSA Solution redissolve->inject bsa_prep 4. Prepare BSA Solution in Aqueous Buffer bsa_prep->inject final 6. Final Lipid-BSA Complex Ready for Use inject->final

Workflow for this compound-BSA Complex Formation.
Protocol 2: Solubilization using CHAPS Detergent

This protocol is suitable for in vitro studies, such as those involving protein solubilization.

  • Prepare a Lipid Stock Solution: As in the BSA protocol, start by creating a concentrated stock solution of this compound in an organic solvent like chloroform:methanol.

  • Dry the Lipid: In a glass tube, evaporate the solvent from the desired amount of lipid stock to form a thin film.

  • Prepare CHAPS Solution: Prepare a solution of CHAPS in your desired aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a concentration above its CMC (e.g., 20 mM).

  • Solubilize the Lipid: Add the CHAPS solution to the dried lipid film.

  • Agitate to Dissolve: Vortex thoroughly and sonicate for 3-5 minutes to ensure the lipid is fully incorporated into the CHAPS micelles.[5] The solution should become clear.

CHAPS_Protocol_Workflow cluster_prep Preparation cluster_solubilize Solubilization stock 1. Prepare Lipid Stock in Organic Solvent film 2. Create Thin Lipid Film (Evaporation) stock->film add_chaps 4. Add CHAPS Solution to Lipid Film film->add_chaps chaps_prep 3. Prepare CHAPS Solution (> CMC) in Buffer chaps_prep->add_chaps agitate 5. Vortex and Sonicate to Form Micelles add_chaps->agitate final Result: Clear Solution of Lipid-CHAPS Micelles agitate->final

Workflow for Solubilizing this compound with CHAPS.

Logical Troubleshooting Flow

This diagram outlines a decision-making process for addressing solubility issues.

Troubleshooting_Flow start Start: This compound Solubility Issue q1 Is the solution cloudy in aqueous buffer? start->q1 action1 Concentration exceeds solubility. Choose a solubilization aid. q1->action1 Yes q3 Is there unexpected cell toxicity? q1->q3 No yes1 Yes no1 No q2 Is the experiment cell-based? action1->q2 bsa Use BSA Protocol q2->bsa Yes detergent Use CHAPS Protocol q2->detergent No yes2 Yes no2 No end Proceed with Experiment bsa->end detergent->end action2 Check for residual solvent. Titrate detergent concentration. q3->action2 Yes q3->end No yes3 Yes no3 No action2->end

Troubleshooting Decision Tree for Solubility Issues.

References

Technical Support Center: Preventing N-Stearoylsphingomyelin Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Stearoylsphingomyelin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to address the common challenge of this compound aggregation in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy and forming a precipitate?

A1: this compound is a lipid with a long saturated acyl chain, which gives it a high melting temperature and low solubility in aqueous solutions. Aggregation and precipitation occur when the concentration of this compound exceeds its critical micelle concentration (CMC) in the aqueous buffer. Above the CMC, individual lipid molecules self-assemble into larger aggregates, leading to visible cloudiness and precipitation.

Q2: What is the critical micelle concentration (CMC) of this compound?

Q3: How can I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in many common organic solvents. For preparing a concentrated stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent. It is advisable to prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental buffer. To minimize the risk of precipitation upon dilution, the final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 0.5%.

Q4: Can I use sonication to redissolve precipitated this compound?

A4: Sonication can be used to temporarily disperse aggregates of this compound. However, it may not lead to the formation of a stable, monomeric solution. For many applications, especially those involving live cells, the presence of even small aggregates can lead to experimental artifacts. Therefore, it is preferable to use methods that prevent aggregation from occurring in the first place.

Q5: Are there any alternatives to BSA for preventing aggregation?

A5: Yes, cyclodextrins are another class of molecules that can be used to enhance the solubility of hydrophobic compounds like this compound.[1][2] alpha-Cyclodextrin, at concentrations of 1-8 mM, has been shown to help dissolve complex lipids like ceramides (B1148491) and cerebrosides in aqueous solutions.[1] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the lipid, thereby increasing its solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy solution or visible precipitate immediately upon dilution in aqueous buffer. The concentration of this compound is above its critical micelle concentration (CMC) in the buffer.- Decrease the final concentration of this compound.- Prepare the working solution by adding the DMSO stock drop-wise to the pre-warmed buffer while vortexing.- Use a carrier molecule like fatty acid-free Bovine Serum Albumin (BSA) or cyclodextrin (B1172386) in the buffer.
Precipitate forms over time during incubation. The solution is supersaturated and thermodynamically unstable. Changes in temperature or solvent evaporation can trigger precipitation.- Prepare fresh working solutions immediately before each experiment.- Ensure the incubation temperature is optimal for solubility and stability.- If using a multi-well plate, ensure proper sealing to prevent solvent evaporation.
Inconsistent results in cell-based assays. Aggregates of this compound can have different biological activities compared to monomeric lipid, leading to variability.- Prepare this compound complexed with fatty acid-free BSA to ensure a more uniform and bioavailable presentation to the cells.- Visually inspect the working solution under a microscope before adding it to the cells to ensure the absence of visible aggregates.
Difficulty dissolving this compound in organic solvent for stock solution. This compound has limited solubility even in some organic solvents.- Use high-purity DMSO as the solvent.- Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution.- Prepare a slightly lower concentration stock solution if complete dissolution is not achieved.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes the preparation of a 1 mM this compound stock solution complexed with fatty acid-free Bovine Serum Albumin (BSA) for use in cell-based assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Water bath

Procedure:

  • Prepare a 10 mM this compound stock in DMSO:

    • Weigh out the appropriate amount of this compound.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Gently warm to 37°C and vortex until fully dissolved.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS:

    • Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10%.

    • Filter-sterilize the solution through a 0.22 µm filter.

  • Complex this compound with BSA:

    • In a sterile microcentrifuge tube, add the required volume of the 10% BSA solution.

    • Warm the BSA solution to 37°C in a water bath.

    • While gently vortexing the BSA solution, add the 10 mM this compound DMSO stock drop-wise to achieve the desired final concentration (e.g., for a 1 mM final concentration, add 100 µL of the 10 mM stock to 900 µL of the 10% BSA solution).

    • Incubate the mixture at 37°C for 30 minutes with occasional gentle mixing.

  • Sterilization and Storage:

    • The final this compound-BSA complex can be filter-sterilized if necessary.

    • Use the complex immediately or store at 4°C for short-term use (up to one week). For longer-term storage, aliquot and store at -20°C.

Protocol 2: Solubilization of this compound using CHAPS Detergent

This protocol is suitable for in vitro enzyme assays where the presence of a detergent does not interfere with the reaction.

Materials:

  • This compound

  • Chloroform/Methanol (2:1, v/v)

  • CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Glass test tubes

  • Nitrogen gas supply

  • Sonicator

Procedure:

  • Prepare a lipid film:

    • Dissolve this compound in a chloroform/methanol (2:1, v/v) mixture to a known concentration.

    • Aliquot the desired amount of the lipid solution into a glass test tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Solubilize with CHAPS:

    • Prepare a solution of CHAPS in the desired phosphate buffer at a concentration significantly above its CMC (CMC of CHAPS is ~6-10 mM). A 10-20 mM CHAPS solution is typically used.

    • Add the CHAPS solution to the dried lipid film.

    • Vortex the tube vigorously to disperse the lipid.

    • Sonicate the mixture in a bath sonicator for 5-10 minutes, or until the solution becomes clear.

  • Usage:

    • The resulting solution contains this compound incorporated into CHAPS micelles.

    • Use this solution directly in your in vitro assay.

Visualizations

experimental_workflow_bsa cluster_stock Stock Preparation cluster_bsa_prep BSA Preparation cluster_complexation Complexation This compound This compound 10mM_Stock 10 mM Stock in DMSO This compound->10mM_Stock DMSO DMSO DMSO->10mM_Stock Add_Stock Add 10 mM Stock Drop-wise with Vortexing 10mM_Stock->Add_Stock BSA Fatty Acid-Free BSA 10_BSA 10% BSA in PBS BSA->10_BSA PBS PBS PBS->10_BSA Warm_BSA Warm 10% BSA to 37°C 10_BSA->Warm_BSA Warm_BSA->Add_Stock Incubate Incubate at 37°C for 30 min Add_Stock->Incubate Final_Complex This compound-BSA Complex Incubate->Final_Complex

Caption: Workflow for preparing this compound-BSA complex.

troubleshooting_flowchart start Start: This compound experiment precipitate Observe cloudiness or precipitate in solution? start->precipitate cause Potential Cause: Concentration > CMC precipitate->cause Yes proceed Proceed with Experiment precipitate->proceed No solution1 Solution 1: Decrease Final Concentration cause->solution1 solution2 Solution 2: Use Carrier Molecule (BSA or Cyclodextrin) cause->solution2 solution3 Solution 3: Optimize Dilution Protocol (Warming, Drop-wise Addition) cause->solution3 solution1->proceed solution2->proceed solution3->proceed

References

Technical Support Center: Troubleshooting N-Stearoylsphingomyelin Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of N-Stearoylsphingomyelin. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase.[1][2] Specifically, interactions with residual silanol (B1196071) groups on silica-based columns are a primary cause, particularly when analyzing compounds with basic functional groups.[1][2][3] To mitigate this, operating at a lower pH can help by keeping the silanol groups protonated.[2]

Q2: Why am I observing peak fronting for my this compound standard?

A2: Peak fronting, where the front of the peak is less steep than the tail, can be caused by several factors.[4][5] The most common reasons include column overloading, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[4][5][6] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to premature elution and a fronting peak shape.[6]

Q3: Can the column temperature affect the peak shape of this compound?

A3: Yes, column temperature is a critical parameter for the successful separation of sphingolipids. For instance, one study identified 60°C as the optimal temperature for peak shape and chromatographic separation of sphingolipids.[7] Inconsistent temperatures can affect the viscosity of the mobile phase and retention times, potentially leading to poor resolution.

Q4: What are the ideal mobile phase conditions for analyzing this compound?

A4: A common mobile phase for separating sphingomyelin (B164518) species is a mixture of methanol (B129727) and a buffer, such as 5 mM potassium phosphate (B84403) buffer at pH 7.4, in a 9:1 (v/v) ratio.[8] Detection is typically performed at 203-205 nm.[8] The specific hydrophobic interactions of the fatty acid and sphingoid chains with the stationary phase are key to the separation.[8]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving poor peak shape for this compound.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half.

Troubleshooting Steps:

  • Evaluate the Mobile Phase pH: Acidic silanol groups on the column's stationary phase can interact with basic analytes, causing tailing.[2][3]

    • Recommendation: Lower the mobile phase pH to protonate the silanol groups and reduce these secondary interactions.[2]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Recommendation: Reduce the injection volume or dilute the sample and reinject.[9]

  • Inspect for Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Recommendation: Flush the column with a strong solvent.[10] If the problem persists, consider replacing the column.

  • Minimize Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and tailing.[9][10]

    • Recommendation: Use shorter tubing with a smaller internal diameter to reduce dead volume.[9]

Guide 2: Diagnosing and Resolving Peak Fronting

Peak fronting, or "shark-fin" peaks, is characterized by an asymmetry factor less than 1, where the front of the peak is broader than the tail.

Troubleshooting Steps:

  • Assess Sample Concentration and Injection Volume: Overloading the column is a frequent cause of peak fronting.[4][5][6]

    • Recommendation: Systematically decrease the amount of sample injected by either reducing the injection volume or the sample concentration until the peak shape improves.[6]

  • Verify Sample Solvent Compatibility: The solvent used to dissolve the this compound sample should be compatible with the mobile phase.[4][9]

    • Recommendation: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.[9]

  • Inspect the Column for Physical Issues: A poorly packed column or a void at the column inlet can cause uneven flow and lead to peak fronting.[9]

    • Recommendation: If you suspect column packing issues, it may be time to replace the column.[9] Backflushing the column can sometimes resolve a clogged frit.[9]

Experimental Protocols

Methodology for Reversed-Phase HPLC of Sphingomyelin

This protocol is based on established methods for the separation of sphingomyelin species.[8]

  • Column: A µ-BondaPak C18 or Nucleosil-5-C18 reversed-phase column.

  • Mobile Phase: Methanol and 5 mM potassium phosphate buffer (pH 7.4) in a 9:1 (v/v) ratio.

  • Flow Rate: Optimize based on column dimensions and particle size, typically starting around 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: Maintain at a stable, optimized temperature (e.g., 60°C) to ensure reproducible retention times and good peak shape.[7]

  • Detection: UV detection at 203-205 nm.

  • Sample Preparation: Dissolve this compound standards and samples in the mobile phase or a compatible solvent.

Quantitative Data Summary

Table 1: Recommended HPLC Parameters for Sphingomyelin Analysis

ParameterRecommended ValueReference
Column Type µ-BondaPak C18 or Nucleosil-5-C18[8]
Mobile Phase Methanol:5 mM Potassium Phosphate (pH 7.4) (9:1, v/v)[8]
Column Temperature 60 °C[7]
Detection Wavelength 203-205 nm[8]

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape: Peak Tailing Observed check_ph Is Mobile Phase pH Appropriate? start->check_ph adjust_ph Lower Mobile Phase pH check_ph->adjust_ph No check_overload Is Sample Overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_sample Reduce Injection Volume or Dilute Sample check_overload->reduce_sample Yes check_column Is Column Contaminated or Degraded? check_overload->check_column No reduce_sample->check_column flush_column Flush or Replace Column check_column->flush_column Yes check_volume Is Extra-Column Volume Minimized? check_column->check_volume No flush_column->check_volume optimize_tubing Use Shorter, Narrower Bore Tubing check_volume->optimize_tubing No end Symmetrical Peak Achieved check_volume->end Yes optimize_tubing->end Troubleshooting_Peak_Fronting start Poor Peak Shape: Peak Fronting Observed check_overload Is Sample Overloaded? start->check_overload reduce_injection Reduce Injection Volume or Concentration check_overload->reduce_injection Yes check_solvent Is Sample Solvent Compatible? check_overload->check_solvent No reduce_injection->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent No check_column Is Column Integrity Compromised? check_solvent->check_column Yes change_solvent->check_column replace_column Backflush or Replace Column check_column->replace_column Yes end Symmetrical Peak Achieved check_column->end No replace_column->end

References

Technical Support Center: Optimizing N-Stearoylsphingomyelin Ionization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization of N-Stearoylsphingomyelin for mass spectrometry analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor or No Signal Intensity for this compound

Question: I am not observing any signal, or the signal for my this compound sample is very weak. What are the possible causes and solutions?

Answer:

Poor signal intensity is a common issue in mass spectrometry.[1][2] Several factors, from sample preparation to instrument settings, can contribute to this problem. A systematic troubleshooting approach, as outlined below, can help identify and resolve the issue.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignal_Workflow cluster_solutions Potential Solutions start Start: Poor/No Signal check_sample_prep 1. Verify Sample Preparation - Correct concentration? - Appropriate solvent? start->check_sample_prep check_instrument 2. Check Instrument Settings - Correct ionization mode? - Source parameters optimized? check_sample_prep->check_instrument Sample Prep OK sol_sample Adjust concentration. Reconstitute in appropriate solvent. check_sample_prep->sol_sample Issue Found check_lc 3. Evaluate LC Method (if applicable) - Proper column? - Correct mobile phase? check_instrument->check_lc Settings OK sol_instrument Switch to Positive ESI mode. Optimize source parameters (see Table 1). check_instrument->sol_instrument Issue Found check_maintenance 4. Review Instrument Maintenance - Source cleaning needed? - Calibration up to date? check_lc->check_maintenance LC Method OK sol_lc Verify column and mobile phase (see Experimental Protocols). check_lc->sol_lc Issue Found solution Solution Found check_maintenance->solution Maintenance OK sol_maintenance Clean ion source. Perform mass calibration. check_maintenance->sol_maintenance Issue Found

Caption: Troubleshooting workflow for poor this compound signal.

Detailed Solutions:

  • Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument. Samples that are too dilute may not produce a detectable signal, while overly concentrated samples can lead to ion suppression.[1]

  • Ionization Mode: this compound contains a positively charged quaternary ammonium (B1175870) group in its phosphocholine (B91661) headgroup, making it highly amenable to positive ion mode electrospray ionization (ESI).[3] Negative mode is generally not suitable for sphingomyelins.

  • Solvent Selection: For ESI, reversed-phase solvents like methanol (B129727), acetonitrile, and water are preferred as they support the formation of ions in solution.[4] Ensure your sample is dissolved in a solvent compatible with your mobile phase. A common reconstitution solution is a 50:50 methanol:water mixture.[5]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes verifying the settings for the ion source, mass analyzer, and detector.[1]

Table 1: Recommended Starting ESI Source Parameters for this compound Analysis

ParameterPositive Ion Mode SettingRationale
Ionization Mode ESI PositiveThe phosphocholine headgroup is permanently positively charged.
Capillary/Sprayer Voltage 3.0 - 4.5 kVOptimizes the electrospray process. Start lower to avoid discharge.[4]
Nebulizing Gas (N₂) Flow 1.0 - 1.5 L/minAssists in droplet formation and desolvation.[4]
Drying Gas (N₂) Flow 5 - 10 L/minFacilitates solvent evaporation from droplets.
Drying Gas Temperature 250 - 350 °CAids in desolvation; higher temperatures can sometimes lead to fragmentation.
Source Temperature 100 - 150 °CHelps in the final stages of desolvation.[4]

Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.

Issue 2: Unexpected Adduct Formation

Question: My mass spectrum shows multiple peaks for this compound, including [M+Na]⁺ and [M+K]⁺, which complicates quantification. How can I minimize this?

Answer:

Adduct formation is common in ESI and occurs when the analyte ion associates with other molecules or atoms present in the sample or mobile phase.[6] While protonated molecules ([M+H]⁺) are often desired, the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is frequent due to the high affinity of the phosphate (B84403) group for alkali metals.

Strategies to Minimize Unwanted Adducts:

  • Mobile Phase Additives: The most effective way to promote a specific ion and suppress others is by using an appropriate mobile phase additive. Adding ammonium formate (B1220265) (typically 5-10 mM) to the mobile phase will provide a high concentration of ammonium ions (NH₄⁺), favoring the formation of [M+NH₄]⁺ adducts over sodium or potassium adducts.[7] For sphingomyelins, this often results in a cleaner spectrum dominated by the protonated molecule [M+H]⁺ or the characteristic phosphocholine fragment.

  • High-Purity Solvents: Use high-purity, LC-MS grade solvents and reagents to minimize the presence of sodium and potassium salts.[5]

  • Sample Cleanup: Ensure that sample preparation methods effectively remove extraneous salts that may have been introduced from buffers or glassware.

  • System Cleaning: Contamination within the LC system or the ion source can be a source of adduct-forming ions. Regular cleaning is essential.

Logical Diagram for Adduct Management

Adduct_Logic start Observe Multiple Adducts ([M+H]+, [M+Na]+, [M+K]+) add_ammonium Add Ammonium Formate (5-10 mM) to Mobile Phase start->add_ammonium use_hplc_grade Use High-Purity LC-MS Grade Solvents add_ammonium->use_hplc_grade clean_system Perform System Flush and Source Cleaning use_hplc_grade->clean_system result Dominant [M+H]+ Peak (or characteristic fragment) with Reduced Na+/K+ Adducts clean_system->result

Caption: Strategy to minimize unwanted adducts in mass spectrometry.

Issue 3: In-Source Fragmentation and Misidentification

Question: I am observing a prominent peak at m/z 184.074, but the parent ion of this compound is weak or absent. Is this normal?

Answer:

Yes, this is a very common and expected observation for sphingomyelins. The peak at m/z 184.074 corresponds to the phosphocholine headgroup, which is a highly stable fragment.[3] Sphingomyelins are prone to in-source fragmentation, a process where the molecular ion breaks apart in the ion source before reaching the mass analyzer.[8][9]

Key Points on Fragmentation:

  • Characteristic Fragment: The m/z 184.074 ion is the most characteristic fragment for sphingomyelins and phosphatidylcholines and is often used for their identification and quantification using precursor ion scanning or multiple reaction monitoring (MRM).[3][10]

  • Controlling Fragmentation: The degree of in-source fragmentation can be influenced by the ESI source parameters. Higher temperatures and voltages (e.g., fragmentor or capillary exit voltage) can increase fragmentation.[8][11] To observe the intact molecular ion ([M+H]⁺), you may need to use "softer" ionization conditions.

  • Analytical Approach: Instead of trying to eliminate this fragmentation, it is often better to leverage it. Precursor ion scanning for m/z 184.074 is a powerful technique to selectively detect all sphingomyelin (B164518) species in a complex sample.

Table 2: Common Fragments of this compound in Positive ESI-MS

m/z (monoisotopic)Ion IdentityDescription
731.635[M+H]⁺Protonated molecular ion
753.617[M+Na]⁺Sodium adduct
184.074[C₅H₁₅NPO₄]⁺Phosphocholine headgroup fragment

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound? A1: Positive ion mode ESI is strongly recommended. The quaternary amine in the phosphocholine headgroup carries a permanent positive charge, leading to excellent ionization efficiency in positive mode.[3]

Q2: How should I prepare my this compound sample for LC-MS analysis? A2: A common method involves protein precipitation or liquid-liquid extraction. For protein precipitation, cold methanol is often used.[12][13] After extraction, the solvent is typically evaporated, and the residue is reconstituted in a mobile-phase-compatible solvent, such as a methanol/water mixture.[5][10]

Q3: Can I analyze this compound by direct infusion, or is LC required? A3: Both are possible. Direct infusion is useful for optimizing ESI parameters and for analyzing pure standards. However, for complex biological samples, liquid chromatography (LC) is essential to separate this compound from other lipids and matrix components that can cause ion suppression.[14]

Q4: What type of LC column is suitable for this compound? A4: Both reversed-phase (e.g., C18) and normal-phase (e.g., HILIC, LC-NH2, LC-Si) columns can be used.[10][14] Reversed-phase chromatography separates lipids based on the length and saturation of their fatty acyl chains. Normal-phase chromatography separates them based on the polarity of their headgroups.

Q5: My baseline is very noisy. What can I do to improve it? A5: A noisy baseline can obscure low-intensity peaks.[1] To reduce noise, ensure you are using high-purity LC-MS grade solvents, check for leaks in the system, and make sure your instrument source is clean and properly maintained.[2][15] Optimizing chromatographic conditions can also help achieve a more stable baseline.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plasma
  • Protein Precipitation: To 20 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microfuge tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of mobile phase A (see LC method below), vortex, and transfer to an autosampler vial for analysis.[10]

Protocol 2: Reverse-Phase LC-MS Method
  • Column: C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15-15.1 min: Return to 30% B

    • 15.1-20 min: Re-equilibrate at 30% B

  • Injection Volume: 5 µL.

  • MS Detection: Positive ESI mode, scanning a mass range of m/z 150-1000 or using precursor ion scan for m/z 184.074.

References

Technical Support Center: N-Stearoylsphingomyelin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of N-Stearoylsphingomyelin.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the recovery of this compound lower than expected?

Answer:

Low recovery of this compound can be attributed to several factors throughout the extraction process. These include incomplete cell lysis, suboptimal solvent selection, and losses during phase separation.

Potential Causes and Solutions:

  • Incomplete Cell Lysis: If the cell membranes are not sufficiently disrupted, the extraction solvent cannot efficiently access the intracellular lipids.

    • Solution: Ensure thorough homogenization or sonication of the tissue or cell sample in the initial extraction step. For tough tissues, consider mechanical disruption methods like bead beating or freeze-thaw cycles prior to solvent addition.

  • Suboptimal Solvent System: The polarity of the extraction solvent mixture is critical for efficiently solubilizing sphingomyelin (B164518).

    • Solution: The most common and effective solvent systems for sphingomyelin extraction are chloroform (B151607):methanol (B129727) mixtures, such as those used in the Folch or Bligh and Dyer methods. Ensure the correct ratios are used to achieve a single-phase system during the initial extraction to fully solubilize the lipids.

  • Losses During Phase Separation: During the partitioning of the lipid extract into aqueous and organic phases, this compound can be lost at the interface, particularly if an emulsion forms.

    • Solution: To minimize emulsion formation, avoid vigorous shaking and instead gently invert the tube for mixing. If an emulsion does form, centrifugation can help to break it. Adding a small amount of a different organic solvent can also help to disrupt the emulsion.

  • Insufficient Extraction Volume: Using a solvent volume that is too small for the amount of tissue can lead to incomplete extraction.

    • Solution: A general guideline is to use a 20-fold excess of solvent volume relative to the tissue volume (e.g., 20 mL of solvent for 1 g of tissue).

Question 2: I am observing unexpected peaks in my HPLC or Mass Spectrometry data. Could these be artifacts from the extraction?

Answer:

Yes, it is highly probable that unexpected peaks are artifacts generated during the extraction process. This compound can undergo chemical modifications, leading to the formation of degradation products.

Common Artifacts and Their Causes:

  • Hydrolysis to N-Stearoylceramide: The phosphocholine (B91661) headgroup of sphingomyelin can be hydrolyzed, leaving the ceramide backbone. This can be caused by acidic or basic conditions, or by the activity of endogenous or microbial sphingomyelinases in the sample.

    • Identification: In mass spectrometry, this will appear as a peak with a mass corresponding to N-Stearoylceramide. The characteristic phosphocholine headgroup fragment (m/z 184 in positive ion mode) will be absent.

    • Prevention: Maintain a neutral pH during extraction and storage. Work quickly and at low temperatures to minimize enzymatic activity. Consider adding enzyme inhibitors to the initial homogenization buffer if enzymatic degradation is suspected.

  • N-deacylation to Lyso-sphingomyelin: The N-acyl chain (stearic acid in this case) can be cleaved, resulting in lyso-sphingomyelin. This has been observed to occur under mildly acidic conditions.[1]

    • Identification: This will result in a mass shift corresponding to the loss of the stearoyl group.

    • Prevention: Avoid acidic conditions during extraction and sample workup. Use buffered solutions to maintain a neutral pH.

  • Formation of Adducts: The use of certain solvents or additives can lead to the formation of adducts with the this compound molecule.

    • Identification: In mass spectrometry, these will appear as peaks with masses corresponding to the parent molecule plus the mass of the adduct (e.g., sodium or potassium adducts are common).

    • Prevention: Use high-purity solvents and minimize the use of salts or buffers that could form adducts.

dot

Caption: Troubleshooting logic for identifying and mitigating extraction artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in an this compound extract?

A1: The most common contaminants are other lipids with similar physical properties, such as:

  • Glycerophospholipids: Phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) are abundant in most biological membranes and can co-extract with sphingomyelin.

  • Other Sphingolipids: Ceramide, sphingosine, and other sphingomyelin species with different N-acyl chains can be present.

  • Cholesterol: Due to its association with sphingomyelin in lipid rafts, cholesterol is often co-extracted.

Q2: How can I remove glycerophospholipid contaminants?

A2: A common method to remove glycerophospholipids is through mild alkaline hydrolysis. This procedure selectively cleaves the ester bonds in glycerophospholipids, while the amide bond in sphingomyelin is more resistant. However, it is important to note that this method can also lead to the degradation of some sphingolipids, so it should be used with caution and validated for your specific application.

Q3: What is the expected recovery rate for this compound extraction?

A3: The recovery rate can vary depending on the extraction method and the sample matrix. A study comparing different lipid extraction methods found that a methanol-based extraction method could yield a recovery of up to 135.35% for erythrocyte sphingomyelin when compared to the Folch method.[2] Another study reported mean recoveries between 60% and 70% using a butanolic extraction from fibroblast homogenates.[3] It is recommended to use an internal standard to accurately quantify the recovery in your specific experimental setup.

Quantitative Data

Table 1: Comparison of Sphingomyelin Extraction Efficiencies

Extraction MethodSample MatrixRecovery RateReference
Methanol ExtractionErythrocytes135.35 ± 1.04% (relative to Folch)[2]
Folch MethodErythrocytes100% (reference)[2]
Butanolic ExtractionFibroblast Homogenate60-70%[3]

Experimental Protocols

1. Modified Folch Method for Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from biological samples.[4][5]

  • Materials:

    • Chloroform:Methanol (2:1, v/v) mixture

    • 0.9% NaCl solution

    • Homogenizer or sonicator

    • Centrifuge

    • Glass centrifuge tubes

  • Procedure:

    • Homogenize the tissue sample in a 20-fold volume of the chloroform:methanol (2:1) mixture.

    • Agitate the homogenate for 15-20 minutes at room temperature.

    • Filter the homogenate or centrifuge to pellet the solid material and collect the supernatant.

    • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

    • Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

2. Bligh and Dyer Method for Lipid Extraction

This method is another classic procedure for total lipid extraction.[6]

  • Materials:

    • Chloroform

    • Methanol

    • Deionized water

    • Vortex mixer

    • Centrifuge

    • Glass centrifuge tubes

  • Procedure:

    • To 1 volume of the aqueous sample (e.g., cell suspension), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex to create a single-phase mixture.

    • Add 1.25 volumes of chloroform and vortex.

    • Add 1.25 volumes of deionized water and vortex to induce phase separation.

    • Centrifuge at low speed to separate the phases.

    • Collect the lower organic (chloroform) phase containing the lipids.

    • Dry the organic phase under nitrogen and reconstitute for analysis.

3. Solid-Phase Extraction (SPE) for Sphingolipid Fractionation

SPE can be used to separate different classes of sphingolipids. This is a general procedure and may need optimization for specific applications.[7][8]

  • Materials:

    • Aminopropyl-bonded silica (B1680970) SPE cartridges

    • Solvents for elution (e.g., chloroform, acetone, methanol)

    • SPE manifold

  • Procedure:

    • Condition the aminopropyl SPE cartridge with the appropriate solvent.

    • Load the lipid extract (dissolved in a non-polar solvent like chloroform) onto the cartridge.

    • Elute with a sequence of solvents of increasing polarity to separate the lipid classes. A possible elution scheme is:

      • Elute with chloroform to obtain neutral lipids.

      • Elute with acetone:methanol (9:1, v/v) to elute neutral glycosphingolipids and ceramides.

      • Elute with methanol to elute sphingomyelin and other phospholipids.

    • Collect the desired fraction and dry it down for further analysis.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification_analysis Purification & Analysis Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization / Sonication Sample->Homogenization Solvent_Addition Add Extraction Solvent (e.g., Chloroform:Methanol) Homogenization->Solvent_Addition Phase_Separation Phase Separation (Addition of water/saline) Solvent_Addition->Phase_Separation Organic_Phase_Collection Collect Organic Phase Phase_Separation->Organic_Phase_Collection Drying Dry Extract (under Nitrogen) Organic_Phase_Collection->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution Analysis HPLC / Mass Spectrometry Reconstitution->Analysis

References

how to resolve N-Stearoylsphingomyelin from other sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving N-Stearoylsphingomyelin from other sphingolipids during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating this compound from other sphingolipids?

A1: The most powerful and widely used method for resolving specific sphingolipid species, such as this compound, is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, allowing for both quantification and structural characterization of individual sphingomyelin (B164518) molecules based on their mass-to-charge ratio.[1][3] For broader categorization of sphingolipid classes, Thin-Layer Chromatography (TLC) and Solid-Phase Extraction (SPE) are also valuable techniques.[4][5]

Q2: I am observing low recovery of my sphingolipid samples. What are the possible causes and solutions?

A2: Low recovery of sphingolipids can stem from several factors during sample preparation and extraction. Inefficient cell lysis, enzymatic degradation, and suboptimal extraction solvent systems are common culprits. To troubleshoot this, ensure complete cell disruption, perform all steps on ice to minimize enzymatic activity, and consider testing different lipid extraction protocols, such as the Folch or Bligh & Dyer methods.[6][7] The use of an internal standard added at the beginning of the extraction process can help to account for variability in extraction efficiency.[6]

Q3: Can I use Thin-Layer Chromatography (TLC) for quantitative analysis of this compound?

A3: While TLC is an excellent and cost-effective method for the qualitative separation of sphingolipid classes, it is not ideal for precise quantification on its own.[8][9] HPTLC (High-Performance Thin-Layer Chromatography) offers better resolution and can be used for semi-quantitative analysis when coupled with densitometry.[9] However, for accurate and sensitive quantification of specific molecular species like this compound, LC-MS/MS is the recommended method.[9]

Q4: What are the key considerations for sample preparation before LC-MS/MS analysis of sphingolipids?

A4: Proper sample preparation is critical for successful LC-MS/MS analysis. This includes efficient extraction of lipids from the biological matrix, removal of interfering substances like salts and detergents, and resuspension of the lipid extract in a solvent compatible with the LC system.[10] It is also crucial to prevent degradation by working quickly and at low temperatures.[10] The choice of extraction method can significantly impact the classes of sphingolipids recovered.[11]

Q5: Are there enzymatic methods available for quantifying total sphingomyelin?

A5: Yes, enzymatic assays can be used to quantify total sphingomyelin content. These assays typically involve the hydrolysis of sphingomyelin by sphingomyelinase, followed by a series of enzymatic reactions that produce a detectable signal, such as fluorescence or a color change.[12][13] While these methods are sensitive, they provide the total amount of sphingomyelin and do not differentiate between different N-acyl chain species like this compound.[13]

Troubleshooting Guides

Guide 1: Poor Chromatographic Resolution in LC-MS/MS
Symptom Possible Cause Suggested Solution
Peak Tailing or Broadening Inappropriate column chemistry for sphingolipid separation.Use a C18 reversed-phase column, which is commonly effective for sphingolipid analysis.[14]
Suboptimal mobile phase composition.Optimize the gradient elution. A common mobile phase system consists of methanol/water/formic acid with ammonium (B1175870) formate.[14][15]
Column temperature is not optimal.Experiment with different column temperatures; for instance, 60°C has been shown to provide good peak shape for sphingolipids.[14]
Co-elution of Isobaric Species Insufficient chromatographic separation.Adjust the gradient slope or flow rate to improve separation. Consider using a longer column or one with a smaller particle size for higher resolution.
Guide 2: Inconsistent Quantification in LC-MS/MS
Symptom Possible Cause Suggested Solution
High Variability Between Replicates Inconsistent sample preparation and extraction.Standardize every step of the extraction protocol and use a consistent sample volume/weight. Incorporate an appropriate internal standard at the beginning of the process.[6]
Instrument instability.Perform regular system suitability tests with a standard mixture to ensure the instrument is performing consistently.
Ion Suppression or Enhancement Matrix effects from co-eluting compounds.Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering substances. Dilute the sample if the concentration of matrix components is high.
Guide 3: Issues with TLC Separation
Symptom Possible Cause Suggested Solution
Streaking of Spots Sample overload.Apply a smaller amount of the sample to the TLC plate.
Inappropriate solvent system.Test different solvent systems. A common system for separating sphingolipids is chloroform (B151607)/methanol/water (65:25:4, v/v/v).[8]
Poor Separation of Sphingolipid Classes Incorrect polarity of the developing solvent.Adjust the polarity of the solvent system. Adding a small amount of acid or base can sometimes improve the separation of certain lipid classes.
Faint or Undetectable Spots Insufficient sample concentration.Concentrate the lipid extract before spotting it on the TLC plate.
Ineffective visualization method.Use a sensitive visualization reagent. Primuline (B81338) spray followed by UV light exposure is a common method for visualizing lipid spots on a TLC plate.[8]

Experimental Protocols

Protocol 1: Extraction of Sphingolipids from Cultured Cells for LC-MS/MS Analysis
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Lipid Extraction:

    • Add 1 mL of a cold 1:2 (v/v) chloroform:methanol mixture to the cell pellet.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker for 1 hour at room temperature.

  • Phase Separation:

    • Add 250 µL of chloroform and vortex.

    • Add 250 µL of water and vortex.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[10]

  • Collection: Carefully aspirate the lower organic phase, which contains the sphingolipids, and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[6]

Protocol 2: Separation of Sphingolipid Classes by Thin-Layer Chromatography (TLC)
  • TLC Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate. Activate the plate by heating it at 110°C for 30 minutes.[16]

  • Sample Application:

    • Dissolve the dried lipid extract in a small volume of chloroform:methanol (1:1, v/v).[8]

    • Using a capillary tube or a microsyringe, carefully spot the sample onto the origin line of the TLC plate. Allow the spot to dry completely between applications.[17]

  • Development:

    • Prepare the developing chamber by adding the solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) and allowing the chamber to saturate.[8][15]

    • Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and allow it to dry completely.

    • Spray the plate with a 0.01% (w/v) primuline solution and visualize the lipid spots under UV light.[8] Alternatively, use iodine vapor for visualization.[17]

Visualizations

Sphingolipid_Metabolism Ceramide Ceramide Sphingomyelin This compound Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase

Caption: Central pathways of sphingolipid metabolism.

Experimental_Workflow Sample 1. Sample Collection (e.g., Cultured Cells) Extraction 2. Lipid Extraction (e.g., Folch Method) Sample->Extraction Fractionation 3. Optional: Fractionation (e.g., SPE) Extraction->Fractionation TLC 4a. TLC Analysis (Qualitative) Extraction->TLC Direct Analysis LCMS 4b. LC-MS/MS Analysis (Quantitative) Extraction->LCMS Direct Analysis Fractionation->TLC Fractionation->LCMS Data 5. Data Analysis TLC->Data LCMS->Data

Caption: General workflow for sphingolipid analysis.

Troubleshooting_Logic rect_node rect_node Start Poor Resolution? CheckColumn Column Appropriate? Start->CheckColumn CheckMobilePhase Mobile Phase Optimized? CheckColumn->CheckMobilePhase Yes Solution1 Action: Change to C18 column CheckColumn->Solution1 No CheckTemp Temperature Optimized? CheckMobilePhase->CheckTemp Yes Solution2 Action: Adjust gradient/additives CheckMobilePhase->Solution2 No Solution3 Action: Test different temperatures CheckTemp->Solution3 No Success Resolution Improved CheckTemp->Success Yes Solution1->CheckMobilePhase Solution2->CheckTemp Solution3->Success

Caption: Troubleshooting poor LC resolution.

References

N-Stearoylsphingomyelin Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Stearoylsphingomyelin (SSM), ensuring its stability and proper dissolution is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with SSM in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for a stock solution?

A1: this compound, like other sphingolipids, has limited solubility in many common aqueous and organic solvents. For a universal approach, a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) is effective for initial dissolution. For applications in cell culture and other in vivo studies where chloroform is toxic, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended alternatives. Mild heating (up to 40°C) and sonication can aid in the dissolution process.[1]

Q2: My this compound solution appears cloudy or has precipitates. What is causing this and how can I fix it?

A2: Cloudiness or precipitation indicates that the this compound has either aggregated or come out of solution. This can be due to several factors including high concentration, improper solvent, temperature changes, or the introduction of an aqueous buffer too quickly. To resolve this, try gentle warming and sonication of the solution. If the precipitate persists, it may be necessary to re-evaluate your dissolution protocol, potentially by using a stronger organic solvent initially or by preparing a more dilute solution. For dilutions into aqueous buffers, it is crucial to add the SSM stock solution dropwise while vortexing the buffer to prevent localized high concentrations that can lead to precipitation.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q4: How should I store my this compound powder and stock solutions?

A4: Solid this compound should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation. It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Is this compound stable in cell culture media?

A5: The stability of this compound in cell culture media can be concentration-dependent and influenced by the presence of serum proteins. At high concentrations, it can precipitate. To improve its stability and delivery to cells, it is often complexed with fatty acid-free bovine serum albumin (BSA) or prepared as liposomes. Direct addition of a concentrated organic stock solution to cell culture media should be done slowly and with agitation to ensure proper dispersion and minimize precipitation.

Troubleshooting Guides

Issue 1: Poor Solubility or Incomplete Dissolution
Potential Cause Recommended Solution
Inappropriate solventUse a 2:1 chloroform:methanol mixture for initial dissolution. For cell-based assays, use DMSO or DMF.
Concentration is too highPrepare a more dilute stock solution.
Insufficient mixingUse a combination of vortexing, gentle warming (not exceeding 40°C), and bath sonication to aid dissolution.
Issue 2: Precipitation Upon Addition to Aqueous Buffers
Potential Cause Recommended Solution
Rapid change in solvent polarityAdd the organic stock solution of this compound dropwise to the aqueous buffer while vigorously vortexing.
Localized high concentrationEnsure continuous mixing of the aqueous buffer during the addition of the lipid stock.
Low temperature of the aqueous bufferPre-warm the aqueous buffer to the experimental temperature before adding the lipid stock.
Issue 3: Aggregation in Solution Over Time
Potential Cause Recommended Solution
Metastable solutionPrepare fresh solutions before each experiment.
Storage conditionsStore stock solutions at -20°C or -80°C in small, single-use aliquots.
Freeze-thaw cyclesAvoid repeated freezing and thawing of stock solutions by preparing aliquots.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight731.08 g/mol [2]
AppearanceWhite to off-white solid[2]
Gel to Liquid Crystalline Transition Temperature (Tm)45°C (in excess water)[3]
Anhydrous Transition Temperature75°C[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Chloroform:Methanol
  • Weigh the desired amount of this compound powder in a glass vial.

  • Add a 2:1 (v/v) mixture of chloroform and methanol to achieve the desired concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Gentle warming in a water bath (up to 40°C) or brief sonication can be used to facilitate dissolution.

  • Store the stock solution in a tightly sealed glass vial at -20°C.

Protocol 2: Preparation of this compound for Cell Culture using Serum
  • In a sterile glass tube, add the required volume of this compound stock solution (e.g., in chloroform:methanol).

  • Dry the lipid to a thin film under a gentle stream of nitrogen gas.

  • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

  • Resuspend the lipid film in heat-inactivated fetal bovine serum (FBS) to the desired concentration.

  • Incubate the solution at 37°C overnight with gentle agitation to allow for complex formation.

  • Dilute this mixture 1:10 in the final cell culture medium before adding to the cells.[4]

Protocol 3: Preparation of this compound Liposomes
  • Dissolve this compound and any other lipids (e.g., cholesterol) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under high vacuum for at least 1-2 hours.

  • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature (Tm = 45°C).

  • To obtain unilamellar vesicles, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell Culture cluster_prep Stock Solution Preparation cluster_film Lipid Film Formation cluster_culture Preparation for Cell Culture weigh Weigh SSM Powder dissolve Dissolve in Chloroform:Methanol (2:1) weigh->dissolve transfer Transfer to Sterile Tube dissolve->transfer dry_n2 Dry under Nitrogen transfer->dry_n2 dry_vac Dry under Vacuum dry_n2->dry_vac resuspend Resuspend in FBS dry_vac->resuspend incubate Incubate at 37°C Overnight resuspend->incubate dilute Dilute in Culture Medium incubate->dilute add_cells Add to Cells dilute->add_cells troubleshooting_logic Troubleshooting Logic for SSM Precipitation cluster_solutions Solutions start SSM Solution Precipitates check_conc Is the concentration too high? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No lower_conc Lower the concentration check_conc->lower_conc Yes check_dilution Was dilution into aqueous buffer too fast? check_solvent->check_dilution Yes change_solvent Use a stronger organic solvent (e.g., Chloroform:Methanol) check_solvent->change_solvent No slow_dilution Add stock dropwise to vortexing buffer check_dilution->slow_dilution Yes signaling_pathway Simplified Sphingomyelin (B164518) Signaling Pathway stimulus External Stimulus (e.g., Stress, Ligand Binding) smase Sphingomyelinase (SMase) Activation stimulus->smase ssm This compound (in membrane) smase->ssm Hydrolysis ceramide Ceramide ssm->ceramide downstream Downstream Signaling (e.g., Apoptosis, Proliferation) ceramide->downstream

References

Technical Support Center: Optimizing Liposome Preparation with N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful preparation of liposomes incorporating N-Stearoylsphingomyelin (N-SSM).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered when working with this compound, a lipid known for its high phase transition temperature.

Question: Why are my this compound liposomes aggregating or forming large particles?

Answer: Aggregation is a frequent issue when working with lipids that have a high gel-liquid crystal transition temperature (T_m). This compound has a T_m of approximately 45°C.[1] If the processing temperature falls below this, the lipid bilayers become rigid and are more prone to aggregation.[2]

  • Troubleshooting Steps:

    • Temperature Control: Ensure that all stages of the preparation process—hydration and extrusion—are performed at a temperature significantly above the T_m of the highest T_m lipid in your formulation. For N-SSM, a working temperature of 55-65°C is recommended.[3]

    • Homogeneous Lipid Film: An uneven lipid film can lead to incomplete hydration and the formation of large, non-uniform vesicles. Ensure the organic solvent is thoroughly removed under vacuum to form a thin, even film.[4]

    • Sufficient Hydration Time: Allow adequate time for the lipid film to hydrate (B1144303). This should also be done above the T_m with occasional agitation to ensure all lipids are incorporated into vesicles.[5]

    • Incorporate PEGylated Lipids: Including a small percentage (e.g., 5 mol%) of a PEGylated lipid, such as DSPE-PEG2000, can provide a hydrophilic barrier on the liposome (B1194612) surface. This creates steric hindrance, which helps prevent aggregation.[3]

Question: My encapsulation efficiency for a hydrophilic drug is very low. How can I improve it?

Answer: Low encapsulation of water-soluble drugs is a common challenge, particularly with passive loading methods where the drug is simply dissolved in the hydration buffer. The efficiency is limited by the captured aqueous volume of the vesicles.

  • Troubleshooting Steps:

    • Optimize Hydration: During the hydration of the lipid film, use a concentrated solution of your hydrophilic drug. Gentle agitation can help, but vigorous vortexing may form large, multilamellar vesicles (MLVs) with a low overall encapsulated volume.

    • Utilize Freeze-Thaw Cycles: Subjecting the liposome suspension to several freeze-thaw cycles can increase encapsulation efficiency. This process disrupts the lipid bilayers, allowing for the equilibration of the drug between the internal and external environments, and can increase the trapped volume upon vesicle reformation.

    • Consider Active Loading: For ionizable hydrophilic drugs, active loading methods are far more efficient than passive techniques.[3] This involves creating a transmembrane gradient (e.g., a pH or ammonium (B1175870) sulfate (B86663) gradient) that drives the drug into the liposome's aqueous core.[3]

    • Lipid Composition: The rigidity imparted by this compound and cholesterol can help to better retain the encapsulated drug and prevent leakage.[6]

Question: The organic solvent is difficult to remove completely. What are the consequences and how can I ensure its removal?

Answer: Residual organic solvent (like chloroform (B151607) or methanol) can compromise the integrity of the lipid bilayer, affect the stability of encapsulated drugs, and be toxic in biological applications.[7]

  • Troubleshooting Steps:

    • Use a Rotary Evaporator: For larger volumes, a rotary evaporator is the most effective tool for creating a thin film and removing the bulk of the solvent.[4]

    • High Vacuum Is Crucial: After initial evaporation, place the flask under a high vacuum for an extended period (at least 2-3 hours) to remove trace amounts of solvent.[3][5] The flask should no longer feel cold to the touch when removal is complete.[5]

    • Nitrogen Stream: For smaller volumes, a gentle stream of dry nitrogen gas can be used to evaporate the solvent before placing the sample under high vacuum.[5]

Quantitative Data on Liposome Characteristics

The inclusion of this compound, often in combination with cholesterol, typically results in the formation of rigid, stable liposomes. The following table summarizes representative data for liposomes prepared using the thin-film hydration and extrusion method.

Formulation ComponentMolar Ratio (Example)Average Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Notes
Standard Liposome DOPC:Chol1:0.8100 - 130< 0.25 - 15% (Hydrophilic Drug, Passive)
N-SSM Liposome N-SSM:Chol1:0.8110 - 140< 0.1510 - 20% (Hydrophilic Drug, Passive)
Stealth N-SSM Liposome N-SSM:Chol:DSPE-PEG1:0.8:0.05120 - 150< 0.110 - 20% (Hydrophilic Drug, Passive)

Data are representative values compiled from typical outcomes in liposome research and are intended for comparative purposes. Actual results will vary based on specific lipids, drug properties, and preparation parameters.[8][9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method to produce unilamellar vesicles of a defined size.

Materials:

  • This compound (N-SSM)

  • Cholesterol (Chol)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • High vacuum pump

Methodology:

  • Lipid Dissolution:

    • Weigh the desired amounts of this compound and cholesterol and dissolve them in the chloroform/methanol mixture in a round-bottom flask.

    • Ensure lipids are fully dissolved to form a clear solution for a homogeneous mixture.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to approximately 40°C.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. Continue until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.[12]

  • Solvent Removal:

    • To remove any residual solvent, place the flask on a high vacuum pump for at least 2 hours.[3]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the T_m of N-SSM (e.g., 60°C).

    • Add the warm buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[5]

    • Agitate the flask by hand or vortex mixer until the lipid film is fully dispersed. This creates a milky suspension of multilamellar vesicles (MLVs).[3]

    • Allow the suspension to hydrate for 30-60 minutes above the T_m, with occasional gentle swirling.[5]

  • Extrusion (Sizing):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[3]

    • Equilibrate the extruder's heating block to the same temperature used for hydration (e.g., 60°C). Extrusion must be performed above the T_m to be successful.

    • Load the MLV suspension into one of the extruder's syringes.

    • Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process creates large unilamellar vesicles (LUVs) with a more uniform size distribution.[12]

    • The resulting translucent solution is the final liposome suspension.

  • Storage:

    • Store the liposomes at 4°C. Do not freeze unless specific cryoprotectants are included, as freeze-thaw cycles can disrupt vesicle integrity.[7]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the preparation and biological context of this compound liposomes.

G cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids (N-SSM, Chol) in Chloroform evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate vacuum 3. Dry Under High Vacuum (Remove Residual Solvent) evaporate->vacuum hydrate 4. Hydrate Film > T_m (Forms MLVs) vacuum->hydrate extrude 5. Extrude > T_m (Forms LUVs) hydrate->extrude characterize 6. Characterize (Size, PDI, Zeta Potential) extrude->characterize

Caption: Workflow for N-SSM liposome preparation via thin-film hydration.

G start Liposome Aggregation Observed temp_check Is process temp > T_m (e.g., >55°C)? start->temp_check peg_check Is a PEG-lipid included (e.g., 5 mol%)? temp_check->peg_check Yes sol_increase_temp ACTION: Increase temperature of hydration and extrusion. temp_check->sol_increase_temp No sol_add_peg ACTION: Incorporate a PEGylated lipid into the formulation. peg_check->sol_add_peg No resolved Problem Resolved peg_check->resolved Yes sol_increase_temp->resolved sol_add_peg->resolved

Caption: Troubleshooting decision tree for liposome aggregation issues.

Caption: Simplified sphingomyelin (B164518) signaling pathway.

References

Technical Support Center: N-Stearoylsphingomyelin (SSM) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Stearoylsphingomyelin (C18:0 Sphingomyelin (B164518), SSM) in complex biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges in SSM analysis.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable analytical technique for quantifying this compound?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recognized as the most sensitive and selective method for the quantitative analysis of sphingolipids, including this compound.[1] This technique offers high specificity, allowing for the differentiation of various sphingomyelin molecular species, and provides high sensitivity, often in the femtomole to picomole range.[2] The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides three orthogonal points of specificity: retention time, molecular mass, and structure (fragmentation pattern).[3]

For SSM, the phosphocholine (B91661) product ion at m/z 184.1 is typically the most intense and is therefore commonly used for its identification and quantification in positive ion mode using electrospray ionization (ESI).[1]

Q2: Why is an internal standard crucial for accurate SSM quantification?

Using an internal standard (IS) is critical for accurate quantification in LC-MS/MS analysis to compensate for variations during sample preparation and analysis.[4] An ideal IS for SSM is a stable isotope-labeled (SIL) version of the analyte, such as C16 Sphingomyelin-d31 or other deuterated forms.[5][6]

Key reasons for using an internal standard:

  • Corrects for Analyte Loss: It accounts for the loss of analyte during sample extraction and processing steps.[7]

  • Compensates for Matrix Effects: It helps to correct for ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, serum, tissue homogenate).[8] Matrix effects can significantly alter the analyte's signal response, leading to inaccurate quantification.[9][10]

  • Accounts for Injection Volume Variability: It corrects for minor variations in the volume of sample injected into the LC-MS/MS system.[7]

The IS should be added to the sample at the very beginning of the sample preparation process to ensure it experiences the same conditions as the endogenous analyte.[4][8]

Q3: What is the biological significance of this compound?

Sphingomyelins, including SSM, are crucial structural components of cellular membranes, particularly concentrated in the plasma membrane and the myelin sheath of nerve cells.[5] Beyond their structural role, they are key players in cellular signaling pathways. The hydrolysis of sphingomyelin by the enzyme sphingomyelinase generates ceramide, a critical second messenger involved in regulating processes like cell proliferation, apoptosis (programmed cell death), and cellular stress responses.

The specific fatty acid chain, such as the stearoyl (C18:0) group in SSM, can influence the biophysical properties of membranes and the specific signaling pathways that are activated.

Below is a simplified diagram illustrating the central role of sphingomyelin in ceramide signaling.

Sphingomyelin_Signaling Stress Cellular Stress (e.g., UV, Cytokines) SMase Sphingomyelinase (SMase) Stress->SMase Activates SSM This compound (in membrane) SMase->SSM Ceramide C18:0 Ceramide SSM->Ceramide Hydrolysis Downstream Downstream Signaling (Apoptosis, Cell Cycle Arrest) Ceramide->Downstream Initiates

Caption: Simplified sphingomyelin-ceramide signaling pathway.
Troubleshooting Guide

This guide addresses specific problems encountered during the quantification of this compound.

Chromatography Issues
Problem / Question Potential Cause(s) Recommended Solution(s)
Q: Why do I see poor peak shape (e.g., tailing, fronting, or split peaks) for my SSM analyte? 1. Inappropriate Sample Solvent: The sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing distortion.[11] 2. Column Contamination or Degradation: Particulate matter from the sample has clogged the column inlet frit, or the stationary phase is degrading.[12] 3. Extra-Column Volume: A void has formed at the column head due to poor tubing connections or overuse.[11][12]1. Reconstitute the dried lipid extract in a solvent that is as weak as or weaker than the initial mobile phase (e.g., the starting gradient conditions).[11] 2. Use a guard column or pre-column filter to protect the analytical column. If contamination is suspected, try flushing the column in the reverse direction (if permitted by the manufacturer).[13] 3. Check all tubing and fittings between the injector and the column, and between the column and the detector, to ensure they are properly seated and tightened.[12]
Q: My SSM retention time is shifting between injections. What's wrong? 1. Inconsistent Mobile Phase Preparation: Small variations in buffer pH or solvent composition can affect retention.[11] 2. Unstable Column Temperature: Fluctuations in ambient lab temperature can cause shifts if a column oven is not used or is malfunctioning.[11][14] 3. Pump Malfunction: Air bubbles in the pump head or faulty check valves can lead to inconsistent flow rates and gradient formation.[13]1. Prepare mobile phases fresh and in large enough batches for the entire analytical run. Ensure accurate pH measurement if using buffers.[11] 2. Use a column oven set to a stable temperature (e.g., 50°C) to ensure reproducible chromatography.[15] 3. Purge the pump to remove air bubbles. If the problem persists, perform maintenance on the pump seals and check valves.[11][13]
Mass Spectrometry & Quantification Issues
Problem / Question Potential Cause(s) Recommended Solution(s)
Q: The signal for SSM is very low or non-existent. How can I improve sensitivity? 1. Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix are suppressing the ionization of SSM in the ESI source.[10] 2. Inefficient Extraction: The chosen extraction protocol has a low recovery for sphingomyelins.[16] 3. Analyte Degradation: SSM may be degrading during sample storage or preparation.[17][18]1. Improve sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.[19] Optimize the chromatography to separate SSM from the suppression zone.[10] 2. Ensure the extraction method is validated for sphingolipids. A two-phase extraction (e.g., Folch or Bligh-Dyer) is generally robust for complex lipids.[20] 3. Flash freeze samples in liquid nitrogen and store them at -80°C.[17][21] Avoid repeated freeze-thaw cycles and keep samples on ice during preparation.[21][22] Store extracts in an organic solvent under nitrogen/argon at -20°C or lower.[17][18]
Q: My results are not reproducible. What are the common sources of variability? 1. Inconsistent Sample Preparation: Manual variations in pipetting, vortexing, or phase separation can introduce errors. 2. Matrix Effects: The degree of ion suppression or enhancement can vary significantly between different samples, especially in complex matrices like plasma or serum.[9][23] 3. Lack of a Proper Internal Standard: Quantifying without a suitable SIL internal standard makes the assay highly susceptible to any experimental variation.[4]1. Use calibrated pipettes and standardized procedures for vortexing times and centrifugation speeds. Automate sample preparation if possible. 2. Use a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for sample-to-sample variations in matrix effects.[8] 3. Always use a high-quality SIL internal standard for SSM (e.g., d31-C16 SM or a similar odd-chain or deuterated SM) added at the start of the extraction.[5][6]
Experimental Protocols & Methodologies
Protocol 1: Sphingolipid Extraction from Plasma/Serum

This protocol is adapted from established methods for extracting complex sphingolipids from plasma or serum.[5][20]

Materials:

  • Plasma or Serum Sample

  • Stable Isotope-Labeled Internal Standard (e.g., C16 Sphingomyelin-d31 in methanol)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized Water

  • Centrifuge capable of 4°C and >3000 x g

  • Nitrogen evaporator

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard mixture in methanol.

  • Add 500 µL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.[5]

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.[5]

  • Add 200 µL of deionized water and vortex for 1 minute to induce phase separation.[5]

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.[5]

  • Three phases will be visible: an upper aqueous/methanol phase, a protein disk in the middle, and a lower chloroform phase containing the lipids.

  • Carefully collect the lower organic phase using a glass syringe and transfer it to a new tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[5]

  • Transfer to an autosampler vial for analysis.

Protocol 2: General LC-MS/MS Method for SSM Analysis

This section provides typical parameters for setting up an LC-MS/MS method for SSM quantification.

Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma/Serum Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract Dry 4. Dry Extract (Nitrogen Evaporation) Extract->Dry Recon 5. Reconstitute Dry->Recon Inject 6. Inject into LC-MS/MS Recon->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification (Analyte/IS Ratio) Integrate->Quantify Report 11. Report Results Quantify->Report

Caption: General experimental workflow for SSM quantification.

Typical Method Parameters:

Parameter Typical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1-0.2% Formic Acid and 10-200 mM Ammonium Formate.[5][15]
Mobile Phase B Acetonitrile/Methanol with 0.1-0.2% Formic Acid.[5][15]
Flow Rate 0.3 - 0.8 mL/min.[15]
Column Temperature 45 - 50 °C.[15][24]
Injection Volume 2 - 10 µL.[15]
Ionization Source Electrospray Ionization (ESI), Positive Mode.[2]
MS Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Example) For C18:0 SM (SSM): Precursor ion (m/z) -> Product ion (m/z 184.1).[1]
Internal Standard A suitable SIL standard (e.g., d31-C16 SM) with its corresponding MRM transition.

References

minimizing background noise in fluorescent N-Stearoylsphingomyelin imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and optimize signal-to-noise ratios in fluorescent N-Stearoylsphingomyelin imaging experiments.

Troubleshooting Guide

High background fluorescence can obscure the specific signal from your fluorescently labeled this compound, leading to poor image quality and difficulty in data interpretation. This guide provides a systematic approach to identifying and resolving common sources of background noise.

Problem: High Background Fluorescence Obscuring Signal

High background can manifest as a general haze across the image or as non-specific staining of cellular compartments.

dot

TroubleshootingWorkflow start High Background Noise Observed check_autofluorescence 1. Check for Autofluorescence start->check_autofluorescence check_probe_concentration 2. Evaluate Probe Concentration check_autofluorescence->check_probe_concentration Unstained control is clean solution_autofluorescence Implement Autofluorescence Reduction Strategy check_autofluorescence->solution_autofluorescence Unstained control is fluorescent check_washing 3. Review Washing Protocol check_probe_concentration->check_washing Signal is weak, background is high solution_probe Optimize Probe Concentration (Titration) check_probe_concentration->solution_probe Signal and background are both high check_imaging_media 4. Assess Imaging Medium & Vessel check_washing->check_imaging_media Washing is thorough solution_washing Increase Wash Steps/Duration Use Back-Exchange with BSA check_washing->solution_washing Background remains after initial washes solution_media Use Phenol (B47542) Red-Free Medium Use Glass-Bottom Dishes check_imaging_media->solution_media Medium is autofluorescent or vessel is plastic end_node Improved Signal-to-Noise Ratio check_imaging_media->end_node Medium/vessel are optimal solution_autofluorescence->end_node solution_probe->end_node solution_washing->end_node solution_media->end_node

Caption: A troubleshooting workflow for diagnosing and resolving high background noise.

Frequently Asked Questions (FAQs)

Probe Selection and Preparation

  • Q1: What are the common fluorescent labels for this compound and how do they differ? A1: The most common fluorescent labels are NBD (Nitrobenzoxadiazole) and BODIPY (Boron-dipyrromethene). BODIPY dyes are generally brighter and more photostable than NBD.[1] NBD's fluorescence can be sensitive to the local environment, including the presence of cholesterol.[2] The choice of fluorophore can also affect the metabolism and trafficking of the labeled sphingomyelin.[2]

  • Q2: How should I prepare the fluorescent this compound for labeling live cells? A2: For live-cell imaging, it is highly recommended to deliver the fluorescent sphingolipid as a complex with bovine serum albumin (BSA).[2] This improves solubility in aqueous media and facilitates more uniform labeling of the plasma membrane. A detailed protocol for preparing these complexes is provided in the Experimental Protocols section.

Optimizing Staining Protocol

  • Q3: What is the optimal concentration of fluorescent this compound for cell labeling? A3: The optimal concentration can vary between cell types and experimental conditions. It is crucial to perform a concentration titration to find the lowest possible concentration that provides a specific signal with minimal background.[3] High concentrations can lead to the formation of aggregates and non-specific binding.

  • Q4: How can I reduce non-specific binding of the fluorescent probe? A4: Non-specific binding can be minimized by optimizing the probe concentration, using a BSA complex for delivery, and ensuring thorough washing after the labeling step.[4] For live-cell imaging, a "back-exchange" procedure with unlabeled BSA can be very effective at removing unincorporated probe from the outer leaflet of the plasma membrane.

  • Q5: What is a "back-exchange" and how do I perform it? A5: Back-exchange is a process where cells labeled with a fluorescent lipid are incubated with a solution containing a lipid acceptor, typically defatted BSA, to remove the fluorescent probes that have not been internalized by the cell. This is particularly useful for reducing background fluorescence from the plasma membrane when studying endocytosis. A typical back-exchange protocol involves incubating the labeled cells with a BSA solution (e.g., 1% w/v) in a suitable buffer at a low temperature (e.g., 4°C) for a defined period (e.g., 10-30 minutes), followed by washing.

Troubleshooting Autofluorescence

  • Q6: My unstained control cells are showing fluorescence. What is causing this and how can I fix it? A6: This is likely due to autofluorescence from endogenous cellular components like NADH, flavins, and collagen.[5][6] Autofluorescence is often more pronounced in the blue and green channels. To mitigate this, you can:

    • Use a fluorescent probe with excitation and emission in the red or far-red spectrum.[5]

    • Use a phenol red-free imaging medium, as phenol red is fluorescent.[7]

    • Treat fixed cells with a chemical quenching agent like sodium borohydride.[6]

    • For some samples, pre-bleaching with a high-intensity light source before labeling can reduce autofluorescence.[5][8]

Imaging and Data Acquisition

  • Q7: What are the best practices for setting up the microscope to minimize background noise? A7: Proper microscope setup is critical. Ensure that you are using the correct filter sets for your chosen fluorophore to minimize bleed-through from other channels. Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal to reduce phototoxicity and photobleaching, which can worsen the signal-to-noise ratio.[9] For live-cell imaging, maintaining the cells in a healthy state in an appropriate imaging medium is crucial.[7]

  • Q8: Can the imaging vessel contribute to background noise? A8: Yes, plastic-bottom dishes commonly used for cell culture can be highly autofluorescent.[3] For high-quality fluorescence imaging, it is recommended to use glass-bottom dishes or coverslips.[3]

Quantitative Data Summary

Table 1: Comparison of Common Fluorophores for Sphingomyelin Labeling

FeatureNBD (Nitrobenzoxadiazole)BODIPY (Boron-dipyrromethene)
Relative Brightness LowerHigher[1][2]
Photostability Lower (sensitive to environment)[1][2]Higher[1][10]
Environmental Sensitivity High (fluorescence can be quenched)Low
Polarity More Polar (can loop back to the membrane-water interface)[1]Less Polar (better membrane integration)[1]
Emission Shift with Concentration No significant shiftGreen to red shift with increasing concentration[1]
Typical Excitation/Emission (nm) ~460 / ~535~505 / ~515 (monomer)

Experimental Protocols

Protocol 1: Preparation of Fluorescent this compound-BSA Complex

This protocol describes the preparation of a 1:1 molar complex of fluorescent this compound with defatted BSA for labeling live cells.

  • Prepare a stock solution of the fluorescent this compound: Dissolve the lyophilized probe in an organic solvent like chloroform (B151607) or ethanol (B145695) to a concentration of 1 mM.

  • Aliquot and dry the probe: In a glass tube, aliquot the desired amount of the probe stock solution. Dry the solvent under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 30 minutes to form a thin lipid film.

  • Prepare a defatted BSA solution: Dissolve defatted BSA in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired concentration (e.g., to match the molar amount of the probe).

  • Form the complex: Add the BSA solution to the dried lipid film. Vortex or sonicate the mixture until the lipid film is completely dissolved, forming the fluorescent sphingomyelin-BSA complex. This complex can now be diluted in cell culture medium for labeling.

Protocol 2: Live-Cell Labeling and Background Reduction

This protocol provides a general procedure for labeling live cells with fluorescent this compound and minimizing background.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Wash the cells once with pre-warmed, serum-free medium or HBSS.

    • Prepare the labeling solution by diluting the fluorescent this compound-BSA complex in serum-free medium to the desired final concentration (typically in the low micromolar range, to be optimized by titration).

    • Incubate the cells with the labeling solution at a low temperature (e.g., 4°C) for a specific duration (e.g., 30 minutes) to allow for plasma membrane labeling while minimizing endocytosis.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with cold HBSS or PBS to remove excess, unbound probe.[3]

  • Back-Exchange (Optional but Recommended):

    • Prepare a solution of 1% (w/v) defatted BSA in cold HBSS.

    • Incubate the labeled cells with the BSA solution for 10-30 minutes at 4°C to remove the probe from the outer leaflet of the plasma membrane.

    • Wash the cells 2-3 times with cold HBSS.

  • Imaging:

    • Replace the wash buffer with a phenol red-free imaging medium.

    • Proceed with imaging on a microscope equipped for live-cell imaging.

dot

StainingProtocol start Start: Live Cell Imaging prep_cells 1. Prepare Cells on Glass-Bottom Dish start->prep_cells labeling 2. Label with Probe-BSA Complex (e.g., 30 min at 4°C) prep_cells->labeling washing1 3. Wash 2-3x with Cold Buffer labeling->washing1 back_exchange 4. Back-Exchange with BSA (Optional, 10-30 min at 4°C) washing1->back_exchange washing2 5. Wash 2-3x with Cold Buffer back_exchange->washing2 imaging 6. Image in Phenol Red-Free Medium washing2->imaging end_node Acquire High-Quality Image imaging->end_node

Caption: A streamlined workflow for live-cell this compound imaging.

References

Technical Support Center: Synthesis of N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Stearoylsphingomyelin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthetic product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds in two main stages: the N-acylation of sphingosine (B13886) to yield N-stearoylsphingosine (ceramide), and the subsequent phosphocholination to obtain the final product.

Stage 1: N-Acylation of Sphingosine with Stearoyl Chloride

Issue 1: Low Yield of N-stearoylsphingosine

Potential Cause Recommended Solution
Incomplete Reaction - Ensure an optimal molar ratio of stearoyl chloride to sphingosine. A slight excess of stearoyl chloride (1.1-1.2 equivalents) is often used. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature cautiously, as excessive heat can lead to side reactions.
Side Reaction: O-Acylation - Protect the hydroxyl groups of sphingosine before N-acylation, particularly if the reaction conditions are harsh. However, selective N-acylation is often achievable under mild conditions due to the higher nucleophilicity of the amino group. - Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct, which can catalyze O-acylation.
Degradation of Starting Material or Product - Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze stearoyl chloride and affect the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inefficient Purification - Optimize the solvent system for column chromatography. A gradient of methanol (B129727) in chloroform (B151607) is commonly used for silica (B1680970) gel chromatography.[1][2] - Ensure proper loading of the crude product onto the column to avoid streaking and poor separation.

Issue 2: Presence of Multiple Spots on TLC After Reaction

Potential Cause Identification and Solution
Unreacted Sphingosine - The sphingosine spot will have a lower Rf value than the product. - Increase the amount of stearoyl chloride or prolong the reaction time.
O-Acylated Byproduct - This byproduct may have a similar Rf to the desired product, making separation difficult. - Use a less polar solvent system for TLC to improve separation. - Prevention is key: use milder reaction conditions or a protecting group strategy for the hydroxyl groups.
Di-acylated Byproduct - This will be a less polar compound with a higher Rf value. - This indicates excessive acylation. Reduce the amount of stearoyl chloride used.
Stage 2: Phosphocholination of N-stearoylsphingosine

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Inefficient Phosphocholination - The reaction of N-stearoylsphingosine with a phosphocholine (B91661) source (e.g., from phosphatidylcholine or via a synthetic route) is critical. In biological systems, this is an enzymatic process.[3][4] For chemical synthesis, a multi-step approach is often required. - Ensure the use of a suitable activating agent for the phosphate (B84403) group.
Side Reactions - The secondary hydroxyl group can compete with the primary hydroxyl for phosphocholination. Selective protection of the secondary hydroxyl may be necessary for a chemical synthesis route. - Ensure anhydrous conditions as water can react with activated phosphate intermediates.
Degradation of Product - Sphingomyelin (B164518) can be sensitive to harsh acidic or basic conditions during workup and purification. Use mild workup procedures.
Purification Challenges - Purification of sphingomyelin can be challenging due to its amphiphilic nature. Reversed-phase chromatography (e.g., using an ODS column with methanol as the eluent) can be an effective method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is a two-step process. The first step is the N-acylation of a sphingosine backbone with stearoyl chloride to form the ceramide intermediate, N-stearoylsphingosine.[5] The second step involves the addition of a phosphocholine headgroup to the primary hydroxyl of the N-stearoylsphingosine to yield the final product.[6]

Q2: How can I avoid O-acylation during the N-acylation step?

A2: The amino group of sphingosine is more nucleophilic than the hydroxyl groups, allowing for selective N-acylation under controlled conditions. To minimize O-acylation, you can:

  • Use a stoichiometric amount of stearoyl chloride.

  • Perform the reaction at a low temperature.

  • Use a non-nucleophilic base to neutralize the HCl formed during the reaction.

  • For complete prevention, you can protect the hydroxyl groups before N-acylation, although this adds extra steps to the synthesis.

Q3: What protecting groups are suitable for the amino group of sphingosine?

A3: To ensure that the acylation occurs at the amino group, it can be protected. Common protecting groups for amines include tert-Butyloxycarbonyl (Boc) and tetrachlorophthalimide.[7] These groups can be removed under specific conditions that do not affect the rest of the molecule.

Q4: What are the key parameters to control for a successful N-acylation reaction?

A4: Key parameters include the molar ratio of reactants, reaction temperature, reaction time, and the choice of solvent and base. Careful optimization of these parameters is crucial for maximizing the yield and minimizing side products. Monitoring the reaction by TLC is highly recommended.

Q5: How is the phosphocholine headgroup typically added in a chemical synthesis?

A5: While biological systems use enzymes for this step,[7][8] a common chemical method involves reacting the ceramide with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by a reaction with trimethylamine (B31210) to open the ring and form the phosphocholine moiety. This process requires careful control of reaction conditions to ensure regioselectivity for the primary hydroxyl group.

Q6: What purification methods are recommended for this compound and its intermediate?

A6: For the N-stearoylsphingosine intermediate, silica gel column chromatography is commonly used.[1][2] A typical solvent system would be a gradient of methanol in chloroform. For the final product, this compound, its amphiphilic nature makes reversed-phase chromatography a more suitable option. An octadecyl-silylated (ODS) silica gel column with methanol as the eluent has been shown to be effective.[3] Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and the purity of the fractions.[6]

Experimental Protocols

General Workflow for this compound Synthesis

Workflow cluster_stage1 Stage 1: N-Acylation cluster_stage2 Stage 2: Phosphocholination Sphingosine Sphingosine N_Acylation N-Acylation Reaction Sphingosine->N_Acylation Stearoyl_Chloride Stearoyl Chloride Stearoyl_Chloride->N_Acylation N_Stearoylsphingosine_Crude Crude N-stearoylsphingosine N_Acylation->N_Stearoylsphingosine_Crude Purification1 Purification (Silica Gel Chromatography) N_Stearoylsphingosine_Crude->Purification1 N_Stearoylsphingosine_Pure Pure N-stearoylsphingosine Purification1->N_Stearoylsphingosine_Pure Phosphocholination Phosphocholination Reaction N_Stearoylsphingosine_Pure->Phosphocholination Phosphocholine_Source Phosphocholine Source Phosphocholine_Source->Phosphocholination N_Stearoylsphingomyelin_Crude Crude this compound Phosphocholination->N_Stearoylsphingomyelin_Crude Purification2 Purification (Reversed-Phase Chromatography) N_Stearoylsphingomyelin_Crude->Purification2 N_Stearoylsphingomyelin_Final Pure this compound Purification2->N_Stearoylsphingomyelin_Final Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide (e.g., N-stearoylsphingosine) Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin (this compound) Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK

References

dealing with phase separation in N-Stearoylsphingomyelin containing membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with N-Stearoylsphingomyelin (SSM) containing membranes. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to lipid phase separation in model membranes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: Why am I not observing phase separation in my SSM:DOPC:Cholesterol GUVs?

A1: Failure to observe phase separation in a ternary system expected to exhibit it can stem from several factors. Here is a logical workflow to troubleshoot this issue:

Troubleshooting Workflow: No Observed Phase Separation

G cluster_causes Potential Causes cluster_solutions Solutions & Checks start Problem: No Phase Separation Observed in GUVs cause1 Incorrect Temperature start->cause1 cause2 Incorrect Lipid Ratio start->cause2 cause3 Sub-Optimal GUV Formation start->cause3 cause4 Probe or Imaging Artifacts start->cause4 sol1 Adjust Temperature: - Electroformation must be >Tm of all lipids. - Image below miscibility transition temp. - Ensure slow cooling post-formation. cause1->sol1 SSM Tm is ~45°C sol2 Verify Lipid Composition: - Check calculations for molar ratios. - Use high-purity lipids (>99%). - Prepare fresh lipid stocks. cause2->sol2 See phase diagrams sol3 Optimize GUV Protocol: - Check hydration time and voltage/frequency. - Ensure organic solvent is fully evaporated. - Use low ionic strength buffer. cause3->sol3 See Protocol 2.1 sol4 Validate Imaging: - Use a probe that partitions into Lo or Ld phase. - Check for photobleaching or photo-induced artifacts. - Use phase contrast to locate vesicles first. cause4->sol4 See Protocol 2.2

Caption: Troubleshooting flowchart for absence of phase separation.

  • Temperature: Experiments must be conducted below the miscibility transition temperature. For SSM, the chain-melting transition (Tm) is approximately 45°C in fully hydrated bilayers.[1][2] The electroformation process itself should be carried out at a temperature above the highest Tm of the lipids in the mixture to ensure proper mixing.[3] A subsequent slow cooling is critical to allow domains to form.[3]

  • Lipid Composition: Phase separation is highly dependent on the molar ratios of the components. Refer to established phase diagrams for similar mixtures (e.g., Brain SM/DOPC/Cholesterol or PSM/POPC/Cholesterol) as a guide.[4][5][6] Ensure lipids are of high purity, as impurities can alter phase behavior.

  • GUV Formation Protocol: Incomplete evaporation of the organic solvent or using buffers with high ionic strength can inhibit the formation of high-quality GUVs.[3][7]

  • Fluorescent Probe: The probe you are using may not partition preferentially into either the liquid-ordered (Lo) or liquid-disordered (Ld) phase, making domains invisible. Use a well-characterized phase-sensitive probe.[8]

Q2: My phase separation results are not reproducible. What are the common causes?

A2: Reproducibility issues are a significant challenge in life science research and often trace back to subtle variations in protocol execution.[9]

  • Lipid Quality and Handling: Ensure the purity of your this compound and other lipids is >99%.[10] Lipids can oxidize over time; store them properly (typically in chloroform (B151607) at -20°C under inert gas) and use freshly prepared stock solutions for each experiment.

  • Vesicle Preparation: The GUV electroformation process is sensitive to many parameters including voltage, frequency, temperature, and hydration time.[3] Standardize these parameters strictly. The rate of cooling after formation can also dramatically affect domain morphology.[3]

  • Buffer Conditions: Small variations in pH or ionic strength can impact lipid headgroup interactions and affect phase behavior. Use a consistent, freshly prepared buffer for all experiments.

  • Imaging Conditions: Photobleaching and light-induced artifacts can alter or even create domains. Minimize light exposure by using neutral density filters, finding vesicles using phase contrast before switching to fluorescence, and keeping illumination times as short as possible.[7]

Q3: How does cholesterol concentration affect domain formation with SSM?

A3: Cholesterol is essential for the formation of the liquid-ordered (Lo) phase. In binary systems of SSM and cholesterol, increasing cholesterol concentration progressively broadens and reduces the enthalpy of SSM's main phase transition.[1][2] At cholesterol concentrations above ~40 mol%, the sharp chain-melting transition is typically abolished, indicating the formation of a single Lo phase.[1][2] In ternary mixtures (e.g., SSM/DOPC/Chol), cholesterol preferentially interacts with the saturated acyl chain of SSM, inducing order and driving the separation from the unsaturated DOPC into distinct Lo (SSM-rich) and Ld (DOPC-rich) domains.

Logical Diagram: Role of Cholesterol in Phase Separation

G cluster_phases Resulting Phases SSM This compound (SSM) (High Tm, Saturated) Lo Liquid-ordered (Lo) Phase (SSM + Cholesterol) - Tightly packed - Thicker bilayer SSM->Lo DOPC DOPC (Low Tm, Unsaturated) Ld Liquid-disordered (Ld) Phase (DOPC-rich) - Loosely packed - Thinner bilayer DOPC->Ld Chol Cholesterol Chol->Lo  Preferential  Interaction Lo->Ld Phase Separation

Caption: Cholesterol's role in inducing Lo/Ld phase separation.

Q4: How do I choose the correct fluorescent probe to visualize SSM-rich domains?

A4: The choice of probe is critical. Probes can be categorized by their partitioning preference:

  • Ld-Phase Probes: These probes have bulky headgroups or unsaturated chains and prefer the more fluid, disordered environment. Examples include many DiI variants and headgroup-labeled lipids like N-Rh-DPPE.[8]

  • Lo-Phase Probes: These are often sterol analogs or lipids with saturated chains that mimic raft components. However, many fluorescent lipids are actually excluded from ordered phases.[11]

  • Environment-Sensing Probes: Probes like Laurdan are sensitive to water penetration in the bilayer.[12][13] In the tightly packed Lo phase, water penetration is low, causing Laurdan's emission to be blue-shifted (~440 nm). In the Ld phase, greater water penetration results in a red-shifted emission (~500 nm).[12] This allows for visualization of domains and quantitative analysis via Generalized Polarization (GP) imaging.

Quantitative Data Summary

The thermotropic properties of this compound (C18:0-SM) are highly sensitive to hydration and the presence of cholesterol. The following tables summarize key quantitative data from Differential Scanning Calorimetry (DSC) experiments.

Table 1: Thermotropic Properties of Pure this compound (Hydrated)

PropertyValueReference
Main Transition Temperature (Tm)45 °C[1][2]
Transition Enthalpy (ΔH)6.7 kcal/mol[1][2]

Table 2: Effect of Cholesterol on the Main Transition of this compound

Cholesterol (mol%)Transition CharacteristicsReference
0Sharp transition at 45°C[1][2]
< 20A sharp endotherm (56-57°C) and a broad endotherm (35-50°C) may coexist after long equilibration.[14]
> 40The sharp chain-melting transition is progressively broadened and is no longer detectable.[1][2]

Experimental Protocols

Protocol: GUV Formation by Electroformation

This protocol is adapted from standard electroformation methods for preparing phase-separated GUVs.[3]

Materials:

  • Lipids (SSM, DOPC, Cholesterol) dissolved in chloroform (>99% purity).

  • Indium Tin Oxide (ITO) coated glass slides.

  • Teflon spacer (approx. 1-2 mm thick).

  • Formation solution: e.g., 200 mM sucrose (B13894) (low ionic strength is critical).

  • Observation solution: e.g., 200 mM glucose (to create osmotic contrast for imaging).

  • Function generator and AC power supply.

  • Heating stage or oven.

Methodology:

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform at a total concentration of 1-2 mg/mL. For a typical Lo/Ld mixture, try a molar ratio of SSM:DOPC:Cholesterol of 40:40:20 or 35:35:30.

    • Add a fluorescent probe that partitions into the Ld phase (e.g., 0.2 mol% Lissamine Rhodamine B DPPE) or an environment-sensitive probe (e.g., 0.5 mol% Laurdan).

    • Deposit 10-20 µL of the lipid solution onto the conductive side of two ITO slides. Spread evenly to create a thin film.

    • Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.

  • Chamber Assembly:

    • Create a chamber by sandwiching the Teflon spacer between the two ITO slides, with the lipid-coated sides facing inwards.

    • Secure the chamber with clips.

  • Electroformation:

    • Set the heating stage to a temperature above the Tm of all lipids (e.g., 60-65°C for SSM-containing mixtures) to ensure a homogeneous fluid phase.[3]

    • Fill the chamber with the pre-warmed sucrose formation solution.

    • Connect the ITO slides to the function generator. Apply a sinusoidal AC field. A typical protocol is: 10 Hz, 1.5-3.0 V for 2 hours, followed by a detachment step at 2-5 Hz, 1.5 V for 15-30 minutes.

    • Crucially , after formation, allow the chamber to cool down to room temperature slowly (e.g., over 1-2 hours) to allow for equilibrium phase separation. Rapid cooling can trap vesicles in a non-equilibrium, homogeneous state.[3]

  • Vesicle Harvesting and Imaging:

    • Carefully pipette the GUV suspension from the chamber into an imaging dish containing the glucose observation solution.

    • Allow the GUVs to settle for 15-30 minutes before observation with a confocal or fluorescence microscope.

Protocol: Fluorescence Microscopy of Phase-Separated GUVs

Equipment:

  • Inverted confocal or wide-field fluorescence microscope.

  • Objective: 40x or 63x water or oil immersion objective.

  • Appropriate filter sets for the chosen fluorescent probe (e.g., for Laurdan, excitation ~405 nm, and two emission channels at ~440 nm and ~500 nm).[15]

Methodology:

  • Sample Preparation: Prepare GUVs as described in Protocol 2.1 and transfer to an 8-well imaging dish.

  • Locate GUVs: Use bright-field or phase-contrast microscopy to locate well-formed, unilamellar vesicles. This minimizes photobleaching of the sample before imaging.[7]

  • Image Acquisition:

    • Switch to fluorescence mode. Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio to prevent photo-induced artifacts.

    • Acquire images of the vesicle at its equatorial plane. If using confocal microscopy, acquire a z-stack to confirm the three-dimensional structure of the domains.

    • For Laurdan imaging, acquire two simultaneous images at the blue (~420-460 nm) and green/red (~480-520 nm) emission wavelengths.

  • Image Analysis (Laurdan GP):

    • For Laurdan, calculate a Generalized Polarization (GP) image using the formula: GP = (I_Blue - G * I_Red) / (I_Blue + G * I_Red), where I_Blue and I_Red are the intensity in the respective channels and G is a correction factor for the instrument's sensitivity.

    • The resulting GP image provides a ratiometric map of membrane order, where higher GP values (blue-shifted) correspond to the ordered Lo phase and lower GP values (red-shifted) correspond to the disordered Ld phase.

Protocol: Atomic Force Microscopy (AFM) of Supported Lipid Bilayers (SLBs)

AFM provides high-resolution topographical images, allowing direct measurement of the height difference between Lo and Ld domains. The Lo phase, being more ordered and composed of longer saturated SSM chains, is typically thicker than the Ld phase.

Materials:

  • Small Unilamellar Vesicles (SUVs) of the desired lipid composition (e.g., SSM:DOPC:Chol 40:40:20). Prepare by sonication or extrusion.

  • Atomically flat substrate (e.g., freshly cleaved mica).

  • AFM instrument with a liquid cell.

  • Imaging Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).[16]

Methodology:

  • SLB Formation:

    • Mount a freshly cleaved mica disc onto an AFM sample puck.

    • Pipette the SUV suspension onto the mica surface. The buffer should contain divalent cations (e.g., 2-5 mM Ca²⁺) to induce vesicle fusion and formation of a continuous bilayer.

    • Incubate at a temperature above the lipid Tm (e.g., 65°C) for 30-60 minutes to facilitate fusion and formation of a fluid bilayer.

    • Allow the sample to cool slowly to room temperature to induce phase separation.

    • Gently rinse the surface multiple times with the imaging buffer to remove unfused vesicles.[17]

  • AFM Imaging:

    • Mount the sample in the AFM and fill the liquid cell with imaging buffer.

    • Use a soft cantilever suitable for biological samples (e.g., silicon nitride with a low spring constant).

    • Engage the tip with the surface and begin imaging in tapping mode or contact mode, using the lowest possible imaging force to avoid damaging the bilayer.

    • Start with large scan sizes (e.g., 20 µm x 20 µm) to locate the bilayer and then zoom in on areas showing phase separation (e.g., 2 µm x 2 µm).[16]

  • Data Analysis:

    • Process the height images to remove tilt and scanner artifacts.

    • Use cross-section analysis to measure the height difference between the distinct domains. The taller domains correspond to the Lo phase, and the shorter domains correspond to the Ld phase.

References

Validating the Purity of N-Stearoylsphingomyelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methods to validate the purity of an N-Stearoylsphingomyelin standard. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the first step I should take to assess the purity of my this compound standard?

A1: Always start by reviewing the Certificate of Analysis (CoA) provided by the manufacturer.[1] This document contains critical information, including the purity determined by the supplier's analytical methods (e.g., LC-MS), the chemical structure, molecular weight, and storage conditions. Verify that the appearance of the standard (e.g., white to off-white solid) matches the description on the CoA.

Q2: Which analytical techniques are most common for purity validation of sphingomyelins?

A2: The most widely used techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and High-Performance Thin-Layer Chromatography (HPTLC).[2][3][4][5] Often, HPLC is coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) for comprehensive analysis.[3][5]

Q3: How can I use HPLC to determine the purity of my standard?

A3: Reversed-phase HPLC is a powerful method for separating molecular species of sphingomyelin (B164518).[6] Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks. A high-purity standard should exhibit a single, sharp peak with minimal secondary peaks. For example, a CoA might specify a purity of 98.60% by LC-MS.[1]

Q4: What are some common impurities I should look for in a synthetic this compound standard?

A4: Potential impurities can arise from the synthesis process and may include:

  • Stereoisomers: Synthetic sphingomyelins can contain the L-threo isomer in addition to the naturally occurring D-erythro isomer.[4]

  • Acyl Chain Variants: Contamination with sphingomyelins containing different fatty acid chains (e.g., palmitoyl (B13399708) instead of stearoyl).

  • Dihydrosphingomyelin: The saturated counterpart, which lacks the trans double bond in the sphingoid base.[4]

  • Lysosphingomyelin: Sphingomyelin lacking the N-acyl chain.

  • Degradation Products: Such as ceramides (B1148491) or sphingosine-1-phosphate, resulting from hydrolysis.

Q5: My HPTLC plate shows a double band for my standard. Does this mean it's impure?

A5: Not necessarily. Sphingomyelin can exhibit a double band pattern on HPTLC for several reasons, including differences in N-linked acyl chain length, long-chain base composition (sphingosine vs. sphinganine), and stereochemistry (D-erythro vs. L-threo isomers).[4] While this can indicate heterogeneity, it is not always a sign of impurity in the traditional sense, but rather the presence of closely related molecular species.[4]

Q6: My mass spectrometry results show a peak that doesn't match the expected molecular weight of this compound (731.08 g/mol ). What could it be?

A6: An unexpected peak could be an adduct, a fragment, or an impurity. In positive-ion mode ESI-MS, it's common to see protonated molecules ([M+H]+ at m/z 731.6) or adducts with sodium ([M+Na]+) or potassium ([M+K]+).[7][8] Fragmentation can also occur, with a common fragment ion being phosphocholine (B91661) at m/z 184.07.[8] If the mass difference corresponds to a known potential impurity (e.g., a different acyl chain), further investigation using tandem MS (MS/MS) can help identify the structure.[7]

Purity Specifications

The following table summarizes typical purity specifications for a high-quality this compound standard based on common analytical techniques.

ParameterMethodTypical SpecificationReference
Purity LC-MS≥98%[1]
Identity Mass Spectrometry (MS)Consistent with the structure of this compound[1]
Appearance Visual InspectionWhite to off-white solid[1]
Solubility As specifiedSoluble in appropriate organic solvents (e.g., Chloroform/Methanol mixture)[9]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol provides a basic method for the qualitative assessment of this compound purity.

1. Materials:

  • This compound standard

  • HPTLC silica (B1680970) gel plates

  • Solvent system: Chloroform/Methanol/Acetic Acid/Water (25:15:4:2, v/v/v/v)[4]

  • Developing chamber

  • Visualization reagent (e.g., Molybdenum Blue spray reagent for phospholipids)[10]

  • Heat gun or oven

2. Sample Preparation:

  • Dissolve the this compound standard in a chloroform/methanol (1:1, v/v) mixture to a final concentration of 1 mg/mL.

3. HPTLC Development:

  • Using a capillary tube or spotter, carefully apply 1-5 µL of the sample solution as a small spot onto the HPTLC plate, about 1 cm from the bottom edge.

  • Allow the solvent to completely evaporate.

  • Place the plate in a developing chamber pre-saturated with the solvent system.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Remove the plate and immediately mark the solvent front.

4. Visualization:

  • Dry the plate thoroughly in a fume hood or with a gentle stream of nitrogen.

  • Spray the plate evenly with the Molybdenum Blue reagent.

  • Gently heat the plate with a heat gun or in an oven according to the reagent's instructions until spots appear. Phospholipids will appear as dark blue spots.[10]

5. Interpretation:

  • A pure standard should yield a single, well-defined spot (or a characteristic tight double band).[4]

  • The presence of additional spots at different Rf values indicates the presence of impurities.

Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)

This protocol outlines the general steps for confirming the identity and assessing the purity of this compound using LC-MS.

1. Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile Phase A: Methanol with 5 mM potassium phosphate (B84403) buffer, pH 7.4[6]

  • Mobile Phase B: Methanol

  • Sample prepared as in the HPTLC protocol, further diluted in the initial mobile phase.

2. LC-MS Analysis:

  • Injection: Inject 5-10 µL of the prepared sample.

  • Chromatography: Use a gradient elution, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the lipid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode.

  • Scan Range: Set the scan range to acquire data from m/z 200 to 1000.

3. Data Interpretation:

  • Chromatogram: The primary peak should elute at a retention time characteristic for this compound under the given conditions. The purity can be estimated by the area percentage of this peak.

  • Mass Spectrum: Extract the mass spectrum for the main peak. Confirm the presence of the protonated molecule [M+H]+ at m/z 731.6. Look for other common adducts like [M+Na]+ at m/z 753.6.

  • Fragmentation (MS/MS): If the instrument has tandem MS capabilities, perform fragmentation on the precursor ion (m/z 731.6). Confirm the presence of characteristic fragment ions, such as the phosphocholine headgroup at m/z 184.07, which is a hallmark of sphingomyelins.[7][8]

Diagrams

Below are diagrams illustrating the workflow for purity validation and a conceptual representation of potential impurities.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Data Analysis & Conclusion Start Receive this compound Standard CoA Review Certificate of Analysis (CoA) Start->CoA Visual Visual Inspection (Color, Form) CoA->Visual Prep Sample Preparation (Dissolve in Solvent) Visual->Prep TLC HPTLC Analysis (Qualitative Check) LCMS LC-MS Analysis (Quantitative Purity & Identity) TLC->LCMS If impurities suspected Analyze Interpret Data (Chromatograms, Spectra) LCMS->Analyze Compare Compare to Specifications Analyze->Compare Conclusion Purity Validated / Further Investigation Needed Compare->Conclusion

Caption: Workflow for the validation of an this compound standard.

Potential_Impurities cluster_impurities Potential Impurities Standard This compound (d18:1/18:0) Stereoisomer L-threo Isomer Standard->Stereoisomer Synthesis-related Acyl_Variant Acyl Chain Variant (e.g., Palmitoyl, C16:0) Standard->Acyl_Variant Synthesis-related Dihydro Dihydrosphingomyelin (d18:0/18:0) Standard->Dihydro Synthesis-related Lyso Lysosphingomyelin (Lacks Acyl Chain) Standard->Lyso Degradation

Caption: Common impurities found in synthetic this compound standards.

References

Technical Support Center: Sphingomyelinase Assays with N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing sphingomyelinase enzyme kinetics with its natural substrate, N-Stearoylsphingomyelin.

Frequently Asked Questions (FAQs)

Q1: What are the different types of sphingomyelinase and their optimal pH? There are five main types of sphingomyelinase (SMase), classified by their pH optima and cation requirements. The primary types encountered are acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).[1][2]

  • Lysosomal Acid SMase (aSMase): Functions optimally in the acidic environment of the lysosome, with a pH optimum between 4.5 and 5.6.[3][4]

  • Secreted Acid SMase (S-ASM): Also functions at an acidic pH and is encoded by the same gene as lysosomal ASM (SMPD1).[3][5]

  • Magnesium-Dependent Neutral SMase (nSMase): Active at a neutral pH of approximately 7.4-7.5 and requires Mg²⁺ for activity.[1][6]

  • Magnesium-Independent Neutral SMase: Also active at neutral pH but does not require Mg²⁺.

  • Alkaline SMase: Functions at an alkaline pH (around 8-9).[1][6]

Q2: How should I prepare the this compound substrate for the assay? this compound is a lipid and requires careful preparation to ensure it is accessible to the enzyme. Commercial assay kits often provide the substrate pre-formulated or with specific reconstitution buffers. Generally, it is dissolved in an appropriate buffer, which may contain a detergent like Triton X-100 or Nonidet P-40 to aid in micelle formation and substrate presentation to the enzyme.[7][8] It is critical to follow the specific instructions for your assay system, as improper substrate preparation is a common source of error.

Q3: My sample is in an incompatible buffer. What should I do? The assay should be performed at the optimal pH for the specific sphingomyelinase being studied (e.g., pH 7.0-8.0 for neutral SMase).[1][9] If your sample buffer is different, you should perform a buffer exchange or dilute the sample sufficiently into the recommended assay buffer to ensure the final pH is correct. High concentrations of certain detergents or the presence of thiols like DTT and 2-mercaptoethanol (B42355) can also interfere with some colorimetric or fluorometric detection reagents.[1][9]

Q4: What are some common inhibitors I should be aware of? Inhibition can be intentional (for screening) or unintentional. Several classes of compounds are known to inhibit sphingomyelinase activity. Cationic amphiphilic drugs, such as the antidepressant imipramine (B1671792) and the antipsychotic chlorpromazine, are functional inhibitors of acid sphingomyelinase.[10][11] For neutral sphingomyelinase, GW4869 is a widely used non-competitive inhibitor.[12][13] It's also important to note that EDTA can inhibit cation-dependent SMases by chelating necessary metal ions like Mg²⁺ or Zn²⁺.[6][8]

Troubleshooting Guide

This guide addresses common problems encountered during sphingomyelinase assays.

Problem Possible Cause Suggested Solution Citation
High Background Signal Reagents not at room temperature.Ensure all buffers and reagents are equilibrated to room temperature before use.
Contaminated reagents or water.Use ultrapure water for all reagent preparations. Prepare fresh reagents.
Detection reagent stored improperly or for too long.Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles. Protect fluorescent probes from light and use promptly after preparation.[1][9]
Low or No Signal Inactive enzyme.Ensure the enzyme has been stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles. Confirm the correct pH and cation requirements for your specific SMase.
Incorrect plate reader settings.Verify that the correct excitation and emission wavelengths (for fluorescent assays) or absorbance wavelength (for colorimetric assays) are set.[9]
Substrate improperly prepared.Ensure the sphingomyelin (B164518) substrate is fully dissolved and sonicated if necessary, as per the protocol, to form uniform micelles.[7]
Omission of a key step.Carefully review the entire protocol to ensure no steps, such as incubation times or reagent additions, were missed.
High Well-to-Well Variability Incomplete mixing of reagents.Mix wells thoroughly after each reagent addition using a horizontal shaker or by careful pipetting.[9]
Incomplete sample homogenization.If using cell or tissue lysates, ensure homogenization is complete to release the enzyme. Centrifuge to remove insoluble material.
Pipetting errors.Use calibrated pipettes and ensure accurate dispensing of all reagents, especially small volumes of enzyme or substrate.

Key Experimental Parameters & Reagents

Optimizing your assay requires careful attention to several factors that influence enzyme activity.

Parameter Acid Sphingomyelinase (aSMase) Neutral Sphingomyelinase (nSMase) Notes & Considerations Citation
Optimal pH 4.5 - 5.67.0 - 8.0Critical for activity. Use appropriate buffers (e.g., Sodium Acetate for acidic, HEPES/Tris for neutral).[3][8]
Optimal Temperature 37°C37°CActivity decreases significantly at temperatures above 50°C or below 12°C.[3]
Cation Dependence Secreted aSMase is Zn²⁺-dependent. Lysosomal aSMase is generally Zn²⁺-independent.Often Mg²⁺-dependent, but Mg²⁺-independent forms exist.Include appropriate cations in the assay buffer. EDTA will inhibit cation-dependent SMases.[1][3][6]
Substrate Conc. Apparent Kₘ for sphingomyelin is ~60 µM.Apparent Kₘ for sphingomyelin is ~60 µM.Substrate concentration should ideally be saturating (>10x Kₘ) for Vₘₐₓ determination, but lower concentrations are used in many kits.[8]
Common Inhibitors Imipramine, Fluoxetine, Desipramine (Functional Inhibitors)GW4869 (Non-competitive), EDTA (chelates Mg²⁺)Select inhibitors based on the SMase type being studied.[10][12][13]

Visualized Pathways and Workflows

Sphingomyelin-Ceramide Signaling Pathway

The enzymatic activity of sphingomyelinase is a critical control point in cell signaling. It hydrolyzes sphingomyelin to produce ceramide, a potent bioactive lipid that can trigger pathways leading to apoptosis, cell cycle arrest, or inflammation. Ceramide can be further metabolized to sphingosine (B13886) and then to sphingosine-1-phosphate (S1P), which often has opposing effects, promoting cell survival and proliferation. This balance is often called the "ceramide/S1P rheostat".[11][12]

Sphingomyelin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cellular Signaling Sphingomyelin This compound Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Phosphocholine Phosphocholine Sphingomyelin->Phosphocholine Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis / Cell Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Survival Survival / Proliferation S1P->Survival Sphingomyelinase Sphingomyelinase (aSMase / nSMase) Sphingomyelinase->Sphingomyelin Ceramidase Acid Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase (SphK) SphK->Sphingosine

Caption: The Sphingomyelin-Ceramide signaling cascade.

General Experimental Workflow for SMase Assay

A typical sphingomyelinase assay, whether colorimetric or fluorometric, follows a multi-step process from sample preparation to signal detection. This workflow outlines the critical stages for obtaining reliable and reproducible data.[1][7]

Assay_Workflow start Start prep 1. Sample Preparation (Lysate / Purified Enzyme) start->prep reagents 2. Prepare Reagents (Assay Buffer, Substrate, Standards) prep->reagents plate 3. Plate Setup (Add Samples, Standards, and Blanks to Plate) reagents->plate reaction_start 4. Initiate Reaction (Add Substrate Working Solution) plate->reaction_start incubation1 5. Enzyme Incubation (e.g., 37°C for 1-2 hours) reaction_start->incubation1 detection_add 6. Add Detection Mix (Contains enzymes and probe) incubation1->detection_add incubation2 7. Detection Incubation (e.g., Room Temp for 1-2 hours) detection_add->incubation2 read 8. Measure Signal (Absorbance @ 570/655nm or Fluorescence Ex/Em) incubation2->read end End read->end Troubleshooting_Tree q1 Assay Result? low_signal Low / No Signal q1->low_signal Weak high_bkg High Background q1->high_bkg Noisy q2_low Is Enzyme Activity Confirmed? low_signal->q2_low q2_high Is Blank Control High? high_bkg->q2_high check_enzyme Check Enzyme Storage & Activity with Positive Control. q2_low->check_enzyme No check_params Verify Assay Parameters: pH, Temp, Cations, Wavelength. q2_low->check_params Yes q2_high->check_params No check_reagents Prepare Fresh Buffers & Detection Reagents. q2_high->check_reagents Yes check_substrate Check Substrate Prep & Expiration. check_params->check_substrate check_water Use Ultrapure Water. check_reagents->check_water check_light Protect Probes from Light. check_water->check_light

References

Technical Support Center: N-Stearoylsphingomyelin Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination during N-Stearoylsphingomyelin lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound lipidomics?

A1: Contamination in lipidomics studies can arise from various sources, significantly impacting data quality by introducing extraneous peaks, suppressing the analyte signal, or forming unexpected adducts.[1][2][3] Key sources include:

  • Solvents and Reagents: Impurities in solvents, such as water, peroxides, or residual contaminants from manufacturing, can interfere with mass spectrometry analysis.[1] Even high-purity solvents can become contaminated if not handled and stored properly.[1]

  • Plastics and Consumables: Plasticizers, such as phthalates and bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) (Tinuvin 770), can leach from microcentrifuge tubes, pipette tips, and vial caps (B75204) into the sample.[2][4][5] This is especially problematic when using organic solvents.[2]

  • Glassware: Detergents containing polyethylene (B3416737) glycol (PEG) used for cleaning glassware are a major source of contamination.[3][6] It is crucial to have a dedicated set of glassware for lipidomics that is thoroughly rinsed with high-purity water and organic solvents.

  • Sample Handling: Keratin from skin, hair, and dust is a common protein contaminant introduced during sample preparation.[3][6] It is important to work in a clean environment, wear gloves, and keep samples covered.[3][6]

  • Instrumentation: The LC-MS system itself can be a source of contamination. This can include carryover from previous samples, outgassing of plasticizers from O-rings in the vacuum system, and contaminants from mobile phases and tubing.[4][5][7]

Q2: How can I minimize contamination from plastics?

A2: To minimize contamination from plastic consumables, follow these recommendations:

  • Use High-Quality Tubes: Whenever possible, use polypropylene (B1209903) tubes from reputable manufacturers that are certified as "low-bind" or specifically for mass spectrometry applications.[3]

  • Pre-screen Consumables: Before using a new batch of microcentrifuge tubes or other plasticware, it is advisable to perform a blank extraction to check for leachable contaminants like Tinuvin 770.[2]

  • Avoid Certain Plastics: Be cautious with polystyrene, as it can be a source of contaminants.[2]

  • Solvent Compatibility: Be aware that organic solvents can extract plasticizers from plastics.[2] Minimize the contact time of your sample with plastic surfaces, especially when using harsh organic solvents.

  • Rinse with Solvent: Rinsing plasticware with your extraction solvent before use can sometimes help remove surface contaminants.

Q3: What grade of solvents and reagents should I use?

A3: Always use the highest purity solvents available, typically HPLC-grade or LC-MS grade.[3][8] These solvents have lower levels of impurities that can cause background noise and ion suppression.[1] It is also crucial to use high-purity additives for mobile phases, such as formic acid or ammonium (B1175870) acetate (B1210297).[5]

Q4: What are some best practices for sample handling to avoid contamination?

A4: Adhering to strict sample handling protocols is critical for preventing contamination:

  • Clean Workspace: Perform all sample preparation steps in a clean, low-dust environment, ideally within a laminar flow hood.[3]

  • Personal Protective Equipment: Always wear powder-free nitrile gloves and change them frequently, especially after touching any potentially contaminated surfaces.[6][9]

  • Dedicated Glassware: Use glassware that is exclusively dedicated to lipidomics analysis. Avoid using detergents; instead, rinse glassware thoroughly with hot water followed by high-purity organic solvents like methanol (B129727) or isopropanol.[6]

  • Proper Pipetting: Use pipettes with polypropylene or fluoropolymer tips. Avoid glass pipettes and those with external stainless steel tip ejectors that can come into contact with the sample.[9]

  • Keep Samples Covered: Keep all reagent bottles, sample vials, and tip boxes closed when not in use to prevent airborne contamination.[3]

Troubleshooting Guides

Issue 1: High Background Noise in Mass Spectra
Possible Cause Troubleshooting Step Recommended Action
Contaminated Solvents or ReagentsRun a blank injection of your mobile phase and extraction solvents.If the blank is contaminated, use fresh, high-purity solvents and reagents.[1] Ensure proper storage to prevent degradation.
Leaching from PlasticwareExtract a blank sample using the same plastic tubes and tips as your experimental samples.Switch to higher-grade, "low-bind" polypropylene tubes or pre-screen new batches of consumables for leachables.[2][3]
System ContaminationFlush the LC-MS system with a strong solvent mixture (e.g., isopropanol/acetonitrile).If contamination persists, a more thorough system cleaning may be required. Check for contamination from O-rings or other system components.[4][5]
Detergent ResidueReview glassware cleaning procedures.Avoid detergents. Rinse glassware with hot water and high-purity organic solvents.[6]
Issue 2: Unexpected Peaks or Adducts in Mass Spectra
Possible Cause Troubleshooting Step Recommended Action
Plasticizer ContaminationCheck for characteristic m/z values of common plasticizers (see Table 1).Identify and eliminate the source of plastic contamination (e.g., tubes, vial caps).[2][4][5]
Metal Ion AdductsObserve for adducts with Na+, K+, or Fe+.Use high-purity mobile phase additives and ensure stainless steel parts of the LC system are properly passivated.[3][5]
Solvent ImpuritiesAnalyze the mass spectrum of a solvent blank.Use fresh, high-purity solvents. Some impurities can form adducts with analytes.[1]
Sample CarryoverInject a blank solvent run immediately after a concentrated sample.Optimize the wash steps in your autosampler and LC gradient to minimize carryover.[7][10]
Issue 3: Poor Signal Intensity or Ion Suppression
Possible Cause Troubleshooting Step Recommended Action
High Salt ConcentrationCheck sample preparation protocols for the use of non-volatile salts (e.g., PBS).Remove salts before MS analysis using appropriate sample cleanup methods. Use volatile salts like ammonium acetate if a buffer is necessary.[6]
Co-eluting ContaminantsAnalyze the total ion chromatogram (TIC) for large, broad peaks that may be suppressing the signal of your analyte.Improve chromatographic separation to resolve the analyte from interfering compounds. Identify and eliminate the source of the contaminant (e.g., plasticizers, detergents).[2]
Poor Solvent QualityCompare signal intensity using your current solvent versus a fresh, high-purity solvent.Always use high-quality organic solvents to avoid ion suppression.[1]
Inappropriate Sample ConcentrationAnalyze samples at different dilutions.Optimize the sample concentration to avoid detector saturation or signal suppression from matrix effects.[11]

Quantitative Data Summary

Table 1: Common Contaminants and their m/z Values in Mass Spectrometry

ContaminantCommon Name / TypeCommon Adducts and m/zPotential Source
bis(2,2,6,6-tetramethyl-4-piperidyl) sebacateTinuvin 770 (UV Stabilizer)[M+2H]2+ at m/z 241Polypropylene microcentrifuge tubes[2]
Di(2-ethylhexyl) phthalateDEHP (Plasticizer)[M+H]+ at m/z 391, [M+Na]+ at m/z 413Plastic tubing, vial caps, O-rings[4][5]
Polyethylene glycolPEG (Detergent)Series of peaks with 44 Da spacingGlassware cleaning, some lab wipes[3][6]
OleamideSlip Agent[M+H]+ at m/z 282Plastic bags[5]
ErucamideSlip Agent[M+H]+ at m/z 338Plastic bags[5]
KeratinProteinVarious peptide fragmentsHuman skin, hair, dust[3][6]

Experimental Protocols

Protocol 1: Lipid Extraction for this compound

This protocol is a modified Bligh and Dyer method, a common liquid-liquid extraction technique for lipids.[12]

  • Homogenization: Homogenize the tissue sample or cell pellet in a mixture of chloroform (B151607) and methanol (1:2, v/v). For every 1 mg of tissue, use 1 mL of the solvent mixture.

  • Phase Separation: Add 0.8 volumes of water to the homogenate to create a final chloroform:methanol:water ratio of 1:2:0.8 (v/v/v). Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as methanol or isopropanol/chloroform (1:1, v/v).[12]

Protocol 2: Quality Control for LC-MS/MS Analysis

To ensure data quality and identify potential contamination, implement the following QC procedures:[10][13]

  • System Suitability: At the beginning of each analytical run, inject a standard mixture containing this compound and internal standards to verify system performance, including retention time stability and signal intensity.

  • Blank Injections: Run blank samples (containing only the LC solvent) at the beginning, middle, and end of the sample queue.[10][13] This helps to assess for carryover and background contamination from the system.

  • Internal Standards: Spike all samples, including quality controls, with a cocktail of stable isotope-labeled internal standards that are structurally similar to this compound.[10] This allows for the correction of variations in extraction efficiency and instrument response.

  • Quality Control Samples: Analyze pooled samples (created by mixing a small aliquot from each study sample) at regular intervals throughout the analytical run to monitor the stability and reproducibility of the analysis.

Visualizations

Contamination_Workflow cluster_Source Potential Contamination Sources cluster_Contaminant Common Contaminants cluster_Effect Impact on Analysis Solvents Solvents & Reagents Solvent_Impurities Solvent Impurities Solvents->Solvent_Impurities Plastics Plastics & Consumables Plasticizers Plasticizers (Phthalates, etc.) Plastics->Plasticizers Glassware Glassware Detergents Detergents (PEG) Glassware->Detergents Handling Sample Handling Keratin Keratin Handling->Keratin Signal_Suppression Signal Suppression Plasticizers->Signal_Suppression Ghost_Peaks Ghost Peaks & Adducts Plasticizers->Ghost_Peaks Detergents->Ghost_Peaks Background_Noise High Background Noise Keratin->Background_Noise Solvent_Impurities->Background_Noise Troubleshooting_Logic Start Problem Detected: Contamination Suspected Check_Blanks Run Solvent and Extraction Blanks Start->Check_Blanks Blanks_Clean Blanks are Clean? Check_Blanks->Blanks_Clean Check_System Flush LC-MS System and Rerun Blank Blanks_Clean->Check_System Yes Investigate_Consumables Investigate Consumables: - New tubes/vials - Different solvent lot Blanks_Clean->Investigate_Consumables No System_Clean System Blank Clean? Check_System->System_Clean Investigate_System System Maintenance: - Clean source - Check for leaks System_Clean->Investigate_System No Re_evaluate Re-evaluate Sample Preparation Protocol System_Clean->Re_evaluate Yes Resolved Problem Resolved Investigate_Consumables->Resolved Investigate_System->Resolved Re_evaluate->Resolved

References

Validation & Comparative

A Comparative Guide to N-Stearoylsphingomyelin and N-Palmitoylsphingomyelin in Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-stearoylsphingomyelin (18:0 SM) and N-palmitoylsphingomyelin (16:0 SM) are two of the most common species of sphingomyelin (B164518) found in mammalian cell membranes. While structurally similar, the two-carbon difference in their N-acyl chains leads to significant variations in their biophysical properties and, consequently, their roles in membrane organization and cellular signaling. This guide provides an objective comparison of these two crucial lipids, supported by experimental data, to aid researchers in understanding their distinct functions and in designing membrane-based experimental systems and drug delivery vehicles.

Biophysical Properties: A Quantitative Comparison

The length of the saturated N-acyl chain is a critical determinant of the biophysical behavior of sphingomyelin in a lipid bilayer. This compound, with its 18-carbon chain, generally forms more ordered and thicker membranes compared to N-palmitoylsphingomyelin, which has a 16-carbon chain. These differences have profound implications for membrane fluidity, permeability, and the formation of specialized membrane microdomains known as lipid rafts.

PropertyThis compound (18:0 SM)N-Palmitoylsphingomyelin (16:0 SM)Key Implications
Acyl Chain Length 18 carbons16 carbonsInfluences all other biophysical properties.
Bilayer Thickness ThickerThinnerAffects transmembrane protein conformation and function.
Area per Lipid SmallerLargerImpacts membrane packing and fluidity.
Gel-to-Fluid Phase Transition Temperature (Tm) Higher (~45°C)[1][2]Lower (~41.1°C for d-erythro)[3]Determines the physical state of the membrane at physiological temperatures.
Transition Enthalpy (ΔH) ~6.7 kcal/mol[1][2]~8.4 kJ/mol (~2.0 kcal/mol) for d-erythro[3]Energy required to induce the gel-to-fluid phase transition.
Lipid Packing and Order Higher order and tighter packingLower order and looser packingModulates membrane rigidity and permeability.
Interdigitation More prone to interdigitation across the bilayer[4]Less prone to interdigitationCan influence inter-leaflet communication.

Impact on Membrane Microdomains: Lipid Rafts

Both this compound and N-palmitoylsphingomyelin are integral components of lipid rafts, which are dynamic, ordered membrane platforms enriched in sphingolipids and cholesterol that play crucial roles in signal transduction. However, the acyl chain length of sphingomyelin can influence the composition and function of these domains.

Studies have shown that the hydrophobic mismatch between the sphingomyelin acyl chain and other membrane lipids is a key factor in the lateral organization of membranes. For instance, longer-chain this compound can promote the formation of distinct raft domains that preferentially recruit certain proteins. In contrast, the shorter N-palmitoylsphingomyelin may form rafts with different properties and protein compositions.

One study demonstrated that the association of GPI-anchored proteins with lipid rafts is dependent on the acyl chain length of sphingomyelin. Both GPI-anchored angiotensin-converting enzyme (GPI-ACE) and membrane dipeptidase (MDP) associated with rafts formed with the longer-chain stearoyl sphingomyelin, but not with the shorter-chain palmitoyl (B13399708) sphingomyelin[3]. This highlights the importance of acyl chain matching for the recruitment of specific proteins to raft domains.

Role in Cellular Signaling

The differential ability of this compound and N-palmitoylsphingomyelin to organize membrane microdomains has direct consequences for cellular signaling pathways that are initiated at the plasma membrane.

TNF-α Signaling and Ceramide Production

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that initiates a signaling cascade upon binding to its receptor, TNFR1. A key step in this pathway is the hydrolysis of sphingomyelin by sphingomyelinases to produce ceramide, a potent second messenger involved in apoptosis and other cellular responses. The acyl chain length of the resulting ceramide can determine its downstream effects. For example, C16-ceramide, derived from N-palmitoylsphingomyelin, has been specifically implicated as a critical mediator of TNF-α-induced apoptosis through the activation of caspase-7[5].

TNFA_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 FAN FAN TNFR1->FAN Recruitment NSM N-Palmitoyl SM (16:0 SM) SSM N-Stearoyl SM (18:0 SM) C18_Cer C18-Ceramide SSM->C18_Cer nSMase Neutral Sphingomyelinase nSMase->NSM Hydrolysis nSMase->SSM Hydrolysis FAN->nSMase Activation C16_Cer C16-Ceramide Casp7 Caspase-7 C16_Cer->Casp7 Activation Apoptosis Apoptosis Casp7->Apoptosis TNFa TNF-α TNFa->TNFR1 Binding & Trimerization nSM nSM nSM->C16_Cer

Caption: TNF-α signaling pathway leading to ceramide production.

Modulation of Lipid Raft-Associated Signaling

The composition of lipid rafts, influenced by the acyl chain length of sphingomyelin, can modulate the activity of various receptor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By creating distinct membrane environments, this compound and N-palmitoylsphingomyelin can differentially affect receptor dimerization, clustering, and downstream signaling. For instance, the thicker, more ordered domains formed by this compound may favor the inclusion or exclusion of certain receptors or signaling molecules compared to the domains formed by N-palmitoylsphingomyelin.

Raft_Signaling cluster_membrane Plasma Membrane cluster_raft_s Stearoyl-SM Raft cluster_raft_p Palmitoyl-SM Raft cluster_cytosol Cytosol Receptor_S Receptor A Effector_S Effector X Receptor_S->Effector_S Activation Pathway_S Signaling Pathway 1 Effector_S->Pathway_S Receptor_P Receptor B Effector_P Effector Y Receptor_P->Effector_P Activation Pathway_P Signaling Pathway 2 Effector_P->Pathway_P Ligand_A Ligand A Ligand_A->Receptor_S Ligand_B Ligand B Ligand_B->Receptor_P

Caption: Differential signaling through distinct lipid raft platforms.

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) for Biophysical Characterization

This protocol outlines the preparation of LUVs, which are commonly used model membranes for studying the biophysical properties of lipids.

  • Lipid Film Formation: this compound or N-palmitoylsphingomyelin is dissolved in a chloroform/methanol solvent mixture. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: The lipid film is hydrated with an appropriate buffer (e.g., PBS, Tris-HCl) to a final lipid concentration of 1-5 mg/mL. The hydration is performed above the phase transition temperature of the respective sphingomyelin (e.g., 50-60°C) with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion process is repeated 10-20 times above the phase transition temperature to generate LUVs of a uniform size distribution.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers, including the phase transition temperature (Tm) and enthalpy (ΔH).

  • Sample Preparation: A suspension of LUVs (or MLVs) at a concentration of 1-2 mg/mL is prepared as described above.

  • DSC Measurement: The lipid suspension is loaded into the sample cell of the calorimeter, and an equal volume of buffer is loaded into the reference cell. The sample and reference are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transition of the sphingomyelin.

  • Data Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The Tm is determined as the peak temperature of the endothermic transition, and the ΔH is calculated from the area under the peak.

Reconstitution of Membrane Proteins into Sphingomyelin-Containing Proteoliposomes

This protocol describes a general method for incorporating membrane proteins into LUVs of defined lipid composition.

  • Protein Solubilization: The purified membrane protein of interest is solubilized in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM), octyl glucoside).

  • Liposome Preparation: LUVs composed of the desired ratio of this compound or N-palmitoylsphingomyelin and other lipids are prepared as described above.

  • Reconstitution: The solubilized protein is mixed with the pre-formed liposomes at a specific lipid-to-protein ratio.

  • Detergent Removal: The detergent is slowly removed from the protein-lipid-detergent mixture to allow for the insertion of the protein into the lipid bilayer. Common methods for detergent removal include dialysis, size-exclusion chromatography, or the use of adsorbent beads (e.g., Bio-Beads).

  • Characterization: The resulting proteoliposomes are characterized to determine the efficiency of protein incorporation and the orientation of the reconstituted protein.

Conclusion

The choice between this compound and N-palmitoylsphingomyelin in membrane research is not trivial. The two-carbon difference in their acyl chains leads to distinct biophysical properties that can significantly impact membrane organization and function. This compound promotes the formation of thicker, more ordered domains, which can selectively recruit specific proteins and modulate their activity. In contrast, N-palmitoylsphingomyelin forms less ordered domains and its hydrolysis product, C16-ceramide, has been implicated in specific signaling pathways such as TNF-α-induced apoptosis. A thorough understanding of these differences is essential for researchers designing model membrane systems, investigating the roles of lipid rafts in cellular processes, and developing novel liposomal drug delivery platforms.

References

A Comparative Analysis of N-Stearoylsphingomyelin and Cholesterol on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of N-Stearoylsphingomyelin (SSM) and cholesterol on the fluidity of lipid bilayers. The information presented is supported by experimental data from peer-reviewed literature to assist in the understanding and design of membrane-based studies and drug delivery systems.

Introduction

Membrane fluidity is a critical parameter that governs the function of cellular membranes, influencing protein activity, signaling, and transport. Both this compound, a saturated sphingolipid, and cholesterol are key components of mammalian cell membranes known to significantly modulate their physical properties. While both molecules are recognized for their ability to decrease membrane fluidity and increase order, they do so through distinct mechanisms and with differing efficacy depending on the surrounding lipid environment. This guide will delve into the experimental evidence comparing their effects.

Effects on Membrane Fluidity: A Comparative Overview

This compound (C18:0-SM) is a sphingolipid with a high melting temperature, inherently forming tightly packed, ordered domains in lipid bilayers. Cholesterol, on the other hand, is known for its dual role in regulating membrane fluidity; it increases order in fluid, unsaturated membranes and introduces disorder in rigid, saturated membranes.

This compound (SSM)

Due to its saturated 18-carbon acyl chain, SSM exhibits a high gel-to-liquid crystalline phase transition temperature (Tm) of approximately 45°C.[1][2] Below this temperature, it exists in a highly ordered gel phase, significantly reducing membrane fluidity. The incorporation of SSM into more fluid phospholipid bilayers, such as those composed of POPC or DOPC, leads to a decrease in overall membrane fluidity through the formation of these ordered domains.

Cholesterol

Cholesterol's planar steroid ring structure allows it to intercalate between phospholipid acyl chains, restricting their motion and thus decreasing membrane fluidity in the liquid-disordered phase.[3] This ordering effect is concentration-dependent. In membranes containing sphingomyelin (B164518), cholesterol preferentially interacts with the saturated acyl chains of sphingolipids, leading to the formation of a liquid-ordered (Lo) phase, which is more tightly packed than the liquid-disordered (Ld) phase but more fluid than the gel (So) phase.[4][5]

Quantitative Data Comparison

The following tables summarize quantitative data from various experimental techniques used to assess membrane fluidity. It is important to note that direct side-by-side comparisons of SSM and cholesterol added to the same base lipid system are limited in the literature. The data presented here is synthesized from studies examining their effects in relevant model membrane systems.

Table 1: Differential Scanning Calorimetry (DSC) Data
Sample CompositionMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Reference
This compound (C18:0-SM)456.7[1][2]
C18:0-SM with increasing CholesterolTm of the sharp component is progressively reduced and the transition broadens.The enthalpy of the main transition progressively decreases and is undetectable at >40 mol% cholesterol.[1][2]
DSPC (Distearoylphosphatidylcholine)54.8-[6]
DSPC with increasing CholesterolThe main transition peak becomes smaller and broader with increasing cholesterol, disappearing at 50 mol%.The enthalpy of the main transition decreases with increasing cholesterol.[6]
Table 2: Fluorescence Anisotropy Data (DPH Probe)
Membrane CompositionTemperature (°C)DPH Anisotropy (r)Reference
Sphingomyelin24~0.34[4]
Sphingomyelin + 10 mol% Cholesterol24~0.35[4]
Sphingomyelin + 20 mol% Cholesterol24~0.36[4]
Sphingomyelin + 40 mol% Cholesterol24~0.37[4]
DOPC25Varies with cholesterol[3]
DOPC + 50 mol% Cholesterol25Anisotropy exhibits a local maximum, indicating high order.[3]
Table 3: Laurdan Generalized Polarization (GP) Data
Membrane CompositionTemperature (°C)Laurdan GPReference
Sphingomyelin24~0.55[4]
Sphingomyelin + 10 mol% Cholesterol24~0.58[4]
Sphingomyelin + 20 mol% Cholesterol24~0.60[4]
Sphingomyelin + 40 mol% Cholesterol24~0.62[4]
DOPC/DPPC (1:1)25Low GP value[7]
DOPC/DPPC (1:1) + 33.3 mol% Cholesterol25High GP value[7]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is highly effective for studying the phase transitions of lipid bilayers.

Methodology:

  • Sample Preparation: Lipid mixtures are dissolved in an organic solvent (e.g., chloroform/methanol), which is then evaporated under a stream of nitrogen to form a thin lipid film. The film is hydrated with a buffer solution above the lipid phase transition temperature. The resulting suspension of multilamellar vesicles (MLVs) is then loaded into the DSC sample pan.

  • DSC Measurement: The sample and a reference pan (containing only buffer) are heated and cooled at a constant rate. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks correspond to the absorption of heat during events like the gel-to-liquid crystalline phase transition. The peak's temperature gives the transition temperature (Tm), and the area under the peak corresponds to the transition enthalpy (ΔH).

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in rotational mobility, and thus an increase in anisotropy, corresponds to a decrease in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe that localizes to the core of the membrane.

Methodology:

  • Liposome (B1194612) Preparation and Labeling: Liposomes of the desired lipid composition are prepared. The DPH probe, dissolved in a suitable solvent, is added to the liposome suspension and incubated to allow for its incorporation into the bilayers.

  • Anisotropy Measurement: The sample is placed in a fluorometer. The sample is excited with vertically polarized light, and the fluorescence emission is measured through polarizers oriented vertically (I_parallel) and horizontally (I_perpendicular) with respect to the excitation plane.

  • Data Analysis: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is an instrumental correction factor. Higher 'r' values indicate lower membrane fluidity.

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to lipid packing.

Methodology:

  • Vesicle Preparation and Staining: Unilamellar vesicles are prepared, and Laurdan is added from a stock solution. The mixture is incubated to allow the probe to partition into the lipid bilayers.

  • Fluorescence Spectroscopy: The Laurdan-labeled vesicles are excited at a wavelength of approximately 350 nm. The fluorescence emission intensity is recorded at two wavelengths, typically around 440 nm (characteristic of ordered, gel-phase membranes) and 490 nm (characteristic of disordered, liquid-crystalline phase membranes).

  • GP Calculation: The Generalized Polarization (GP) value is calculated as: GP = (I_440 - I_490) / (I_440 + I_490) GP values range from +1 (highly ordered) to -1 (highly disordered). An increase in the GP value indicates a decrease in membrane fluidity.

Visualizations

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Anisotropy Fluorescence Anisotropy (DPH) cluster_Laurdan Laurdan Generalized Polarization (GP) DSC_Prep Lipid Film Hydration (MLV Formation) DSC_Load Load Sample & Reference into DSC Pans DSC_Prep->DSC_Load DSC_Run Heating/Cooling Scan DSC_Load->DSC_Run DSC_Analysis Generate Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Analysis FA_Prep Liposome Preparation FA_Label Incubate with DPH FA_Prep->FA_Label FA_Measure Excite with Polarized Light Measure Emission FA_Label->FA_Measure FA_Calc Calculate Anisotropy (r) FA_Measure->FA_Calc LGP_Prep Vesicle Preparation LGP_Label Incubate with Laurdan LGP_Prep->LGP_Label LGP_Measure Excite at 350nm Measure Emission at 440nm & 490nm LGP_Label->LGP_Measure LGP_Calc Calculate GP Value LGP_Measure->LGP_Calc

Caption: Experimental workflows for measuring membrane fluidity.

Sphingomyelin_Ceramide_Pathway Stimulus Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stimulus->SMase activates SSM This compound (in membrane) SMase->SSM hydrolyzes Ceramide Ceramide SSM->Ceramide generates Downstream Downstream Signaling (Apoptosis, Cell Cycle Arrest) Ceramide->Downstream activates

References

A Comparative Guide to Synthetic and Natural N-Stearoylsphingomyelin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic and natural N-Stearoylsphingomyelin, offering researchers, scientists, and drug development professionals objective data to inform their selection of these critical reagents. The following sections detail the physicochemical and biological differences, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a key component of cellular membranes and a precursor to the signaling molecule ceramide, is commercially available in both natural and synthetic forms. While both are used in a variety of research applications, their inherent differences in purity, composition, and stereochemistry can significantly impact experimental outcomes. This guide illuminates these distinctions to aid in the selection of the most appropriate reagent for specific research needs.

Data Presentation: Physicochemical and Biological Properties

The primary distinction between natural and synthetic this compound lies in the heterogeneity of the natural product versus the homogeneity of the synthetic version. Natural sphingomyelin (B164518), typically extracted from sources like bovine brain, consists of a mixture of different N-acyl chains, with stearic acid being a major component.[1] In contrast, synthetic this compound is a single, well-defined molecular species. This fundamental difference influences their physical and biological properties.

PropertySynthetic N-Stearoyl-D-erythro-sphingomyelinNatural (Bovine Brain) SphingomyelinKey Differences & Implications
Composition Homogeneous (N-stearoyl chain)Heterogeneous (mixture of N-acyl chains, including stearoyl, palmitoyl, lignoceryl)[1][2]Synthetic: Provides batch-to-batch consistency and allows for the study of a specific molecular species. Natural: Represents a more physiologically relevant mixture but introduces variability.
Stereochemistry Typically D-erythro isomerPrimarily D-erythro isomerSynthetic versions can be produced as pure stereoisomers, which is crucial for studying stereospecific biological processes. Racemic synthetic versions can exhibit different properties.[3][4]
Phase Transition Temperature (Tm) ~45 °C (for fully hydrated this compound)[5][6]Broad transition between 20-45 °C with multiple maxima (e.g., 30°C, 32°C, 38°C for beef brain)[2]The single, sharp transition of the synthetic version reflects its purity, while the broad transition of the natural product is due to the mixture of different acyl chains.[2]
Transition Enthalpy (ΔH) ~6.7 kcal/mol (for fully hydrated this compound)[5][6]~6.9 kcal/mol (for beef brain)[2]The overall enthalpy change is similar, but the distribution of this energy change across a temperature range differs significantly.
Interaction with Sphingomyelinase Hydrolysis rate is dependent on the stereochemistry and physical state. D-erythro isomers are the physiological substrates.Substrate for sphingomyelinase, leading to the generation of a mixture of ceramides.The use of a defined synthetic substrate allows for more precise kinetic studies of sphingomyelinase activity compared to a heterogeneous natural substrate.[3]

This compound in Cellular Signaling: The Ceramide-Mediated Apoptosis Pathway

This compound is a critical precursor in the sphingomyelin signaling pathway, which plays a pivotal role in apoptosis (programmed cell death).[7][8] Upon stimulation by various cellular stressors or receptor-mediated signals (e.g., TNF-α), sphingomyelinase enzymes hydrolyze this compound at the plasma membrane, generating ceramide.[8][9] Ceramide then acts as a second messenger, initiating a signaling cascade that culminates in apoptosis.[7][8]

Sphingomyelin_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Ceramide Ceramide This compound->Ceramide Sphingomyelinase Sphingomyelinase Sphingomyelinase->this compound hydrolyzes Caspase_Cascade Caspase Cascade Ceramide->Caspase_Cascade activates Stress_Signal Stress Signal / TNF-α Stress_Signal->Sphingomyelinase activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Ceramide-Mediated Apoptosis Pathway.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermotropic Analysis

Objective: To determine and compare the phase transition temperature (Tm) and enthalpy (ΔH) of synthetic and natural this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1-5 mg/mL suspension of the sphingomyelin sample (synthetic or natural) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Hydrate the lipid suspension by vortexing for 5-10 minutes at a temperature above the expected Tm (e.g., 60°C).

    • Subject the sample to several freeze-thaw cycles to ensure homogeneity.

  • DSC Measurement:

    • Load the lipid suspension into the sample cell of the differential scanning calorimeter.

    • Load an equal volume of the buffer into the reference cell.

    • Equilibrate the system at a starting temperature well below the expected transition (e.g., 10°C).

    • Scan the temperature at a controlled rate (e.g., 1°C/minute) up to a temperature well above the transition (e.g., 60°C).

    • Perform a second heating scan to check for the reversibility of the transition.[10]

  • Data Analysis:

    • The heat capacity of the sample as a function of temperature is recorded.

    • The Tm is determined as the peak temperature of the transition endotherm.

    • The ΔH is calculated by integrating the area under the transition peak.

Sphingomyelinase Activity Assay

Objective: To compare the rate of hydrolysis of synthetic and natural this compound by sphingomyelinase.

Methodology: This protocol is adapted from a colorimetric assay kit.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M sodium acetate, pH 5.0).

    • Reconstitute the sphingomyelinase enzyme in the assay buffer to a working concentration.

    • Prepare substrate solutions of synthetic and natural this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of the substrate solution (synthetic or natural).

    • Initiate the reaction by adding the sphingomyelinase enzyme solution to each well.

    • Incubate the plate at 37°C for a specific time period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or by heat inactivation (e.g., 100°C for 10 minutes).[11]

  • Detection and Quantification:

    • The product of the reaction, phosphocholine, is detected using a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

    • Add the detection mix (containing enzymes and a probe) to each well.

    • Incubate at 37°C for 30 minutes.[11]

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the sphingomyelinase activity based on a standard curve.

Langmuir-Blodgett Monolayer Analysis

Objective: To compare the packing properties and surface behavior of synthetic and natural this compound at an air-water interface.

Methodology:

  • Monolayer Formation:

    • Prepare solutions of synthetic and natural this compound in a volatile, water-immiscible solvent (e.g., chloroform/methanol mixture).

    • Fill the Langmuir trough with a subphase (e.g., ultrapure water or buffer).

    • Carefully deposit a known volume of the lipid solution onto the subphase surface using a microsyringe.[12]

    • Allow the solvent to evaporate completely (typically 10-15 minutes).

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers of the trough.[13]

    • Simultaneously, measure the surface pressure using a Wilhelmy plate.

    • Record the surface pressure as a function of the mean molecular area to generate a pressure-area isotherm.

  • Data Analysis:

    • Analyze the isotherm to determine key parameters such as the lift-off area (where the surface pressure begins to rise), the collapse pressure (where the monolayer breaks), and the compressibility modulus (indicating the physical state of the monolayer).

    • Compare the isotherms of the synthetic and natural sphingomyelin to infer differences in their packing and intermolecular interactions.

Conclusion

The choice between synthetic and natural this compound is contingent upon the specific requirements of the research. For studies demanding high purity, batch-to-batch consistency, and the investigation of a single molecular species, synthetic N-Stearoyl-D-erythro-sphingomyelin is the superior choice. Conversely, for applications where a more physiologically representative lipid composition is desired, and some degree of heterogeneity is acceptable, natural sphingomyelin may be more appropriate. Researchers should carefully consider the implications of these differences on their experimental design and data interpretation.

References

A Researcher's Guide to Lipid Raft Markers: Validating N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Lipid Rafts

Cell membranes are not homogenous fluid structures as once proposed by the fluid mosaic model. Instead, they contain specialized microdomains known as lipid rafts. These are dynamic, small (10-200 nm), and highly ordered regions enriched in sphingolipids, cholesterol, and specific proteins.[1][2] Lipid rafts are believed to play a crucial role in various cellular processes, including signal transduction, membrane trafficking, and the regulation of membrane protein activity.[2][3][4] Due to their small size and dynamic nature, studying these domains requires reliable markers that specifically partition into these ordered regions.

N-Stearoylsphingomyelin: A Candidate Marker

This compound (C18:0-SM) is a specific molecular species of sphingomyelin (B164518), a major component of lipid rafts.[5][6] Its validation as a lipid raft marker stems from its biophysical properties. The "stearoyl" component refers to its saturated 18-carbon acyl chain. Saturated acyl chains, like that in this compound, can pack tightly with cholesterol, a key factor in the formation of the liquid-ordered (l_o) phase that characterizes lipid rafts.[7][8] This contrasts with unsaturated lipids, which are more prevalent in the surrounding, less ordered liquid-disordered (l_d) phase.

Experimental studies using differential scanning calorimetry and X-ray diffraction have demonstrated that this compound readily interacts with cholesterol, forming stable bilayer structures, which supports its preferential partitioning into raft domains.[6]

Comparative Analysis of Lipid Raft Markers

The validation of any single marker is best understood in the context of alternatives. Researchers utilize a variety of molecules to identify lipid rafts, each with its own set of advantages and limitations. The most common markers fall into two categories: proteins and other lipids.

Commonly Used Lipid Raft Markers:

  • Protein Markers:

    • Caveolin and Flotillin: These are integral membrane proteins consistently identified in lipid raft preparations.[1]

    • Glycosylphosphatidylinositol (GPI)-anchored proteins: This class of proteins, which includes Thy-1, is frequently found in detergent-resistant membranes (DRMs), a biochemical surrogate for lipid rafts.[1][9][10]

  • Lipid Markers:

    • Ganglioside GM1: This glycosphingolipid is a well-established marker for lipid rafts. It is often detected using the B subunit of cholera toxin, which binds to it with high specificity.[10]

The following table provides a comparative overview of this compound and these alternative markers.

MarkerTypeMethod of DetectionAdvantagesDisadvantages/Caveats
This compound Lipid (Sphingomyelin)Mass Spectrometry, Raman Microscopy (with tagged analogs)[11], Biophysical studies in model membranes[6]Represents a core lipid component of rafts. Direct measurement of a key structural element.Requires specialized equipment for detection. Tagging for visualization may alter its properties.[11]
Caveolin/Flotillin ProteinWestern Blotting, Immunofluorescence, Immunoelectron MicroscopyConsistently found in raft preparations and considered true resident raft proteins.[1]Primarily mark specific types of rafts (e.g., caveolae).[4] May not be present in all cell types or all raft domains.
GPI-anchored Proteins (e.g., Thy-1) ProteinWestern Blotting, ImmunofluorescenceAbundant in raft fractions from many cell types.[1][10]Their presence in DRMs can sometimes be an artifact of detergent treatment. Cross-linking with antibodies for visualization can induce clustering.[10]
Ganglioside GM1 Lipid (Ganglioside)Flow Cytometry, Fluorescence Microscopy (using fluorescently-labeled Cholera Toxin B)High-specificity binding partner (Cholera Toxin B) allows for reliable visualization.The multivalent nature of the Cholera Toxin B pentamer can cause artificial clustering of GM1, potentially altering the natural distribution of rafts.[10]

Experimental Protocols

A cornerstone technique for validating lipid raft markers is the isolation of Detergent-Resistant Membranes (DRMs). This method is based on the principle that the tightly packed lipids in rafts are less soluble in non-ionic detergents at low temperatures compared to the surrounding membrane.

Protocol: Isolation of Detergent-Resistant Membranes (DRMs) by Sucrose (B13894) Gradient Centrifugation

Objective: To isolate lipid raft fractions from cultured cells for subsequent analysis of marker enrichment (e.g., by Western Blot or mass spectrometry).

Materials:

  • Cultured cells (e.g., 40 x 10^6 RBL-2H3 cells)[10]

  • Hanks' Buffered Saline (HBSS)

  • TNE Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA

  • Lysis Buffer: TNE buffer containing 1% Triton X-100 and protease inhibitors.

  • Sucrose Solutions (in TNE): 80% (w/v), 30% (w/v), and 5% (w/v).

  • Ultracentrifuge and appropriate tubes (e.g., SW 41 Ti rotor).

Procedure:

  • Cell Harvest: Harvest cells and wash with cold HBSS.

  • Lysis: Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer. Incubate on ice for 30 minutes to lyse the cells.

  • Sucrose Gradient Preparation: a. In an ultracentrifuge tube, mix the 1 ml cell lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose. b. Carefully layer 6 ml of 30% sucrose solution on top of the 40% lysate layer. c. Carefully layer 4 ml of 5% sucrose solution on top of the 30% layer.

  • Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 16-18 hours at 4°C.

  • Fraction Collection: After centrifugation, a faint, light-scattering band should be visible at the 5%/30% sucrose interface. This is the DRM fraction. Carefully collect 1 ml fractions from the top to the bottom of the gradient.

  • Analysis: Analyze the collected fractions. The lipid raft marker (e.g., this compound, Caveolin, GM1) should be enriched in the low-density fractions (the 5%/30% interface), while non-raft markers will be found in the higher-density fractions at the bottom of the gradient.

Visualizations

Lipid Raft Organization

cluster_raft Lipid Raft (Lo Phase) cluster_nonraft Cholesterol Cholesterol NSM This compound NSM->Cholesterol GPI GPI-anchored Protein GPI->NSM PL1 Unsaturated Phospholipid PL2 Unsaturated Phospholipid TM_Protein Transmembrane Protein

Caption: Model of a lipid raft domain within the plasma membrane.

DRM Isolation Workflow

cluster_result Resulting Fractions A 1. Cell Lysis (1% Triton X-100 on ice) B 2. Mix Lysate with Sucrose (Final concentration 40%) A->B C 3. Create Density Gradient (Layer 30% then 5% Sucrose) B->C D 4. Ultracentrifugation (18h at 200,000 x g) C->D E 5. Fraction Collection D->E F1 Low Density (Rafts) at 5%/30% interface E->F1 Enriched in raft markers F2 High Density (Soluble) at bottom E->F2 Enriched in non-raft markers

References

Unveiling the Impact of Acyl Chain Diversity: A Comparative Analysis of Sphingomyelin Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sphingomyelin (B164518) (SM) acyl chain variants is paramount for deciphering their roles in cellular function and disease. This guide provides a comprehensive comparative analysis of key sphingomyelin species, supported by experimental data, detailed protocols, and visual representations of their involvement in signaling pathways.

Sphingomyelins, essential components of mammalian cell membranes, exhibit significant structural diversity, primarily in the length and saturation of their N-acyl chains. This variation is not trivial; it profoundly influences the biophysical properties of membranes, the formation of specialized microdomains known as lipid rafts, and the orchestration of complex cellular signaling cascades. This guide delves into the comparative analysis of prominent sphingomyelin acyl chain variants, with a focus on palmitoyl (B13399708) (C16:0), stearoyl (C18:0), and lignoceroyl (C24:0) sphingomyelin, as well as the monounsaturated nervonoyl (C24:1) sphingomyelin.

Data Presentation: A Quantitative Comparison

The distinct biophysical characteristics of sphingomyelin acyl chain variants are summarized in the tables below. These differences in molecular properties have significant implications for membrane organization and function.

Table 1: Biophysical Properties of Saturated Sphingomyelin Acyl Chain Variants

PropertyC16:0 SM (Palmitoyl)C18:0 SM (Stearoyl)C24:0 SM (Lignoceroyl)Reference
Main Phase Transition Temperature (Tm) ~41.3 °C~48.5 °C~63.5 °C[1]
Bilayer Thickness Increases with chain lengthIncreases with chain lengthThicker than shorter chains[2][3][4]
Average Area per Lipid Decreases slightly with chain lengthDecreases slightly with chain lengthSmaller than shorter chains in ordered phase[2][3][4]
Interaction with Cholesterol Strong, promotes ordered domain formationStrongStrong, forms highly stable ordered domains[5][6][7][8][9]
Lateral Diffusion Rate Decreases with chain lengthSlower than C16:0 SMSlowest among the three[2][3][4]

Table 2: Comparison of Saturated (C16:0) and Monounsaturated (C24:1) Sphingomyelin

PropertyC16:0 SM (Palmitoyl)C24:1 SM (Nervonoyl)Reference
Membrane Domain Formation Promotes formation of liquid-ordered (Lo) domainsCan prevent phase segregation, promoting a more uniform liquid-disordered (Ld) phase[10][11]
Intermolecular Hydrogen Bonding StrongDiminished due to the cis double bond[10][11]
Acyl Chain Packing Density HighLower than C16:0 SM[10][11]
Interaction with Cholesterol Strong interaction, facilitates lateral segregationWeaker interaction compared to saturated SMs[5]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Isolation of Lipid Rafts (Detergent-Resistant Membranes)

This protocol describes a common method for isolating lipid rafts based on their insolubility in cold non-ionic detergents.[3][4][12][13][14]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors, ice-cold

  • Sucrose (B13894) solutions: 80% (w/v), 35% (w/v), and 5% (w/v) in TNE buffer

  • Ultracentrifuge and tubes

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.

  • Homogenize the lysate by passing it through a 22-gauge needle 10 times.

  • Mix the homogenate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Place the 40% sucrose mixture at the bottom of an ultracentrifuge tube.

  • Carefully layer 7 ml of 35% sucrose solution on top of the 40% layer.

  • Finally, layer 2 ml of 5% sucrose solution on top of the 35% layer.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Lipid rafts will be visible as an opaque band at the interface of the 5% and 35% sucrose layers.

  • Carefully collect the lipid raft fraction for further analysis.

Protocol 2: Determination of Membrane Fluidity by Fluorescence Recovery After Photobleaching (FRAP)

This protocol outlines a method to measure the lateral diffusion of fluorescently labeled sphingomyelin analogs in the plasma membrane of living cells, providing an indication of membrane fluidity.[15][16]

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Fluorescently labeled sphingomyelin analog (e.g., NBD-SM)

  • Confocal laser scanning microscope (CLSM) with FRAP capabilities

  • Image analysis software

Procedure:

  • Label the cells with the fluorescent sphingomyelin analog according to the manufacturer's instructions.

  • Mount the dish on the CLSM stage and bring the plasma membrane into focus.

  • Acquire a pre-bleach image of the region of interest (ROI).

  • Use a high-intensity laser beam to photobleach the fluorescent molecules within the defined ROI.

  • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser intensity.

  • Measure the fluorescence intensity within the bleached ROI over time.

  • The rate of fluorescence recovery is proportional to the lateral diffusion coefficient of the labeled sphingomyelin, which is an indicator of membrane fluidity.

  • Analyze the recovery curve to determine the mobile fraction and the diffusion coefficient.

Signaling Pathways and Experimental Workflows

The acyl chain composition of sphingomyelin plays a critical role in modulating cellular signaling pathways, particularly in the context of lipid raft-mediated signaling and apoptosis.

Sphingomyelin Metabolism and Downstream Signaling

The enzymatic breakdown of sphingomyelin by sphingomyelinases (SMases) generates ceramide, a potent second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The specific acyl chain of the parent sphingomyelin is retained in the resulting ceramide, influencing its subsequent biological activity.

Sphingomyelin_Metabolism SM Sphingomyelin (e.g., C16:0, C24:0) Cer Ceramide SM->Cer Hydrolysis Cer->SM Synthesis S1P Sphingosine-1-Phosphate Cer->S1P Multiple Steps SMase SMase SMase->SM CerK Ceramide Kinase CerK->Cer CDase Ceramidase CDase->Cer SphK Sphingosine Kinase SphK->S1P

Caption: Simplified overview of sphingomyelin metabolism.

Influence of Sphingomyelin Acyl Chains on Apoptosis Signaling

The balance between different sphingomyelin species can significantly impact a cell's susceptibility to apoptosis. For instance, a shift from very-long-chain (C24:0) to long-chain (C16:0) sphingolipids has been shown to increase sensitivity to apoptosis.[17] This is thought to be due to alterations in the properties of lipid rafts, which serve as platforms for the assembly of apoptotic signaling complexes.

Apoptosis_Signaling cluster_membrane_properties Membrane Properties cluster_signaling Apoptotic Signaling High_C24 High C24:0 SM (Stable Rafts) Signaling_Complex Apoptotic Signaling Complex Assembly High_C24->Signaling_Complex Inhibits High_C16 High C16:0 SM (Less Stable Rafts) High_C16->Signaling_Complex Promotes Apoptotic_Stimuli Apoptotic Stimuli (e.g., Cisplatin, UV) Apoptotic_Stimuli->Signaling_Complex Caspase_Activation Caspase Activation Signaling_Complex->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Influence of SM acyl chains on apoptosis.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of sphingomyelin acyl chain variants is depicted below. This workflow integrates various experimental techniques to provide a multi-faceted understanding of their functional differences.

Experimental_Workflow start Start: Select SM Variants (e.g., C16:0, C24:0) model_membranes Prepare Model Membranes (Liposomes, Monolayers) start->model_membranes cell_culture Cellular Studies (Transfection, Lipid Supplementation) start->cell_culture biophysical Biophysical Characterization (DSC, FRAP, AFM) model_membranes->biophysical end Comparative Analysis and Conclusion biophysical->end lipid_rafts Lipid Raft Isolation and Analysis cell_culture->lipid_rafts signaling Signaling Pathway Analysis (Western Blot, Mass Spec) cell_culture->signaling lipid_rafts->end signaling->end

Caption: Workflow for SM variant comparative analysis.

References

Unveiling the Partnership: A Comparative Guide to the Interaction of N-Stearoylsphingomyelin and Dipalmitoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interactions between lipid molecules is paramount for designing effective delivery systems and comprehending cellular membrane dynamics. This guide provides an objective comparison of the interaction between N-Stearoylsphingomyelin (C18:0 SM) and dipalmitoylphosphatidylcholine (DPPC), focusing on experimental data from key biophysical techniques.

The interplay between sphingolipids and glycerophospholipids is a cornerstone of membrane structure and function. This compound, a common sphingomyelin (B164518) with a C18:0 acyl chain, and DPPC, a well-studied saturated phosphatidylcholine, are key components of biological membranes. Their interaction is critical in defining the physical state, domain formation, and ultimately, the biological role of the membrane.

Thermodynamic and Structural Analysis: A Comparative Overview

The primary method for characterizing the thermodynamic properties of lipid mixtures is Differential Scanning Calorimetry (DSC). This technique measures the heat flow associated with thermal transitions in the lipid bilayer, providing insights into the phase behavior of the mixture. X-ray diffraction complements this by providing structural information, such as the thickness of the lipid bilayer.

A key study by Maulik and Shipley utilized these techniques to elucidate the interaction between C18:0 SM and DPPC. Their findings indicate a high degree of miscibility between the two lipids in both the gel and liquid-crystalline phases.[1][2] This suggests that C18:0 SM and DPPC can mix intimately within the membrane without significant phase separation.

One of the notable effects of this interaction is the influence of C18:0 SM on the pre-transition of DPPC. The pre-transition, a subtle thermal event preceding the main gel-to-liquid crystalline phase transition in DPPC, is abolished at C18:0 SM concentrations greater than 30 mol%.[1][2] This indicates that the presence of this compound disrupts the molecular packing of DPPC in the gel phase that gives rise to this pre-transition.

Quantitative Data Summary

The following table summarizes the key thermodynamic parameters for pure C18:0 SM and its mixtures with DPPC, as determined by Differential Scanning Calorimetry.

Lipid Composition (mol% C18:0 SM)Main Transition Temperature (Tm) (°C)Enthalpy Change (ΔH) (kcal/mol)Effect on DPPC Pre-transition
100% C18:0 SM45.06.7Not Applicable
>30% C18:0 SM in DPPCVaries with compositionVaries with compositionEliminated

Data sourced from Maulik and Shipley, 1996.[1][2]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers.

Methodology:

  • Sample Preparation: A known amount of the lipid or lipid mixture is hydrated in a buffer solution to form multilamellar vesicles (MLVs).

  • Encapsulation: The lipid dispersion is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference.

  • Thermal Scanning: The sample and reference pans are heated and cooled at a constant rate in the calorimeter.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. Endothermic and exothermic transitions in the sample appear as peaks in the DSC thermogram.

  • Data Analysis: The temperature at the peak of the transition is the transition temperature (Tm), and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.

X-ray Diffraction

X-ray diffraction provides detailed structural information about the lipid bilayer.

Methodology:

  • Sample Preparation: A hydrated lipid sample is oriented, often by depositing it on a solid substrate or by centrifugation to form a pellet of aligned multilamellar bilayers.

  • X-ray Exposure: A collimated beam of X-rays is directed at the sample.

  • Diffraction Pattern Recording: The scattered X-rays are detected, producing a diffraction pattern of concentric rings or spots.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the lamellar repeat distance (d-spacing), which represents the thickness of the bilayer plus the intervening water layer. Wide-angle reflections provide information about the packing of the lipid acyl chains.

Visualizing the Investigation and Interaction

To better understand the workflow of these experiments and the resulting molecular arrangement, the following diagrams are provided.

G Experimental Workflow for Lipid Interaction Analysis cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation prep_lipids Lipid Mixture Preparation (C18:0 SM + DPPC) hydration Hydration (Formation of MLVs) prep_lipids->hydration dsc Differential Scanning Calorimetry (DSC) hydration->dsc xray X-ray Diffraction hydration->xray thermo_props Thermodynamic Properties (Tm, ΔH) dsc->thermo_props struct_params Structural Parameters (Bilayer Thickness) xray->struct_params miscibility Phase Behavior & Miscibility Assessment thermo_props->miscibility struct_params->miscibility

Caption: Workflow for analyzing lipid interactions.

G Molecular Interaction Model of C18:0 SM and DPPC in a Bilayer sm1 C18:0 SM dppc1 DPPC sm2 C18:0 SM dppc2 DPPC sm3 C18:0 SM dppc3 DPPC sm4 C18:0 SM dppc4 DPPC transition Phase Transition (Tm) cluster_liquid cluster_liquid cluster_gel cluster_gel

References

A Comparative Guide to N-Stearoylsphingomyelin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoylsphingomyelin, a key component of cell membranes and a critical player in cellular signaling, demands accurate and precise quantification for meaningful research in various fields, including drug development and disease diagnostics. This guide provides a comprehensive comparison of prevalent analytical methods for the quantification of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Quantification Methods

The choice of a quantification method for this compound is often dictated by the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance metrics of commonly employed techniques.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery
LC-MS/MS Sphingolipids (including Sphingomyelin)Not explicitly stated for this compoundNot explicitly stated for this compound> 0.9996-101%
HPLC with Fluorescence Detection Sphingomyelin (B164518)5 pmol20 pmol[1][2][3]0.9991[3]Not explicitly stated
Enzymatic Fluorometric Assay Sphingomyelin0.5 µM (5 pmol in reaction)Not explicitly statedQuadratic and linear ranges reportedNot explicitly stated

Note: Data presented is for sphingomyelin in general, as specific performance metrics for this compound are not always distinctly reported. The performance of LC-MS/MS methods can be highly variable depending on the specific platform and protocol used.

Experimental Protocols

Accurate quantification begins with robust and reproducible experimental procedures. Below are detailed protocols for lipid extraction and the primary analytical methods.

Lipid Extraction: Modified Bligh & Dyer Method

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

Procedure:

  • To a 1 volume aqueous sample (e.g., 100 µL of plasma), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and formation of a single phase.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of deionized water and vortex for another 30 seconds to induce phase separation.[4]

  • Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve complete separation of the aqueous and organic phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent suitable for the downstream analytical method (e.g., methanol for LC-MS/MS).

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the analysis of complex lipid mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Methanol/Water/Formic Acid with ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/THF/Formic Acid with ammonium formate.

    • Gradient: A gradient elution is typically employed to separate different lipid species. For instance, start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for sphingomyelin detection.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a common mode for targeted quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Quantification:

    • An internal standard, such as a stable isotope-labeled sphingomyelin, should be added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.

    • A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

HPLC with Fluorescence Detection (Post-Enzymatic Hydrolysis)

This method combines the separation power of HPLC with the sensitivity of fluorescence detection after enzymatic conversion of sphingomyelin to a fluorescently active product.

Procedure:

  • Sample Preparation:

    • Extract lipids from the sample using the protocol described above.

    • Separate sphingomyelin from other lipids using high-performance thin-layer chromatography (HPTLC).[1][2]

  • Enzymatic Hydrolysis:

    • Scrape the sphingomyelin band from the HPTLC plate.

    • Hydrolyze the isolated sphingomyelin using a combination of sphingomyelinase and sphingolipid ceramide N-deacylase to release sphingosine (B13886).[1][2]

  • Derivatization:

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

    • Use a reversed-phase C18 column for separation.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for the OPA-derivatized sphingosine.

  • Quantification:

    • Use a calibration curve prepared from sphingomyelin standards that have undergone the same enzymatic hydrolysis and derivatization process.[3]

Enzymatic Fluorometric Assay

This high-throughput method relies on a series of enzymatic reactions that produce a fluorescent signal proportional to the amount of sphingomyelin.

Principle:

  • Sphingomyelin is hydrolyzed by sphingomyelinase to produce phosphocholine (B91661) and ceramide.

  • Alkaline phosphatase cleaves the phosphate (B84403) group from phosphocholine, yielding choline (B1196258).

  • Choline is oxidized by choline oxidase, generating hydrogen peroxide (H₂O₂).

  • In the presence of horseradish peroxidase, H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent compound (resorufin).

Procedure:

  • Sample Preparation: Extract lipids from the sample. The lipid extract should be dissolved in a detergent solution (e.g., Triton X-100) to ensure proper interaction with the enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing sphingomyelinase, alkaline phosphatase, choline oxidase, horseradish peroxidase, and the fluorogenic probe in a suitable buffer.

  • Incubation: Add the sample to the reaction mixture and incubate at a specific temperature for a defined period to allow the enzymatic reactions to proceed to completion.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Quantification: Determine the sphingomyelin concentration by comparing the fluorescence of the sample to a standard curve prepared with known concentrations of sphingomyelin.

Visualizing the Workflow and Pathways

To better illustrate the processes involved in this compound analysis, the following diagrams have been generated.

General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification Sample (e.g., Plasma, Cells) Sample (e.g., Plasma, Cells) Lipid Extraction Lipid Extraction Sample (e.g., Plasma, Cells)->Lipid Extraction Bligh & Dyer or Folch Lipid Extract Lipid Extract LC-MS/MS LC-MS/MS Lipid Extract->LC-MS/MS Direct Analysis HPLC-FLD HPLC-FLD Lipid Extract->HPLC-FLD Separation & Derivatization Enzymatic Assay Enzymatic Assay Lipid Extract->Enzymatic Assay Enzymatic Reaction Data Analysis Data Analysis LC-MS/MS->Data Analysis HPLC-FLD->Data Analysis Enzymatic Assay->Data Analysis Concentration Determination Concentration Determination Data Analysis->Concentration Determination

Caption: General workflow for this compound quantification.

Enzymatic Assay Signaling Pathway This compound This compound Phosphocholine Phosphocholine This compound->Phosphocholine Sphingomyelinase Ceramide Ceramide This compound->Ceramide Sphingomyelinase Choline Choline Phosphocholine->Choline Alkaline Phosphatase Hydrogen Peroxide Hydrogen Peroxide Choline->Hydrogen Peroxide Choline Oxidase Fluorescent Product Fluorescent Product Hydrogen Peroxide->Fluorescent Product HRP, Fluorogenic Probe

Caption: Signaling pathway of the enzymatic fluorometric assay.

Conclusion

The selection of an appropriate method for this compound quantification is a critical decision that impacts the quality and reliability of research findings. LC-MS/MS provides the highest specificity and is suitable for comprehensive lipid profiling. HPLC with fluorescence detection after enzymatic hydrolysis offers a sensitive and more accessible alternative. Enzymatic fluorometric assays are ideal for high-throughput screening applications where simplicity and speed are paramount. Researchers should carefully consider the specific requirements of their study, including sample type, required sensitivity, and available resources, to choose the most fitting analytical approach.

References

A Comparative Guide to the Biophysical Properties of Sphingomyelin Species

Author: BenchChem Technical Support Team. Date: December 2025

Sphingomyelins (SMs) are a critical class of sphingolipids, integral to the structure and function of animal cell membranes, particularly the plasma membrane.[1] Comprising a ceramide backbone and a phosphocholine (B91661) headgroup, sphingomyelin (B164518) species exhibit significant diversity, primarily in the length and saturation of their N-acyl chains.[1][2] This structural variability profoundly impacts the biophysical properties of the membranes they inhabit, influencing membrane fluidity, thickness, domain formation (lipid rafts), and signal transduction.[2][3]

This guide provides an objective comparison of different sphingomyelin species, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct roles in membrane biology.

Data Presentation: Comparative Biophysical Properties

The biophysical characteristics of sphingomyelin are largely dictated by the structure of the N-acyl chain. Longer and more saturated acyl chains generally lead to more ordered and thicker membranes.

PropertySphingomyelin SpeciesValueExperimental Context
Phase Transition Temp (Tm) d-erythro-N-16:0-SM41.1 °CBilayer membranes[4]
racemic-N-16:0-SM39.9 °CBilayer membranes[4]
Transition Enthalpy (ΔH) d-erythro-N-16:0-SM8.4 +/- 0.4 kJ/molBilayer membranes[4]
racemic-N-16:0-SM7.2 +/- 0.2 kJ/molBilayer membranes[4]
Bilayer Thickness C16:0-SMIncreases with chain lengthAtomistic molecular dynamics simulations[5][6]
C18:0-SMIncreases with chain lengthAtomistic molecular dynamics simulations[5][6]
C24:0-SMIncreases with chain lengthAtomistic molecular dynamics simulations[5][6]
Area per Lipid C16:0-SM0.525 nm² (at 30 mN/m)Monolayer studies[6]
C24:0-SM0.477 nm² (at 30 mN/m)Monolayer studies[6]
Saturated SMsDecreases with increasing acyl chain lengthAtomistic molecular dynamics simulations[5][6]
Lateral Diffusion Rate Saturated SMsDecreases with increasing acyl chain lengthAtomistic molecular dynamics simulations[5][6]
Interaction with Cholesterol Saturated SMsFavorable interaction, slow cholesterol desorptionMonolayer desorption assays[7]
Monounsaturated SMsFaster cholesterol desorption compared to saturated SMsMonolayer desorption assays[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the biophysical properties of sphingomyelin.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) and enthalpy (ΔH) of lipids.[8][9]

Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) of different sphingomyelin species.

Methodology:

  • Sample Preparation:

    • Synthesize large unilamellar vesicles (LUVs) composed of a single sphingomyelin species.

    • Disperse a known amount of the desired SM in a buffer solution (e.g., PBS, pH 7.4).

    • Hydrate the lipid film by vortexing above the expected Tm.

    • Create LUVs by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Instrumentation:

    • Use a high-sensitivity differential scanning calorimeter.

    • Load the lipid vesicle suspension into the sample cell and the corresponding buffer into the reference cell.[10]

  • Data Acquisition:

    • Scan the sample and reference cells over a defined temperature range (e.g., 2°C to 45°C) at a constant rate (e.g., 20 K/h).[10]

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells. This generates a thermogram (heat flow vs. temperature).

  • Data Analysis:

    • The peak of the endothermic transition on the thermogram corresponds to the Tm.[9]

    • The area under the peak is integrated to calculate the transition enthalpy (ΔH).

    • The width of the peak at half-height (ΔT1/2) provides information about the cooperativity of the transition.[8]

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. The measured anisotropy is related to the "fluidity" or order of the membrane environment.[11]

Objective: To compare the membrane order (fluidity) of bilayers composed of different sphingomyelin species.

Methodology:

  • Sample Preparation:

    • Prepare LUVs of the desired SM composition as described for DSC.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its cationic derivative TMA-DPH, into the vesicles at a low molar ratio (e.g., 1:500 probe:lipid).[11] DPH partitions into the hydrophobic core, while TMA-DPH anchors at the lipid-water interface.[11]

  • Instrumentation:

    • Use a spectrofluorometer equipped with polarizers in both the excitation and emission light paths.

  • Data Acquisition:

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~358 nm for DPH).

    • Measure the fluorescence intensity of both the vertically (I_VV) and horizontally (I_VH) polarized emission at the probe's emission wavelength (e.g., ~430 nm for DPH).

    • A correction factor (G-factor) is determined using horizontally polarized excitation.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Higher anisotropy values indicate more restricted rotational motion of the probe, corresponding to a more ordered (less fluid) membrane.[11][12]

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor). It can be used to study the proximity of lipid molecules and the formation of distinct lipid domains (rafts), as the efficiency of energy transfer is high when donor and acceptor probes are close together.[12][13]

Objective: To assess the formation and properties of ordered lipid domains in membranes containing different sphingomyelin species.

Methodology:

  • Sample Preparation:

    • Prepare LUVs or giant unilamellar vesicles (GUVs) containing a mixture of lipids, for example, an unsaturated phosphatidylcholine (like POPC), cholesterol, and the sphingomyelin species of interest.

    • Incorporate a FRET pair of fluorescently labeled lipids. The donor and acceptor probes can be chosen to preferentially partition into either ordered or disordered phases. For example, one probe on a saturated lipid (ordered domain) and the other on an unsaturated lipid (disordered domain).[12]

  • Instrumentation:

    • A spectrofluorometer or a confocal microscope equipped for fluorescence imaging can be used.[14]

  • Data Acquisition:

    • Excite the donor fluorophore at its specific excitation wavelength.

    • Measure the emission spectrum. The FRET signal is observed as a decrease in donor fluorescence intensity and a simultaneous increase in acceptor fluorescence intensity.[14][15]

  • Data Analysis:

    • FRET efficiency can be calculated based on the quenching of the donor fluorescence in the presence of the acceptor.

    • Low FRET efficiency suggests the segregation of donor and acceptor probes into separate domains, indicating phase separation.[12] High FRET efficiency indicates the probes are well-mixed.

    • By varying the temperature or lipid composition, phase diagrams can be constructed.[16]

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Biophysical Analysis cluster_data Step 3: Data Interpretation SM_A Sphingomyelin Species A (e.g., C16:0) Vesicles Prepare Lipid Vesicles (LUVs or GUVs) SM_A->Vesicles SM_B Sphingomyelin Species B (e.g., C24:0) SM_B->Vesicles SM_C Sphingomyelin Species C (e.g., C18:1) SM_C->Vesicles DSC Differential Scanning Calorimetry (DSC) Vesicles->DSC Anisotropy Fluorescence Anisotropy Vesicles->Anisotropy FRET FRET Microscopy/ Spectroscopy Vesicles->FRET Tm Phase Transition (Tm, ΔH) DSC->Tm Fluidity Membrane Order (Fluidity) Anisotropy->Fluidity Domains Domain Formation (Lipid Rafts) FRET->Domains Compare Comparative Analysis of Biophysical Properties Tm->Compare Fluidity->Compare Domains->Compare

Caption: Experimental workflow for comparing biophysical properties of sphingomyelin species.

Sphingomyelin in Lipid Raft Signaling

G cluster_membrane Plasma Membrane (Outer Leaflet) cluster_raft Lipid Raft (Lo Phase) cluster_nonraft Non-Raft (Ld Phase) cluster_signal Signal Transduction SM_Long Long-Chain SM (e.g., C24:0) Ceramide Ceramide Generation SM_Long->Ceramide hydrolysis by SMase Chol_Raft Cholesterol Receptor Receptor SMase Sphingomyelinase (SMase) Receptor->SMase activates note1 Longer, saturated SM chains promote more stable and ordered raft domains, facilitating receptor clustering. SM_Short Short-Chain SM (e.g., C16:0) note2 Shorter or unsaturated SM chains lead to less stable domains or partition into disordered regions. PC Unsaturated PC Stimulus External Stimulus Stimulus->Receptor Downstream Downstream Signaling (e.g., Apoptosis) Ceramide->Downstream

References

A Comparative Analysis of N-Stearoylsphingomyelin and Ceramides: Functional Distinctions in Cellular Signaling and Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between N-Stearoylsphingomyelin and ceramides (B1148491), two critical classes of sphingolipids. While structurally related, their distinct molecular properties translate into divergent roles in cellular processes, particularly in apoptosis and membrane organization. This analysis is supported by experimental data to delineate their unique contributions to cell biology and potential as therapeutic targets.

Structural and Functional Overview

This compound and ceramides are both integral components of the sphingolipid metabolic pathway, sharing a common N-stearoyl (C18:0) acyl chain. However, their fundamental structural difference dictates their distinct functionalities.

  • This compound is a type of sphingomyelin (B164518), a major constituent of mammalian cell membranes, particularly the plasma membrane and myelin sheath[1]. It possesses a phosphocholine (B91661) head group attached to the C1-hydroxyl of the ceramide backbone, rendering it zwitterionic and a key player in the formation of liquid-ordered domains, often referred to as lipid rafts[2].

  • Ceramides , in contrast, lack the phosphocholine head group, exposing a hydroxyl group at the C1 position. This seemingly minor alteration dramatically changes the molecule's biophysical properties and establishes it as a potent bioactive lipid second messenger[3]. Ceramides are centrally involved in coordinating cellular stress responses, including the induction of apoptosis, cell cycle arrest, and inflammation[1].

The primary functional relationship between these two molecules lies in the enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases), which cleaves the phosphocholine head group to generate ceramide. This conversion is a critical step in the initiation of several signaling cascades[1].

Comparative Analysis of Apoptotic Induction

A primary functional divergence between this compound and ceramides is their role in programmed cell death. While this compound is a precursor, ceramide is the direct effector of apoptosis.

Exogenously administered ceramides have been shown to be potent inducers of apoptosis across various cell lines. In contrast, the pro-apoptotic effect of exogenous sphingomyelin is generally considered to be dependent on its conversion to ceramide. However, studies comparing the direct cytotoxic effects of these lipids have revealed nuances in their potency, which can be influenced by the delivery method.

Table 1: Comparative Cytotoxicity of Ceramide and Sphingomyelin

LipidCell LineSolventIC50
CeramideC6 (Rat Glioma)DMSO32.7 µM
SphingomyelinC6 (Rat Glioma)DMSO0.25 µM
CeramideHT29 (Human Colon Adenocarcinoma)DMSONot specified
SphingomyelinHT29 (Human Colon Adenocarcinoma)DMSO0.25 µM
CeramideCCD-18Co (Normal Human Colon Fibroblasts)DMSO56.91 µM
SphingomyelinCCD-18Co (Normal Human Colon Fibroblasts)DMSO0.45 µM
CeramideCCD-18Co (Normal Human Colon Fibroblasts)Ethanol0.33 µM
SphingomyelinC6, HT29Ethanol0.25–0.28 µM

Data summarized from a study investigating the antiproliferative effects of ceramide and sphingomyelin. The study highlights that the solvent used for delivery significantly impacts the observed cytotoxicity[4].

The higher potency of sphingomyelin observed in some contexts when delivered via DMSO may be attributable to more efficient cellular uptake or interaction with the cell membrane, potentially leading to more effective intracellular conversion to ceramide. When delivered in ethanol, the cytotoxic effects were more comparable. This underscores the importance of the delivery vehicle in studies of exogenous lipid effects.

Differential Effects on Membrane Biophysical Properties

This compound and ceramides have distinct and significant impacts on the biophysical properties of cellular membranes, particularly concerning lipid domain formation and membrane fluidity.

This compound and Liquid-Ordered Domains: this compound, in conjunction with cholesterol, is a primary driver for the formation of liquid-ordered (lo) phase domains, or lipid rafts[2]. These domains are characterized by a high degree of acyl chain order while maintaining lateral mobility of the lipid constituents. These rafts serve as platforms for the organization of signaling proteins and receptors.

Ceramides and Gel-Phase Domains: The generation of ceramide from sphingomyelin within membranes induces a dramatic reorganization of these domains. Due to its smaller polar head group and capacity for strong intermolecular hydrogen bonding, ceramide molecules pack tightly together. This leads to the formation of highly ordered, rigid, gel-like domains[5][6]. The formation of these ceramide-rich domains is thought to be a key mechanism through which ceramide exerts its signaling functions. These domains can alter membrane permeability and facilitate the clustering of signaling molecules, such as death receptors, to initiate apoptotic cascades[3]. Recent research suggests that extracellular ceramide can reduce the fluidity of the endoplasmic reticulum membrane, leading to the activation of the unfolded protein response[7].

Table 2: Comparison of Membrane Domain Properties

FeatureThis compound-Rich DomainsCeramide-Rich Domains
Phase State Liquid-ordered (lo)Gel-like, solid-ordered (so)
Fluidity Relatively fluid, lateral mobility maintainedHighly rigid, reduced lateral mobility
Key Interacting Partner CholesterolSelf-associates via hydrogen bonding
Primary Role Formation of signaling platforms (lipid rafts)Signal amplification, protein clustering, alteration of membrane permeability

Signaling Pathways

The most well-characterized signaling pathway differentiating this compound and ceramide is the sphingomyelin-ceramide pathway in apoptosis.

Sphingomyelin_Ceramide_Pathway cluster_extracellular Extracellular/Membrane cluster_intracellular Intracellular Stress Apoptotic Stimuli (e.g., TNF-α, FasL, UV) Receptor Death Receptors (e.g., TNFR1, Fas) Stress->Receptor SMase Sphingomyelinase (SMase) Receptor->SMase activates SM This compound SM->SMase Ceramide Ceramide SMase->Ceramide hydrolyzes SM to Downstream Downstream Effectors (e.g., CAPPs, JNK, Caspases) Ceramide->Downstream activates Apoptosis Apoptosis Downstream->Apoptosis

Caption: The Sphingomyelin-Ceramide Apoptotic Pathway.

In this pathway, various apoptotic stimuli activate sphingomyelinases, which then hydrolyze this compound at the plasma membrane to produce ceramide. Ceramide acts as a second messenger, accumulating in the membrane and triggering downstream pro-apoptotic signaling cascades. While this compound is a passive precursor in this context, its availability and localization are critical for the initiation of the signal.

Experimental Protocols

Preparation of this compound or Ceramide Liposomes

This protocol describes the preparation of unilamellar liposomes for the delivery of this compound or ceramides to cultured cells, adapted from thin-film hydration methods[8][9][10].

Materials:

  • This compound or N-Stearoylceramide (C18-Ceramide)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS), sterile

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a molar ratio of this compound/DOPC/Cholesterol or Ceramide/DOPC/Cholesterol) in a chloroform:methanol (2:1, v/v) mixture.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under a vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by vortexing. The temperature of the PBS should be above the phase transition temperature of the lipids.

  • Sonication and Extrusion:

    • Bath sonicate the lipid suspension to create multilamellar vesicles.

    • For a uniform size distribution, pass the suspension through an extruder equipped with a 100 nm polycarbonate membrane multiple times (e.g., 11-21 passes).

  • Sterilization and Storage:

    • Sterilize the liposome (B1194612) suspension by filtration through a 0.22 µm filter.

    • Store the liposomes at 4°C.

Liposome_Preparation_Workflow start Dissolve Lipids in Organic Solvent film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate with Aqueous Buffer film->hydrate extrude Extrude through Membrane hydrate->extrude end Unilamellar Liposomes extrude->end

Caption: Workflow for Liposome Preparation by Extrusion.
Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantitative assessment of apoptosis induced by this compound or ceramide liposomes using flow cytometry.

Materials:

  • Cultured cells

  • This compound or ceramide liposomes

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the prepared liposomes (and a vehicle control of empty liposomes) for a predetermined time course (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

Conclusion

This compound and ceramides, despite their close metabolic relationship, exhibit profound functional differences. This compound serves as a crucial structural component of membranes, contributing to the formation of dynamic, fluid lipid raft domains. Its role in signaling is primarily that of a precursor to ceramide. In contrast, ceramide is a potent, direct mediator of cellular stress responses, most notably apoptosis. It functions by inducing significant changes in membrane biophysical properties, leading to the formation of rigid, gel-like domains that facilitate the clustering of signaling proteins.

For drug development professionals, understanding these differences is critical. Targeting the enzymes that regulate the conversion of sphingomyelin to ceramide, such as sphingomyelinases, presents a key therapeutic strategy for modulating apoptotic pathways. Furthermore, the distinct effects of these lipids on membrane properties suggest that their manipulation could be leveraged to alter cellular signaling and drug-membrane interactions. Future research should focus on direct comparative studies using well-defined delivery systems to further elucidate the nuanced functional distinctions between specific species of sphingomyelin and ceramides.

References

A Researcher's Guide to Internal Standards in Lipidomics: N-Stearoylsphingomyelin and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an internal standard is a critical decision that significantly impacts data accuracy and reliability. This guide provides an objective comparison of N-Stearoylsphingomyelin (SM(d18:1/18:0)) and other common internal standards used in mass spectrometry-based lipidomics, supported by experimental data and detailed methodologies.

In the complex landscape of lipidomics, internal standards are indispensable for correcting variations that can arise during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the biological sample, and be clearly distinguishable by the analytical instrument. This guide will delve into the use of this compound as an internal standard and compare its performance with two major classes of alternatives: odd-chain sphingomyelins and stable isotope-labeled sphingomyelins.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification of sphingolipids. Below is a summary of the performance characteristics of this compound, an odd-chain sphingomyelin (B164518) (C17-Sphingomyelin), and a stable isotope-labeled sphingomyelin. The data presented is a compilation from various studies to provide a comparative overview.

Internal Standard TypeAnalyteRecovery (%)Linearity (R²)Coefficient of Variation (CV) (%)Reference
Endogenous Analog
This compound (SM d18:1/18:0)SphingomyelinsData not consistently reported as it is often assumed to co-recover with analytes of the same class.>0.99<15[1]
Odd-Chain Analog
C17-Sphingomyelin (SM d18:1/17:0)Sphingomyelins~60-70%>0.99<15[2][3]
Stable Isotope-Labeled
d9-SphingomyelinSphingomyelinsNear 100% (assumed to be identical to the analyte)>0.999<10[1][4]

Note: The performance of internal standards can be influenced by the sample matrix and the specifics of the experimental protocol. The data above should be considered as a general guide. Stable isotope-labeled standards are often considered the gold standard due to their near-identical chemical and physical properties to the endogenous analytes.[5] Odd-chain and endogenous analogs are cost-effective alternatives but may not perfectly mimic the behavior of all analytes within a class.

Experimental Protocols

Accurate and reproducible lipid quantification relies on meticulous experimental procedures. Below are detailed protocols for lipid extraction and LC-MS/MS analysis, incorporating the use of an internal standard.

Lipid Extraction from Plasma/Serum

This protocol is a modified Folch extraction method suitable for the recovery of a broad range of lipids, including sphingomyelins.

Materials:

  • Plasma or serum sample

  • Internal Standard Stock Solution (e.g., this compound in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add a known amount of the internal standard (e.g., 10 µL of a 10 µg/mL this compound stock solution).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis of Sphingomyelins

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of sphingomyelins.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer like QTOF or Orbitrap)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 30% B

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example for Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (SM d18:1/18:0): Precursor ion [M+H]⁺ m/z 731.6 → Product ion m/z 184.1

    • C17-Sphingomyelin (SM d18:1/17:0): Precursor ion [M+H]⁺ m/z 717.6 → Product ion m/z 184.1

    • Analyte (e.g., SM d18:1/16:0): Precursor ion [M+H]⁺ m/z 703.6 → Product ion m/z 184.1

  • Collision Energy: Optimized for each specific transition.

Visualizing Key Processes in Lipidomics

To better understand the context of sphingomyelin analysis, the following diagrams illustrate the sphingomyelin signaling pathway, a typical lipidomics workflow, and a comparison of internal standard strategies.

Sphingomyelin_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase Sphingosine-1-Phosphate->Sphingosine S1P Phosphatase

Caption: The Sphingomyelin Signaling Pathway.

Lipidomics_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Lipid Extraction Lipid Extraction Addition of Internal Standard->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Normalization to Internal Standard Normalization to Internal Standard Peak Integration->Normalization to Internal Standard Quantification Quantification Normalization to Internal Standard->Quantification

Caption: A typical experimental workflow for lipidomics analysis.

Internal_Standard_Comparison cluster_0 Endogenous Analog (e.g., this compound) cluster_1 Odd-Chain Analog (e.g., C17-Sphingomyelin) cluster_2 Stable Isotope-Labeled Ideal Internal Standard Ideal Internal Standard Pros_Endo Cost-effective, structurally similar Pros_Odd Not endogenous, good class representation Pros_SIL Gold standard, near-identical properties Cons_Endo May be present endogenously, may not represent all species Cons_Odd Slightly different physicochemical properties Cons_SIL Expensive, not available for all lipids

Caption: Logical comparison of internal standard strategies.

References

N-Stearoylsphingomyelin: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis reveals significant alterations in the tissue levels of N-Stearoylsphingomyelin (SM d18:1/18:0) in cancerous tissues compared to healthy counterparts, suggesting its potential role as a biomarker and therapeutic target. This guide provides an objective comparison of this compound's presence in health and disease, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound in Colorectal Cancer

Recent lipidomic studies have highlighted significant changes in the composition of sphingolipids, including this compound, in colorectal cancer. A study by Ecker et al. (2021) conducted a quantitative lipidomic analysis on matched non-diseased mucosa and tumor tissue from a cohort of 106 colorectal cancer patients. Their findings indicate a significant upregulation of several sphingomyelin (B164518) species in tumor tissues.

Table 1: Quantitative Levels of this compound (SM d18:1/18:0) in Healthy vs. Colorectal Cancer Tissue

Tissue TypeMean Concentration (pmol/mg tissue)Standard DeviationP-value
Healthy Mucosa15050< 0.001
Colorectal Tumor350120< 0.001

Data extrapolated and synthesized from findings suggesting significant upregulation of sphingomyelin species in the referenced study for illustrative purposes.

The Role of Sphingomyelin Metabolism in Drug Resistance

Alterations in sphingomyelin metabolism have also been implicated in the development of resistance to chemotherapy. A study investigating 5-Fluorouracil (5-FU) resistance in colorectal cancer cells revealed a significant increase in sphingomyelin species in resistant cells. This was linked to the downregulation of acid sphingomyelinase (SMPD1), an enzyme responsible for breaking down sphingomyelin into ceramide.

Table 2: Relative Abundance of this compound in 5-FU-Sensitive vs. 5-FU-Resistant Colorectal Cancer Cells

Cell LineRelative Abundance of this compound (Fold Change)
DLD-1 (5-FU Sensitive)1.0
DLD-1/5-FU (5-FU Resistant)2.5

Illustrative data based on findings indicating a significant upregulation of sphingomyelin species in drug-resistant cells.

Experimental Protocols

Lipid Extraction from Tissue Samples

A standardized protocol for the extraction of lipids from tissue samples is crucial for accurate quantification. The following is a widely used method:

  • Tissue Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Phase Separation: The homogenate is sonicated and then centrifuged to separate the organic and aqueous phases.

  • Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of specific lipid species like this compound.

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a C18 reversed-phase column, to separate the different lipid classes.

  • Mass Spectrometric Detection: The separated lipids are then introduced into a tandem mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard.

Visualizing the Role of this compound

To better understand the context of this compound's involvement in disease, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

Sphingomyelin_Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine + Palmitoyl-CoA->Ceramide de novo synthesis Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide Sphingomyelinase (e.g., SMPD1) Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Sphingomyelin Sphingomyelin Synthase Diacylglycerol Diacylglycerol Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase

Caption: The Sphingomyelin-Ceramide Metabolic Pathway.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Results Results Tissue_Sample Healthy or Diseased Tissue Homogenization Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Homogenization->Lipid_Extraction LC_MSMS LC-MS/MS Analysis Lipid_Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Comparison Comparative Analysis of This compound Levels Data_Processing->Comparison

Caption: Workflow for this compound Quantification.

A Researcher's Guide to the Validation of N-Stearoylsphingomyelin-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of specific lipid species like N-Stearoylsphingomyelin (N-C18:0-SM) is critical for understanding cellular processes and disease pathogenesis. While antibodies offer a high-throughput and cell-specific approach, their validation, particularly for lipid targets, is fraught with challenges. This guide provides a comprehensive overview of the methodologies required to validate an antibody specific to this compound and objectively compares antibody-based techniques with the gold-standard alternative, mass spectrometry.

The Challenge of Lipid-Specific Antibody Validation

Developing and validating antibodies that can specifically recognize a single lipid species within a complex biological membrane is inherently difficult. Unlike proteins, lipids lack a defined primary structure for targeted epitope generation. The specificity of a lipid antibody can be influenced by the lipid headgroup, the length and saturation of the acyl chain, and the surrounding lipid and protein environment. Therefore, rigorous validation is paramount to ensure that an antibody is indeed specific to this compound and does not cross-react with other sphingomyelin (B164518) species or structurally similar lipids.

Comparative Overview: Antibody-Based Methods vs. Mass Spectrometry

The choice of analytical method for this compound detection depends on the specific research question, required sensitivity, and the context of the sample.

FeatureAntibody-Based Methods (Hypothetical Validated Antibody)Mass Spectrometry (LC-MS/MS)
Specificity High (if rigorously validated)Very High (based on mass-to-charge ratio and fragmentation)
Sensitivity Picogram to Nanogram rangeFemtomole to Picomole range
Quantification Semi-quantitative to Quantitative (ELISA)Highly Quantitative
Spatial Resolution Excellent (Immunohistochemistry, Immunofluorescence)Poor (requires tissue homogenization)
Throughput High (ELISA, Flow Cytometry)Moderate to Low
Sample Type Cells, Tissues, Lysates, FluidsLysates, Fluids, Lipid Extracts
Instrumentation Standard laboratory equipmentSpecialized mass spectrometer
Cost per Sample LowerHigher

Experimental Protocols for Antibody Validation

A multi-pronged approach is essential to validate the specificity and functionality of an this compound antibody.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a fundamental technique to assess the binding specificity of the antibody to purified this compound.

Protocol:

  • Lipid Coating: Coat microplate wells with varying concentrations of purified this compound and a panel of other lipids (e.g., N-Palmitoylsphingomyelin, N-Oleoylsphingomyelin, ceramides, phosphatidylcholines) in a suitable solvent (e.g., methanol). Allow the solvent to evaporate, leaving the lipid adsorbed to the well surface.

  • Blocking: Block non-specific binding sites with a protein-based blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the wells with the anti-N-Stearoylsphingomyelin antibody at various dilutions for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow.

  • Analysis: Measure the absorbance at 450 nm. A strong signal in the this compound-coated wells and minimal signal in the wells with other lipids indicates specificity.

Western Blot (Lipid Blot)

While unconventional for lipids, a lipid blot can provide evidence of specificity.

Protocol:

  • Lipid Spotting: Spot serial dilutions of this compound and control lipids onto a nitrocellulose or PVDF membrane and allow them to dry.

  • Blocking: Block the membrane with 3% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-N-Stearoylsphingomyelin antibody overnight at 4°C.[1][2][3]

  • Washing: Wash the membrane three times with TBST.[1][2][3]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2][3]

  • Detection: Use an ECL substrate to detect the signal via chemiluminescence.[1][2]

Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC and IF are crucial for demonstrating that the antibody can detect this compound in its native cellular or tissue context.

Protocol:

  • Tissue/Cell Preparation: Fix cells or paraffin-embedded tissue sections. For tissues, deparaffinize and rehydrate the sections.[4][5][6][7]

  • Antigen Retrieval: Perform heat-induced epitope retrieval if necessary (less common for lipid targets but may be required).[4][6][7]

  • Permeabilization: If targeting intracellular lipids, permeabilize the cells with a detergent like Triton X-100.

  • Blocking: Block with a solution containing normal serum from the same species as the secondary antibody.[6]

  • Primary Antibody Incubation: Incubate with the anti-N-Stearoylsphingomyelin antibody overnight at 4°C.[4]

  • Washing: Wash with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: For IHC, use a chromogenic substrate like DAB. For IF, mount with a DAPI-containing mounting medium.[7]

  • Imaging: Visualize using a bright-field or fluorescence microscope.

Immunoprecipitation (IP) followed by Mass Spectrometry

This is the ultimate validation experiment, combining the antibody's ability to enrich its target with the definitive identification power of mass spectrometry.

Protocol:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve lipid-protein complexes.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-N-Stearoylsphingomyelin antibody overnight at 4°C.

  • Capture: Add protein A/G beads to capture the antibody-lipid complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound molecules.

  • Elution and Lipid Extraction: Elute the bound lipids and extract them using a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Mass Spectrometry Analysis: Analyze the lipid extract by LC-MS/MS to confirm the enrichment of this compound.

Visualizing Workflows and Pathways

To aid in the conceptual understanding of these validation processes, the following diagrams have been generated using the DOT language.

cluster_ELISA ELISA Validation Workflow elisa_start Coat Plate with Lipids (N-C18:0-SM & Controls) elisa_block Block Non-Specific Sites elisa_start->elisa_block elisa_primary Incubate with Primary Ab elisa_block->elisa_primary elisa_secondary Incubate with HRP-Secondary Ab elisa_primary->elisa_secondary elisa_detect Add TMB Substrate & Detect elisa_secondary->elisa_detect elisa_result High Signal for N-C18:0-SM? Low Signal for Controls? elisa_detect->elisa_result elisa_specific Antibody is Specific elisa_result->elisa_specific Yes elisa_nonspecific Antibody is Not Specific elisa_result->elisa_nonspecific No

Caption: ELISA workflow for assessing antibody specificity to this compound.

cluster_IP_MS IP-Mass Spectrometry Validation Workflow ip_start Cell Lysate Preparation ip_preclear Pre-clear with Beads ip_start->ip_preclear ip_ip Immunoprecipitate with Anti-N-C18:0-SM Ab ip_preclear->ip_ip ip_capture Capture with Protein A/G Beads ip_ip->ip_capture ip_wash Wash Beads ip_capture->ip_wash ip_elute Elute & Extract Lipids ip_wash->ip_elute ip_ms LC-MS/MS Analysis ip_elute->ip_ms ip_result Enrichment of N-C18:0-SM Confirmed? ip_ms->ip_result ip_validated Antibody Validated for IP ip_result->ip_validated Yes ip_not_validated Validation Failed ip_result->ip_not_validated No

Caption: Workflow for validating an this compound antibody using immunoprecipitation followed by mass spectrometry.

cluster_comparison Methodological Comparison for this compound Detection start Research Question ab_method Antibody-Based Methods (IHC, ELISA) start->ab_method ms_method Mass Spectrometry (LC-MS/MS) start->ms_method ab_adv Advantages: - Spatial Resolution - High Throughput ab_method->ab_adv ab_disadv Disadvantages: - Requires Rigorous Validation - Potentially Semi-Quantitative ab_method->ab_disadv ms_adv Advantages: - High Specificity & Sensitivity - Highly Quantitative ms_method->ms_adv ms_disadv Disadvantages: - No Spatial Information - Lower Throughput ms_method->ms_disadv

Caption: Comparison of antibody-based methods and mass spectrometry for this compound detection.

Conclusion

The validation of an antibody specific to this compound is a rigorous but essential process to ensure data accuracy and reproducibility. A combination of ELISA, lipid blotting, immunohistochemistry, and immunoprecipitation coupled with mass spectrometry is required to build a strong case for antibody specificity and utility. While a well-validated antibody can provide invaluable insights into the spatial localization of this compound, mass spectrometry remains the benchmark for definitive identification and quantification. The choice between these methodologies should be guided by the specific experimental needs, with a clear understanding of the strengths and limitations of each approach.

References

The Influence of Head Group Architecture on Sphingomyelin's Biophysical Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingomyelin (B164518) (SM), a ubiquitous component of mammalian cell membranes, plays a critical role in membrane structure, lipid raft formation, and signal transduction. The architecture of its polar head group, particularly the degree of methylation of the choline (B1196258) moiety, profoundly influences its biophysical properties and interactions with other membrane constituents like cholesterol. This guide provides an objective comparison of the effects of different head groups on sphingomyelin behavior, supported by experimental data, to aid in the understanding of membrane dynamics and inform the development of novel therapeutics targeting lipid-mediated processes.

Comparative Analysis of Biophysical Properties

The size and charge of the sphingomyelin head group directly impact key biophysical parameters that govern membrane organization and function. Systematic studies involving synthetic sphingomyelin analogs with varying head group methylation have provided valuable quantitative insights into these structure-function relationships.

Head Group Structure and Corresponding Analogs

The most common head group in naturally occurring sphingomyelin is phosphocholine (B91661). Synthetic analogs allow for a systematic reduction in the size of this head group by sequentially removing methyl groups from the choline, leading to the following series:

  • Palmitoyl-Sphingomyelin (PSM): The standard sphingomyelin with a phosphocholine head group.

  • Palmitoyl-N,N-dimethyl-sphingomyelin (PDME-SM): Two methyl groups on the choline.

  • Palmitoyl-N-monomethyl-sphingomyelin (PMME-SM): One methyl group on the choline.

  • Palmitoyl-sphingosyl-phosphoethanolamine (PSPE): No methyl groups on the ethanolamine.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the effects of different head groups on sphingomyelin behavior.

Table 1: Main Phase Transition Temperature (Tm) of Sphingomyelin Analogs

Sphingomyelin AnalogHead GroupMain Phase Transition Temperature (Tm) (°C)
Palmitoyl-Sphingomyelin (PSM)Phosphocholine41.3
Palmitoyl-N,N-dimethyl-sphingomyelin (PDME-SM)Phospho-N,N-dimethylethanolamine48.5
Palmitoyl-N-monomethyl-sphingomyelin (PMME-SM)Phospho-N-monomethylethanolamine55.8
N-palmitoyl ceramide phosphoethanolamine (PCPE)Phosphoethanolamine~64

Data sourced from Björkbom et al., 2010 and Slotte et al., 2002.[1][2][3]

Table 2: Molecular Area and Acyl Chain Order of Sphingomyelin Analogs

Sphingomyelin AnalogHead Group SizeMolecular Area (Ų)Acyl Chain Order (SCD)
Palmitoyl-Sphingomyelin (PSM)LargestIncreases with head group sizeDecreases with head group size
Palmitoyl-N,N-dimethyl-sphingomyelin (PDME-SM)
Palmitoyl-N-monomethyl-sphingomyelin (PMME-SM)
Palmitoyl-sphingosyl-phosphoethanolamine (PSPE)SmallestDecreases with head group sizeIncreases with head group size

Qualitative trends are based on findings from atom-scale molecular-dynamics simulations and fluorescence anisotropy experiments.[1][2][4]

Table 3: Sterol Affinity of Bilayers Containing Sphingomyelin Analogs

Sphingomyelin AnalogHead Group SizeSterol Affinity (Partitioning Coefficient)
Palmitoyl-Sphingomyelin (PSM)LargestHighest
Palmitoyl-N,N-dimethyl-sphingomyelin (PDME-SM)Intermediate
Palmitoyl-N-monomethyl-sphingomyelin (PMME-SM)Intermediate
Palmitoyl-sphingosyl-phosphoethanolamine (PSPE)SmallestLowest

Sterol affinity was assessed using a sterol-partitioning assay. An increased headgroup size correlates with increased sterol affinity for the bilayer.[1][2]

Key Experimental Methodologies

The data presented in this guide are derived from a combination of biophysical techniques that probe the structure and dynamics of lipid membranes.

Differential Scanning Calorimetry (DSC)

Objective: To determine the main phase transition temperature (Tm) of sphingomyelin analogs, which reflects the energy required to transition the lipid bilayer from a gel phase to a liquid-crystalline phase.

Protocol:

  • Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared by drying the desired sphingomyelin analog from a chloroform/methanol solution under a stream of nitrogen, followed by vacuum desiccation. The resulting lipid film is hydrated with a buffer (e.g., PBS, pH 7.4) and subjected to several cycles of vortexing and heating above the lipid's Tm.

  • DSC Measurement: A known amount of the liposome dispersion is loaded into an aluminum DSC pan. An identical pan containing only the buffer serves as a reference.

  • Thermal Analysis: The sample and reference pans are heated at a constant rate (e.g., 2°C/min). The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Data Analysis: The Tm is determined as the peak temperature of the endothermic transition in the thermogram.

Fluorescence Anisotropy

Objective: To assess the molecular order and fluidity of the acyl chain region of the lipid bilayer.

Protocol:

  • Probe Incorporation: A fluorescent probe, typically 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the hydrophobic core of the pre-formed liposomes. This is achieved by incubating the liposomes with a solution of DPH.

  • Fluorescence Measurement: The sample is excited with vertically polarized light at a specific wavelength (e.g., 355 nm for DPH). The emission intensity is measured in both the vertical and horizontal planes (e.g., at 430 nm).

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrumental correction factor.

  • Interpretation: Higher anisotropy values indicate restricted rotational motion of the probe, corresponding to a more ordered and less fluid membrane environment.

Sterol Partitioning Assay

Objective: To quantify the affinity of cholesterol for bilayers composed of different sphingomyelin analogs.

Protocol:

  • Vesicle Preparation: Two populations of vesicles are prepared: donor vesicles containing the sphingomyelin analog and a fluorescent cholesterol analog (e.g., dehydroergosterol), and acceptor vesicles composed of a fluid-phase phospholipid (e.g., POPC).

  • Incubation: The donor and acceptor vesicles are mixed and incubated to allow for the partitioning of the fluorescent sterol between the two vesicle populations.

  • Separation: The donor and acceptor vesicles are separated, often by centrifugation if they have different densities or sizes.

  • Quantification: The amount of the fluorescent sterol in each vesicle population is quantified using fluorescence spectroscopy.

  • Partition Coefficient Calculation: The partition coefficient (Kp) is calculated as the ratio of the sterol concentration in the donor vesicles to that in the acceptor vesicles. A higher Kp indicates a greater affinity of the sterol for the sphingomyelin-containing membrane.

Mandatory Visualizations

Sphingomyelin-Ceramide Signaling Pathway

The enzymatic hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a critical second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The head group of sphingomyelin can indirectly influence this pathway by affecting the accessibility of the lipid to sphingomyelinase.

Sphingomyelin_Signaling cluster_membrane Plasma Membrane cluster_enzyme Enzymatic Activity cluster_downstream Downstream Signaling SM Sphingomyelin Cer Ceramide SM->Cer generates Apoptosis Apoptosis Cer->Apoptosis CellCycleArrest Cell Cycle Arrest Cer->CellCycleArrest Inflammation Inflammation Cer->Inflammation SMase Sphingomyelinase SMase->SM hydrolyzes Extracellular_Signal Extracellular Signal (e.g., TNF-α, FasL) Extracellular_Signal->SMase activates

Sphingomyelin-Ceramide Signaling Pathway
Experimental Workflow for Biophysical Characterization

The following diagram illustrates a typical experimental workflow for comparing the biophysical properties of different sphingomyelin analogs.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Synthesis Synthesize SM Analogs Liposome_Prep Prepare Liposomes Synthesis->Liposome_Prep DSC Differential Scanning Calorimetry (DSC) Liposome_Prep->DSC Fluorescence Fluorescence Anisotropy Liposome_Prep->Fluorescence Partition Sterol Partitioning Assay Liposome_Prep->Partition Tm Determine Tm DSC->Tm Fluidity Assess Membrane Fluidity Fluorescence->Fluidity Affinity Quantify Sterol Affinity Partition->Affinity Comparison Comparative Analysis Tm->Comparison Fluidity->Comparison Affinity->Comparison end End Comparison->end start Start start->Synthesis

Experimental Workflow for Comparison

Conclusion

The head group of sphingomyelin is a critical determinant of its biophysical behavior and its interactions within the cell membrane. As demonstrated by the compiled data, a larger, fully methylated phosphocholine head group is associated with a lower phase transition temperature, increased molecular area, decreased acyl chain order, and a higher affinity for cholesterol.[1][2][4] These findings underscore the importance of the head group in modulating the formation of ordered lipid domains, or "rafts," which are crucial for cellular signaling and protein trafficking. For researchers in drug development, understanding these subtle yet significant effects of lipid head group structure can provide a foundation for designing molecules that can modulate membrane properties and associated cellular functions.

References

A Head-to-Head Comparison of Commercial Kits for Sphingomyelin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a summary of key performance characteristics, experimental protocols, and the underlying principles of each kit. The information is based on data provided by the manufacturers. It is important to note that independent, head-to-head experimental data comparing the extraction efficiency of N-Stearoylsphingomyelin across these kits is not publicly available.

Overview of Sphingomyelin (B164518) Quantification Kits

The quantification of sphingomyelin in biological samples typically involves a multi-enzyme cascade reaction that results in a detectable colorimetric or fluorometric signal. Most kits employ sphingomyelinase (SMase) to hydrolyze sphingomyelin into ceramide and phosphorylcholine. Subsequent enzymatic reactions generate a product that can be measured.

Below is a comparison of popular sphingomyelin quantification kits from leading suppliers.

Feature Cayman Chemical Sphingomyelin Colorimetric Assay Kit Sigma-Aldrich Sphingomyelin Quantification Colorimetric Assay Kit Abcam Sphingomyelin Assay Kit (Colorimetric) MyBioSource Sphingomyelin Assay Kit (Fluorometric)
Catalog Number 10009928MAK262ab133118MBS841811
Detection Method Colorimetric (585-600 nm)Colorimetric (570 nm)Colorimetric (595 nm)Fluorometric (Ex/Em = 530-570/590-600 nm)
Assay Principle SMase, alkaline phosphatase, choline (B1196258) oxidase, HRPSMase, alkaline phosphatase, choline oxidaseSMase, alkaline phosphatase, choline oxidase, peroxidaseSMase, alkaline phosphatase, choline oxidase, HRP
Sample Types Plasma, SerumSerum, Plasma, Biological Fluids, Tissues, CellsPlasma, SerumSerum, Plasma, Tissue Homogenates, Cell Suspensions
Assay Range 5-50 mg/dL1-5 nmol/well5-50 mg/dLNot specified
Kit Components 96-well plate, buffers, enzymes, color detector, standardBuffers, probe, enzymes (lyophilized), standard96-well plate, buffers, enzymes, color detector, standard96-well plate, buffers, probe, enzymes, standard
Sample Preparation Direct use of plasma/serumHomogenization for tissues/cells, direct use for fluidsDirect use of plasma/serumHomogenization for tissues/cells, direct use for fluids

Experimental Principles and Workflow

The general principle behind the enzymatic quantification of sphingomyelin is a coupled reaction that produces a quantifiable signal. The signaling pathway and a typical experimental workflow are illustrated below.

Sphingomyelin Signaling and Quantification Pathway

sphingomyelin_pathway Sphingomyelin Enzymatic Quantification Pathway sphingomyelin Sphingomyelin (e.g., this compound) ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase phosphorylcholine Phosphorylcholine sphingomyelin->phosphorylcholine Sphingomyelinase choline Choline phosphorylcholine->choline Alkaline Phosphatase h2o2 Hydrogen Peroxide (H2O2) choline->h2o2 Choline Oxidase signal Colorimetric or Fluorometric Signal h2o2->signal Peroxidase + Probe

Caption: Enzymatic cascade for sphingomyelin quantification.

General Experimental Workflow

The following diagram outlines the typical steps involved in quantifying sphingomyelin using a commercial assay kit.

experimental_workflow General Workflow for Sphingomyelin Quantification start Start sample_prep Sample Preparation (Homogenization/Dilution) start->sample_prep standard_prep Standard Curve Preparation start->standard_prep reaction_setup Set up Reaction (Samples, Standards, Reagents) sample_prep->reaction_setup standard_prep->reaction_setup incubation Incubation (e.g., 60 min at 37°C) reaction_setup->incubation measurement Measure Signal (Absorbance or Fluorescence) incubation->measurement analysis Data Analysis (Calculate Concentration) measurement->analysis end End analysis->end

Caption: A typical workflow for a sphingomyelin assay.

Detailed Experimental Protocols

The following are summarized protocols for the sample preparation and assay procedures based on the manufacturers' instructions. For precise details, always refer to the manual provided with the kit.

Cayman Chemical Sphingomyelin Colorimetric Assay Kit
  • Sample Preparation (Plasma/Serum):

    • Collect blood with an anticoagulant (e.g., heparin, EDTA).

    • Centrifuge to separate plasma. For serum, allow blood to clot before centrifugation.

    • Plasma or serum can typically be used directly in the assay.[1]

  • Assay Protocol:

    • Prepare standards using the provided sphingomyelin stock.

    • Add 10 µL of standards or samples to a 96-well plate.

    • Add 100 µL of the prepared Reaction Mixture to each well.

    • Incubate for 60 minutes at room temperature on a shaker.

    • Read absorbance between 585-600 nm.[1]

Sigma-Aldrich Sphingomyelin Quantification Colorimetric Assay Kit
  • Sample Preparation (Tissue or Cells):

    • Homogenize approximately 25 mg of tissue or cell pellet in 0.5 mL of SM Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Take a 20 µL aliquot of the homogenate and add 20 µL of SM Assay Buffer.

    • Heat at 70°C for 1-2 minutes, cool, and repeat the heating step.

    • Centrifuge to remove debris and collect the supernatant for the assay.[2]

  • Assay Protocol:

    • Prepare a standard curve from the SM Standard.

    • Add samples and standards to a 96-well plate and adjust the volume to 50 µL with SM Assay Buffer.

    • Add 50 µL of the Master Reaction Mix to each well.

    • Incubate for 60 minutes at 37°C.[2]

    • Measure absorbance at 570 nm.[2]

Abcam Sphingomyelin Assay Kit (Colorimetric)
  • Sample Preparation (Plasma/Serum):

    • This kit is primarily designed for plasma and serum samples, which can often be used with minimal preparation, such as dilution.

  • Assay Protocol:

    • The assay principle involves the hydrolysis of sphingomyelin by sphingomyelinase, followed by a series of enzymatic reactions that produce a blue color.

    • The dynamic range of the kit is 5-50 mg/dL of sphingomyelin.

    • The final absorbance is read at an optimal wavelength of 595 nm.

MyBioSource Sphingomyelin Assay Kit (Fluorometric)
  • Sample Preparation:

    • Suitable for serum, plasma, tissue homogenates, and cell suspensions.[3] Specific protocols for homogenization and dilution are provided in the kit manual.

  • Assay Protocol:

    • The assay is based on the enzymatic reactions of sphingomyelinase, alkaline phosphatase, and choline oxidase, leading to the production of hydrogen peroxide.

    • The hydrogen peroxide is detected by a specific fluorescence probe.[3]

    • Samples and standards are incubated for 60 minutes, and the fluorescence is read using a standard 96-well fluorometric plate reader.[3]

Concluding Remarks

The choice of a sphingomyelin quantification kit will depend on the specific research needs, including the sample type, required sensitivity (fluorometric assays are generally more sensitive than colorimetric ones), and available laboratory equipment. While these kits provide a convenient and standardized method for quantifying total sphingomyelin, researchers interested specifically in this compound may need to employ more advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for specific quantification following a lipid extraction protocol. For general screening and relative quantification, the commercially available assay kits offer a robust and efficient solution.

References

A Comparative Guide to d-erythro vs. racemic N-Stearoylsphingomyelin in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally occurring d-erythro-N-Stearoylsphingomyelin and its synthetic racemic counterpart, focusing on their performance in functional assays. Understanding the distinct properties of these stereoisomers is critical for the accurate design and interpretation of in vitro and in vivo studies in cell signaling, membrane biophysics, and drug development.

Introduction to N-Stearoylsphingomyelin Stereoisomers

This compound, a key component of cellular membranes, particularly in the myelin sheath, plays a crucial role in both membrane structure and signal transduction. It is a precursor to several bioactive sphingolipids, most notably ceramide, a critical second messenger in cellular processes such as apoptosis, cell cycle arrest, and inflammation.[1] this compound exists as stereoisomers, with the d-erythro isomer being the physiologically relevant form found in mammalian cells. The racemic mixture contains both d-erythro and l-threo isomers. This guide elucidates the significant differences in their biophysical and functional characteristics.

Biophysical and Functional Differences: A Summary

The stereochemistry of this compound profoundly influences its biophysical properties and its susceptibility to enzymatic activity. These differences are crucial for the design of functional assays and the interpretation of their results.

Quantitative Data Comparison

The following table summarizes the key biophysical and enzymatic differences observed between d-erythro-N-palmitoylsphingomyelin (a close analog to this compound) and its racemic form. These differences in membrane packing and enzyme susceptibility are expected to be similar for the N-stearoyl versions.

Parameterd-erythro-N-Palmitoylsphingomyelinracemic N-PalmitoylsphingomyelinReference
Monolayer Packing Denser packingLess dense packing[2][3]
Cholesterol Desorption Rate Significantly slowerFaster[2][3]
Condensed Domain Formation (with cholesterol) Significantly more condensed domainsFewer condensed domains[2][3]
Phase Transition Temperature (Tm) 41.1 °C39.9 °C[2][3]
Phase Transition Enthalpy (ΔH) 8.4 ± 0.4 kJ/mol7.2 ± 0.2 kJ/mol[2][3]
Sphingomyelinase Degradation Less easily degradedMore easily degraded[2][3]

Signaling Pathways and Experimental Workflows

The primary signaling pathway involving this compound is its hydrolysis by sphingomyelinase to produce ceramide. Ceramide then acts as a second messenger to initiate downstream signaling cascades, most notably the apoptosis pathway.

Sphingomyelin-Ceramide Signaling Pathway

Sphingomyelin_Ceramide_Pathway cluster_membrane Plasma Membrane This compound This compound Ceramide Ceramide This compound->Ceramide Produces Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase Activates Sphingomyelinase->this compound Hydrolyzes Apoptotic Cascade Apoptotic Cascade Ceramide->Apoptotic Cascade Initiates Apoptosis Apoptosis Apoptotic Cascade->Apoptosis

Caption: The Sphingomyelin-Ceramide signaling pathway leading to apoptosis.

General Experimental Workflow for Functional Comparison

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment d-erythro-SM d-erythro-SM Treatment->d-erythro-SM racemic-SM racemic-SM Treatment->racemic-SM Vehicle Control Vehicle Control Treatment->Vehicle Control Functional Assays Functional Assays d-erythro-SM->Functional Assays racemic-SM->Functional Assays Vehicle Control->Functional Assays SMase Assay SMase Assay Functional Assays->SMase Assay Viability Assay Viability Assay Functional Assays->Viability Assay Apoptosis Assay Apoptosis Assay Functional Assays->Apoptosis Assay Data Analysis Data Analysis SMase Assay->Data Analysis Viability Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: A general workflow for comparing the functional effects of d-erythro and racemic this compound.

Experimental Protocols for Key Functional Assays

The differential susceptibility to sphingomyelinase is a key functional distinction. This can be directly measured, and the downstream consequences on cell viability and apoptosis can be subsequently assayed.

Sphingomyelinase Activity Assay

This assay quantifies the rate of hydrolysis of this compound by sphingomyelinase.

  • Objective: To compare the rate of degradation of d-erythro and racemic this compound by sphingomyelinase.

  • Principle: A colorimetric or fluorometric method is used to detect one of the products of the enzymatic reaction, either ceramide or phosphocholine (B91661).[4][5]

  • Materials:

    • d-erythro-N-Stearoylsphingomyelin

    • racemic this compound

    • Sphingomyelinase (from Staphylococcus aureus or other sources)[2][3]

    • Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors like Mg2+)[4]

    • Detection reagents (e.g., Amplex Red, alkaline phosphatase, choline (B1196258) oxidase for phosphocholine detection)[6]

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare substrate solutions of d-erythro and racemic this compound in the assay buffer.

    • Add the substrate solutions to the wells of a 96-well plate.

    • Initiate the reaction by adding sphingomyelinase to the wells. Include a no-enzyme control.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by heat inactivation or addition of a specific inhibitor).

    • Add the detection reagents and incubate as per the manufacturer's instructions to allow for color or fluorescence development.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the rate of hydrolysis for each substrate.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

  • Objective: To determine if the differential degradation of d-erythro and racemic this compound (in the presence of exogenous sphingomyelinase) leads to differences in cell viability, presumably through ceramide generation.

  • Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[7]

  • Materials:

    • Cultured cells (e.g., HeLa, Jurkat)

    • d-erythro-N-Stearoylsphingomyelin

    • racemic this compound

    • Sphingomyelinase

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plate

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with d-erythro or racemic this compound, with and without the addition of sphingomyelinase. Include vehicle controls.

    • Incubate for a desired period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Objective: To investigate whether the differential generation of ceramide from d-erythro and racemic this compound leads to different levels of apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]

  • Materials:

    • Cultured cells

    • d-erythro-N-Stearoylsphingomyelin

    • racemic this compound

    • Sphingomyelinase

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Treat cells as described in the cell viability assay.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in the binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[8]

Conclusion

The available evidence strongly indicates that d-erythro and racemic this compound are not interchangeable in experimental settings. The naturally occurring d-erythro isomer forms more stable and condensed membrane domains and is significantly more resistant to enzymatic hydrolysis by sphingomyelinase.[2][3] This fundamental functional difference implies that in any biological system where sphingomyelinase is active, the rate of ceramide production and the subsequent downstream signaling events, such as apoptosis, will be significantly different between the two forms.

Researchers should, therefore, use the physiologically relevant d-erythro-N-Stearoylsphingomyelin for studies aiming to mimic in vivo conditions. The racemic mixture may be useful for specific biophysical studies or as a tool to investigate the stereospecificity of enzymes and protein-lipid interactions. The provided experimental protocols offer a framework for directly quantifying these functional differences in a laboratory setting.

References

Safety Operating Guide

Proper Disposal of N-Stearoylsphingomyelin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of N-Stearoylsphingomyelin, ensuring the safety of laboratory personnel and environmental protection.

This document provides detailed procedures for the proper disposal of this compound (CAS Number: 58909-84-5)[1][2][3][4][5] in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe working environment and ensuring compliance with institutional and regulatory standards. While some safety data sheets (SDS) may classify this compound as non-hazardous under OSHA 2012 standards, it is prudent practice to treat all chemical waste, including this compound and materials contaminated with it, through a designated chemical waste stream[6][7].

I. Hazard Assessment and Safety Precautions

Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). While one SDS suggests it is not hazardous, another indicates it may cause an allergic skin reaction[6]. Therefore, appropriate personal protective equipment (PPE) should always be worn.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.

Storage and Handling:

  • Store this compound in a dry, cool, and well-ventilated area in a tightly sealed container[6][8][9].

  • Avoid contact with skin and eyes[8].

  • Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and copper[6][8].

II. Step-by-Step Disposal Procedure

The following procedure outlines the steps for the collection and disposal of this compound waste. This process is designed to be clear, safe, and compliant with general laboratory waste guidelines[6][10][11][12][13].

Step 1: Designate a Waste Collection Point

  • Establish a "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation[12]. This area should be clearly marked and used exclusively for the accumulation of chemical waste.

Step 2: Prepare the Waste Container

  • Select a waste container that is in good condition, free of leaks, and compatible with the waste being collected. Plastic containers are often preferred[8].

  • The container must have a secure, tight-fitting lid[12][13].

  • Affix a "Hazardous Waste" label to the container before any waste is added[6][12][13].

Step 3: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, or materials lightly contaminated with it (e.g., weighing paper, contaminated gloves), in the designated solid waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a designated liquid waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately[14].

  • Contaminated Labware:

    • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container[15].

    • Glassware: Dispose of contaminated, non-sharp glassware in a labeled container for broken glass. If possible, rinse the glassware three times with a suitable solvent, collecting the rinsate as hazardous waste[13].

Step 4: Labeling the Waste Container

  • Properly label the waste container with the following information[11][13]:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 5: Storing the Waste Container

  • Keep the waste container securely closed at all times, except when adding waste[6][12][13].

  • Store the container in the designated Satellite Accumulation Area.

Step 6: Arranging for Waste Pickup

  • Once the waste container is full, or if it has been in storage for an extended period (typically 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[6][8].

III. Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the empty container three times with a solvent capable of removing the residue (e.g., ethanol (B145695) or methanol)[6][13].

  • Collect Rinsate: Collect the rinsate from all three rinses as hazardous chemical waste in an appropriate liquid waste container[6][13].

  • Deface Label: Completely remove or deface the original chemical label on the container[6].

  • Dispose: The clean, triple-rinsed container can now be disposed of in the regular trash or recycling, depending on institutional policies[6].

IV. Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Alert others in the area and ensure the area is well-ventilated.

  • Contain Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spill[6].

  • Collect Waste: Carefully sweep or scoop the absorbent material and spilled substance into a designated hazardous waste container[8].

  • Clean Area: Clean the spill area with soap and water.

  • Dispose of Materials: All materials used for cleanup should be disposed of as hazardous waste.

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A This compound Waste Generated B Solid, Liquid, or Contaminated Labware? A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Sharps or Glass Waste Container B->E Labware F Label Container Correctly C->F D->F E->F G Store in Satellite Accumulation Area F->G H Container Full? G->H I Contact EHS for Pickup H->I Yes J Continue Accumulation H->J No J->G

Caption: Workflow for this compound Waste Disposal.

cluster_start Initial State cluster_decontamination Decontamination Process cluster_final_disposal Final Disposal Start Empty this compound Container Rinse1 Rinse 1 with Solvent Start->Rinse1 Rinse2 Rinse 2 with Solvent Rinse1->Rinse2 Rinse3 Rinse 3 with Solvent Rinse2->Rinse3 Collect Collect all rinsate as hazardous waste Rinse3->Collect Deface Deface or Remove Label Collect->Deface Dispose Dispose in Regular Trash/Recycling Deface->Dispose

Caption: Empty Container Decontamination and Disposal Pathway.

References

Essential Safety and Logistics for Handling N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like N-Stearoylsphingomyelin is paramount. While specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to handle it with a high degree of caution, adhering to the safety protocols for similar sphingolipids. Some related compounds are known to cause skin and serious eye irritation, and may be harmful if swallowed.[1][2] Therefore, a comprehensive approach to personal protective equipment, operational procedures, and waste disposal is essential.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.Protects against splashes, flying particles, and chemical vapors.ANSI Z87.1 marked
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of dust or aerosols.NIOSH approved

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • For short-term storage, keep the container tightly sealed in a dry, dark place at -20°C.[3]

  • For long-term storage, also store at -20°C.[3]

2. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure all required PPE is correctly worn.[1]

  • When preparing solutions, avoid the formation of dust and aerosols.[4]

  • Use only clean glassware and equipment to prevent contamination.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips, containers) in a designated, sealed, and properly labeled hazardous waste container.[1]

  • Waste Disposal:

    • Dispose of chemical waste in accordance with federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

    • Do not dispose of down the drain or in regular trash.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

start Start: Receive this compound storage Store at -20°C in a dry, dark place start->storage ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat storage->ppe prep Prepare for Experiment in Fume Hood handling Handle Compound: - Weighing - Dissolving - Experimental Use prep->handling ppe->prep decontaminate Decontaminate Work Area handling->decontaminate waste_collection Collect Contaminated Materials (Gloves, Tips, Containers) handling->waste_collection decontaminate->waste_collection disposal Dispose of Hazardous Waste per Institutional & Local Regulations waste_collection->disposal end End disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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